Fmoc-D-Ser(trt)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARTONYOJORBQ-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469553 | |
| Record name | Fmoc-O-trityl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212688-51-2 | |
| Record name | Fmoc-O-trityl-D-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-D-Ser(trt)-OH: Properties and Applications
Abstract: This guide provides a comprehensive technical overview of Nα-Fmoc-O-trityl-D-serine (Fmoc-D-Ser(trt)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-serine into peptide sequences is a key strategy for enhancing proteolytic stability, modulating receptor affinity, and constraining peptide conformation.[1][2] This document delves into the core chemical properties of this compound, the strategic rationale for its protecting groups, detailed protocols for its application in Fmoc-based SPPS, and a discussion of potential side reactions and mitigation strategies. It is intended for researchers, chemists, and drug development professionals engaged in the chemical synthesis of peptides.
Core Physicochemical Properties
This compound is a white to off-white powder supplied in high purity for peptide synthesis.[3] Understanding its fundamental properties is crucial for its proper handling, storage, and application in synthesis protocols. The compound's large, hydrophobic trityl and Fmoc groups dominate its solubility profile, rendering it highly soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), but insoluble in aqueous solutions.[4]
| Property | Value | Source |
| Molecular Formula | C₃₇H₃₁NO₅ | [3] |
| Molecular Weight | 569.65 g/mol | [3] |
| Appearance | White to slight yellow powder | [3] |
| Purity | ≥98.0% (HPLC) | [3] |
| Solubility | Soluble in DMF, DCM, DMSO | [4][5] |
| Storage Temperature | 2-8°C recommended for long-term stability | |
| Melting Point | 200-210 °C (decomposes) |
Proper storage in a cool, dry environment is essential to prevent degradation. The high molecular weight, largely contributed by the protecting groups, must be accurately accounted for when calculating molar equivalents for coupling reactions.
The Strategic Role of Orthogonal Protecting Groups
The utility of this compound in SPPS is defined by its two critical protecting groups, which are orthogonal to each other. This orthogonality allows for the selective removal of one group without affecting the other, a cornerstone of modern peptide synthesis.[6]
-
Nα-Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group.[7] Its primary function is to temporarily block the alpha-amino group during the coupling of the carboxylic acid to the growing peptide chain. It is quantitatively removed by treatment with a secondary amine base, typically a 20-40% solution of piperidine in DMF, which proceeds via a β-elimination mechanism.[6][8] The Fmoc group is stable to the acidic conditions used for final cleavage from most resins.[6]
-
O-Trt (Trityl) Group: The bulky trityl group protects the hydroxyl side chain of the serine residue. This is a critical function, as the unprotected hydroxyl group is nucleophilic and can lead to side reactions such as O-acylation during subsequent coupling steps. The trityl group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA).[9] Its steric bulk also helps to minimize certain base-catalyzed side reactions during the synthesis.[10]
The combination of a base-labile Nα-protecting group and an acid-labile side-chain protecting group is the defining feature of the widely used Fmoc/tBu synthesis strategy.
Caption: Chemical structure of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The core utility of this compound is its incorporation into a peptide sequence on a solid support. The process follows a well-defined cycle of deprotection and coupling.
The SPPS Coupling Cycle
The iterative cycle for adding an amino acid in Fmoc-SPPS involves two main steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed to expose a free primary amine.
-
Coupling: The carboxylic acid of the incoming this compound is activated and reacted with the newly exposed amine, forming a new peptide bond.
Caption: The iterative workflow for Fmoc-SPPS.
Detailed Experimental Protocol: Coupling of this compound
This protocol outlines a standard manual coupling procedure on a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin (0.1 mmol)
-
This compound (285 mg, 0.5 mmol, 5 eq)
-
HBTU (189 mg, 0.5 mmol, 5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq)
-
Anhydrous, amine-free DMF
-
20% (v/v) Piperidine in DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[11]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Add a second 5 mL portion of 20% piperidine/DMF. Agitate for 15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A positive result (blue beads) confirms the presence of a free primary amine.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound and HBTU in ~3 mL of DMF.
-
Add DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.[6]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.
Potential Side Reactions and Mitigation
While robust, the use of this compound is not without potential challenges. Awareness of these side reactions is key to successful synthesis.
-
Racemization: Although the urethane-based Fmoc group significantly suppresses racemization, it can still occur, particularly with certain activation methods.[12] Using aminium/uronium salt activators like HBTU or HATU with a carefully controlled amount of base (DIPEA or collidine) is standard practice.[6] Over-activation or prolonged exposure to excess base should be avoided.[6]
-
Premature Trityl Deprotection: The trityl group is sensitive to repeated exposure to the basic conditions of Fmoc deprotection, although it is generally considered stable enough for the duration of a typical synthesis. Trace acid impurities in solvents can also cause premature cleavage. Using high-quality, amine-free DMF is critical.[11]
-
Aspartimide Formation (in adjacent residues): In sequences containing Asp-Ser, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate.[10][12] This can lead to chain termination and epimerization. While the bulky Trt group on serine may offer some steric hindrance, adding HOBt to the deprotection solution can help suppress this side reaction.[10]
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support and all side-chain protecting groups, including the trityl group on D-serine, must be removed.
The Role of Scavengers: The cleavage of the trityl group generates a stable trityl cation (Trt⁺). This electrophilic species can re-attach to the serine hydroxyl group or cause alkylation of other sensitive residues like Tryptophan or Cysteine.[13] To prevent this, a "cleavage cocktail" containing scavengers is used to irreversibly trap the cation.[13]
Standard Cleavage Protocol:
Reagents:
-
Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[14]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., Reagent B, ~10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[14]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (~10 times the volume of the filtrate).[13]
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether, wash the pellet with cold ether, and dry the final product under vacuum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Novabiochem 212688-51-2 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-Gln(Trt)-OH_TargetMol [targetmol.com]
- 6. chempep.com [chempep.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc-D-Ser(trt)-OH: Properties, Application, and Strategic Implementation in Peptide Synthesis
Abstract
This technical guide provides an in-depth exploration of N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-serine, commonly abbreviated as Fmoc-D-Ser(trt)-OH. We will dissect its fundamental physicochemical properties, elucidate the strategic roles of its orthogonal protecting groups, and provide detailed, field-proven protocols for its application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals who seek to leverage this critical building block for the synthesis of complex peptides, with a focus on ensuring high fidelity and yield. We will address common challenges, offer troubleshooting insights, and present a framework for its rational incorporation into synthetic workflows.
Introduction: The Significance of this compound in Modern Peptide Chemistry
The precise assembly of amino acids into a defined sequence is the foundation of peptide science. The choice of building blocks is paramount, dictating the efficiency of synthesis and the purity of the final product. This compound is a cornerstone reagent for introducing D-serine into a peptide sequence using the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.
The incorporation of non-proteinogenic D-amino acids, such as D-serine, is a critical strategy in drug design. It serves to enhance the metabolic stability of peptide therapeutics by increasing their resistance to enzymatic degradation by proteases, thereby extending their in-vivo half-life.[1] this compound is specifically designed for this purpose, featuring two key protecting groups whose strategic interplay is central to its utility:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group masks the α-amine of the D-serine. Its removal is typically achieved with a secondary amine base (e.g., piperidine), leaving acid-labile side-chain protecting groups intact.
-
The Trt (trityl) group: This bulky and highly acid-labile group protects the hydroxyl (-OH) side chain of D-serine. Its primary function is to prevent undesirable side reactions at the hydroxyl group during peptide coupling. Crucially, the trityl group can be cleaved under very mild acidic conditions, which do not affect more robust acid-labile groups (like Boc or tBu) or the linkage of the peptide to the solid support (e.g., Wang resin).[2] This orthogonality is key for advanced synthetic strategies.
This guide will provide the technical foundation and practical protocols to effectively utilize this versatile reagent.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical and chemical properties is essential for its proper handling, storage, and application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 569.65 g/mol | [3] |
| Molecular Formula | C₃₇H₃₁NO₅ | [2][4] |
| CAS Number | 212688-51-2 | [5] |
| Appearance | White to slight yellow or beige powder | [4] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [6] |
| Storage Temperature | 2-8°C, protect from moisture | [3][6] |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) | [4] |
The Strategic Role of Orthogonal Protecting Groups
The power of this compound lies in its orthogonal protection scheme. In peptide synthesis, "orthogonality" refers to the ability to remove one class of protecting groups under a specific set of conditions while leaving other classes of protecting groups completely intact.
-
Nα-Fmoc Protection: The Fmoc group is the cornerstone of the primary synthesis cycle. It is quantitatively removed at the beginning of each coupling cycle using a solution of piperidine in DMF. This deprotection is rapid and clean, regenerating the free amine required for the subsequent amino acid coupling.
-
Side-Chain Trityl Protection: The trityl group shields the serine hydroxyl function. Its key feature is its extreme acid lability. It can be cleaved with dilute trifluoroacetic acid (TFA) (e.g., 1-5% TFA in Dichloromethane (DCM)) without cleaving the peptide from acid-sensitive resins like Wang or Rink Amide resins.[2] This allows for on-resin modification of the serine side chain, such as phosphorylation or glycosylation, a technique invaluable for synthesizing complex post-translationally modified peptides.[2]
The diagram below illustrates the orthogonal relationship between the Fmoc and Trt groups within the context of SPPS.
Caption: Orthogonal cleavage of Fmoc and Trt protecting groups.
Application in Solid-Phase Peptide Synthesis (SPPS): A Validated Protocol
The following section provides a detailed, step-by-step protocol for the incorporation of this compound into a growing peptide chain on a solid support. This protocol is designed as a self-validating system, incorporating a crucial quality control checkpoint.
Context and Causality
The choice of reagents is critical. We utilize HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent due to its efficiency in forming an active ester with the Fmoc-amino acid. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to facilitate the activation and coupling reactions. However, it is noteworthy that for sterically hindered couplings or residues prone to racemization, such as Fmoc-Cys(Trt)-OH, the use of a weaker base like 2,4,6-collidine is recommended to minimize this side reaction.[7]
Detailed Experimental Protocol: Coupling Cycle
Prerequisites: The synthesis begins with a resin-bound peptide chain that has undergone Fmoc deprotection, exposing a free N-terminal amine.
-
Amino Acid Activation (Pre-activation)
-
In a separate vessel, dissolve 4 equivalents (eq.) of this compound and 3.9 eq. of HBTU in a minimal volume of DMF.
-
Add 8 eq. of DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
Rationale: Pre-activation forms the reactive HOBt-ester of this compound, ensuring a rapid and efficient coupling reaction upon addition to the resin.
-
-
Coupling Reaction
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture (e.g., via nitrogen bubbling, orbital shaking, or vortexing) for 1-2 hours at room temperature.
-
Rationale: Agitation ensures that the activated amino acid has complete access to all available free amines on the solid support, driving the reaction to completion.
-
-
Washing
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (2-3 times) to prepare for the subsequent monitoring step or the next deprotection cycle.
-
Rationale: Extensive washing is critical for the purity of the final peptide. Failure to remove unreacted reagents will lead to their participation in subsequent steps, causing deletion sequences or side-product formation.
-
-
Quality Control: Monitoring Reaction Completion (Kaiser Test)
-
Take a small sample of the resin beads (approx. 1-2 mg).
-
Perform a Kaiser test (or an alternative ninhydrin-based test).
-
Interpretation:
-
Yellow/Colorless beads: Indicates a complete reaction (absence of primary amines). Proceed to the next Fmoc deprotection step.
-
Blue/Purple beads: Indicates an incomplete reaction (presence of unreacted primary amines). A second coupling (recoupling) is required. Repeat steps 1-3.
-
-
Rationale: This is a critical self-validating checkpoint. Proceeding without confirming complete coupling leads to the formation of N-1 deletion sequences, which are often difficult to separate from the target peptide during purification.
-
The overall workflow is visualized below.
Caption: SPPS cycle for coupling this compound.
Conclusion
This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that enables precision and versatility in peptide synthesis. Its well-defined molecular weight of 569.65 g/mol and orthogonal protection scheme provide chemists with reliable control over the synthetic process.[3] By understanding the causality behind its activation and the strategic importance of its Trt side-chain protection, researchers can confidently incorporate D-serine to enhance peptide stability and execute advanced on-resin modifications. The adoption of rigorous, self-validating protocols, including essential checkpoints like the Kaiser test, is fundamental to achieving high-purity, high-fidelity synthetic peptides for research, diagnostics, and therapeutic development.
References
-
Fmoc-D-Hse(Trt)-OH | C38H33NO5 | CID 16218808. PubChem. [Link]
-
212688-51-2 this compound. Watanabe Chemical Industries, Ltd. [Link]
-
Fmoc-Ser(Trt)-OH [111061-56-4]. Aapptec Peptides. [Link]
-
The Versatile Applications of Fmoc-D-Cys(Trt)-OH in Peptide Chemistry. Peptide Synthesis & Custom Peptide Experts. [Link]
-
The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Peptide Synthesis & Custom Peptide Experts. [Link]
-
What is the best way to product fmoc-Ser(trt)-OH?. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 212688-51-2 this compound | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 6. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
The Molecular Architecture of Fmoc-D-Ser(trt)-OH
An In-depth Technical Guide to the Structure and Application of Fmoc-D-Ser(trt)-OH
This guide provides an in-depth technical examination of N-α-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-serine, commonly abbreviated as this compound. It is designed for researchers, scientists, and drug development professionals who utilize solid-phase peptide synthesis (SPPS) and require a comprehensive understanding of this critical building block. We will dissect its molecular architecture, explore the strategic rationale behind its protecting groups, and provide validated, field-tested protocols for its successful application.
This compound is a cornerstone reagent for the incorporation of D-serine into synthetic peptides. Its structure is not merely a combination of components but a carefully engineered construct designed for maximum efficiency and control in the complex environment of peptide synthesis. The molecule consists of three key moieties: the D-serine core, the temporary N-α-Fmoc protecting group, and the semi-permanent O-Trityl side-chain protecting group.
-
D-Serine Core : The use of the D-enantiomer of serine is a strategic choice often employed to increase the proteolytic stability of the final peptide or to mimic or antagonize the structure of natural D-amino acid-containing peptides.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group : This group temporarily protects the α-amino function of the D-serine. Its defining characteristic is its lability under mild basic conditions, typically using a secondary amine like piperidine.[1][2] This allows for its selective removal at each cycle of the synthesis without affecting other protecting groups.[3]
-
Trt (Trityl) Group : The bulky trityl group protects the hydroxyl (-OH) side-chain of serine. This prevents undesirable side reactions, such as O-acylation, during the activation and coupling steps of the synthesis. The Trityl group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, a critical feature of its orthogonal nature.[4]
Below is a diagram illustrating the distinct components of the molecule.
Caption: Mechanism of Fmoc group removal by piperidine.
Rationale for Trityl Side-Chain Protection
The hydroxyl group of serine is nucleophilic and can react with activated carboxylic acids. Without protection, this would lead to the formation of ester bonds and branched peptides during the coupling step, a catastrophic failure in synthesis. The trityl (Trt) group provides robust protection due to its significant steric bulk. [5] Compared to the tert-butyl (tBu) group, another common protecting group for serine, the trityl group is significantly more acid-labile. [4]This property is advantageous when synthesizing protected peptide fragments on highly acid-sensitive resins (like 2-chlorotrityl chloride resin), as the Trt group can be selectively removed under very mild acidic conditions that leave the peptide anchored to the resin. [6]
Experimental Protocols for Application in Fmoc-SPPS
The following protocols represent a self-validating system for the incorporation of this compound into a peptide sequence. Adherence to these steps, particularly the washing and monitoring stages, is critical for achieving high purity of the final product. The workflow assumes a standard manual synthesis on a 0.1 mmol scale.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Fmoc Deprotection
Causality : This step is designed to completely remove the N-terminal Fmoc group to expose the free amine for the subsequent coupling reaction. Two treatments are used to drive the reaction to completion.
-
To the peptide-resin (0.1 mmol), add 2 mL of 20% piperidine in N,N-Dimethylformamide (DMF).
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine and the DBF-adduct. This washing is critical to prevent side reactions in the next step.
Protocol 2: Coupling of this compound
Causality : This protocol utilizes HBTU, a common uronium salt-based coupling reagent, which converts the carboxylic acid of this compound into a highly reactive OBt active ester in the presence of a base. [7]This active ester then rapidly reacts with the free amine on the resin to form the peptide bond.
-
Prepare the activation solution:
-
Dissolve this compound (0.4 mmol, 4 equivalents) and HBTU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the solution.
-
-
Allow the solution to pre-activate for 2-5 minutes. Do not pre-activate for excessive periods , as this can lead to side reactions.
-
Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
Protocol 3: Monitoring the Coupling Reaction (Kaiser Test)
Causality : The Kaiser (or ninhydrin) test is a qualitative method to detect the presence of free primary amines. [8]A positive result (blue beads) indicates that the coupling reaction is incomplete, as free amines remain on the resin. A negative result (yellow/colorless beads) indicates completion. This validation step is essential for ensuring the integrity of the final peptide sequence.
-
Prepare three solutions:
-
Solution A : 5 g ninhydrin in 100 mL ethanol.
-
Solution B : 80 g phenol in 20 mL ethanol.
-
Solution C : 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add 2-3 drops of each of the three solutions.
-
Heat the test tube at 110°C for 3-5 minutes.
-
Observe the color:
-
Positive (Blue beads/solution) : Incomplete coupling. Return to Protocol 2 and perform a second coupling.
-
Negative (Yellow/colorless beads/solution) : Complete coupling. Proceed with washing (5 x 2 mL DMF) to prepare for the next cycle.
-
Protocol 4: Final Cleavage and Deprotection
Causality : This step uses a strong acid (TFA) to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the Trt group from D-serine. The "cocktail" includes scavengers to capture the highly reactive carbocations (e.g., the trityl cation) generated during cleavage, preventing them from re-attaching to sensitive residues like tryptophan or methionine. [8]
-
Caution : TFA is highly corrosive. Perform all steps in a certified fume hood with appropriate personal protective equipment.
-
After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) (3 x 2 mL) and dry it under a stream of nitrogen for 30 minutes.
-
Prepare Reagent K cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add 2 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing 15 mL of cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Conclusion
This compound is a highly specialized and indispensable building block for modern peptide synthesis. Its utility is derived from a sophisticated molecular design that leverages the principle of orthogonal protection. The base-labile Fmoc group allows for iterative, temporary protection of the N-terminus, while the acid-labile Trityl group provides robust, semi-permanent protection for the serine side-chain. A thorough understanding of its structure, the mechanisms of its protecting groups, and the application of validated protocols are paramount for any researcher aiming to synthesize high-purity peptides containing D-serine for therapeutic, diagnostic, or basic research applications.
References
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
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Chemistry For Everyone. (2025). What Are Fmoc Protecting Groups?. Retrieved from YouTube. [Link]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis website. [Link]
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Fiveable. (n.d.). Fmoc Definition - Organic Chemistry Key Term. Retrieved from Fiveable website. [Link]
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Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 17(5), 334-343. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website. [Link]
- Google Patents. (1993). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
-
PubChem. (n.d.). Fmoc-D-Hse(Trt)-OH. Retrieved from PubChem. [Link]
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PubChem. (n.d.). Fmoc-N-Me-Ser(Trt)-OH. Retrieved from PubChem. [Link]
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AAPPTec. (n.d.). Fmoc-Ser(Trt)-OH. Retrieved from AAPPTec website. [Link]
-
Indian Academy of Sciences. (2000). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 112(4), 457-464. [Link]
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Watanabe Chemical Industries, Ltd. (n.d.). 212688-51-2 this compound. Retrieved from Watanabe Chemical Industries website. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Retrieved from Ningbo Inno Pharmchem website. [Link]
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An In-depth Technical Guide on the Solubility of Fmoc-D-Ser(trt)-OH in DMF for Peptide Synthesis
Introduction
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the complete solubilization of reagents is not merely a preliminary step but a cornerstone of synthetic success. Incomplete dissolution of an Fmoc-protected amino acid can lead to diminished coupling efficiencies, resulting in deletion sequences that are often difficult to separate from the target peptide. This guide provides a detailed examination of the solubility of a crucial, yet sometimes challenging, building block: Fmoc-D-Ser(trt)-OH , within the most ubiquitous solvent in Fmoc-SPPS, N,N-Dimethylformamide (DMF) .
This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the objective is to elucidate the physicochemical principles governing the dissolution process, offer field-tested methodologies for achieving clear solutions, and provide robust troubleshooting strategies. The content herein is structured to empower researchers, scientists, and drug development professionals with the expertise to navigate the nuances of this specific solute-solvent system, ensuring reproducibility and high purity in their synthetic workflows.
Physicochemical Properties of Core Components
A foundational understanding of the solute and solvent is paramount to mastering their interaction. The solubility of this compound in DMF is a direct consequence of the interplay between their distinct molecular architectures.
1.1 this compound: A Molecule of Contrasting Character
This compound is a derivative of the amino acid serine, engineered for stability and orthogonal protection in SPPS. Its structure is characterized by large, hydrophobic protecting groups appended to a polar core.
-
Nα-Fmoc Group (9-fluorenylmethoxycarbonyl): This bulky, aromatic group is essential for temporary amine protection but is highly nonpolar, contributing to potential aggregation via π-π stacking interactions.[1]
-
O-Trityl (Trt) Group: The triphenylmethyl (trityl) group protects the side-chain hydroxyl of serine. Its three phenyl rings render it exceptionally bulky and hydrophobic, further influencing the molecule's solubility profile.
-
D-Serine Backbone: The core amino acid structure, including the free carboxylic acid, provides a polar, hydrophilic element to the molecule.
This combination of a polar backbone with extensive nonpolar functionalities creates a molecule that requires a potent solvent capable of accommodating both characteristics.
1.2 N,N-Dimethylformamide (DMF): The Workhorse Solvent of SPPS
DMF is a colorless, polar, aprotic solvent with a high boiling point, valued for its exceptional ability to dissolve a vast array of organic compounds, including the majority of reagents used in peptide synthesis.[2][3] Its high dipolarity and hydrogen bond accepting ability effectively solvate polar and charged species involved in peptide bond formation.[4]
However, the utility of DMF is critically dependent on its purity. Over time, particularly with exposure to air and moisture, DMF can degrade into dimethylamine and formic acid.[5][6]
DMF → (CH₃)₂NH (Dimethylamine) + HCOOH (Formic Acid)
Dimethylamine, a secondary amine, is sufficiently basic to initiate the premature cleavage of the acid-labile Fmoc protecting group.[7][8] This undesired deprotection leads to the formation of deletion sequences (if it occurs during a wash step) or insertion sequences (if it occurs before the next coupling), severely compromising the purity of the final peptide product.[7][8] Therefore, the use of high-purity, amine-free, peptide-synthesis-grade DMF is non-negotiable.[9]
| Property | This compound | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₃₇H₃₁NO₅[10][11] | C₃H₇NO[1] |
| Molecular Weight | 569.65 g/mol [10][11] | 73.09 g/mol |
| Type | Protected Amino Acid | Polar Aprotic Solvent[2] |
| Key Features | Bulky, hydrophobic Fmoc & Trt groups; Polar serine core | High solvating power; Prone to degradation releasing dimethylamine[5][12] |
Solubility Profile and Influencing Factors
While product datasheets from suppliers like Sigma-Aldrich indicate that Fmoc-L-Ser(trt)-OH is soluble enough to prepare a 1% solution (10 mg/mL) in DMF for optical activity measurements, quantitative solubility limits are not extensively published in peer-reviewed literature.[13] Field experience demonstrates that while generally soluble, achieving a rapid and complete dissolution at standard SPPS concentrations (0.1 M to 0.5 M) can be challenging.[14]
Several interdependent factors govern this process:
-
Purity of Reagents: The quality of both the solid this compound and the DMF solvent is critical. Impurities can act as nucleation points or alter the solvent's properties. As discussed, aged or degraded DMF is a primary cause of synthetic failure.[5][15]
-
Intermolecular Aggregation: The large, flat aromatic surfaces of the Fmoc and Trityl groups can promote self-assembly through π-π stacking, leading to the formation of aggregates that are difficult for the solvent to break apart.[1][16]
-
Temperature: In line with thermodynamic principles, the solubility of most solids increases with temperature. Gentle warming can provide the necessary energy to overcome the lattice energy of the solid and disrupt intermolecular aggregation.
-
Mechanical Energy: Agitation through vortexing or sonication provides mechanical energy that breaks down solid particles and enhances the interaction between the solute and solvent molecules, accelerating the rate of dissolution.[14][17]
-
Concentration: At higher concentrations, the propensity for aggregation increases, and achieving complete solubility becomes more difficult. For particularly challenging sequences, working at a slightly lower concentration may be beneficial.
Validated Experimental Protocols
The following protocols provide a systematic approach to dissolving this compound in DMF, incorporating best practices to ensure success and troubleshoot potential issues.
3.1 Standard Dissolution Protocol
This protocol is suitable for routine preparation of this compound solutions for SPPS.
-
Reagent Verification: Ensure the use of high-purity, peptide-synthesis-grade DMF, preferably from a freshly opened bottle or a properly maintained solvent system. Visually inspect the DMF for any yellow discoloration, which can indicate degradation.
-
Weighing: Accurately weigh the required amount of this compound into a clean, dry, and appropriately sized glass vial.
-
Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.2 M to 0.5 M).
-
Mechanical Agitation: Immediately cap the vial and vortex vigorously for 1-2 minutes.[14]
-
Visual Inspection: Check the solution against a light source. If any solid particles remain, proceed to the enhanced dissolution protocol.
3.2 Enhanced Dissolution Protocol (Troubleshooting)
If the standard protocol fails to yield a clear solution, apply the following steps sequentially.
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes.[17] The high-frequency sound waves provide intense localized energy to break up stubborn aggregates.
-
Gentle Warming: If sonication is insufficient, gently warm the solution in a water bath to approximately 30-37°C.[17] Agitate intermittently. Crucially, allow the solution to cool back to room temperature before adding it to the reaction vessel. Using a heated solution for coupling can increase the risk of side reactions, including racemization.[18]
-
Solvent Co-addition: For exceptionally difficult cases, the addition of a small percentage (e.g., 5-10% v/v) of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) can enhance solubility.[17] This should be used as a last resort and tested on a small scale first, as it alters the solvent environment of the coupling reaction.
Caption: Workflow for dissolving this compound in DMF.
Causality of Common Issues and Self-Validating Systems
A robust protocol is one that anticipates and mitigates failure. The primary threat in this context is not just poor solubility but the downstream consequences of using impure DMF.
4.1 The Domino Effect of DMF Degradation
The degradation of DMF to dimethylamine is a critical failure point in Fmoc-SPPS.[6] The presence of this nucleophilic impurity initiates a cascade of undesirable side reactions.
Caption: Impact of DMF degradation on Fmoc-SPPS integrity.
4.2 Establishing a Self-Validating System
To ensure trustworthiness, your experimental setup should include inherent checks:
-
Solvent Log: Maintain a log for each bottle of DMF, noting the date it was opened. Discard bottles that have been open for an extended period or show signs of degradation.
-
Routine Ninhydrin Test: Perform a ninhydrin (Kaiser) test on the resin before a coupling step. A positive result (blue beads) indicates free amines. If this occurs unexpectedly (e.g., after a wash step with DMF), it strongly suggests premature deprotection caused by contaminated solvent.
-
Control Synthesis: When encountering persistent problems, run a short, simple control peptide synthesis with known good reagents to confirm the integrity of your DMF stock.
Conclusion
The solubility of this compound in DMF is a multifaceted issue that extends beyond simple physical dissolution. It is intrinsically linked to the chemical stability of the solvent and the complex structural nature of the protected amino acid. By understanding the underlying principles of molecular interaction, adhering to rigorous protocols for reagent handling and dissolution, and implementing self-validating checks within the workflow, researchers can effectively mitigate risks. This holistic approach ensures that the dissolution step serves as a reliable foundation for the successful synthesis of high-purity serine-containing peptides, ultimately contributing to the advancement of peptide-based therapeutics and research.
References
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- Benchchem. Application Notes and Protocols: The Impact of Dimethylamine Impurity in Peptide Synthesis.
- Carl ROTH. N,N-Dimethylformamide (DMF), 25 l, plastic, CAS No. 68-12-2 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting.
- Benchchem. Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.
- Creative Peptides. Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- de la Torre, B. G., & Albericio, F. (2020). Regeneration of aged DMF for use in solid-phase peptide synthesis. PubMed.
- Carl ROTH. N,N-Dimethylformamide (DMF), 25 l, plastic.
- Royal Society of Chemistry. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (2021-04-19).
- PubChem. Fmoc-D-Hse(Trt)-OH | C38H33NO5 | CID 16218808.
- ResearchGate. Regeneration of aged DMF for use in solid‐phase peptide synthesis.
- ResearchGate. Can contaminated dmf cause low yields in peptide synthesis?. (2021-04-30).
- Wiley Online Library. N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Benchchem. Solvent Selection for Dissolving Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols.
- Benchchem. A Comprehensive Technical Guide to the Solubility of Fmoc-D-Trp-OH in Common Laboratory Solvents.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- National Institutes of Health (NIH). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Benchchem. Racemization issues with Fmoc-Ser(Trt)-OH and mitigation strategies.
- Sigma-Aldrich. Fmoc-Ser(Trt)-OH = 98.0 111061-56-4.
- Sigma-Aldrich. This compound Novabiochem 212688-51-2.
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007-12-13).
- ResearchGate. Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM a.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Sigma-Aldrich. Fmoc-Ser(Trt)-OH = 98.0 111061-56-4.
- MedChemExpress. Fmoc-Ser-OH | Amino Acid Derivative.
- Sigma-Aldrich. Fmoc-Ser(Trt)-OH Novabiochem 111061-56-4.
- ChemicalBook. This compound.
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- PubMed. factors affecting the dissolution rates of polydisperse powders. (1993-09-01).
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An In-depth Technical Guide to the Physical Characteristics of Fmoc-D-Ser(trt)-OH Powder for Peptide Synthesis
This guide provides an in-depth analysis of the physical appearance and key characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-serine, commonly known as Fmoc-D-Ser(trt)-OH. Intended for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the quality and successful application of this critical reagent in solid-phase peptide synthesis (SPPS).
Core Visual Identification and Physical Properties
This compound is a derivative of the amino acid D-serine, specifically engineered for use in Fmoc-based peptide synthesis. The incorporation of the bulky trityl (Trt) protecting group on the hydroxyl side-chain and the base-labile Fmoc group on the alpha-amino terminus provides orthogonal control essential for the stepwise assembly of peptide chains.
The expected physical appearance of high-purity this compound is a crystalline or amorphous powder.[1] The color is a primary indicator of quality and is typically described as white to off-white .[2][3] Some suppliers may characterize it as white to a slight yellow or beige hue.[1] This slight coloration is not always indicative of impurity but warrants further investigation, as discussed in the following sections.
Summary of Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including calculating molar equivalents for coupling reactions and preparing stock solutions.
| Property | Value | Source(s) |
| CAS Number | 212688-51-2 | [1] |
| Molecular Formula | C₃₇H₃₁NO₅ | [1][2] |
| Molecular Weight | 569.65 g/mol | [1][2] |
| Typical Form | Powder / Crystalline Solid | [1][2] |
| Typical Color | White to off-white, slight yellow, or beige | [1][2][3] |
| Melting Point | ~200-210 °C (with decomposition) | [4] |
| Solubility | Soluble in DMSO (may require sonication), DMF | [2][5] |
Causality of Appearance: Factors Influencing Powder Characteristics
While a pure-white powder is often the expectation, variations in color and texture can occur. Understanding the underlying causes is crucial for troubleshooting and ensuring the integrity of the synthesis.
-
Residual Solvents: The manufacturing and purification process can sometimes leave trace amounts of solvents. While often not detrimental to performance, certain entrapped solvents can affect the crystal lattice and, consequently, the powder's color and flowability.
-
Oxidative Degradation: Although the trityl group offers robust protection, prolonged exposure to air and light, especially under improper storage conditions, can lead to minor degradation byproducts that may impart a yellowish tint.
-
Presence of Synthetic Intermediates: Incomplete reactions or suboptimal purification can result in the presence of precursors or side-products. For instance, residual starting materials could alter the overall appearance of the final product.
-
Hygroscopicity: Like many fine chemicals, this compound can absorb moisture from the atmosphere. This can cause the powder to clump and may impact its solubility characteristics and reactivity during peptide coupling.
Quality Assessment Workflow: A Self-Validating System
To ensure the reliability of peptide synthesis, a multi-step quality assessment of the incoming this compound raw material is recommended. This workflow serves as a self-validating system to confirm identity and purity before committing the material to a potentially lengthy and expensive synthesis.
Protocol 1: Visual Inspection
This initial step is a rapid, non-destructive screen for gross abnormalities.
-
Preparation: Place a small sample of the powder on a clean, white weighing paper or watch glass.
-
Color Assessment: Observe the powder under bright, neutral lighting. Compare its color to the specifications on the supplier's Certificate of Analysis (CoA). Note any significant deviation from the expected white to off-white range.
-
Form and Homogeneity: Examine the powder for a uniform, free-flowing consistency. The presence of large, hard clumps may indicate moisture absorption. Check for any non-homogenous particles or specks of different colors, which could signify contamination.
Protocol 2: Solubility Test
This test verifies the material's solubility in common SPPS solvents and can reveal insoluble impurities.
-
Solvent Selection: Choose a solvent in which the compound is known to be soluble, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2]
-
Preparation: Add approximately 5-10 mg of the powder to a clean, dry glass vial.
-
Dissolution: Add 1 mL of the chosen solvent. Cap the vial and vortex or agitate. High-purity material should dissolve completely to form a clear, colorless solution. Note that gentle warming or brief sonication may sometimes be required to facilitate dissolution.[5]
-
Observation: Inspect the solution against a dark background. The presence of suspended particles, cloudiness, or a persistent color indicates potential impurities.
Protocol 3: Thin-Layer Chromatography (TLC)
TLC is an accessible and powerful technique for assessing the purity of the amino acid derivative. It separates the main compound from potential impurities based on their differential mobility on a stationary phase. Supplier CoAs often report purity as ≥98% by TLC.[1]
-
Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F254). Draw a faint starting line with a pencil approximately 1 cm from the bottom.
-
Sample Preparation: Prepare a solution of the this compound powder in a suitable solvent (e.g., 1-2 mg/mL in DCM or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot a small amount of the prepared solution onto the starting line. Allow the solvent to evaporate completely.
-
Eluent System: Prepare a mobile phase. A common system for protected amino acids is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid (e.g., 95:5:0.1 DCM:MeOH:AcOH). The optimal ratio may require minor adjustments.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm), where the Fmoc group will allow the compound to be seen as a dark spot.
-
Analysis: A high-purity sample should show a single, well-defined major spot. The presence of additional spots indicates impurities. Calculate the Retention Factor (Rf) value (distance traveled by spot / distance traveled by solvent front) and compare it to any available reference data.
Authoritative Recommendations for Handling and Storage
The chemical integrity, and thus the physical appearance, of this compound is contingent upon proper handling and storage.
-
Storage Temperature: There is variability in supplier recommendations, ranging from ambient (15-25°C) to refrigerated (2-8°C) or frozen (-20°C).[1][2][4] For long-term storage (>6 months) , refrigeration at 2-8°C is the most prudent choice to minimize the rate of any potential degradation.[4][6] For routine, short-term use, storage at room temperature is acceptable if the container is well-sealed.[1]
-
Atmosphere: Store the powder under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened.
-
Moisture and Light: Keep the container tightly sealed to prevent moisture absorption.[7] The use of desiccants in the storage container is advisable. Protect the material from direct light.
By adhering to these guidelines for visual inspection, quality verification, and proper storage, researchers and drug development professionals can ensure the integrity of their this compound, leading to more reliable and successful peptide synthesis outcomes.
References
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Fmoc-D-Hse(Trt)-OH | C38H33NO5 | CID 16218808 - PubChem. PubChem.[Link]
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Fmoc-Ser(Trt)-OH [111061-56-4] - Aapptec Peptides. Aapptec.[Link]
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Safety Data Sheet - Aapptec. Aapptec.[Link]
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SDS Sheets - CEM Corporation. CEM Corporation.[Link]
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212688-51-2 this compound | Watanabe Chemical Industries, Ltd. Watanabe Chemical.[Link]
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Fmoc-D-Ser-OH [116861-26-8] - Aapptec Peptides. Aapptec.[Link]
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- 7. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Fmoc-D-Ser(trt)-OH in Solid-Phase Peptide Synthesis
Abstract
Fmoc-D-Ser(trt)-OH is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS), enabling the incorporation of D-serine residues into synthetic peptides. The strategic use of the fluorenylmethyloxycarbonyl (Fmoc) group for Nα-terminal protection and the bulky trityl (Trt) group for side-chain protection provides an orthogonal system essential for the controlled, stepwise assembly of complex peptide sequences. This guide provides an in-depth examination of the chemistry, strategic considerations, and detailed protocols for the effective use of this compound. We will explore the causal chemistry behind experimental choices, from protecting group strategy to cleavage conditions, offering field-proven insights for researchers, scientists, and drug development professionals. The inclusion of D-amino acids like D-serine is a critical strategy in medicinal chemistry to enhance peptide stability against proteolysis and to modulate biological activity, making a thorough understanding of this reagent's application paramount.[1]
Introduction: The Strategic Importance of this compound
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the automated and efficient assembly of amino acid chains on a solid support.[2] The choice of building blocks is fundamental to the success of any synthesis. This compound is a specialized amino acid derivative designed for use in the widely adopted Fmoc/tBu synthesis strategy.[3]
Its utility stems from three key features:
-
The D-Configuration: Naturally occurring peptides are composed of L-amino acids. The incorporation of a D-amino acid, such as D-serine, introduces a non-natural stereochemistry. This is a deliberate design choice in drug development to create peptides with increased resistance to enzymatic degradation by proteases, leading to longer in vivo half-lives.[1] Furthermore, the D-configuration can induce novel secondary structures and alter receptor binding affinities, sometimes leading to enhanced potency.[1][4]
-
The Fmoc Protecting Group: The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.[5] Its removal is typically achieved with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This deprotection condition is orthogonal to the acid-labile conditions used to cleave the final peptide from the resin and remove side-chain protecting groups, which is the foundation of the Fmoc-SPPS strategy.[3]
-
The Trityl (Trt) Side-Chain Protection: The hydroxyl group of the serine side chain is reactive and must be protected to prevent unwanted side reactions, such as O-acylation, during the coupling steps. The trityl (triphenylmethyl) group is a bulky, acid-labile protecting group.[8] Its lability is tuned to be compatible with the final cleavage step, typically using a strong acid like trifluoroacetic acid (TFA), while remaining stable during the repeated basic treatments for Fmoc removal.[8][9]
This guide will deconstruct the application of this compound within the Fmoc-SPPS workflow, providing both the "how" and the critical "why" behind each step.
The Core Chemistry: Understanding the Protecting Groups
A successful peptide synthesis hinges on a robust and orthogonal protecting group strategy. The choices of Fmoc for the α-amine and Trt for the serine side-chain are synergistic and purpose-driven.
The Nα-Fmoc Group: A Base-Labile Gatekeeper
The Fmoc group's function is to temporarily block the N-terminus, preventing self-polymerization and ensuring that amino acids are added one at a time in the desired sequence.[10]
Mechanism of Removal: The key to the Fmoc group's utility is the acidic nature of the proton at the C9 position of the fluorene ring system.[7] A base, typically a secondary amine like piperidine, abstracts this proton. This initiates a β-elimination reaction, cleaving the C-O bond and liberating the free amine of the peptide, along with a highly reactive dibenzofulvene (DBF) intermediate.[6][7]
Caption: Fmoc deprotection workflow.
The liberated DBF is an electrophile and can react with the newly freed amine, terminating the peptide chain. To prevent this, piperidine is used in excess, acting as both the cleavage agent and a scavenger for the DBF byproduct, forming a stable DBF-piperidine adduct that is easily washed away.
The O-Trityl Group: Acid-Labile Side-Chain Shield
The serine hydroxyl group is nucleophilic and can compete with the N-terminal amine during the coupling of the next amino acid, leading to branched peptides or other side products. The trityl group provides steric hindrance and electronic protection to prevent this.
Rationale for Trityl (Trt):
-
Acid Lability: The Trt group is highly sensitive to acid. The bond between the oxygen and the trityl carbocation is cleaved by strong acids like TFA. The stability of the resulting trityl cation makes this cleavage efficient under standard final deprotection conditions.[8][9][11]
-
Orthogonality: It is completely stable to the basic conditions (piperidine/DMF) used for Fmoc removal, ensuring the side chain remains protected throughout the entire chain assembly process.
-
Bulky Nature: The steric bulk of the three phenyl rings effectively shields the hydroxyl group from participating in unwanted reactions.
The selection of Trt over other possible protecting groups, like tert-Butyl (tBu), is often strategic. While tBu is also acid-labile, Trt is generally considered more labile and its cleavage generates a highly stable trityl cation, which must be effectively scavenged.[8][12]
Experimental Workflow: Incorporating this compound in SPPS
The incorporation of this compound follows the standard cyclical procedure of Fmoc-SPPS. Below is a detailed, step-by-step protocol with explanations for each action.
Materials and Reagents
| Reagent/Material | Specification | Supplier Example | Purpose |
| Resin | Rink Amide or Wang Resin (100-200 mesh) | Merck/Novabiochem | Solid support for peptide synthesis.[2][13] |
| Solvents | DMF (Peptide Synthesis Grade), DCM | Fisher Scientific | Resin swelling, washing, reaction medium. |
| Amino Acid | This compound | Bachem, ChemPep | Building block for D-serine incorporation. |
| Deprotection Reagent | 20% Piperidine in DMF (v/v) | In-house preparation or Sigma-Aldrich | Removal of Nα-Fmoc group.[13] |
| Coupling Reagents | HBTU, HATU, HOBt, DIPEA | Aapptec, CEM | Activation of carboxylic acid for amide bond formation.[2][14][15] |
| Cleavage Cocktail | Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT | In-house preparation | Cleavage from resin and side-chain deprotection.[16] |
| Washing Solvents | Isopropanol, Diethyl Ether (cold) | VWR | Washing and precipitation of crude peptide. |
Step-by-Step Protocol
This protocol assumes a manual synthesis on a 0.1 mmol scale.
Caption: The cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
Step 1: Resin Swelling
-
Action: Place the resin in the reaction vessel. Add DMF and allow the resin to swell for at least 30-60 minutes.[13]
-
Causality: Swelling the polymer matrix is critical. It uncoils the polymer chains and makes the reactive sites deep within the resin beads accessible to reagents, ensuring efficient reactions. DMF is an excellent solvent for this purpose with polystyrene-based resins.
Step 2: Nα-Fmoc Deprotection
-
Action: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.[6][13]
-
Causality: Standard conditions call for 20% piperidine.[7] A single, short treatment followed by a second ensures complete removal of the Fmoc group, which can be monitored by observing the UV absorbance of the DBF-piperidine adduct in the drained solution.[17] Incomplete deprotection will result in deletion sequences (peptides missing an amino acid).
Step 3: Washing
-
Action: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the DBF-adduct.
-
Causality: Residual piperidine is basic and will neutralize the incoming activated amino acid, preventing the coupling reaction from occurring. Thorough washing is non-negotiable for high-yield synthesis.
Step 4: Amino Acid Coupling
-
Action (Activation): In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent like HBTU (3-5 eq.), and an additive like HOBt (3-5 eq.) in DMF. Add a base, typically DIPEA (6-10 eq.), to activate the amino acid. Allow pre-activation for 1-2 minutes.
-
Action (Coupling): Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Causality: The carboxyl group of the amino acid is not reactive enough to form an amide bond on its own. Coupling reagents like HBTU or HATU convert it into a highly reactive activated ester.[2][15] DIPEA is a non-nucleophilic base required to facilitate this activation.[10] Using a slight excess of reagents drives the reaction to completion. The Trt group on the serine side chain prevents it from being acylated during this step.
Step 5: Post-Coupling Wash
-
Action: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Causality: This step removes excess reagents and byproducts before proceeding to the next cycle. A small sample of resin can be taken for a qualitative ninhydrin test to confirm the absence of free amines, indicating a complete coupling reaction.
Step 6: Final Cleavage and Deprotection
-
Action: After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen. Add a cleavage cocktail, such as "Reagent K" (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT)), and let it react for 2-4 hours.[16]
-
Causality: This is the final, critical step. TFA is a strong acid that cleaves the bond linking the peptide to the resin and simultaneously removes the acid-labile side-chain protecting groups, including the Trt group from D-serine.[5][18] The other components are "scavengers." During cleavage, highly reactive carbocations (especially the trityl cation) are generated.[11] These cations can re-attach to electron-rich amino acid side chains like tryptophan or methionine. Scavengers like triisopropylsilane (TIS) or thioanisole are nucleophilic and trap these cations, preventing side reactions and ensuring a pure final product.[12]
Step 7: Peptide Precipitation and Purification
-
Action: Filter the resin and collect the TFA solution containing the peptide. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Causality: Peptides are generally insoluble in diethyl ether, making it an effective solvent for precipitation, which separates the peptide from the soluble scavengers and cleaved protecting groups. The crude product is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[19][20]
Quality Control and Analysis
Ensuring the successful incorporation and integrity of the final peptide is crucial.
| Analytical Method | Purpose | Expected Outcome for this compound |
| RP-HPLC | Assesses purity and identifies impurities.[19][21][22] | A major peak corresponding to the target peptide. Purity is often >95% after purification.[20] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the final product.[19][21] | The observed mass should match the calculated theoretical mass of the desired peptide sequence. |
| Amino Acid Analysis | Quantifies the amino acid composition. | Confirms the presence of D-serine in the correct ratio relative to other amino acids. |
Conclusion
This compound is more than just a building block; it is a tool for sophisticated peptide design. Its proper use, grounded in a firm understanding of the underlying principles of SPPS and protecting group chemistry, allows scientists to create novel peptides with enhanced therapeutic potential. The orthogonality of the Fmoc and Trt groups provides a reliable framework for synthesis, while the D-configuration of the serine residue offers a proven strategy to overcome the metabolic instability of natural peptides. By following validated protocols and understanding the causal chemistry at each step—from resin swelling to the critical role of scavengers during cleavage—researchers can confidently and successfully incorporate this valuable reagent into their drug discovery and development workflows.
References
-
Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs.
-
HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025-09-16).
-
Peptide Purification and Product Analysis. AltaBioscience.
-
Methods for Removing the Fmoc Group. Springer Nature Experiments.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
HPLC Analysis Methods for Peptide Characterization. (2024-11-13). Biovera.
-
Methods for Removing the Fmoc Group. (2025-08-10). ResearchGate.
-
Coupling Reagents. Aapptec Peptides.
-
Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. (2025-11-03). PekCura Labs.
-
N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025-08-06).
-
Amino Acid Derivatives for Peptide Synthesis.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
-
Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26).
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
Novabiochem® Coupling reagents. Merck.
-
Epimerisation in Peptide Synthesis. MDPI.
-
Application of the Trityl Group in Peptide Chemistry.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). Bachem.
-
Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases.
-
Fmoc Solid Phase Peptide Synthesis. ChemPep.
-
Overview of Solid Phase Peptide Synthesis (SPPS).
-
HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed.
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (2016-08-16). RSC Publishing.
-
Methods and protocols of modern solid phase peptide synthesis. (2014-06-13).
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
-
Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. PMC - NIH.
-
Peptide Hand Synthesis Part 8: Cleaving. (2022-07-12). YouTube.
-
Cleavage Cocktails; Reagent B. Aapptec.
-
Novabiochem® - Fmoc resin cleavage protocols. Merck.
-
WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
-
Application Note and Protocols for Standard Cleavage of His(Trt)-Containing Peptides. Benchchem.
-
Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. (2018-07-17). PubMed.
Sources
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. chempep.com [chempep.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 21. apexpeptidesupply.com [apexpeptidesupply.com]
- 22. biovera.com.au [biovera.com.au]
function of the trityl protecting group in peptide synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks into a predetermined sequence is paramount. However, the very reactivity that allows for the formation of peptide bonds also presents a significant challenge: the potential for undesirable side reactions involving the various functional groups present on amino acid side chains. To ensure the fidelity of the synthetic process, a strategy of temporary protection is employed. Protecting groups are chemical moieties that are selectively introduced to mask reactive functional groups, rendering them inert during the coupling reactions. An ideal protecting group must be easily introduced, stable under the conditions of peptide bond formation and N-terminal deprotection, and readily removable under conditions that do not compromise the integrity of the newly synthesized peptide.[1][2]
Among the arsenal of protecting groups available to the peptide chemist, the triphenylmethyl (trityl, Trt) group stands out as a versatile and widely utilized tool, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] Its enduring popularity stems from a unique combination of steric bulk, acid lability, and the ability to be chemically modified to fine-tune its properties.[3][5] This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the multifaceted functions of the trityl protecting group in peptide synthesis, from its core chemical principles to its practical applications and experimental protocols.
Core Principles of Trityl Protection: Steric Hindrance and Acid Lability
The effectiveness of the trityl group is rooted in its distinct structural and electronic characteristics. Composed of three phenyl rings attached to a central carbon atom, it is exceptionally bulky.[3] This steric hindrance is a key attribute, playing a crucial role in preventing unwanted side reactions at the protected site.[3][5]
The second defining feature of the trityl group is its susceptibility to cleavage under acidic conditions.[6][7] The mechanism of removal is an acid-catalyzed process, typically employing trifluoroacetic acid (TFA).[6] Protonation of the ether, thioether, or amide linkage to the trityl group leads to its cleavage, forming a highly stable trityl cation and liberating the deprotected functional group.[6] The stability of this cation is a critical factor governing the lability of the protecting group.
The Trityl Family: A Spectrum of Acid Sensitivity
The versatility of the trityl protecting group is significantly enhanced by the ability to modulate its acid lability through the introduction of substituents on the phenyl rings. Electron-donating groups, such as methoxy groups, further stabilize the trityl cation, making the protecting group more susceptible to acid cleavage.[3][5] This has given rise to a family of trityl derivatives with a range of acid sensitivities, enabling their strategic use in orthogonal protection schemes.[3][4][5]
| Protecting Group | Structure | Relative Acid Lability |
| Trityl (Trt) | Standard | |
| 4-Methoxytrityl (MMT) | More labile than Trt | |
| 4,4'-Dimethoxytrityl (DMT) | More labile than MMT | |
| 4,4',4''-Trimethoxytrityl (TMT) | Most labile |
Table 1: Common trityl protecting groups and their relative acid lability. The lability increases with the number of electron-donating methoxy groups.[5]
This graduated lability allows for the selective removal of one type of trityl group in the presence of another, a powerful tool in the synthesis of complex peptides or those requiring on-resin modifications.[8] For instance, the highly acid-labile Mmt group can be removed under milder acidic conditions than the Trt group.[8]
Key Applications of the Trityl Group in Peptide Synthesis
The trityl group's unique properties make it an indispensable tool for protecting a variety of amino acid side chains, each with its own set of challenges.
Cysteine (Cys) Protection: Preventing Disulfide Scrambling
The thiol side chain of cysteine is highly nucleophilic and prone to oxidation, which can lead to the formation of undesired disulfide bonds.[6][9] The trityl group is a robust protecting group for the thiol function, effectively preventing these side reactions during peptide chain elongation.[6][10] It is stable to the basic conditions used for Fmoc removal and is readily cleaved during the final TFA-mediated cleavage from the resin.[3][6]
Asparagine (Asn) and Glutamine (Gln) Protection: Suppressing Dehydration and Improving Solubility
The carboxamide side chains of asparagine and glutamine can undergo dehydration during activation, leading to the formation of nitrile and pyroglutamate derivatives, respectively.[8][11] The trityl group, by protecting the amide nitrogen, sterically hinders this intramolecular cyclization and subsequent dehydration.[11] An additional significant benefit of using Trt-protected Asn and Gln derivatives is the marked improvement in their solubility in the organic solvents commonly used in SPPS, such as DMF and NMP.[8][11] This enhanced solubility ensures more efficient and complete coupling reactions.[11]
Histidine (His) Protection: Mitigating Racemization
The imidazole side chain of histidine is a notorious source of racemization during peptide coupling.[5] The trityl group is an effective protecting group for the imidazole nitrogen, significantly suppressing this unwanted epimerization.[5] While Trt-protected histidine can still be susceptible to some degree of racemization, modified coupling protocols have been developed to minimize this side reaction.[8]
Serine (Ser) and Threonine (Thr) Protection
In Fmoc chemistry, the hydroxyl groups of serine and threonine are often protected as trityl ethers.[8] These trityl-protected derivatives offer the advantage of being selectively deprotected on-resin, which is particularly useful for the synthesis of phosphopeptides through global phosphorylation methodologies.[8]
The Orthogonal Protection Strategy in Fmoc-SPPS
The trityl group is a key player in the orthogonal protection strategy that is central to Fmoc-based SPPS.[4] In this strategy, the temporary N-terminal Fmoc group is labile to basic conditions (typically piperidine in DMF), while the permanent side-chain protecting groups, including the trityl group, are labile to acidic conditions (TFA).[1][4] This orthogonality ensures that the side-chain protecting groups remain intact during the repeated cycles of N-terminal deprotection and amino acid coupling, only to be removed during the final cleavage step.[4]
Experimental Protocols
Protocol 1: Attachment of the First Fmoc-Amino Acid(Trt)-OH to 2-Chlorotrityl Chloride Resin
This protocol describes the loading of the first amino acid onto a highly acid-sensitive resin, which allows for the subsequent cleavage of the protected peptide fragment.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acid(Trt)-OH
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a suitable reaction vessel.
-
Drain the DCM.
-
Dissolve the Fmoc-amino acid(Trt)-OH (1.5-2.0 equivalents relative to the resin substitution) in a minimal amount of DCM.
-
Add DIPEA (3.0-4.0 equivalents) to the dissolved amino acid and add the solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any remaining unreacted sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM, followed by DMF, and finally DCM again.
-
Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection of a Peptide from the Resin
This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin and all side-chain protecting groups, including the trityl group, are removed.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptidyl-resin with DCM to remove residual DMF.
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin in a reaction vessel. A volume of 5-10 mL per 0.1 mmol of synthesis scale is typically sufficient.[6]
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.[6] The development of a deep yellow color can indicate the formation of the trityl cation.[6]
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by slowly adding the TFA filtrate to a larger volume of cold diethyl ether with gentle stirring.[6]
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and their byproducts.[6]
-
Dry the crude peptide pellet under vacuum.
Troubleshooting and Considerations
While the trityl group is a robust and reliable protecting group, there are potential issues to be aware of:
-
Premature Cleavage: In some instances, particularly with highly acid-sensitive resins like 2-chlorotrityl chloride resin, premature cleavage of the peptide can occur, especially at elevated temperatures during microwave-assisted synthesis.[10][12] Careful temperature control is crucial to mitigate this.[10]
-
Incomplete Deprotection: The cleavage of the trityl group is a reversible reaction.[6] The highly stable trityl cation can re-attach to the nucleophilic thiol of cysteine if not efficiently trapped by a scavenger.[6][10] The use of an effective scavenger like triisopropylsilane (TIS) is therefore essential to drive the deprotection to completion.[6][10]
-
Reattachment to Sensitive Residues: The electrophilic trityl cation can also react with other nucleophilic residues in the peptide, such as tryptophan and methionine.[6] The inclusion of scavengers in the cleavage cocktail is critical to prevent these side reactions.[6]
Conclusion: An Enduring Legacy in Peptide Science
The trityl protecting group, in its various forms, has proven to be an exceptionally valuable and versatile tool in the field of peptide synthesis. Its unique combination of steric bulk and tunable acid lability allows for the effective protection of a wide range of amino acid side chains, playing a critical role in preventing side reactions and ensuring the synthesis of high-purity peptides.[3][5][6][11] As the demand for synthetic peptides in research, diagnostics, and therapeutics continues to grow, the foundational principles and practical applications of the trityl group will undoubtedly remain a cornerstone of this dynamic and important area of science. A thorough understanding of its chemistry, applications, and experimental nuances is essential for any scientist or researcher involved in the art and science of peptide synthesis.
References
- Suzhou Highfine Biotech. (2025, July 11). Amino protecting group—triphenylmethyl series.
- Unknown Author. (n.d.). The Role of Trityl Protection in Asparagine Peptide Synthesis.
- Unknown Author. (n.d.).
- BenchChem. (2025). Application Note: Standard Cleavage Protocols for the Removal of the Trityl (Trt)
- BenchChem. (2025). A Technical Guide to Trityl Group Protection in Chemical Synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Technical Support Center: Trityl (Trt) Protecting Group in SPPS.
- Unknown Author. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
- Common Organic Chemistry. (n.d.). Trityl Protection.
- ResearchGate. (2025, August 10). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
The Guardian of the Hydroxyl: An In-depth Technical Guide to the Acid Lability of the Trityl Group on Serine
For Researchers, Scientists, and Drug Development Professionals
In the intricate and demanding world of peptide and organic synthesis, the strategic selection and removal of protecting groups are paramount to achieving the desired molecular architecture. Among the arsenal of protective moieties, the trityl (Trt) group stands out for its utility in safeguarding the hydroxyl functionality of serine residues. Its defining characteristic—acid lability—is a double-edged sword, offering the advantage of mild deprotection while demanding a nuanced understanding to ensure selectivity and prevent unwanted side reactions. This guide provides a comprehensive exploration of the acid-catalyzed cleavage of the Trt group from serine, delving into the underlying mechanisms, practical experimental considerations, and troubleshooting strategies.
The Trityl Group: A Bulky Sentinel in Chemical Synthesis
The trityl group, a triphenylmethyl moiety, is a cornerstone in the protection of primary alcohols, and by extension, the side-chain hydroxyl group of serine.[1][2][3] Its efficacy is rooted in its significant steric bulk, which provides excellent protection against a wide range of reaction conditions, and its susceptibility to cleavage under acidic conditions.[1][3][4] This acid-labile nature is fundamental to its application in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS), where it can be selectively removed without affecting other protecting groups.[5][6]
The introduction of the Trt group to the serine hydroxyl is typically achieved by reacting the amino acid derivative with trityl chloride in the presence of a base, such as pyridine or diisopropylethylamine (DIPEA).[3] The bulky nature of the Trt group can also aid in reducing peptide aggregation during SPPS, a significant advantage in the synthesis of difficult sequences.[7]
The Mechanism of Acid-Catalyzed Deprotection
The cleavage of the trityl ether linkage from a serine residue is an acid-catalyzed process that proceeds through the formation of a highly stable trityl cation.[2] This stability is a key determinant of the group's lability.
The deprotection mechanism can be summarized in the following steps:
-
Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by an acid, such as trifluoroacetic acid (TFA).[2] This step makes the oxygen a better leaving group.
-
Heterolytic Cleavage: The protonated ether undergoes heterolytic cleavage of the carbon-oxygen bond, releasing the deprotected serine hydroxyl group and forming the triphenylmethyl carbocation, commonly known as the trityl cation.[2]
-
Stabilization of the Trityl Cation: The trityl cation is exceptionally stable due to the delocalization of the positive charge across the three phenyl rings. This high degree of resonance stabilization is the primary driving force for the cleavage reaction.
-
Cation Scavenging: The liberated trityl cation is a reactive electrophile that can potentially react with nucleophilic residues in the peptide chain, such as tryptophan, methionine, or even the newly deprotected serine.[8][9] To prevent these undesired side reactions, "scavengers" are added to the cleavage cocktail to trap the trityl cation.[8][9]
Ser_Trt [label="Ser(Trt)-Peptide", fillcolor="#F1F3F4"]; Protonated_Ser_Trt [label="Protonated Intermediate", fillcolor="#F1F3F4"]; Deprotected_Ser [label="Ser-Peptide", fillcolor="#F1F3F4"]; Trt_Cation [label="Trityl Cation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger (e.g., TIS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Trapped_Trt [label="Trapped Trityl (Triphenylmethane)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Ser_Trt -> Protonated_Ser_Trt [label=" + H+"]; Protonated_Ser_Trt -> Deprotected_Ser [label=" Cleavage"]; Protonated_Ser_Trt -> Trt_Cation [style=dashed]; Trt_Cation -> Trapped_Trt [label=" + Scavenger"]; }
Caption: Mechanism of acid-catalyzed Trt deprotection from serine.Fine-Tuning Acid Lability: The Trityl Family
The acid lability of the trityl group can be modulated by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings. This allows for a graded series of protecting groups with varying sensitivities to acid, enabling more complex orthogonal protection schemes.
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Trt | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[1] |
| Monomethoxytrityl | MMT | 10-100 | 1% TFA in DCM[10] |
| Dimethoxytrityl | DMT | ~700 | 3% Dichloroacetic acid in DCM[1] |
The increased lability of the methoxy-substituted trityl groups is due to the enhanced stability of the corresponding carbocation intermediates upon cleavage, facilitated by the electron-donating nature of the methoxy groups.[1][3] Conversely, electron-withdrawing groups, such as fluorine, can be introduced to increase the stability of the trityl group.[7]
Experimental Protocols for Trityl Deprotection from Serine
The choice of deprotection conditions is critical and depends on the desired outcome, such as selective on-resin deprotection or global deprotection during cleavage from the solid support.
On-Resin Selective Deprotection of Ser(Trt)
This procedure is useful for on-resin modifications of the serine side chain.
Objective: To selectively remove the Trt group from a serine residue while the peptide remains attached to the solid support and other acid-labile protecting groups (e.g., Boc, tBu) remain intact.
Materials:
-
Peptide-resin containing a Ser(Trt) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger
Protocol:
-
Swell the peptide-resin in DCM for 30-60 minutes.
-
Drain the DCM.
-
Prepare the deprotection cocktail: 1-5% TFA in DCM containing 1-5% TIS.[9] For example, for a 1% TFA solution, mix 1 mL of TFA, 1 mL of TIS, and 98 mL of DCM.
-
Add the deprotection cocktail to the resin and gently agitate at room temperature.
-
Monitor the reaction progress by taking small aliquots of the resin, washing them thoroughly, and performing a test cleavage followed by HPLC-MS analysis. The reaction is typically complete within 30-60 minutes.
-
Once the deprotection is complete, drain the deprotection cocktail and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove all traces of acid.
-
The resin is now ready for the subsequent on-resin modification step.
Start [label="Swell Peptide-Resin\n(Ser(Trt)) in DCM", fillcolor="#F1F3F4"]; Deprotection [label="Treat with 1-5% TFA/TIS in DCM\n(30-60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_DCM [label="Wash with DCM", fillcolor="#FBBC05", fontcolor="#202124"]; Wash_DMF [label="Wash with DMF", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Ready for On-Resin Modification", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Deprotection; Deprotection -> Wash_DCM; Wash_DCM -> Wash_DMF; Wash_DMF -> End; }
Caption: Workflow for on-resin selective deprotection of Ser(Trt).Global Deprotection and Cleavage from Resin
This procedure is used at the final step of SPPS to simultaneously remove all acid-labile protecting groups and cleave the peptide from the resin.
Objective: To cleave the synthesized peptide from the solid support and remove all acid-labile side-chain protecting groups, including Ser(Trt).
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)
-
Cold diethyl ether or methyl tert-butyl ether
-
Centrifuge tubes
Protocol:
-
Place the dry peptide-resin in a reaction vessel.
-
In a fume hood, add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[11]
-
Gently agitate the mixture at room temperature for 2-3 hours.[11] The appearance of a yellow to orange color indicates the formation of the trityl cation.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[12]
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers and cleavage by-products.[12]
-
Dry the crude peptide under vacuum.
-
The peptide is now ready for purification by HPLC.
Troubleshooting Common Issues
While the acid-catalyzed deprotection of the Trt group is generally efficient, several issues can arise.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient reaction time.[8] Suboptimal acid concentration.[8] Steric hindrance in aggregated peptide sequences.[8] | Extend the cleavage time to 4 hours or more.[8] Ensure thorough washing of the resin to remove any basic residues before cleavage. Use a stronger cleavage cocktail or perform the cleavage at a slightly elevated temperature (use with caution). |
| Side Product Formation (Alkylation) | Insufficient or inappropriate scavengers.[8][9] Presence of highly nucleophilic residues (e.g., Trp, Met, Cys).[8] | Use an effective scavenger such as TIS.[8] For peptides containing Cys(Trt), the addition of 1,2-ethanedithiol (EDT) to the cleavage cocktail is recommended.[8][12] |
| Re-attachment of the Trityl Group | The cleavage of S-Trityl from cysteine is a reversible equilibrium.[11] While less common for O-Trityl on serine, it can occur if scavengers are inadequate. | Ensure a sufficient concentration of an effective scavenger like TIS to irreversibly trap the trityl cation.[11] |
Conclusion
The trityl group is an invaluable tool for the protection of the serine hydroxyl group in complex chemical syntheses. Its acid lability, while a key advantage, requires a thorough understanding of the underlying deprotection mechanism and careful optimization of reaction conditions. By selecting the appropriate cleavage cocktail, including effective scavengers, and being mindful of potential side reactions, researchers can harness the full potential of the Trt group to achieve their synthetic goals with high efficiency and purity. This guide serves as a foundational resource for scientists and professionals in the field, enabling them to confidently employ and deprotect the trityl group in their synthetic endeavors.
References
- Modified Trityl Ester Protecting Groups in Peptide Synthesis. Synlett, 2001(S1), 829-831.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Assessing the Stability of the Trityl Group During Synthesis: A Compar
- Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech Co., Ltd.
- How to Remove a Trityl Group (Selective Deprotection of Trityl). Unlock Chemystery.
- The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. BenchChem.
- Amino Acid Derivatives for Peptide Synthesis. Various sources.
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis. BenchChem.
- What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Tritylamines. Organic Chemistry Portal.
- Amino Acid-Protecting Groups. Chemical Reviews, 119(4), 2448-2504.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Troubleshooting incomplete cleavage of the Trt protecting group. BenchChem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Troubleshooting incomplete cleavage of the trityl group
- Application of the Trityl Group in Peptide Chemistry. International Journal of Peptide and Protein Research, 33(5), 353-361.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
- Acid-labile protecting groups for the synthesis of lipid
- Application Notes and Protocols for the Removal of the Trityl (Trt) Group from Histidine in Solid-Phase Peptide Synthesis. BenchChem.
- A Comparative Analysis of Cleavage Efficiency for Different Histidine Protecting Groups. BenchChem.
- Can Coupling Reagents Cause Premature Cleavage
- What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
- Troubleshooting incomplete trityl group deprotection
- Usage of Trityl Linkers.
- Understanding Acid Lability of Cysteine Protecting Groups.
- Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(17), 6697-6702.
Sources
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- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Chirality Advantage in Peptide Therapeutics
An In-depth Technical Guide to the Purpose of D-Amino Acids in Peptide Design
In the theater of molecular biology, proteins and peptides are the principal actors, composed almost exclusively of L-amino acids. This homochirality is a fundamental tenet of life, dictating everything from protein folding to enzyme-substrate specificity. Consequently, the cellular machinery, particularly proteolytic enzymes, has evolved to recognize and degrade peptides built from these L-amino acid monomers. While essential for normal biological turnover, this rapid degradation presents a formidable obstacle in the development of peptide-based therapeutics, severely limiting their bioavailability and in vivo half-life.[1][2]
The strategic incorporation of D-amino acids—the non-natural mirror images (enantiomers) of their L-counterparts—offers a powerful and elegant solution to this challenge. By introducing these "unnatural" building blocks, we can fundamentally alter the properties of a peptide, transforming a transient biological messenger into a robust therapeutic agent. This guide provides a comprehensive exploration of the core principles, methodologies, and profound implications of using D-amino acids in peptide design, offering critical insights for researchers and drug development professionals.
Part 1: The Cornerstone of Stability: D-Amino Acids and Proteolytic Resistance
The primary and most celebrated advantage of D-amino acid incorporation is the dramatic enhancement of a peptide's resistance to enzymatic degradation.[2][3]
The "Steric Shield" Mechanism
Proteases exhibit a high degree of stereospecificity, meaning their active sites are precisely shaped to bind and cleave peptide bonds flanked by L-amino acids.[1] When a D-amino acid is introduced into a peptide sequence, its side chain and backbone orientation are inverted relative to the L-form. This altered stereochemistry acts as a "steric shield," preventing the peptide from fitting correctly into the protease's active site.[1] The enzyme is unable to achieve the proper conformation for catalysis, rendering the adjacent peptide bonds resistant to cleavage. This principle applies to a wide range of proteases, including trypsin, chymotrypsin, and various serum proteases.[4][5]
The position of the D-amino acid substitution is critical. Placing it at or near a known cleavage site can effectively halt degradation. Even a single D-amino acid substitution can significantly increase a peptide's half-life in biological fluids.[6]
Quantitative Impact on Peptide Half-Life
The increase in stability is not merely qualitative; it is a profound and quantifiable effect that directly translates to improved pharmacokinetic profiles.
Table 1: Comparative Half-Lives of L-Peptides and their D-Amino Acid Analogs in Serum
| Peptide | Modification | Half-Life (in vitro, human serum) | Fold Increase | Reference Source (Illustrative) |
| L-Peptide (Generic) | All L-amino acids | ~5-10 minutes | 1x | [4] |
| D-Analog (Generic) | Partial D-amino acid substitution | > 8 hours | > 48x | [6] |
| All-D-Peptide | All D-amino acids | > 24 hours | > 144x | [4][7] |
| L-Enkephalin | Tyr-Gly-Gly-Phe-L -Leu | ~2 minutes | 1x | [3] |
| D-Ala², D-Leu⁵-Enk | Tyr-D -Ala-Gly-Phe-D -Leu | ~20-30 minutes | ~10-15x | [3] |
Note: The values presented are illustrative and can vary significantly based on the peptide sequence, specific D-amino acid substitution, and assay conditions.
Diagram: Proteolytic Degradation Pathway
Caption: D-amino acids alter peptide stereochemistry, preventing protease binding and enhancing stability.
Experimental Protocol: In Vitro Serum Stability Assay
This protocol outlines a standard method to quantify the stability of a peptide in the presence of serum proteases using HPLC analysis.
Materials:
-
Test peptide (L-form and D-amino acid-modified form)
-
Human or animal serum (e.g., Fetal Bovine Serum, FCS)[4]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Precipitation Agent: Acetonitrile (ACN) or Trichloroacetic Acid (TCA)[8]
-
HPLC system with a C18 reverse-phase column
-
Incubator or water bath at 37°C
-
Microcentrifuge and tubes
-
Preparation:
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or PBS).
-
Thaw serum on ice and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove lipids and cryoprecipitates. Use the clear supernatant.
-
-
Incubation:
-
In a microcentrifuge tube, combine 90 µL of pre-warmed serum with 10 µL of the peptide stock solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Prepare a control sample by adding 10 µL of the peptide stock to 90 µL of PBS.
-
Incubate all tubes at 37°C in a shaking water bath.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot (e.g., 20 µL) from the incubation mixture. The t=0 sample should be taken immediately after adding the peptide.
-
-
Protein Precipitation:
-
Immediately add the 20 µL aliquot to a tube containing 40 µL of ice-cold acetonitrile to precipitate serum proteins and quench the enzymatic reaction.[8]
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
HPLC Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Inject a standard volume (e.g., 20 µL) onto the HPLC system.
-
Run a gradient elution method (e.g., 5-95% ACN in water with 0.1% TFA) suitable for separating the peptide from serum components.
-
Monitor the peptide's elution by UV absorbance at 214 or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½).
-
Part 2: Sculpting Function: Impact on Receptor Binding and Biological Activity
While stability is a primary driver, the introduction of D-amino acids is also a sophisticated tool for modulating a peptide's three-dimensional structure, which in turn can fine-tune its biological activity.[3][11]
Conformational Control
The stereochemistry of an amino acid residue profoundly influences the local backbone conformation. D-amino acids have different Ramachandran plot preferences compared to their L-counterparts. This property can be exploited to:
-
Induce or Stabilize Secondary Structures: A D-amino acid can nucleate or stabilize specific secondary structures like β-turns, which are often critical for receptor recognition.[12] For instance, placing a D-amino acid at the i+1 or i+2 position of a turn sequence can lock the peptide into a bioactive conformation.
-
Disrupt Unwanted Structures: Conversely, a D-amino acid can be used to break undesirable structures, such as helices or aggregates, that may lead to off-target effects or reduced activity.[5]
-
Enhance Binding Affinity: By constraining a flexible peptide into its optimal binding conformation, a D-amino acid can increase its affinity and selectivity for a target receptor, sometimes leading to "superagonists".[3][13]
The Retro-Inverso Revolution
A particularly powerful strategy is the design of retro-inverso peptides . These analogs are constructed by reversing the sequence of the parent L-peptide and synthesizing it entirely from D-amino acids.[14][15][16]
The remarkable result is that the spatial orientation of the side chains, which are often the primary determinants of receptor interaction, is largely preserved.[17][18] However, the direction of the peptide backbone (N-terminus to C-terminus) is reversed. This makes retro-inverso peptides almost completely resistant to proteolysis while potentially mimicking the bioactivity of the original L-peptide.[14][17][18] While not always successful due to the importance of backbone interactions, this approach has proven effective in immunology and drug design.[17][19]
Diagram: Retro-Inverso Peptide Mimicry
Caption: Retro-inverso peptides reverse sequence and chirality, preserving sidechain topology to mimic binding.
Part 3: Enhancing Bioavailability and Reducing Immunogenicity
The benefits of D-amino acid incorporation extend beyond the initial interaction with enzymes and receptors, positively influencing the overall pharmacokinetic and immunogenic profile of the peptide.
Improved Pharmacokinetic Profiles
Enhanced proteolytic stability is directly linked to improved pharmacokinetics.[7][20] A peptide that resists degradation will have:
-
Longer In Vivo Half-Life: The peptide circulates in the body for a longer period, allowing for less frequent dosing.[7][21]
-
Increased Bioavailability: For non-intravenous routes of administration, resistance to gut and plasma proteases means more of the active drug reaches its target.[3][22][23] Peptides composed entirely of D-amino acids have shown remarkable stability and favorable pharmacokinetic properties.[7][23]
Evading the Immune System
The immunogenicity of therapeutic peptides is a significant concern, as an immune response can lead to neutralization of the drug and adverse effects. D-amino acids can help create "immunologically silent" peptides.[11]
The basis for this lies in the mechanism of antigen presentation. For a peptide to trigger an immune response, it must typically be taken up by an antigen-presenting cell (APC), processed (cleaved) into smaller fragments, and then presented on Major Histocompatibility Complex (MHC) molecules to T-cells.[24] Because peptides containing D-amino acids are poor substrates for the proteases within APCs, they are not efficiently processed and presented.[3][24] This failure to be presented to the immune system can significantly reduce or eliminate the peptide's immunogenicity.[25] While some exceptions exist, D-peptides are generally considered poor immunogens.[24][26][27]
Part 4: The Synthetic Toolkit: Incorporating D-Amino Acids
The synthesis of peptides containing D-amino acids is readily achievable using standard Solid-Phase Peptide Synthesis (SPPS) methodologies, most commonly Fmoc/tBu chemistry.[28]
Diagram: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The SPPS cycle for incorporating both L- and D-amino acids into a growing peptide chain.
Experimental Protocol: Solid-Phase Synthesis of a D-Amino Acid-Containing Peptide
This protocol provides a general workflow for manual Fmoc-based SPPS. D-amino acids are incorporated in the same manner as their L-counterparts.[29][30]
Materials:
-
Fmoc-Rink Amide MBHA resin (for a C-terminal amide)
-
Fmoc-protected L- and D-amino acids
-
Coupling/Activation reagents: HATU (or HBTU/HOBt) and DIPEA (or NMM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (ice-cold)
-
SPPS reaction vessel
-
Resin Preparation:
-
Place the resin in the reaction vessel.
-
Swell the resin in DMF for 30-60 minutes. Drain the solvent.
-
-
First Amino Acid Coupling (if not pre-loaded):
-
Follow the standard coupling protocol (Step 4) to attach the C-terminal amino acid to the resin.
-
-
Fmoc Deprotection (Start of Cycle):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Incorporating a D-Amino Acid):
-
In a separate vial, dissolve the next amino acid in the sequence (e.g., Fmoc-D-Ala-OH, 3-5 equivalents relative to resin loading) and the activation agent (e.g., HATU, ~2.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the vial and vortex for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to confirm reaction completion. If incomplete, repeat the coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Cycle Repetition:
-
Return to Step 3 (Fmoc Deprotection) and repeat the cycle for each amino acid in the sequence until the full peptide is assembled.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (Step 3).
-
Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter to separate the cleaved peptide solution from the resin beads.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase HPLC and confirm its identity and purity via Mass Spectrometry.
-
Conclusion and Future Directions
The incorporation of D-amino acids is a cornerstone of modern peptide design, providing an indispensable toolkit for overcoming the intrinsic liabilities of natural peptides. By conferring proteolytic resistance, modulating conformation and activity, and reducing immunogenicity, D-amino acids enable the transformation of promising peptide leads into viable drug candidates with enhanced therapeutic profiles. From simple substitutions to the elegant complexity of retro-inverso analogs, the strategic use of chirality continues to drive innovation in medicine. Future research will undoubtedly uncover even more nuanced ways to leverage D-amino acids, leading to the development of next-generation peptide therapeutics with unprecedented stability, potency, and safety.
References
-
CD Formulation. D-Amino Acid-Containing Peptide Synthesis. Available from: [Link]
- Muller S, et al. Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. Journal of Immunology.
- Benkirane N, et al. D-peptides as immunogens and diagnostic reagents. Journal of Biological Chemistry.
-
LifeTein. Should My Peptides Have D-Amino Acids?. Available from: [Link]
- Duan, P., et al. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics. 2018; 8(22): 6334–6346.
-
ResearchGate. Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?. Available from: [Link]
- Hong SY, et al. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of Antimicrobial Chemotherapy.
-
Let's Talk Academy. How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Available from: [Link]
- Melchionna M, et al. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules.
- Abdulbagi M, et al. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Biomolecules. 2021; 11(11):1716.
-
LifeTein. D-amino acid peptides to resist common proteases. Available from: [Link]
- Rinaldi, A. C., et al. Recent Applications of Retro-Inverso Peptides. International Journal of Molecular Sciences. 2021; 22(16): 8677.
- Leithold LH, et al. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease. European Journal of Pharmaceutical Sciences.
-
JuSER. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Available from: [Link]
- Dong, N., et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. 2020; 11: 588395.
-
ResearchGate. Nonclinical Pharmacokinetics Disposition, and Drug-Drug Interaction Potential of a Novel D-Amino Acid Peptide Agonist of the Calcium Sensing Receptor AMG 416 (Etelcalcetide). Available from: [Link]
- Maurer PH. ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS. The Journal of Experimental Medicine.
- Subramanian, A., et al. Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments. Journal of Immunological Methods.
-
Springer Nature Experiments. Serum Stability of Peptides. Available from: [Link]
-
Quora. What is retro-inverso peptidomimetic? What are its applications?. Available from: [Link]
- Cavelier, F., et al. Methods and protocols of modern solid phase peptide synthesis. Peptide Science.
-
ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]
- Accardo, A., et al. Recent Applications of Retro-Inverso Peptides.
- Li, C., et al. Limitations of Peptide Retro-inverso Isomerization in Molecular Mimicry. Journal of Biological Chemistry. 2010; 285(25): 19572–19581.
- Leithold LH, et al. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Pharmaceutical Research.
- Wei, G., et al.
-
ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]
- Jenssen H, Aspmo SI. Serum stability of peptides. Methods in Molecular Biology.
- Beyermann, M., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Available from: [Link]
-
ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]
-
ResearchGate. The use of D-amino acids in peptide design. Available from: [Link]
-
ResearchGate. Serum Stability of Peptides. Available from: [Link]
-
ResearchGate. Examples of peptide based drugs available on the market. Available from: [Link]
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- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
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- 26. Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Custodian of Quality: An In-depth Technical Guide to the Storage of Fmoc-D-Ser(trt)-OH
For the researcher, scientist, and drug development professional engaged in the exacting science of Solid-Phase Peptide Synthesis (SPPS), the integrity of each building block is paramount. Among these, Fmoc-D-Ser(trt)-OH, a cornerstone for the incorporation of D-serine, demands meticulous care. Its trifunctional nature—comprising the base-labile Fmoc group, the acid-sensitive trityl (Trt) ether, and the core amino acid—presents a unique set of stability challenges. This guide provides a comprehensive, field-tested framework for the optimal storage and handling of this compound, ensuring its purity and reactivity are preserved from the moment of receipt to its final use in synthesis.
The Chemical Rationale: Understanding the Vulnerabilities of this compound
The efficacy of this compound in peptide synthesis is directly correlated to its chemical purity. Improper storage can initiate degradation pathways that compromise this purity, leading to failed couplings, truncated sequences, and the generation of hard-to-remove impurities. The primary molecular liabilities are the N-terminal Fmoc protecting group and the O-linked trityl side-chain protecting group.
-
The Fmoc Group: While robust under acidic conditions, the fluorenylmethyloxycarbonyl group is intentionally labile to basic conditions, typically piperidine in SPPS. However, prolonged exposure to even weak bases or nucleophiles, potentially present in a humid or impure storage environment, can lead to premature deprotection.
-
The Trityl (Trt) Group: The trityl group is a bulky ether protecting the serine hydroxyl function. Its key characteristic is its extreme sensitivity to acid.[1] Trace amounts of acidic contaminants in the storage environment can catalyze the cleavage of the trityl group, exposing the hydroxyl group. This free hydroxyl can lead to unwanted side reactions during subsequent coupling steps. The trityl cation formed upon cleavage is also a reactive species that can cause other side reactions.[2]
-
Moisture (Hydrolysis): Fmoc-amino acids are often hygroscopic powders.[3] Absorbed water can act as a nucleophile, potentially attacking the activated carboxyl group (if any activation has occurred prematurely) or facilitating the degradation of protecting groups.
Core Storage Directives: A Synthesis of Supplier Data and First Principles
Analysis of supplier recommendations reveals a variance in advised storage temperatures, with some citing 2-8°C and others 15-25°C.[4] While the compound is a combustible solid, it is generally stable at room temperature for short periods, such as during shipping.[5][6] However, for long-term preservation of its high purity, a more stringent approach is warranted.
| Parameter | Optimal Condition | Sub-Optimal Condition | Rationale & Causality |
| Temperature | 2-8°C | Room Temperature (15-25°C) | Lowering the temperature significantly reduces the rate of all potential degradation reactions. While stable for short durations at ambient temperature, long-term storage at 2-8°C provides the most secure environment against slow degradation.[4][7] |
| -20°C (Long-Term) | Fluctuating Temperatures | For archival purposes or storage exceeding several months, -20°C is recommended to virtually halt any chemical degradation.[5][8] Freeze-thaw cycles should be avoided.[5] | |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Air | An inert atmosphere displaces atmospheric moisture and oxygen, minimizing the risk of hydrolysis and oxidation.[5] This is especially critical after the container has been opened for the first time. |
| Light | Darkness (Amber Vial/Opaque Container) | Exposure to Light | Although not the primary vector for degradation for this specific molecule, it is a general best practice for all complex organic reagents to prevent any potential photochemical reactions.[5] |
| Humidity | Dry (Desiccated Environment) | Humid Environment | This compound is a powder and can be hygroscopic. Moisture absorption can lead to clumping, difficulty in accurate weighing, and hydrolysis.[3] Always allow the container to warm to room temperature in a desiccator before opening.[3][5] |
Visualizing Degradation: Potential Pathways Under Sub-Optimal Storage
The following diagram illustrates the primary chemical risks to this compound during improper storage.
Caption: Potential degradation pathways for this compound under adverse storage conditions.
Experimental Protocols: Ensuring Integrity from Receipt to Use
A self-validating system of protocols is essential for maintaining the quality of your reagents.
Protocol 1: Receipt and Initial Storage Workflow
-
Visual Inspection: Upon receipt, inspect the container for an intact seal and any signs of physical damage.
-
Log Entry: Record the date of receipt, lot number, and supplier.
-
Equilibration: Place the unopened container in a desiccator at room temperature for at least 1-2 hours. This critical step prevents condensation of atmospheric moisture onto the cold powder when opened.[5]
-
Inert Atmosphere Blanketing: If the reagent will be used multiple times, open it in a glove box or glove bag with an inert atmosphere. If not available, briefly purge the headspace of the container with dry argon or nitrogen before tightly resealing.
-
Sealing: For added protection, wrap the cap and neck of the container with Parafilm®.
-
Storage: Place the sealed container in a designated, clearly labeled location at 2-8°C for routine use or -20°C for long-term storage.
Workflow for Reagent Handling and Quality Verification
The following diagram outlines the standard workflow from receiving a new batch of this compound to its use in synthesis, incorporating a crucial quality control step.
Caption: Workflow for receiving, storing, and performing quality control on this compound.
Protocol 2: Quality Control by HPLC Analysis
To validate the purity of a new or stored batch of this compound, a simple reverse-phase HPLC analysis is effective.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
HPLC System:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm and 301 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
-
Analysis: The primary peak should correspond to the intact this compound. The presence of significant secondary peaks may indicate degradation, such as the loss of the Fmoc or trityl group. A purity of ≥98% is typically required for successful peptide synthesis.
By adhering to these scientifically grounded storage and handling protocols, researchers can ensure the integrity of their this compound, fostering reproducible and high-fidelity outcomes in their peptide synthesis endeavors.
References
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet for Fmoc-Ser(Trt)-OH. Retrieved from [Link]
-
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc- D -Ser(tBu)-OH = 98.0 TLC 128107-47-1 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
introduction to Fmoc solid-phase peptide synthesis
An In-Depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, transforming them from rare biological curiosities into essential tools for research and therapeutic development. This guide provides an in-depth exploration of the most prevalent and versatile chemistry used in SPPS: the Fluorenylmethyloxycarbonyl (Fmoc) strategy. We will dissect the core principles, from the foundational chemistry to the practical nuances of everyday application. This document serves as a comprehensive resource, blending established protocols with the experiential wisdom required to troubleshoot and optimize peptide synthesis campaigns.
PART 1: The Foundation of Fmoc-SPPS: A Strategic Overview
The genius of SPPS, first conceptualized by R. Bruce Merrifield, lies in its core principle: a growing peptide chain is covalently anchored to an insoluble solid support (resin), while soluble, protected amino acids are sequentially added. This method simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved through simple filtration and washing.
The Fmoc strategy is distinguished by its use of the base-labile Fmoc protecting group for the α-amine of the amino acids. This orthogonality to the acid-labile side-chain protecting groups is the cornerstone of its utility, allowing for selective deprotection and chain elongation under mild conditions that preserve the integrity of the final peptide.
The Core Fmoc-SPPS Cycle
The synthesis of a peptide follows a cyclical process, with each cycle adding one amino acid to the growing chain. This process can be broken down into three key stages: deprotection, activation/coupling, and washing.
Caption: The iterative cycle of Fmoc-SPPS.
PART 2: A Deep Dive into the Chemistry and Materials
A successful synthesis is contingent on a thorough understanding of the reagents and materials involved. The choice of resin, protecting groups, and coupling reagents directly impacts the yield and purity of the final product.
The Solid Support: More Than Just an Anchor
The solid support, or resin, is a critical component of SPPS. The most common resins are based on a polystyrene matrix cross-linked with divinylbenzene. The choice of resin depends on the desired C-terminal functionality of the peptide.
| Resin Name | C-Terminal Functionality | Linker Cleavage Conditions | Typical Use Case |
| Wang Resin | Carboxylic acid | High TFA (e.g., 95%) | Standard peptide acids |
| Rink Amide Resin | Amide | High TFA (e.g., 95%) | Peptide amides |
| 2-Chlorotrityl Chloride Resin | Carboxylic acid | Very mild acid (e.g., 1% TFA) | Synthesis of protected peptide fragments |
Expert Insight: The 2-Chlorotrityl chloride resin is exceptionally useful for creating protected peptide fragments that can be later joined together in solution (fragment condensation). Its extreme sensitivity to acid allows for cleavage without removing the side-chain protecting groups.
Protecting Groups: The Art of Orthogonal Chemistry
The success of Fmoc-SPPS hinges on the concept of orthogonality—the ability to remove one type of protecting group without affecting another.
-
α-Amine Protection: The Fmoc group is the star of the show. It is stable to acids and catalytic hydrogenation but is swiftly removed by a secondary amine base, typically a 20-50% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction.
Caption: Mechanism of Fmoc deprotection by piperidine.
-
Side-Chain Protection: The functional groups on amino acid side chains (e.g., the amine of Lysine, the carboxylic acid of Aspartic acid) must be protected to prevent unwanted side reactions. These protecting groups are typically acid-labile, most commonly based on tert-butyl (tBu), trityl (Trt), and pentamethyldihydrobenzofuran (Pbf) groups. They remain stable throughout the synthesis cycles and are removed simultaneously with cleavage from the resin using a strong acid cocktail.
Activation and Coupling: Forging the Peptide Bond
The formation of a peptide bond between the free N-terminus of the growing peptide chain and the carboxyl group of the incoming amino acid is not spontaneous. The carboxyl group must first be activated to form a highly reactive species.
The Carbodiimide Method: The most common approach involves the use of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC), in conjunction with an additive like Oxyma Pure or 1-Hydroxybenzotriazole (HOBt). The carbodiimide reacts with the amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The additive rapidly converts this unstable intermediate into a more stable, yet still highly reactive, ester, which then efficiently reacts with the peptide's N-terminal amine.
Modern Urionium/Aminium Salt Reagents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have become the gold standard. These reagents are sold as stable salts and react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA) to form the active ester in situ, leading to fast and efficient coupling with minimal racemization.
| Reagent | Class | Activator | Key Advantages |
| DIC/Oxyma | Carbodiimide | DIC | Cost-effective, low racemization with Oxyma |
| HBTU/DIEA | Aminium Salt | HBTU | Fast reaction times, high efficiency |
| HATU/DIEA | Aminium Salt | HATU | Superior for sterically hindered amino acids |
PART 3: The Protocol in Practice: A Step-by-Step Workflow
This section provides a generalized, yet detailed, protocol for a single coupling cycle in manual Fmoc-SPPS. Automated synthesizers will follow a similar logic.
Experimental Protocol: Single Amino Acid Coupling Cycle
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, 0.5 mmol/g loading)
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
Coupling Reagent (e.g., HBTU, 3-5 equivalents)
-
Base (e.g., DIEA, 6-10 equivalents)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)
-
Reaction Vessel with fritted bottom for filtration
Workflow:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes. This is crucial for ensuring that reactive sites within the polymer matrix are accessible.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate gently for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. The Fmoc-dibenzofulvene byproduct has a characteristic UV absorbance, which can be used to monitor reaction completion.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove all traces of piperidine, which would neutralize the incoming activated amino acid.
-
Perform a series of washes: DMF (x3), DCM (x2), DMF (x3). Each wash should involve adding the solvent, agitating for 30-60 seconds, and then draining.
-
-
Amino Acid Activation & Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add the base (DIEA) to this solution. The solution will often change color, indicating activation. Allow this pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the mixture for 30-60 minutes. The reaction time can be extended for sterically hindered amino acids (e.g., Val, Ile).
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly to remove excess reagents and byproducts: DMF (x3), DCM (x2).
-
-
Monitoring & Capping (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test. A small sample of beads will turn a deep blue if free primary amines are present (incomplete coupling). If the test is positive, a second coupling (recoupling) may be necessary.
-
If recoupling is unsuccessful, any unreacted amines should be "capped" by acetylation (e.g., using acetic anhydride and DIEA) to prevent the formation of deletion sequences.
-
This cycle is repeated for each amino acid in the sequence.
PART 4: The Final Act: Cleavage, Purification, and Analysis
Cleavage and Side-Chain Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid "cocktail." The composition of this cocktail is critical and must include "scavengers" to trap the highly reactive cationic species generated from the protecting groups, which could otherwise modify sensitive residues like Tryptophan, Methionine, or Cysteine.
Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic Acid (TFA): 82.5% (The strong acid for cleavage)
-
Phenol: 5% (Scavenger)
-
Water: 5% (Scavenger)
-
Thioanisole: 5% (Scavenger)
-
1,2-Ethanedithiol (EDT): 2.5% (Scavenger, particularly for Trt groups)
Expert Insight: Always perform cleavage in a well-ventilated fume hood. TFA is highly corrosive. The reaction is typically run for 2-4 hours at room temperature. The cleaved peptide is then precipitated from the TFA solution by adding cold diethyl ether, collected by centrifugation, and lyophilized.
Purification and Analysis
The crude peptide product is rarely pure enough for its intended application. The primary tool for purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Peptides are separated based on their hydrophobicity, typically on a C18 stationary phase, using a gradient of increasing organic solvent (usually acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA (0.1%).
The identity and purity of the final product must be confirmed. The standard analytical method is Liquid Chromatography-Mass Spectrometry (LC-MS), which provides both the retention time (a measure of purity) and the molecular weight (confirmation of identity) of the peptide.
Caption: Post-synthesis processing workflow.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has enabled significant advances across biology, medicine, and materials science. Its success relies on a robust and orthogonal chemical strategy. By understanding the causality behind each step—from resin selection and activation chemistry to cleavage cocktails and purification—researchers can move beyond simple execution to intelligent optimization. This guide has provided the foundational knowledge and practical protocols to empower scientists to confidently and successfully synthesize peptides to drive their research forward.
References
-
Title: Solid Phase Peptide Synthesis. Source: Nobel Lecture, December 8, 1984 by R.B. Merrifield. URL: [Link]
-
Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press, Edited by W. C. Chan and P. D. White. URL: [Link]
-
Title: Protecting Groups in Organic Synthesis. Source: Wiley, by Theodora W. Greene and Peter G. M. Wuts. URL: [Link]
-
Title: The impact of Oxyma-B, a new HOBt analogue, on solution and solid-phase peptide synthesis. Source: Journal of Peptide Science, 2005. URL: [Link]
-
Title: A convenient synthesis of N-succinimidyl and N-phthalimidyl (per)fluoroalkanoates and their use in the preparation of HATU- and HBTU-type coupling reagents. Source: Tetrahedron Letters, 2002. URL: [Link]
An In-Depth Technical Guide to Fmoc Protecting Group Chemistry
<
For researchers, scientists, and professionals in drug development, a deep understanding of protecting group chemistry is fundamental to the successful synthesis of peptides and other complex organic molecules. Among the various protecting groups available, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive exploration of Fmoc chemistry, delving into its core principles, mechanistic intricacies, and practical applications. We will examine the causality behind experimental choices, provide validated protocols, and offer insights into overcoming common challenges.
The Ascendancy of the Fmoc Group in Synthesis
The utility of any protecting group lies in its ability to mask a reactive functional group, preventing it from participating in unwanted side reactions, and its subsequent selective removal under conditions that do not affect other parts of the molecule.[3][4] The Fmoc group, a base-labile amine protecting group, excels in this role, particularly within the orthogonal protection schemes of SPPS.[1][5]
The Principle of Orthogonality: Fmoc/tBu vs. Boc/Bzl Strategies
Orthogonal protection employs a set of protecting groups that are removed under distinct chemical conditions, allowing for the stepwise and controlled manipulation of a molecule.[3] In peptide synthesis, this is paramount for the sequential addition of amino acids. The two dominant strategies are the Fmoc/tBu and the Boc/Bzl approaches.[6]
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| α-Amino Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal[6] | Quasi-orthogonal[6] |
| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides.[6] | Effective for synthesizing long or hydrophobic peptides prone to aggregation.[6] |
| Disadvantages | Aggregation can be an issue for long or hydrophobic sequences.[6] | Harsh final cleavage conditions can degrade sensitive residues.[6] |
The Fmoc/tBu strategy's key advantage is its mild deprotection condition for the temporary Nα-amino group, which preserves acid-labile side-chain protecting groups until the final cleavage step.[2][] This "true" orthogonality is a significant reason for its widespread adoption.[2]
Introduction of the Fmoc Group
The Fmoc group is typically introduced to the α-amino group of an amino acid through a reaction with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][5] Fmoc-OSu is often preferred due to its greater stability and reduced likelihood of forming undesired side products.[1] The reaction is generally carried out under basic conditions.[8]
The Mechanism of Fmoc Deprotection: A Base-Induced Elimination
The defining characteristic of the Fmoc group is its lability to bases.[5] The deprotection proceeds via a β-elimination mechanism.
The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine like piperidine.[1][2] This deprotonation is facilitated by the electron-withdrawing nature of the fluorenyl system, which stabilizes the resulting carbanion.[9] The unstable intermediate then undergoes elimination to form dibenzofulvene (DBF) and a carbamate anion, which subsequently decarboxylates to release the free amine of the amino acid.
The DBF byproduct is a reactive electrophile that can potentially undergo side reactions with the newly liberated amine.[10] However, the use of a secondary amine like piperidine as the deprotection reagent effectively scavenges the DBF to form a stable adduct, driving the equilibrium of the deprotection reaction to completion.[2][5]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
The Fmoc strategy is the most commonly used methodology for SPPS.[2][11] A typical synthesis cycle involves a series of discrete steps, each optimized for efficiency and purity.
Resin Selection and Preparation
The choice of solid support (resin) is dictated by the desired C-terminal functionality of the peptide.[12]
-
Wang resin or 2-chlorotrityl chloride resin is commonly used if the C-terminus is a carboxylic acid.[12][13]
-
Rink Amide resin is the preferred choice for peptides with a C-terminal amide.[12][13]
Before the first amino acid is coupled, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure that the reactive sites within the resin beads are accessible.[12][13]
Step-by-Step SPPS Cycle
The synthesis of a peptide on a solid support is a cyclical process of deprotection, washing, coupling, and washing.
Experimental Protocol: A Single Fmoc-SPPS Cycle
-
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with a 20% solution of piperidine in DMF for a specified duration (e.g., two treatments of 5 and 10 minutes).[14] This removes the Fmoc group from the N-terminal amino acid.
-
-
Washing:
-
Amino Acid Coupling:
-
Activate the carboxyl group of the next Fmoc-protected amino acid. Common activating agents include HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[12]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed to completion.
-
-
Washing:
-
Wash the resin with DMF to remove unreacted amino acid and coupling reagents.[14]
-
-
Monitoring (Optional but Recommended):
This cycle is repeated for each amino acid in the peptide sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of Fm-D-Ser(trt)-OH in Solid-Phase Peptide Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Fmoc-D-Ser(trt)-OH in solid-phase peptide synthesis (SPPS). It offers a detailed protocol covering every stage from resin preparation to final peptide purification. The guide emphasizes the rationale behind experimental choices, particularly the use of the trityl (Trt) protecting group for the D-Serine side chain. By integrating field-proven methodologies with scientific principles, this document aims to facilitate the successful and efficient synthesis of peptides containing this important amino acid derivative.
Introduction: The Role of this compound in Modern Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development.[1] The technique relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2] A critical aspect of successful SPPS is the use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains.
This compound is a key building block for introducing D-serine into a peptide sequence. The alpha-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected by the acid-labile trityl (Trt) group.[3] The incorporation of D-amino acids like D-Serine can enhance the enzymatic stability of peptides, a desirable trait for therapeutic candidates.
The trityl group is a bulky protecting group that offers several advantages:
-
Acid Lability: It is readily removed under the mildly acidic conditions of the final cleavage step, typically with trifluoroacetic acid (TFA).[3][4]
-
Steric Hindrance: The bulkiness of the Trt group helps to minimize side reactions.[3][4]
-
Stability: It is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[3]
This protocol provides a step-by-step guide for the efficient use of this compound in your peptide synthesis workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | Peptide Synthesis Grade | Sigma-Aldrich, Bachem | Store at 2-8°C. |
| Rink Amide Resin | 100-200 mesh, 0.4-0.8 mmol/g | Various | Suitable for peptides with a C-terminal amide. Other resins like Wang or 2-chlorotrityl can be used for C-terminal acids.[5] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Use high-purity, amine-free DMF.[5] |
| Dichloromethane (DCM) | ACS Grade | Various | |
| Piperidine | Peptide Synthesis Grade | Various | For Fmoc deprotection. |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | Also known as Hünig's base. |
| HBTU/HATU/HCTU | Coupling Reagent | Various | HATU is generally more reactive.[6] |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various | Use in a well-ventilated fume hood. |
| Triisopropylsilane (TIS) | Reagent Grade | Various | A scavenger to prevent side reactions during cleavage.[7] |
| Cold Diethyl Ether | ACS Grade | Various | For peptide precipitation. |
| Acetonitrile (ACN) | HPLC Grade | Various | For purification. |
| Water (H₂O) | HPLC Grade or Milli-Q | N/A | For purification. |
| Solid-Phase Synthesis Vessel | N/A | Various | With a sintered glass frit. |
| Shaker/Vortexer | N/A | Various | For mixing during reactions. |
| HPLC System | N/A | Various | For purification and analysis. |
| Mass Spectrometer | N/A | Various | For characterization. |
Experimental Protocols
Resin Swelling and Preparation
Proper swelling of the resin is crucial for efficient reagent diffusion and successful synthesis.
Protocol:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add DMF (approx. 10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[5]
-
Drain the DMF and wash the resin three times with DMF.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.
Protocol:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain the solution.[8]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
A Kaiser test can be performed to confirm the presence of a free primary amine.
Coupling of this compound
This is the core step where this compound is incorporated into the peptide chain.
Protocol:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix well.[8]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
A Kaiser test can be performed to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
SPPS Cycle Workflow
Caption: The iterative cycle of solid-phase peptide synthesis.
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes all side-chain protecting groups, including the Trt group from D-Serine.
Protocol:
-
After the final coupling and deprotection steps, wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum for at least 1 hour.[8]
-
Prepare a cleavage cocktail. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT: 82.5:5:5:5:2.5).[7] For many peptides, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is sufficient.[7] TIS is an effective scavenger for the trityl cation.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of peptide).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation. You may observe a yellow color, which is characteristic of the trityl cation.[9][10]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.[8]
-
Dry the crude peptide pellet under vacuum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Activation of Fmoc-D-Ser(trt)-OH with HATU
Document ID: AN-PS-202601-07
Abstract
This document provides a comprehensive technical guide for the activation and coupling of N-α-Fmoc-O-trityl-D-serine (Fmoc-D-Ser(trt)-OH) using the aminium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Tailored for researchers, chemists, and professionals in drug development, this guide elucidates the underlying chemical mechanisms, provides field-proven protocols for both solid-phase and solution-phase synthesis, and addresses critical parameters and potential challenges such as racemization and side reactions. By integrating mechanistic insights with actionable methodologies, this note aims to empower scientists to achieve high-efficiency, high-purity peptide synthesis incorporating the sterically demanding this compound building block.
Introduction: The Critical Role of Serine Coupling in Peptide Synthesis
Serine residues are fundamental components of numerous biologically active peptides and proteins, often serving as key sites for post-translational modifications like phosphorylation, which regulates a vast array of cellular processes.[1] The successful incorporation of serine derivatives into a growing peptide chain is therefore a critical step in synthetic peptide chemistry. This compound is a standard building block used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] The bulky trityl (Trt) group provides robust protection for the side-chain hydroxyl function, preventing undesirable side reactions, while the Fmoc group protects the N-terminal amine.[3]
The formation of the amide bond, however, is not spontaneous and requires the activation of the amino acid's carboxyl group. HATU has emerged as a third-generation coupling reagent of choice due to its high reactivity and ability to suppress racemization compared to many other reagents.[4][5] Its efficacy stems from the formation of a highly reactive OAt-active ester, facilitated by its 1-hydroxy-7-azabenzotriazole (HOAt) moiety.[6] This guide provides the scientific rationale and practical steps for leveraging HATU to efficiently couple this compound.
The Mechanism of HATU Activation
The efficacy of HATU lies in a rapid, two-stage process that converts a stable carboxylic acid into a highly reactive acylating agent, primed for nucleophilic attack by an amine. This process is conducted in a polar aprotic solvent, typically N,N-Dimethylformamide (DMF), and requires a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA).[6][7]
The activation cascade proceeds as follows:
-
Deprotonation: The base (e.g., DIPEA) abstracts the acidic proton from the carboxylic acid of this compound, forming a carboxylate anion.[8][9]
-
Formation of the O-Acylisouronium Salt: The nucleophilic carboxylate anion attacks the electrophilic carbon of the HATU reagent. This forms an unstable, highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[6]
-
Intramolecular Rearrangement to the Active Ester: The OAt anion, present as the counter-ion in the intermediate, rapidly attacks the isouronium salt. This results in the formation of the desired OAt-active ester of this compound and liberates a stoichiometric equivalent of tetramethylurea as a byproduct.[6][9]
-
Amide Bond Formation: The free N-terminal amine of the peptide chain attacks the activated ester, forming the desired peptide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen within the HOAt leaving group is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[6]
Caption: Standard workflow for an SPPS coupling cycle.
Procedure:
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 eq. relative to resin loading) and HATU (2.9-4.5 eq.) in DMF. Add DIPEA (6-10 eq.). Allow this activation mixture to stand for no more than 1-2 minutes. [7]4. Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor for the disappearance of the free primary amine. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Continuation: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Synthesis
This protocol is suitable for fragment condensation or synthesis of small peptides in solution.
Procedure:
-
Reagent Preparation: Dissolve the carboxylic acid component (1.0 eq.) and HATU (1.1 eq.) in a suitable polar aprotic solvent (e.g., DMF, DCM).
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) dropwise while stirring.
-
Amine Addition: In a separate flask, dissolve the amine component (1.0-1.2 eq.) in the same solvent. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up to remove water-soluble byproducts (e.g., tetramethylurea, excess base). Purify the crude product using flash column chromatography or preparative HPLC.
Data Presentation: Critical Reaction Parameters
The success of HATU-mediated coupling depends on the careful control of stoichiometry and reaction conditions. The following table summarizes typical parameters.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis | Causality & Rationale |
| Fmoc-AA | 2.0 - 5.0 equivalents | 1.0 - 1.2 equivalents | Excess is used in SPPS to drive the reaction to completion on the solid support. Near-stoichiometric amounts are used in solution to simplify purification. |
| HATU | 1.9 - 4.5 equivalents | 1.0 - 1.5 equivalents | A slight sub-equivalence relative to the amino acid minimizes waste and potential side reactions. [10] |
| Base (DIPEA) | 4.0 - 10.0 equivalents | 2.0 - 5.0 equivalents | At least two equivalents are needed: one to neutralize the amino acid salt (if applicable) and one to facilitate the HATU activation. Excess base accelerates the reaction. [6] |
| Solvent | DMF, NMP | DMF, DCM, ACN, THF | Polar aprotic solvents are required to dissolve reagents and facilitate the ionic mechanism. [8] |
| Reaction Time | 30 min - 4 hours | 1 - 18 hours | SPPS is typically faster due to higher effective concentrations. Solution-phase may require longer times for complete conversion. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Starting at 0 °C in solution-phase can help control the initial exothermic activation and minimize potential side reactions like racemization. |
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reagent stoichiometry or coupling time.- Steric hindrance from the peptide sequence.- Poor resin swelling. | - Increase coupling time or perform a second coupling (double couple).- Use a more potent reagent combination if the sequence is known to be difficult.- Ensure adequate resin swelling before the first deprotection step. |
| Presence of Diastereomeric Impurity | - Racemization of this compound during activation. [11] | - Minimize pre-activation time to < 2 minutes.- Reduce the amount of base (DIPEA) or switch to a weaker base like 2,4,6-collidine.<[12]br>- Consider coupling at a lower temperature. |
| Mass corresponding to +141 Da adduct | - Guanidinylation of the N-terminal amine by HATU. [7] | - Ensure HATU is not used in large excess.- Use a phosphonium-based reagent (e.g., PyBOP) for difficult couplings where slow activation is expected, as they do not cause this side reaction. |
| Poor product yield in solution-phase | - Incomplete reaction.- Product loss during aqueous work-up. | - Confirm reaction completion via TLC/HPLC before work-up.- Use care during extraction; back-extract the aqueous layer if the product has some water solubility. |
References
- Perich, J. W. (1991). Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine. PubMed.
- De la Torre, B. G., et al. (1989). Solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research.
- ChemicalBook. (2024).
- Gomila, N., et al. (1990). Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group. International Journal of Peptide and Protein Research.
- The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Wikipedia. (n.d.).
- Karavassilis, M., et al. (2017).
- Sigma-Aldrich. (n.d.). Building Blocks for Introducing Post-translational Modified Amino Acids. Sigma-Aldrich.
- Common Organic Chemistry. (n.d.).
- Benchchem. (2025). side reactions of HATU with nucleophilic side chains. Benchchem.
- SB-PEPTIDE. (n.d.).
- Benchchem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Benchchem.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- Benchchem. (2025).
- Sigma-Aldrich. (n.d.). Fmoc-Ser(Trt)-OH ≥98.0%. Sigma-Aldrich.
- Benchchem. (2025). Racemization issues with Fmoc-Ser(Trt)
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
- Sigma-Aldrich. (n.d.). This compound Novabiochem. Sigma-Aldrich.
- Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Merck Millipore.
- Sigma-Aldrich. (n.d.). Fmoc-Ser(Trt)-OH ≥98.0% (CAS 111061-56-4). Sigma-Aldrich.
Sources
- 1. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]
- 2. This compound Novabiochem 212688-51-2 [sigmaaldrich.com]
- 3. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols for Optimizing the Coupling Efficiency of Fmoc-D-Ser(trt)-OH on Wang Resin
Abstract
This comprehensive guide provides an in-depth analysis and detailed protocols for the efficient coupling of the sterically hindered amino acid, Fmoc-D-Ser(trt)-OH, to Wang resin during Solid-Phase Peptide Synthesis (SPPS). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond standard procedures to explain the underlying chemical principles and rationale for methodological choices. We will explore the challenges posed by the bulky trityl (Trt) protecting group, strategies to mitigate potential side reactions such as racemization, and robust validation techniques to ensure maximal coupling efficiency and final peptide purity.
Introduction: The Challenge of Sterically Hindered Residues in SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble polymer support.[1][2] Wang resin, a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker, is ubiquitously employed for the synthesis of peptides with a C-terminal carboxylic acid using the base-labile Fmoc protecting group strategy.[3][4][5]
While the SPPS workflow is robust, the incorporation of certain amino acids presents significant challenges. This compound is a prime example of a sterically demanding building block. The triphenylmethyl (trityl, Trt) group, used to protect the serine side-chain hydroxyl, is exceptionally bulky.[6][7] This steric hindrance can physically obstruct the approach of the activated carboxyl group to the free amine on the resin-bound peptide, leading to slow and incomplete coupling reactions.[8][9] Inefficient coupling results in deletion sequences, which are difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[10]
Furthermore, serine residues are particularly susceptible to racemization during the carboxyl group activation step, a risk that is compounded by potentially longer reaction times or more forcing conditions needed to overcome steric hindrance.[11][12] This guide provides field-proven protocols designed to maximize coupling efficiency while preserving the stereochemical integrity of the chiral center.
Foundational Principles and Strategic Choices
The Role of the Trityl (Trt) Protecting Group
The trityl group is employed for its stability under the basic conditions used for Fmoc-group removal (typically 20% piperidine in DMF) and its facile cleavage under mild acidic conditions, which is compatible with the final cleavage from Wang resin (typically >90% TFA).[6][7] However, its significant steric bulk is the primary source of coupling difficulty.[13] Understanding this trade-off is crucial for developing an effective coupling strategy.
Selection of Coupling Reagents
The choice of coupling reagent is critical for activating the carboxylic acid of this compound and facilitating amide bond formation. The ideal reagent should create a highly reactive intermediate that couples efficiently without promoting racemization.[14][15]
-
Carbodiimides (e.g., DIC): N,N'-Diisopropylcarbodiimide (DIC) is a common activator. When used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), it forms a reactive HOBt-ester intermediate. This strategy is effective and cost-efficient, and HOBt is known to suppress racemization.[14][16]
-
Aminium/Uronium Salts (e.g., HBTU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer rapid and high-yielding couplings.[17] They react with the carboxylate in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form a HOBt active ester, minimizing the risk of racemization.[17][18]
This guide will provide protocols for both DIC/HOBt and HBTU/DIPEA activation, allowing researchers to choose based on reagent availability and specific sequence requirements.
Experimental Workflow: Coupling and Validation
The following diagram outlines the comprehensive workflow for the successful incorporation of this compound onto Wang resin, including in-process validation checkpoints.
Caption: Workflow for this compound coupling and validation.
Detailed Protocols
Materials:
-
Wang Resin (pre-loaded with the first amino acid or hydroxyl form for first amino acid loading)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Coupling Reagents: HBTU, DIC, HOBt
-
Base: DIPEA
-
Kaiser Test Reagent Kit[19]
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)[20]
Protocol 1: HBTU/DIPEA Coupling (Recommended for High Efficiency)
This method is highly efficient and generally recommended for sterically hindered amino acids.[17][18]
-
Resin Preparation: If starting a new synthesis, ensure the first amino acid is loaded onto the Wang resin. If continuing a synthesis, proceed with the deprotected peptide-resin. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain, then repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6.0 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C), though this may increase the risk of racemization.[15]
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Validation: Perform a Kaiser test (see Protocol 3) to check for completion.[21]
Protocol 2: DIC/HOBt Coupling (Alternative Method)
This is a classic and cost-effective method. The use of HOBt is crucial for minimizing racemization.[16][22]
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add DIC (3.0 eq.) to the resin slurry. Agitate at room temperature.
-
Reaction Monitoring: Monitor the reaction over 2-4 hours. Due to the steric hindrance, a single coupling may be insufficient.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Validation: Perform a Kaiser test (see Protocol 3). If the test is positive, a second coupling (recouple) is strongly recommended.[23]
Protocol 3: Kaiser Test for Coupling Validation
The Kaiser (ninhydrin) test is a highly sensitive colorimetric assay to detect the presence of free primary amines, indicating an incomplete coupling reaction.[19][24][25]
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube after the post-coupling wash steps.
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (typically: Reagent A - Potassium Cyanide in Pyridine; Reagent B - Ninhydrin in n-butanol; Reagent C - Phenol in n-butanol) to the beads.[19]
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.
-
Observation:
-
Negative (Complete Coupling): Beads and solution remain colorless or yellowish.
-
Positive (Incomplete Coupling): Beads and/or solution turn a deep blue or purple color.[24]
-
Caption: Steric hindrance from the Trityl group impedes coupling.
Quantitative Data and Interpretation
Achieving quantitative coupling is paramount. The following table summarizes recommended reagent stoichiometries and provides a framework for interpreting validation results.
| Parameter | Protocol 1: HBTU/DIPEA | Protocol 2: DIC/HOBt | Rationale & Notes |
| This compound | 3.0 eq. | 3.0 eq. | A significant excess is used to drive the reaction to completion, overcoming unfavorable kinetics due to steric hindrance. |
| Coupling Reagent | 2.9 eq. (HBTU) | 3.0 eq. (DIC) | HBTU is used in slight deficiency relative to the amino acid to prevent side reactions. DIC is used in equimolar amounts. |
| Additive | N/A | 3.0 eq. (HOBt) | HOBt is essential to form the active ester and suppress racemization.[16] |
| Base | 6.0 eq. (DIPEA) | N/A | A non-nucleophilic base is required for the activation step with aminium reagents.[17] |
| Typical Reaction Time | 1 - 2 hours | 2 - 4 hours | HBTU is generally faster. Longer times may be needed but increase the risk of side reactions. |
| Kaiser Test Result | Expected: Negative. If positive, recouple for 1 hour. | Expected: Potentially Positive. A second coupling is often necessary. Recouple for 2 hours. | A positive (blue) result necessitates immediate action to avoid deletion sequences.[23] |
Final Cleavage and Purity Analysis
After the successful synthesis, the peptide must be cleaved from the resin and its purity assessed.
Protocol 4: Cleavage and Precipitation
-
Washing: Wash the final peptide-resin thoroughly with DCM (3x) and dry under vacuum.
-
Cleavage: Add a cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) to the resin (approx. 10 mL per gram of resin).[20]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the filtrate. Reduce the volume of the TFA with a stream of nitrogen.
-
Precipitation: Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Collection: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
Validation Workflow: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of the crude peptide.[26][27]
Caption: Post-synthesis validation workflow using HPLC.
The purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram, typically monitored at 214-220 nm.[10][28] For this compound, successful coupling will result in a single major peak corresponding to the full-length target peptide. Incomplete coupling would manifest as a significant peak corresponding to a deletion sequence, which would typically elute earlier than the target peptide on a reverse-phase column.
Conclusion and Best Practices
The successful incorporation of the sterically hindered this compound on Wang resin is a challenging but achievable step in SPPS. Success hinges on a rational choice of coupling reagents, the use of excess reagents to drive the reaction, and diligent in-process monitoring via the Kaiser test. For maximum efficiency, an aminium-based activator like HBTU is recommended. However, the classic DIC/HOBt method remains a viable alternative, provided a double-coupling strategy is employed. By implementing the detailed protocols and validation checks outlined in this guide, researchers can confidently navigate the challenges of hindered couplings, ensuring the synthesis of high-purity peptides for their research and development endeavors.
References
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Applied Polytech. (n.d.). Wang Resin Peptide Synthesis. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Wang Resin. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Albericio, F., & Kates, S. A. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. Retrieved from [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
-
Singh, J. et al. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work? ResearchGate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1146, pp. 1-24). Humana Press.
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2-3), 113-116.
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-205.
-
Semantic Scholar. (n.d.). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
- Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
-
Fujii, N., & Yajima, H. (1981). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-D-Hse(Trt)-OH. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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- 28. agilent.com [agilent.com]
Application Notes & Protocols: Synthesis of Peptides Containing D-Serine
Introduction: The Strategic Advantage of D-Serine in Peptide Therapeutics
In the landscape of modern drug development, the incorporation of non-proteinogenic amino acids into peptide frameworks is a critical strategy for enhancing therapeutic efficacy. D-serine, the mirror image of the naturally occurring L-serine, is a particularly valuable building block. Its inclusion can dramatically increase a peptide's resistance to proteolytic degradation, a primary obstacle in the clinical application of peptide-based drugs.[1][2][3][4] This enhanced stability often leads to a longer in vivo half-life. Furthermore, the distinct stereochemistry of D-serine can enforce specific conformational constraints on the peptide backbone, promoting secondary structures essential for high-affinity receptor binding and targeted biological activity.[3] D-serine itself is a known neuromodulator, acting as a co-agonist at NMDA receptors in the central nervous system, highlighting its intrinsic biological relevance.[5][6][7][8] This guide offers a detailed exploration of the synthetic methodologies, critical considerations, and step-by-step protocols for the successful incorporation of D-serine into peptide sequences, designed for researchers, scientists, and drug development professionals.
Part 1: Foundational Principles for D-Serine Peptide Synthesis
The successful synthesis of peptides containing D-serine hinges on a robust understanding of the underlying chemistry. Key decisions regarding the synthesis platform, protecting group strategy, and coupling conditions are paramount to achieving high yield, purity, and stereochemical fidelity.
Synthesis Platform: The Dominance of SPPS
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine synthesis of D-serine-containing peptides.[9] Its primary advantage lies in its procedural simplicity: the growing peptide chain is anchored to an insoluble resin, allowing for the easy removal of excess reagents and soluble by-products through simple filtration and washing steps.[9] This methodology is highly amenable to automation, which has further solidified its status as the industry standard. This guide will focus on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS strategy.[10][11]
Protecting Group Strategy: Safeguarding the D-Serine Side Chain
The hydroxyl group (-OH) of the D-serine side chain is nucleophilic and must be protected to prevent unwanted side reactions, such as O-acylation, during peptide chain elongation.[10][12] The selection of a suitable protecting group is dictated by its stability throughout the synthesis and its facile removal during the final cleavage step.
| Protecting Group | Typical Strategy | Cleavage Condition | Advantages & Considerations |
| tert-Butyl (tBu) | Fmoc/tBu | Strong Acid (TFA) | Highly stable to the basic conditions used for Fmoc removal (piperidine). It is the most common choice for Fmoc-SPPS.[12][13][14] |
| Benzyl (Bzl) | Boc/Bzl | Strong Acid (HF), Hydrogenolysis | Orthogonal to the Boc group but requires harsh cleavage conditions. |
| Trityl (Trt) | Fmoc/tBu | Mild Acid | More acid-labile than tBu, allowing for selective deprotection if side-chain modification is desired.[13] |
Expert Recommendation: For standard Fmoc-SPPS, Fmoc-D-Ser(tBu)-OH is the recommended building block.[15] The tert-butyl ether is robustly stable to repeated piperidine treatments and is cleanly cleaved by trifluoroacetic acid (TFA) in the final step.
Coupling Reagents and the Mitigation of Racemization
The formation of the peptide bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid. This activation step, however, carries the risk of racemization (the loss of stereochemical integrity) of the activated amino acid. The choice of coupling reagent is therefore critical.[16]
Modern Coupling Reagents: Uronium/aminium salt-based reagents are favored for their high efficiency and low racemization propensity.[17][18]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Considered one of the most efficient coupling reagents, HATU demonstrates superior performance, especially for sterically hindered couplings and "difficult" sequences.[16][19][20][21] It forms a highly reactive OAt-ester intermediate, leading to faster and more complete reactions with a lower risk of epimerization.[19][22]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent, though generally considered slightly less reactive than HATU.[18][19][23]
-
Carbodiimides (e.g., DIC - N,N'-Diisopropylcarbodiimide): While cost-effective, carbodiimides require the use of an additive to suppress racemization.[17] OxymaPure® has emerged as a superior and safer alternative to the traditional additive HOBt (1-hydroxybenzotriazole), exhibiting a remarkable ability to inhibit racemization.[24][25][26][27][28]
Table 1: Comparative Performance of Common Coupling Reagents
| Reagent/System | Relative Efficiency | Racemization Suppression | Key Advantages |
| HATU | Excellent | Excellent | Superior for difficult couplings, faster reaction times.[19][20][21] |
| HBTU | Very High | Very Good | Reliable and widely used standard reagent.[18] |
| DIC/OxymaPure® | High | Excellent | Safer than HOBt-based systems, highly effective at preventing racemization.[24][27][28] |
Part 2: A Detailed Protocol for SPPS of D-Serine Peptides
This section outlines a comprehensive, step-by-step protocol for the manual synthesis of a model peptide incorporating a D-serine residue using the Fmoc/tBu strategy.
Essential Materials & Reagents
-
Resin: Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang resin (for a C-terminal carboxylic acid).
-
Protected Amino Acids: High-purity Fmoc-amino acids, including Fmoc-D-Ser(tBu)-OH .
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling System: HATU and N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5) if the sequence lacks sensitive residues like Cys, Met, or Trp.[29][30][31]
-
Precipitation Solvent: Cold diethyl ether.
-
Monitoring: Kaiser test kit for detection of free primary amines.
Visualized Synthesis Workflow
Figure 1: Step-by-step workflow for the Fmoc-SPPS incorporation of D-Serine.
Detailed Experimental Protocol
This protocol assumes a 0.1 mmol synthesis scale.
1. Resin Swelling:
- Place the resin (0.1 mmol substitution) in a suitable reaction vessel.
- Add DMF (5-10 mL) and agitate for 30-60 minutes to swell the resin beads.[9]
2. Fmoc Deprotection:
- Drain the DMF. Add 20% piperidine in DMF (5 mL) and agitate for 3 minutes. Drain.
- Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
3. D-Serine Coupling:
- In a separate vial, prepare the activation solution:
- Dissolve Fmoc-D-Ser(tBu)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (2 mL).
- Add DIPEA (8 eq., 0.8 mmol) and vortex briefly. The solution may change color.
- Immediately add the activation solution to the deprotected resin.
- Agitate the mixture at room temperature for 45-60 minutes.
4. Coupling Completion Check:
- Remove a few beads of resin, wash them with DMF and then isopropanol, and dry them.
- Perform a Kaiser test. A yellow/colorless result indicates complete coupling (no free primary amines). A blue color indicates an incomplete reaction.[32]
- If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a freshly prepared activation solution (double coupling).
5. Chain Elongation:
- Once coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL).
- Repeat the cycle (Steps 2-4) for each subsequent amino acid in the sequence.
6. Final Cleavage and Deprotection:
- After the final coupling and N-terminal Fmoc removal, wash the peptide-resin with DMF (3x), then DCM (3x), and dry it under a stream of nitrogen or in a vacuum desiccator.
- Add the appropriate cleavage cocktail (e.g., TFA/TIS/water, 5-10 mL) to the dry resin in a fume hood.[33]
- Agitate gently at room temperature for 2-3 hours. The TIS acts as a cation scavenger, preventing side reactions with reactive protecting groups cleaved by the strong acid.[31][34]
7. Peptide Isolation:
- Filter the resin and collect the TFA filtrate into a centrifuge tube.
- Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
- Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
- Dry the crude peptide pellet under vacuum.
Part 3: Purification and Analytical Validation
Rigorous analysis is non-negotiable to confirm the identity, purity, and stereochemical integrity of the final D-serine-containing peptide.
-
Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . A gradient of water and acetonitrile, both typically containing 0.1% TFA, is used to elute the peptide from a C18 column.
-
Identity Confirmation: The molecular weight of the purified peptide is confirmed using Mass Spectrometry (MS) , such as ESI-MS or MALDI-TOF.
-
Purity Assessment: The purity of the final product is determined by analytical RP-HPLC, aiming for >95% for most research applications.
-
Chiral Analysis: To confirm the stereochemical integrity of D-serine and other chiral amino acids, the purified peptide can be hydrolyzed, and the resulting amino acids derivatized and analyzed by chiral HPLC or GC.[7][35][36] This is a critical step to quantify any potential racemization.
Conclusion
The synthesis of peptides containing D-serine is a powerful tool in medicinal chemistry and drug discovery. By leveraging the efficiency of Fmoc-SPPS, employing a robust protecting group strategy centered on the tert-butyl group, and utilizing high-efficiency coupling reagents like HATU, researchers can reliably produce these valuable molecules. The protocols and principles outlined in this guide provide a comprehensive framework for achieving successful synthesis, from strategic planning to final analytical validation, empowering scientists to harness the full therapeutic potential of D-serine-modified peptides.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Li, Y., et al. (2022). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. International Journal of Molecular Sciences, 23(19), 11831.
- Xie, J., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(1), 117-131.
- Mező, G., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 7(12), 642-651.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2022).
- Subirós-Funosas, R., et al. (2022).
-
cemo. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
- Ben-Akiva, E., et al. (2015). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Journal of Peptide Science, 21(8), 642-650.
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Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]
-
LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Letters: 1/09. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
- Kumar, K. S., et al. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation.
- Albericio, F., et al. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 18(3), 357-368.
- Lampel, A., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(9), 1436.
- Yamashiro, D. (1977). Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 42(3), 523-525.
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
YouTube. (2025, January 10). Solid Phase Peptide Sythesis. Retrieved from [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Inoue, R., et al. (2019). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. Journal of Analytical Methods in Chemistry, 2019, 8920428.
-
YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1193. Retrieved from [Link]
-
Moodle@Units. (n.d.). solid phase peptide. Retrieved from [Link]
- Premathilaka, S., et al. (2024). Identification of Serine-Containing Microcystins by UHPLC-MS/MS Using Thiol and Sulfoxide Derivatizations and Detection of Novel Neutral Losses. Journal of the American Society for Mass Spectrometry, 35(3), 489-498.
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
- Balu, D. T. (2016). D-Serine: A Cross Species Review of Safety.
- Shindo, Y., et al. (2022). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 9, 101831.
- Ghasemi, M., et al. (2018). Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer.
-
ResearchGate. (n.d.). Direct Quantitation of D-serine in Human Plasma by Enantioselective Liquid Chromatography with Tandem Mass Spectrometry and its Application to a Clinical Study. Retrieved from [Link]
- Wolosker, H., et al. (2017). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?.
- Levine, T. D., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 731175.
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Application Notes & Protocols: Enhancing Peptide Stability with Fmoc-D-Ser(trt)-OH
Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and efficacy, targeting biological pathways with a precision that small molecules often cannot match. However, their clinical utility is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases. The human body is replete with enzymes that efficiently hydrolyze peptide bonds, leading to short in-vivo half-lives and limiting the therapeutic window. A leading strategy to overcome this challenge is the site-specific incorporation of non-natural D-amino acids into the peptide sequence. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fmoc-D-Ser(trt)-OH to synthesize enzyme-resistant peptides, thereby enhancing their stability and therapeutic potential.
The Scientific Principle: Stereochemical Shielding Against Proteolysis
The enzymatic degradation of peptides is a highly specific process. Proteases, the enzymes responsible for this breakdown, have active sites that are chiral and stereospecific, evolved to recognize and cleave peptide bonds between L-amino acids, the exclusive building blocks of natural proteins.
By substituting a key L-amino acid with its D-enantiomer (its non-superimposable mirror image), the local stereochemistry of the peptide backbone is altered. This change prevents the peptide from fitting correctly into the enzyme's active site, effectively rendering that particular peptide bond resistant to cleavage.[1][2][3] This "stereochemical shielding" can dramatically increase the peptide's half-life in biological fluids without necessarily compromising its interaction with the target receptor, as demonstrated in the development of stable Glucagon-like peptide-1 (GLP-1) analogs.[4][5]
Caption: Mechanism of enzyme resistance via D-amino acid incorporation.
This compound: A Versatile Building Block for Stability
This compound is a cornerstone reagent for this stability-enhancing strategy. It is an amino acid derivative specifically designed for use in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[6][7]
-
D-Serine (D-Ser): The D-configuration of the alpha-carbon provides the enzymatic resistance.
-
Fmoc Group: This temporary protecting group on the alpha-amine is base-labile, allowing for its removal with a mild base like piperidine at each cycle of the synthesis without affecting other parts of the peptide.[8]
-
Trityl (trt) Group: This bulky, acid-labile group protects the hydroxyl (-OH) side chain of serine.[9] Its acid sensitivity is crucial, as it remains stable during the base-mediated Fmoc deprotection steps but is efficiently removed during the final acidolytic cleavage of the peptide from the resin.[8][9]
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-serine |
| CAS Number | 212688-51-2 |
| Molecular Formula | C₃₇H₃₁NO₅ |
| Molecular Weight | 569.65 g/mol |
| Appearance | White to off-white powder |
| Storage | 2-8°C |
| N-α Protection | Fmoc (Base-labile) |
| Side-Chain Protection | Trityl (Trt) (Acid-labile) |
Core Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Caption: General workflow for one cycle of Fmoc SPPS.
Materials & Reagents
-
Resin: Rink Amide resin (e.g., 0.5 mmol/g substitution)
-
Amino Acids: Fmoc-protected amino acids, including this compound
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Coupling Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solution: Isopropyl Alcohol (IPA)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA, 82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%).[10] Caution: Work in a fume hood with appropriate personal protective equipment (PPE).
-
Precipitation: Cold Diethyl Ether
Step-by-Step Synthesis Protocol
Phase 1: Resin Preparation and First Amino Acid Deprotection
-
Resin Swelling: Place the desired amount of resin (e.g., 100 mg) in a reaction vessel. Add DMF (approx. 10 mL/g resin) and allow it to swell for at least 30 minutes. Drain the DMF.[11][12]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes.[7] This removes the Fmoc group from the resin linker, exposing the first amine site.
-
Washing: Thoroughly wash the resin to remove all traces of piperidine. Perform sequential washes with DMF (5x), IPA (3x), and DMF (3x).
Phase 2: Peptide Chain Elongation (Incorporating this compound) This cycle is repeated for each amino acid in the sequence.
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (e.g., this compound, 4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x).
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A blue color indicates incomplete coupling (free amines present), requiring a recoupling step. A yellow/colorless result indicates a successful coupling.[11]
-
Deprotection for Next Cycle: Add the 20% piperidine/DMF solution to the resin to remove the Fmoc group of the newly added amino acid, preparing it for the next coupling cycle. Agitate for 5 minutes, drain, and repeat for 10-15 minutes.
-
Washing: Wash the resin as described in Phase 1, Step 3.
-
Repeat: Continue this cycle until the full peptide sequence is assembled.
Phase 3: Final Cleavage and Deprotection
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection step as described above.
-
Final Wash: Wash the peptide-resin thoroughly with DMF (5x), followed by DCM (5x) to prepare for cleavage. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: In a fume hood, add the freshly prepared, chilled cleavage cocktail (Reagent K) to the dry peptide-resin (approx. 10 mL/g resin).[10] Agitate at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the trityl group from D-Serine.[13]
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Reduce the volume of the TFA solution under a stream of nitrogen. Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution). A white precipitate (the crude peptide) should form.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol: Enzymatic Stability Assay
To validate the enhanced stability of the D-Serine containing peptide, its degradation rate can be compared to an all-L-amino acid control peptide.
Caption: Workflow for a comparative enzymatic stability assay.
-
Preparation: Prepare stock solutions of both the D-Ser containing peptide and the L-Ser control peptide in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Reaction Setup: In separate tubes, add a protease solution (e.g., trypsin or human serum) to each peptide solution to a final concentration that yields a measurable degradation rate for the L-peptide over 24 hours.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA or acetonitrile) to denature the protease.
-
Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the main peptide peak over time.[14]
-
Data Interpretation: Plot the percentage of intact peptide remaining (relative to the T=0 time point) versus time for both peptides. A significantly slower rate of degradation for the D-Ser containing peptide confirms its enhanced enzymatic resistance.
Troubleshooting and Key Considerations
-
Difficult Couplings: Coupling onto a D-amino acid or coupling a bulky amino acid can sometimes be slow. If a Kaiser test indicates incomplete coupling, simply repeat the coupling step before proceeding. Using stronger activating agents like HATU is generally recommended.[7]
-
Trityl Group Removal: The trityl group is highly acid-labile. Standard TFA cleavage cocktails are very effective at its removal.[9] Insufficient cleavage time or a weak acid mixture could result in incomplete deprotection.
-
Scavengers are Crucial: The trityl cation released during cleavage can react with sensitive residues like Tryptophan or Methionine. The use of scavengers like TIS, water, and EDT in the cleavage cocktail is essential to prevent side reactions.[10][13]
-
Cytotoxicity: While D-amino acid substitution is a powerful tool for increasing stability, it is important to note that in some contexts, particularly in hydrogels for cell culture, an increase in D-amino acid content has been associated with increased cytotoxicity.[1][2] Therefore, biological evaluation of the final peptide is a critical step.
Conclusion
The strategic incorporation of D-amino acids is a field-proven method for engineering highly stable peptide therapeutics. This compound serves as a critical and versatile reagent in this process, enabling the straightforward synthesis of enzyme-resistant analogs via standard Fmoc-SPPS protocols. By understanding the principles of stereochemical shielding and adhering to robust synthesis and cleavage procedures, researchers can effectively enhance the pharmacokinetic profiles of their peptides, paving the way for more potent and durable therapeutic agents.
References
-
Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health. [Link]
-
Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters. [Link]
-
Enzymatic Degradation Studies: Assessing Peptide Stability. Celtek Bioscience. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [Link]
-
Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab, University of Washington. [Link]
-
The Versatile Applications of Fmoc-D-Cys(Trt)-OH in Peptide Chemistry. Iris Biotech. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Using LanM Enzymes to Modify Glucagon-Like Peptides 1 and 2 in E.coli. bioRxiv. [Link]
-
Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. PNAS. [Link]
-
A synthetic glucagon-like peptide-1 analog with improved plasma stability. Journal of Endocrinology. [Link]
-
Generation of Potent and Stable GLP-1 Analogues Via “Serine Ligation”. Baker Lab, University of Washington. [Link]
-
Azapeptide-based GLP-1 receptor agonist improves glucose metabolism in a diet-induced obesity model. ResearchGate. [Link]
-
Fmoc-Ser(Trt)-OH. AAPPTec. [Link]
-
Cleavage Cocktails; Reagent B. AAPPTec. [Link]
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Application Notes & Protocols: Strategic Incorporation of Fmoc-D-Ser(trt)-OH for the Synthesis of Advanced Cyclic Peptides
Abstract
The structural constraint imposed by macrocyclization is a paramount strategy in modern drug discovery, transforming flexible linear peptides into conformationally defined molecules with enhanced metabolic stability, receptor affinity, and bioavailability.[1] The incorporation of non-proteinogenic amino acids, such as D-Serine, further expands the accessible chemical space, offering unique structural motifs that can improve proteolytic resistance and modulate biological activity.[2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of N-α-Fmoc-O-trityl-D-serine (Fmoc-D-Ser(trt)-OH) into peptide sequences for the synthesis of head-to-tail cyclic peptides. We will explore the underlying chemical principles, from orthogonal protection strategies in Solid-Phase Peptide Synthesis (SPPS) to the critical parameters of solution-phase macrocyclization, offering researchers a robust framework for success.
Introduction: The Rationale for D-Serine in Cyclic Peptides
Cyclic peptides occupy a unique therapeutic niche, bridging the gap between small molecules and large biologics. Their enhanced stability against exopeptidases and constrained conformations often lead to high-potency and selective interactions with challenging biological targets like protein-protein interfaces.[3] The strategic inclusion of D-amino acids, such as D-Serine, serves two primary purposes:
-
Enhanced Proteolytic Stability: The presence of a D-amino acid at a potential cleavage site disrupts recognition by common L-specific proteases, significantly extending the peptide's in-vivo half-life.
-
Conformational Control: A D-residue can induce specific turns or kinks in the peptide backbone, pre-organizing the linear precursor into a conformation that is favorable for efficient cyclization and optimal for target binding.
This compound is an ideal building block for this purpose. The serine hydroxyl group offers a site for potential post-translational modifications or conjugation, while the bulky trityl (Trt) protecting group provides robust, acid-labile protection orthogonal to the base-labile Fmoc group used during SPPS.[4][5]
The Orthogonal Protection Scheme: A Foundation for Success
The entire synthesis hinges on an orthogonal protection strategy, wherein different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[5] In this workflow, we utilize the standard and well-vetted Fmoc/tBu strategy.[4]
Table 1: Core Protecting Group Strategy for D-Serine Cyclic Peptide Synthesis
| Functional Group | Protecting Group | Abbreviation | Removal Conditions | Rationale & Causality |
| α-Amino (N-terminus) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., 20% Piperidine in DMF) | Enables iterative, stepwise elongation of the peptide chain during SPPS. Its removal is gentle and does not affect acid-labile side-chain groups.[6] |
| Serine Side-Chain (–OH) | Trityl | Trt | Highly Acid-labile (e.g., 1-2% TFA in DCM or full cleavage cocktail) | The bulky Trt group effectively shields the hydroxyl function. Its high acid sensitivity ensures its complete removal during the final cleavage step with standard TFA cocktails.[7][8] |
| Other Side-Chains (e.g., Lys, Asp, Glu, Tyr) | tert-Butoxycarbonyl, tert-Butyl | Boc, tBu | Acid-labile (e.g., >90% TFA) | Compatible with the Fmoc strategy, these groups are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the Trt group and the resin linker using a strong acid cocktail.[4] |
| Arginine Side-Chain | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acid-labile (e.g., >90% TFA) | A standard protecting group for Arg in Fmoc-SPPS, removed during the final acidolytic cleavage step.[9] |
This tri-orthogonal system (base-labile, highly acid-labile, and standard acid-labile groups) provides the necessary control to assemble the linear peptide, cleave it from the solid support, and present it for cyclization with only the N- and C-termini available for reaction.[10]
Experimental Workflow: From Linear Assembly to Cyclic Product
The synthesis is a multi-stage process that demands careful execution at each step. The overall logic is to first build the linear peptide on a solid support, then cleave and deprotect it, and finally, perform the critical ring-closing reaction in a dilute solution.
Diagram 1: Overall workflow from resin to pure cyclic peptide.
Protocol 1: Solid-Phase Synthesis of the Linear Precursor
This protocol details the manual synthesis of a generic linear peptide containing this compound on a 2-chlorotrityl chloride (2-Cl-Trt) resin, which is ideal for producing fully protected peptide acids.
1. Resin Preparation and First Amino Acid Loading: a. Place 2-Cl-Trt resin (100-200 mesh, ~1.2 mmol/g loading) in a fritted reaction vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes, then wash 3x with dimethylformamide (DMF). c. Dissolve the C-terminal Fmoc-amino acid (4.0 eq. relative to resin loading) and N,N-diisopropylethylamine (DIPEA) (8.0 eq.) in dry DCM. d. Add the amino acid solution to the resin and agitate for 2 hours. e. To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes. f. Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF).
2. Iterative Peptide Elongation (SPPS Cycle): For each amino acid, including this compound, perform the following cycle:
Diagram 2: The core Fmoc-SPPS cycle for one amino acid addition.
a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes. This reveals the free N-terminal amine. b. Washing: Wash the resin thoroughly with DMF (6x) to remove all traces of piperidine. c. Amino Acid Coupling: i. In a separate vial, pre-activate the next Fmoc-amino acid (4.0 eq.), including this compound, with a coupling agent like HATU (3.9 eq.) and DIPEA (8.0 eq.) in DMF for 5-10 minutes. ii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. iii. Self-Validation: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, ensuring the coupling reaction has gone to completion. d. Washing: Wash the resin (3x DMF, 3x DCM) to prepare for the next cycle. e. Repeat this cycle until the full linear sequence is assembled. After the final coupling, perform a final Fmoc deprotection step (2a) to expose the N-terminal amine required for cyclization.
Protocol 2: Cleavage from Resin and Global Deprotection
This step uses a strong acid cocktail to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (Trt, tBu, Pbf, etc.).
1. Preparation: a. After the final deprotection and washing, wash the peptide-resin with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2. Cleavage Reaction: a. Prepare a fresh cleavage cocktail. A standard, robust cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .
- Causality: TFA is the strong acid for cleavage. Water acts as a scavenger for some cations. TIS is a critical scavenger for the highly stable trityl and other carbocations, preventing them from re-attaching to nucleophilic side chains like Trp or Met.[11] b. Add the cold cleavage cocktail to the dried resin (~10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.
3. Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing ~40 mL of cold diethyl ether. b. A white precipitate (the crude linear peptide) should form immediately. c. Centrifuge the mixture (e.g., 4000 rpm for 5 min), decant the ether, and wash the peptide pellet 2-3 more times with cold ether. d. Dry the crude peptide pellet under vacuum to obtain a white or off-white powder. e. Self-Validation: Analyze a small portion of the crude product via LC-MS to confirm the correct mass of the fully deprotected linear peptide.
Protocol 3: Solution-Phase Head-to-Tail Macrocyclization
This is the most challenging step, where success depends on favoring the intramolecular cyclization over intermolecular polymerization. The key is high dilution.[1][12]
Table 2: Common Reagent Systems for Peptide Macrocyclization
| Activating Agent | Additive | Base | Recommended Equivalents (Peptide:Agent:Base) | Key Considerations |
| HATU | (Internal) | DIPEA or Collidine | 1 : 1.2 : 2.4 | Highly efficient and fast. Minimizes racemization, especially when used with collidine instead of DIPEA.[1] |
| PyBOP | HOBt | DIPEA | 1 : 1.5 : 3.0 | A classic and reliable phosphonium salt reagent. The reaction produces carcinogenic HMPA as a byproduct.[1] |
| TBTU/HBTU | HOBt | DIPEA | 1 : 1.5 : 3.0 | Uronium salt activators, generally effective and cost-efficient.[13] |
1. Cyclization Reaction Setup: a. Dissolve the crude linear peptide in a large volume of high-purity, dry DMF to achieve a final concentration of 1-2 mM . This high dilution is critical to prevent dimerization and oligomerization.[1] b. In a separate vial, dissolve the chosen coupling reagent (e.g., HATU, 1.2 eq.) and base (e.g., DIPEA, 2.4 eq.) in a small amount of DMF. c. Using a syringe pump, add the activator/base solution dropwise to the stirring peptide solution over a period of 4-6 hours at room temperature. Slow addition maintains the pseudo-dilution effect.
2. Reaction Monitoring and Workup: a. Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing by LC-MS. Look for the disappearance of the linear peptide mass and the appearance of the cyclic product mass (loss of 18 Da, corresponding to H₂O). The reaction is typically complete within 12-24 hours. b. Once complete, quench the reaction with a small amount of water or acetic acid. c. Remove the DMF solvent under high vacuum (e.g., using a rotary evaporator with a high-vacuum pump).
3. Purification: a. Dissolve the crude cyclic peptide residue in a suitable solvent (e.g., 20-50% acetonitrile in water with 0.1% TFA). b. Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. c. Collect fractions corresponding to the desired product peak, confirm their purity and identity by analytical LC-MS, pool the pure fractions, and lyophilize to obtain the final product as a fluffy white powder.
Conclusion and Field-Proven Insights
The successful synthesis of cyclic peptides containing this compound is an enabling technology for creating novel therapeutics. The protocols described herein provide a validated pathway, but success often lies in nuanced optimization. Key insights include:
-
Racemization Risk: The C-terminal amino acid is most susceptible to racemization during activation for cyclization. Using additives like HOAt or reagents like HATU can suppress this side reaction.[14]
-
Difficult Sequences: Peptides prone to aggregation may require specialized solvents (e.g., NMP) or the incorporation of pseudoproline dipeptides to disrupt secondary structures during SPPS.
-
Cyclization Junction: The choice of amino acids at the cyclization junction (the N- and C-termini of the linear precursor) can dramatically impact efficiency. Glycine or Proline at the C-terminus can facilitate cyclization by reducing steric hindrance or inducing a favorable turn conformation, respectively.
By combining a robust orthogonal protection strategy with carefully controlled reaction conditions, particularly during the high-dilution macrocyclization step, researchers can reliably synthesize complex and biologically active cyclic peptides.
References
-
Danoun, S., et al. (2015). Serine/threonine ligation for natural cyclic peptide syntheses. Natural Product Reports. Available at: [Link]
-
Kawamura, A., et al. (2018). Head-to-tail macrocyclization of cysteine-free peptides using an o-aminoanilide linker. Journal of Peptide Science. Available at: [Link]
-
Lundquist, J. T., & Pelletier, J. C. (2002). A new tri-orthogonal strategy for peptide cyclization. Organic Letters. Available at: [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Available at: [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage Application Note. Available at: [Link]
-
Danoun, S., et al. (2015). Serine/threonine ligation for natural cyclic peptide syntheses. PubMed. Available at: [Link]
-
ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?. ResearchGate Q&A. Available at: [Link]
-
Zhang, Y., et al. (2023). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. Available at: [Link]
-
Geng, H., et al. (2022). Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Journal of Chemical Theory and Computation. Available at: [Link]
-
Jolie, R., et al. (2022). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology. Available at: [Link]
-
Lelièvre, D., et al. (2022). A novel computational method for head-to-tail peptide cyclization: application to urotensin II. Briefings in Bioinformatics. Available at: [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Technical Library. Available at: [Link]
-
Aapptec. (n.d.). Removal of S-Trityl Groups. Aapptec Technical Support Information Bulletin. Available at: [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. 3rd International and 26th American Peptide Symposium. Available at: [Link]
-
Li, Y., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. Available at: [Link]
-
Adage, T., et al. (2015). On-resin peptide macrocyclization using thiol-ene click chemistry. Chemical Communications. Available at: [Link]
-
Zhang, Z., et al. (2024). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv. Available at: [Link]
-
ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. ResearchGate Q&A. Available at: [Link]
-
Adage, T., et al. (2015). On-resin peptide macrocyclization using thiol–ene click chemistry. Chemical Communications. Available at: [Link]
-
Kumar, K. S., & Bawa, A. K. (2011). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pearson, A., et al. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Phrm-sourcing.com. Available at: [Link]
- Löffet, A., & Biondi, L. (2006). On-resin peptide cyclization. Google Patents.
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]
-
Reimer, J. M., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. Available at: [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Technical Library. Available at: [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UC Irvine Chemistry. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 11. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Phosphopeptides using Fmoc-D-Ser(trt)-OH
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Phosphopeptides
Protein phosphorylation is a ubiquitous post-translational modification that acts as a molecular switch, governing a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The study of these phosphorylation events is paramount to understanding disease mechanisms and developing novel therapeutics.[3] Synthetic phosphopeptides are indispensable tools in this endeavor, enabling researchers to investigate kinase-substrate interactions, develop specific antibodies, and screen for potential kinase inhibitors.[2][4]
The chemical synthesis of phosphopeptides, however, presents unique challenges, primarily due to the lability of the phosphate group.[5][6] This guide provides a comprehensive overview and detailed protocols for a robust strategy in Solid-Phase Peptide Synthesis (SPPS) for preparing phosphoserine-containing peptides: the "global phosphorylation" method utilizing Fmoc-D-Ser(trt)-OH. This approach involves assembling the full peptide chain with a protected serine residue, followed by selective deprotection and on-resin phosphorylation.
The Strategic Advantage of this compound in Global Phosphorylation
Two primary strategies exist for the synthesis of phosphopeptides via Fmoc-SPPS: the "building block" approach and "global" or "post-synthetic" phosphorylation.[4][7][8]
-
Building Block Approach: This method incorporates pre-phosphorylated Fmoc-amino acid derivatives directly into the peptide sequence during synthesis.[4][9][10] While offering precise control over the phosphorylation site, this approach can be hampered by the poor solubility and coupling efficiency of some phosphorylated building blocks.[6][10]
-
Global Phosphorylation: This strategy employs an amino acid with an orthogonally protected side chain, which is selectively removed after peptide assembly to expose a functional group for phosphorylation.[7][8][11][12] this compound is an ideal reagent for this approach.
The triphenylmethyl (Trt) group is a bulky, acid-labile protecting group for the hydroxyl side chain of serine.[13][14][15] Its key advantage lies in its orthogonality with the Fmoc (base-labile) and many other side-chain protecting groups (e.g., tBu, which requires strong acid for cleavage).[13][16] The Trt group can be selectively removed under very mild acidic conditions that leave the peptide anchored to the resin and other side-chain protecting groups intact.[17] This allows for the targeted phosphorylation of the deprotected serine residue before the final cleavage and deprotection of the peptide.
Key Attributes of this compound
| Property | Value | Source |
| Molecular Formula | C37H31NO5 | [18] |
| Molecular Weight | 569.65 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, NMP | |
| Storage | 2-8°C |
Experimental Workflow: From Resin to Purified Phosphopeptide
The synthesis of a phosphopeptide using this compound follows a multi-stage process, beginning with standard Fmoc-SPPS, followed by selective deprotection, on-resin phosphorylation, and final cleavage and purification.
Caption: General workflow for phosphopeptide synthesis using this compound.
Detailed Protocols
PART 1: Peptide Assembly using Fmoc-SPPS
This phase involves the standard, automated, or manual synthesis of the peptide sequence on a solid support up to the point of incorporating the this compound residue and subsequent amino acids.[19][20][21]
Materials:
-
Fmoc-compatible resin (e.g., Rink Amide resin for C-terminal amides)
-
Fmoc-amino acids (including this compound)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid to the resin according to the resin manufacturer's protocol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-amino acid (3-5 equivalents) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 3-6 for each amino acid in the sequence, incorporating this compound at the desired position.
PART 2: On-Resin Phosphorylation
This is the critical phase where the serine residue is selectively deprotected and phosphorylated.
Materials:
-
Selective Trt deprotection solution: 1-2% Trifluoroacetic acid (TFA) in DCM
-
Phosphitylating reagent: e.g., Di-tert-butyl N,N-diethylphosphoramidite
-
Activator: e.g., 4,5-Dicyanoimidazole (DCI) or Ethylthiotetrazole (ETT) in Acetonitrile (ACN)
-
Oxidizing solution: e.g., 0.1 M iodine in THF/Pyridine/Water or tert-Butyl hydroperoxide (t-BuOOH)
Protocol:
-
Selective Trt Deprotection:
-
Wash the peptide-resin with DCM (3x).
-
Treat the resin with 1-2% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the effluent.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x) to remove all traces of acid.
-
-
Phosphitylation:
-
Swell the resin in anhydrous ACN.
-
In a separate vessel, mix the phosphitylating reagent (e.g., Di-tert-butyl N,N-diethylphosphoramidite, 10 equivalents) with the activator (e.g., ETT, 10 equivalents) in anhydrous ACN.
-
Add the activation mixture to the resin and react for 1-2 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Wash the resin with ACN (3x) and DCM (3x).
-
-
Oxidation:
-
Add the oxidizing solution (e.g., t-BuOOH in DCM) to the resin and react for 30-60 minutes.
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Caption: Chemical logic of the on-resin phosphorylation steps.
PART 3: Cleavage, Deprotection, and Purification
In this final stage, the phosphopeptide is cleaved from the resin, and all remaining side-chain protecting groups are removed.
Materials:
-
Cleavage Cocktail: e.g., Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v) or a standard cocktail of 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[5]
-
Cold diethyl ether
-
HPLC grade water and acetonitrile
-
TFA for HPLC buffers
Protocol:
-
Final Fmoc Deprotection: If the N-terminus is Fmoc-protected, remove it with 20% piperidine in DMF.
-
Resin Preparation: Wash the resin with DCM and dry it under a vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying: Dry the crude peptide pellet under a vacuum.
-
Purification:
-
Dissolve the crude peptide in a suitable buffer (e.g., 0.1% TFA in water).
-
Purify the phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze fractions by mass spectrometry to identify the correct product.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final phosphopeptide as a white, fluffy powder.
Troubleshooting and Expert Insights
-
Incomplete Trt Deprotection: Ensure the deprotection solution is fresh. The disappearance of the yellow trityl cation is a good visual indicator of completion. Insufficient deprotection will lead to failed phosphorylation.
-
β-Elimination: A potential side reaction during Fmoc deprotection steps, especially with phosphoserine.[5][6][22] While the global phosphorylation strategy avoids repeated exposure of the phosphoserine to piperidine, care should be taken during the final Fmoc removal if applicable. Using a milder base like DBU for deprotection can mitigate this risk.[6]
-
Oxidation of Methionine/Tryptophan: If the peptide contains susceptible residues like Met or Trp, ensure appropriate scavengers (e.g., TIS, EDT) are included in the final cleavage cocktail to prevent side reactions.[5]
-
Choice of Phosphitylating Reagent: Di-tert-butyl phosphoramidites are often preferred as the tert-butyl groups are readily cleaved by TFA during the final cleavage step. Benzyl-protected phosphoramidites can also be used, but their removal may require stronger conditions or hydrogenolysis.
Conclusion
The use of this compound in a global phosphorylation strategy represents a powerful and versatile method for the synthesis of phosphoserine-containing peptides. By separating the assembly of the peptide backbone from the sensitive phosphorylation step, this approach circumvents issues related to the coupling of phosphorylated building blocks and provides a reliable pathway to obtaining high-quality phosphopeptides. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize these critical tools for biological and pharmaceutical research.
References
-
Perich, J. W. (1991). Solid-phase synthesis of phosphopeptides. PubMed. Available at: [Link]
-
Scholten, M., & van der Marel, G. A. (2007). Solid-phase synthesis of phosphopeptides. PubMed. Available at: [Link]
-
Otaka, A., et al. (1995). Solid-phase synthesis of a range of O-phosphorylated peptides by post-assembly phosphitylation and oxidation. PubMed. Available at: [Link]
-
Perich, J. W., & Reynolds, E. C. (1991). Solid-phase synthesis of phosphopeptides. PubMed. Available at: [Link]
-
PubChem. Fmoc-D-Hse(Trt)-OH. PubChem. Available at: [Link]
-
Aapptec. Fmoc-Ser(Trt)-OH [111061-56-4]. Aapptec Peptides. Available at: [Link]
-
Luxembourg Bio Technologies. Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Bio-protocol. Peptide selection for targeted quantification of phosphorylation sites. Bio-protocol. Available at: [Link]
-
Springer Nature Experiments. Relative Quantification of Phosphorylated and Glycosylated Peptides from the Same Sample Using Isobaric Chemical Labelling with a Two-Step Enrichment Strategy. Springer Nature Experiments. Available at: [Link]
-
ACS Publications. Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. Available at: [Link]
-
Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]
-
ResearchGate. Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. Available at: [Link]
-
Aapptec Peptides. Fmoc-Ser(Trt)-OH [111061-56-4]. Aapptec Peptides. Available at: [Link]
-
Springer Nature Experiments. Synthesis of O-Phosphopeptides on Solid Phase. Springer Nature Experiments. Available at: [Link]
-
PMC. Accelerated Multiphosphorylated Peptide Synthesis. PMC. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
St. John's University. Mastering Solid Phase Peptide Synthesis (SPPS). St. John's University. Available at: [Link]
-
GenScript. Modified Peptide Case Studies. GenScript. Available at: [Link]
-
YouTube. Protein Phosphorylation Analysis by Mass Spectrometry. YouTube. Available at: [Link]
-
ResearchGate. A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide. ResearchGate. Available at: [Link]
-
PMC. Oligonucleotide synthesis under mild deprotection conditions. PMC. Available at: [Link]
-
ResearchGate. A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. ResearchGate. Available at: [Link]
-
Iris Biotech GmbH. Application of the Trityl Group in Peptide Chemistry. Iris Biotech GmbH. Available at: [Link]
-
Journal of the American Chemical Society. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
PubMed. Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. PubMed. Available at: [Link]
-
PMC. Global proteomic profiling of phosphopeptides using electron transfer dissociation tandem mass spectrometry. PMC. Available at: [Link]
-
PubMed. The synthesis of phosphopeptides. PubMed. Available at: [Link]
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Application Notes & Protocols: Synthesis of Acid-Sensitive Peptides Using Fmoc-D-Ser(trt)-OH
Introduction: Navigating the Challenges of Acid-Sensitive Peptide Synthesis
The synthesis of peptides containing acid-sensitive residues or modifications presents a significant challenge in solid-phase peptide synthesis (SPPS). The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, while robust for many sequences, relies on a final, strongly acidic cleavage step with trifluoroacetic acid (TFA) to deprotect side chains and release the peptide from the resin.[1][2] This harsh condition can degrade or modify sensitive moieties, leading to a heterogeneous mixture of products and reduced yield of the desired peptide.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Fmoc-D-Ser(trt)-OH for the synthesis of peptides containing acid-sensitive functionalities. The trityl (Trt) protecting group on the serine side chain offers a key advantage: its high acid lability allows for selective deprotection under very mild acidic conditions, preserving the integrity of other acid-sensitive groups within the peptide sequence.[3][4] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into troubleshooting and analysis.
The Rationale for this compound: An Orthogonal Approach
The core principle behind the successful synthesis of complex peptides is the concept of orthogonality .[5][6] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[5][7] In the context of acid-sensitive peptides, the Fmoc/tBu strategy can be modified to incorporate hyper-acid-labile protecting groups, such as the trityl group.
The trityl group is significantly more susceptible to acidolysis than the commonly used tert-butyl (tBu) group for protecting the hydroxyl function of serine.[3][8] This differential lability is the cornerstone of the strategy. While tBu ethers require concentrated TFA for efficient removal, the Trt ether can be cleaved with very dilute TFA (e.g., 1-5% in dichloromethane) or other mild acids.[3][4][9] This allows for the deprotection of the serine side chain while leaving tBu-protected residues and the peptide-resin linkage (on standard resins like Wang or Rink Amide) intact.[3][4]
This approach is particularly valuable for:
-
Peptides with acid-sensitive post-translational modifications (PTMs): such as glycosylation or phosphorylation, where the modification itself can be degraded by strong acid.
-
Synthesis of protected peptide fragments: for use in convergent synthesis strategies where peptide segments are coupled in solution.[3][10]
-
Peptides containing other acid-labile amino acids or linkers: where global deprotection with strong TFA would lead to undesired side reactions.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages in the synthesis of an acid-sensitive peptide incorporating this compound.
Caption: Workflow for SPPS of acid-sensitive peptides using this compound.
Detailed Protocols
Protocol 1: Resin Selection and First Amino Acid Loading
For maximal acid sensitivity, a 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[7][11] This resin allows for cleavage of the peptide under very mild acidic conditions, which can be advantageous for preserving the final peptide's integrity.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)
-
Fmoc-amino acid for C-terminus
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Place the desired amount of 2-CTC resin in a reaction vessel.
-
Swell the resin in DCM for 30-60 minutes. Drain the DCM.
-
Dissolve 1.5-2.0 equivalents of the first Fmoc-amino acid in DCM.
-
Add 3.0-4.0 equivalents of DIPEA to the amino acid solution.
-
Add the amino acid/DIPEA solution to the swollen resin and mix gently for 1-2 hours at room temperature.
-
To cap any remaining active sites, add MeOH (0.8 mL per gram of resin) and mix for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: Standard Fmoc-SPPS Elongation Cycle
This protocol outlines a single cycle of deprotection and coupling. This cycle will be repeated for each amino acid in the sequence, including the incorporation of this compound.
Materials:
-
Peptide-resin from the previous step
-
20% (v/v) Piperidine in DMF
-
Fmoc-amino acid (3-5 equivalents)
-
Coupling reagent, e.g., HBTU/HATU (3-5 equivalents)
-
Base, e.g., DIPEA or Collidine (6-10 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 20-30 minutes.
-
Drain the DMF and add the 20% piperidine/DMF solution.
-
Mix for 5-10 minutes. Drain and repeat once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (including this compound at the appropriate step) and coupling reagent in DMF.
-
Add the base to pre-activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Mix for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.
-
Protocol 3: Selective Deprotection of the Trityl Group (On-Resin)
This optional protocol is for applications requiring selective modification of the serine hydroxyl group while the peptide remains attached to the resin.
Materials:
-
Peptide-resin with N-terminal Fmoc protection intact
-
Cleavage Cocktail: 1-2% TFA in DCM
-
Scavenger: 2-5% Triisopropylsilane (TIS)
-
DCM, peptide synthesis grade
-
DMF, peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare the cleavage cocktail fresh: 1-2% TFA and 2-5% TIS in DCM.
-
Treat the resin with the cocktail for 30-60 minutes at room temperature, with gentle mixing.
-
Drain the cleavage solution.
-
Wash the resin extensively with DCM (5x) and DMF (5x) to remove the cleaved trityl groups and residual acid.
-
The resin-bound peptide with a free serine hydroxyl group is now ready for on-resin modification.
Protocol 4: Final Cleavage and Global Deprotection
The choice of the final cleavage cocktail is critical and depends on the sensitivity of the peptide and the other protecting groups present.
Cleavage Cocktail Selection:
| Cocktail Component | Purpose & Rationale | Typical Concentration (v/v) |
| Trifluoroacetic Acid (TFA) | Strong acid for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups (e.g., tBu, Boc). | 85-95% |
| Triisopropylsilane (TIS) | A scavenger to trap the highly reactive trityl and t-butyl cations released during deprotection, preventing re-attachment to sensitive residues like Trp and Cys.[12][13] | 2-5% |
| Water | Helps to hydrolyze certain protecting groups and can suppress some side reactions. | 2-5% |
| 1,2-Ethanedithiol (EDT) | A scavenger particularly effective for protecting Cys(Trt) and preventing Trp oxidation. Note: Has a strong odor. | 2.5% |
| Phenol | Acts as a scavenger and can help prevent degradation of Tyr residues. | 5% |
Recommended Cocktail for Peptides with Trp, Met, or Cys:
-
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[14]
"Odorless" Cocktail for Trityl-Containing Peptides:
-
Reagent B: TFA/Phenol/Water/TIS (88:5:5:2)[12]
Procedure:
-
Ensure the final N-terminal Fmoc group is removed.
-
Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 4 hours.
-
Add the freshly prepared cleavage cocktail to the dry resin in a reaction vessel (approx. 10 mL per 0.1 mmol of peptide).
-
Mix gently at room temperature for 2-4 hours. A yellow color may develop due to the formation of the trityl cation.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate. Wash with cold ether.
-
Dry the crude peptide under vacuum.
Analysis and Characterization
Post-synthesis, it is crucial to verify the purity and identity of the peptide.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing peptide purity. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is typically used.[16][17]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptide. Techniques like ESI-MS or MALDI-TOF are commonly employed.[18][19]
The following diagram outlines the analytical workflow.
Caption: Post-synthesis analytical and purification workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Trt Deprotection | Insufficient cleavage time or acid concentration. Inefficient scavenging allowing re-attachment. | Increase cleavage time. Use a fresh, high-quality cleavage cocktail. Ensure adequate scavenger (TIS) is present. |
| Side Product Formation (Alkylation) | Ineffective scavenging of t-butyl or trityl cations. | Use a cocktail with a higher concentration or a combination of scavengers (e.g., TIS and EDT).[13][20] |
| Low Cleavage Yield | Incomplete cleavage from the resin. Peptide precipitation during cleavage. | Extend cleavage time. Ensure sufficient volume of cleavage cocktail is used to swell the resin.[15] |
| Aspartimide Formation | Base-catalyzed side reaction, especially at Asp-Gly or Asp-Ser sequences. | Use of protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can mitigate this.[13] |
Conclusion
The use of this compound provides a powerful and strategic tool for the synthesis of acid-sensitive peptides. By leveraging the hyper-acid-lability of the trityl protecting group, researchers can navigate the challenges posed by delicate moieties that would otherwise be compromised by standard Fmoc-SPPS protocols. The key to success lies in the careful selection of an orthogonal protection strategy, the use of appropriate resins and cleavage cocktails, and rigorous analytical characterization of the final product. The protocols and insights provided in this application note offer a robust framework for achieving high-yield, high-purity synthesis of complex and acid-sensitive peptides.
References
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase... Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Ser(Trt)-OH [111061-56-4]. Retrieved from [Link]
-
Digital CSIC. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. Retrieved from [Link]
-
Utrecht University Repository. (n.d.). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Predominant cleavage of proteins N-terminal to serines and threonines using scandium(III) triflate. Retrieved from [Link]
-
CEM Corporation. (n.d.). Fmoc-Ser(Trt)-OH. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization | Laboratory Research. Retrieved from [Link]
-
The Raj Group. (2023, July 31). Site-selective chemical cleavage of peptide bonds. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
JPT. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-D-Hse(Trt)-OH. Retrieved from [Link]
-
PubMed. (1996, March). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase.... Retrieved from [Link]
-
NIH. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
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Application Notes & Protocols: Manual Solid-Phase Synthesis with Fmoc-D-Ser(trt)-OH
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, moving the field from tedious solution-phase methods to a streamlined, automatable process.[1] The Fmoc/tBu strategy is now the most prevalent approach, prized for its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups.[2][3] This orthogonality allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain anchored on an insoluble resin support.[1][4]
This guide provides an in-depth look at the manual synthesis of peptides incorporating Fmoc-D-Ser(trt)-OH . The use of a D-amino acid is a common strategy in drug development to enhance peptide stability against enzymatic degradation. The hydroxyl group of serine requires protection to prevent unwanted side reactions during synthesis. The trityl (Trt) group is a bulky and highly acid-labile protecting group ideal for this purpose, as it is stable during the base-mediated Fmoc removal but is efficiently cleaved under the final acidic conditions.[5][6] We will explore the core chemical principles, provide a detailed, step-by-step protocol, and address common challenges to ensure a successful synthesis.
Core Principles & Mechanistic Insights
The Fmoc-SPPS Cycle
SPPS is a cyclical process involving four key steps: deprotection, washing, coupling, and another series of washes.[7] This cycle is repeated for each amino acid added to the peptide sequence.
-
Fmoc Deprotection: The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminal of the resin-bound peptide. This is achieved using a solution of a secondary amine base, typically 20% piperidine in N,N-dimethylformamide (DMF).[1] The base removes an acidic proton from the fluorenyl group, initiating a β-elimination reaction that liberates the free amine.[8]
-
Washing: Thorough washing with a solvent like DMF is critical after every deprotection and coupling step. This removes excess reagents, byproducts, and cleaved protecting groups, ensuring a clean reaction for the next step.[4][8]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed free amine. Activation of the amino acid's carboxylic acid is essential for efficient peptide bond formation.[9] A common and highly effective method involves the use of aminium/uronium salt reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of an additive like HOBt (1-Hydroxybenzotriazole) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).[9][10] HBTU and HOBt work together to form a highly reactive HOBt active ester, which is then readily attacked by the peptide's N-terminal amine to form the peptide bond. The inclusion of HOBt is crucial as it accelerates the reaction and suppresses racemization.[9][11]
-
Monitoring the Reaction: To ensure the coupling reaction has gone to completion, a qualitative colorimetric test, such as the Kaiser test, is performed on a small sample of resin beads.[12] The Kaiser test detects free primary amines; a positive blue result indicates an incomplete coupling, while a negative (yellow/colorless) result signifies success.[10][13]
The Role of the Trityl (Trt) Protecting Group
The hydroxyl side chain of serine is nucleophilic and can cause unwanted side reactions, such as O-acylation, during the coupling step. To prevent this, it must be protected. The trityl (Trt) group is an excellent choice for this purpose due to its properties:
-
Base Stability: It is completely stable to the piperidine solution used for Fmoc deprotection.
-
Acid Lability: It is highly sensitive to acid and is cleaved simultaneously with the peptide's release from the resin during the final trifluoroacetic acid (TFA) treatment.[6][14]
The cleavage mechanism involves protonation of the ether oxygen by TFA, leading to the formation of the highly stable trityl cation.[14] This cation is a potent electrophile and must be "scavenged" to prevent it from reattaching to the serine or reacting with other nucleophilic residues in the peptide, such as Tryptophan or Cysteine.[15]
Experimental Workflow & Protocols
Visualization of the SPPS Cycle
Caption: Acid-catalyzed cleavage of the Trt group and scavenging of the reactive trityl cation.
References
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
WCH. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Vágner, J., et al. (2000). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 4(4), 274-279. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Fields, G. B. (Ed.). (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. In Methods in Enzymology (Vol. 289, pp. 104-113). Academic Press. Retrieved from [Link]
-
Pieber, B., et al. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis, 55(09), 1367-1374. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Fairlie, D. P., & Dantas de Oliveira, E. (2019). Protecting group chemistry for the cysteine thiol group. In RSC Chemical Biology (Vol. 1, pp. 1-28). Royal Society of Chemistry. Retrieved from [Link]
-
Fields, G. B. (2002). Peptide release, side-chain deprotection, work-up, and isolation. Current Protocols in Protein Science, Chapter 18, Unit 18.2. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
-
Pathak, T. P., et al. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 13(36), 9414-9417. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Advances in Fmoc solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]
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Application Notes and Protocols for Automated Solid-Phase Synthesis of Peptides Containing Fmoc-D-Ser(trt)-OH
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the successful incorporation of Fmoc-D-Ser(trt)-OH into synthetic peptides using automated solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, explains the rationale behind protocol choices, and offers step-by-step methodologies to ensure high-yield, high-purity peptide synthesis. We address the unique challenges posed by the sterically hindered, side-chain protected D-enantiomer of serine and provide robust protocols for coupling, deprotection, cleavage, and purification.
Introduction: The Significance of D-Serine and the Rationale for Trityl Protection
The incorporation of non-proteinogenic amino acids, such as D-serine, into peptide sequences is a powerful strategy in medicinal chemistry and drug design. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, improved bioavailability, and unique conformational properties compared to their L-amino acid counterparts. D-Serine, in particular, is a crucial component in various bioactive peptides, including agonists and antagonists for receptors in the central nervous system.
The hydroxyl side chain of serine is a reactive functional group that necessitates protection during SPPS to prevent undesirable side reactions.[1][2] The most common side reactions involving serine's hydroxyl group during Fmoc-SPPS include:
-
O-Acylation: The acylation of the serine hydroxyl group by the activated carboxyl group of the incoming amino acid, leading to the formation of a depsipeptide (ester bond) instead of the desired peptide bond (amide bond).[1]
-
β-Elimination: A base-catalyzed elimination of the side-chain hydroxyl group to form a dehydroalanine (Dha) residue, which can subsequently react with nucleophiles like piperidine.[1]
The choice of the trityl (Trt) group as a protecting strategy for the serine side chain is a deliberate one, grounded in its chemical properties.[3][4] The bulkiness of the trityl group effectively shields the hydroxyl function, minimizing the aforementioned side reactions. Furthermore, the Trt group is highly acid-labile, allowing for its removal under relatively mild acidic conditions during the final cleavage step, which is compatible with many common resin linkers.[3][5] This orthogonality is a cornerstone of the Fmoc/tBu strategy, where the temporary Nα-Fmoc group is removed by a mild base (piperidine), while the side-chain protecting groups are cleaved by a strong acid (TFA).[2][6]
Materials and Reagents
For successful automated synthesis, the quality of all reagents is paramount. Ensure the use of high-purity, peptide-synthesis-grade materials.
| Reagent | Grade/Purity | Supplier Recommendation | Notes |
| This compound | ≥98.0% | Sigma-Aldrich, Bachem, ChemPep | Store at 2-8°C.[7] |
| Resin | 100-200 mesh | NovaBioChem®, CEM | Choice depends on desired C-terminus (e.g., Rink Amide for C-terminal amide).[8] |
| N,N-Dimethylformamide (DMF) | Amine-free, low water content | ThermoFisher, Sigma-Aldrich | Use from a fresh, sealed bottle or a solvent purification system.[8] |
| Piperidine | Peptide synthesis grade | Sigma-Aldrich, Alfa Aesar | Prepare a 20% (v/v) solution in DMF.[8][9] |
| Coupling Reagents | See Section 3.2 for options | NovaBioChem®, ChemPep | E.g., HBTU, HATU, DIC. |
| Base (for activation) | N,N-Diisopropylethylamine (DIPEA) or sym-Collidine | Sigma-Aldrich | Use redistilled, high-purity grade.[10][11] |
| Dichloromethane (DCM) | ACS grade or higher | Fisher Scientific | For resin swelling and washing. |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich, Halocarbon | For cleavage and deprotection.[12] |
| Scavengers | Triisopropylsilane (TIS), Deionized Water | Sigma-Aldrich | To quench reactive cations during cleavage.[12] |
| Diethyl Ether | Anhydrous | Fisher Scientific | For peptide precipitation. |
Automated Synthesis Protocol: A Step-by-Step Guide
The following protocols are designed for a standard automated peptide synthesizer. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.
General Workflow for Fmoc-SPPS
The core of the synthesis is a cyclical process of deprotection and coupling, repeated for each amino acid in the sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. biomatik.com [biomatik.com]
- 10. chempep.com [chempep.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Synthesis of Protected Peptide Fragments Utilizing Fmoc-D-Ser(trt)-OH
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Abstract: This guide provides a comprehensive framework for the strategic incorporation of Fmoc-D-Ser(trt)-OH into peptide sequences using Fmoc/tBu solid-phase peptide synthesis (SPPS). We delve into the underlying chemistry of the trityl (Trt) protecting group, present detailed, validated protocols for coupling and deprotection, and outline methodologies for creating fully protected peptide fragments—a cornerstone of convergent peptide synthesis strategies. The protocols are designed to ensure high fidelity, minimize common side reactions, and streamline downstream purification and analysis.
Introduction: The Strategic Role of this compound in Modern Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the bedrock of modern peptide and protein chemistry, with the Fmoc/tBu strategy being the most prevalent due to its mild deprotection conditions.[1][2] This methodology relies on the orthogonal protection of the Nα-amine with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and acid-labile groups for the side chains of trifunctional amino acids.[1][3]
Serine, with its nucleophilic hydroxyl side chain, requires robust protection to prevent undesirable side reactions such as O-acylation or chain-terminating ester formation during synthesis.[4] While the tert-butyl (tBu) group is common, the trityl (Trt) group offers unique strategic advantages. This compound is a critical building block for several reasons:
-
D-Configuration: The incorporation of D-amino acids is a key strategy for increasing the proteolytic stability and modulating the biological activity of therapeutic peptides.
-
Trityl (Trt) Side-Chain Protection: The Trt group is highly acid-labile. This property is not a liability but a strategic tool. It allows for the cleavage of a peptide from hyper-acid-sensitive resins (e.g., 2-chlorotrityl chloride resin) while leaving the Trt group and other side-chain protections (like Boc and tBu) fully intact.[5] This is the fundamental principle behind the synthesis of protected peptide fragments for subsequent convergent or fragment-based synthesis.
This document will guide the researcher through the theoretical and practical considerations for successfully utilizing this compound.
The Chemistry of Trityl Protection for Serine
The trityl group is attached to the serine hydroxyl group via an ether linkage. Its key characteristic is its lability under mildly acidic conditions, which stems from the exceptional stability of the triphenylmethyl (trityl) carbocation that is formed upon cleavage.[6] This high stability means that very weak acids can be used for its removal, creating an orthogonal system relative to more robust acid-labile groups like tBu.
Key Advantages of Trt Protection for Serine:
-
Orthogonality: Stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal.[5]
-
Fragment Synthesis: Enables the synthesis of fully protected peptide fragments on resins like 2-chlorotrityl chloride, as the peptide-resin linkage can be cleaved under conditions that do not affect the Ser(Trt) group.[5][7]
-
Steric Hindrance: The bulkiness of the trityl group can help minimize certain side reactions at the serine residue during synthesis.[8]
Core Protocol: The SPPS Cycle for this compound Incorporation
The following is a step-by-step protocol for a single coupling cycle. All steps should be performed in a dedicated SPPS vessel with appropriate agitation.
Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis.
3.1. Materials and Reagents
-
Resin: Appropriate solid support (e.g., Wang, Rink Amide, 2-Chlorotrityl Chloride) pre-loaded with the C-terminal amino acid.
-
Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM).
-
Amino Acid: this compound (4 equivalents relative to resin loading).
-
Coupling Reagent: e.g., HATU (3.9 eq.).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq.). Collidine is recommended to minimize potential racemization.[11][12]
-
Washing Solution: DMF.
-
Capping Solution (Optional): Acetic Anhydride/DIPEA/DMF.
3.2. Step-by-Step Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes prior to synthesis.
-
Nα-Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 7-10 minutes.[9]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine.
-
-
This compound Coupling:
-
Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (3.9 eq.) in DMF. Add Collidine or DIPEA (8 eq.) and allow the solution to pre-activate for 1-5 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 45-90 minutes.
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), a second coupling may be required.[13]
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Capping (Optional): To block any unreacted N-terminal amines and prevent deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 10 minutes. Wash with DMF.
The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Cleavage & Deprotection: Realizing the Synthetic Goal
The final cleavage step is determined by the desired product: a fully deprotected peptide or a protected fragment.
Caption: Decision workflow for peptide cleavage and deprotection strategies.
4.1. Protocol A: Cleavage and Global Deprotection
This protocol is used with standard resins (e.g., Wang, Rink Amide) to yield the final, fully deprotected peptide. The strong acid cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including Trt, tBu, and Boc.
-
Cleavage Cocktail: Reagent K is a common choice.
-
Trifluoroacetic acid (TFA): 94%
-
Phenol: 2.5%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 1%
-
Note: If the peptide contains Cys, add 1-2% Ethanedithiol (EDT).
-
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
4.2. Protocol B: Cleavage to Yield a Protected Peptide Fragment
This protocol requires the use of a hyper-acid-labile resin, such as 2-chlorotrityl chloride resin . The mild acidic conditions cleave the peptide-resin linkage but are not strong enough to remove the Trt, tBu, or Boc side-chain protecting groups.[5][7]
-
Cleavage Cocktail:
-
Option 1: 1-2% TFA in DCM.
-
Option 2 (Non-acidic): Hexafluoroisopropanol (HFIP) in DCM (1:4 v/v).[7]
-
-
Procedure:
-
Wash the final peptide-resin with DCM and dry thoroughly.
-
Add the mild cleavage cocktail to the resin.
-
Agitate for 30-60 minutes, monitoring the cleavage progress.
-
Filter the resin and collect the solution. Immediately add a small amount of a weak base like pyridine to neutralize the acid.
-
Wash the resin with additional cleavage cocktail or DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the protected peptide fragment.
-
Purification and Characterization
Regardless of the cleavage strategy, the crude peptide product will contain impurities from side reactions or incomplete steps and must be purified and characterized.[14][15][16]
5.1. Purification
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.[14][17][18]
5.2. Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for confirming the identity and purity of the peptide. It provides both the retention time (purity) and the molecular weight (identity).[20][21][22]
-
MALDI-TOF Mass Spectrometry: Often used for a quick and accurate mass determination of the final product.[23]
Table 1: Example Analytical Data for a Purified Peptide
| Parameter | Method | Result | Interpretation |
| Purity | Analytical RP-HPLC | 98.5% (at 214 nm) | The sample is of high purity, suitable for most research applications. |
| Identity | ESI-MS | Observed [M+H]⁺: 1234.5 | The observed mass matches the calculated theoretical mass (1234.4 Da), confirming the correct peptide sequence. |
| Retention Time | RP-HPLC | 15.2 minutes | Provides a reference point for future batch comparisons. |
Troubleshooting & Advanced Considerations
-
Incomplete Coupling to D-Ser(trt): The bulky Trt group can cause steric hindrance. If coupling is incomplete, consider a second coupling with fresh reagents or switching to a more potent coupling agent.[13] Microwave-assisted synthesis can also be effective at driving difficult couplings to completion.[12][13]
-
Racemization: While less common for serine compared to histidine or cysteine, racemization is always a risk during the activation step.[11][24] Using a weaker base like 2,4,6-collidine instead of DIPEA can mitigate this risk.[11][12]
-
Premature Deprotection: If using a 2-chlorotrityl resin for fragment synthesis, ensure cleavage conditions are sufficiently mild and brief to avoid partial loss of the Ser(Trt) group. Even 1% TFA can slowly cleave the Trt group over extended periods.[6]
-
Aggregation: For long or hydrophobic sequences, peptide aggregation on the resin can hinder both deprotection and coupling steps. Using specialized solvents (e.g., NMP) or incorporating pseudoprolines can help disrupt aggregation.[8][25]
References
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Genomics Research. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
- Technology Networks. (n.d.). Purification and Analysis of Synthetic Peptides: The Challenges of Method Development.
- BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
- Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- PubMed. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis].
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PubMed. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
- ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
- ResearchGate. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. agilent.com [agilent.com]
- 15. waters.com [waters.com]
- 16. chromacademy.com [chromacademy.com]
- 17. gilson.com [gilson.com]
- 18. agilent.com [agilent.com]
- 19. biovera.com.au [biovera.com.au]
- 20. pepdoopeptides.com [pepdoopeptides.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. researchgate.net [researchgate.net]
- 23. ijsra.net [ijsra.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Coupling of Fmoc-D-Ser(trt)-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solid-phase peptide synthesis (SPPS) of sequences containing D-Serine protected with a trityl group. Poor coupling of Fmoc-D-Ser(trt)-OH is a common yet surmountable obstacle. This document provides in-depth, experience-driven solutions to diagnose and resolve these coupling inefficiencies, ensuring the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm observing a low coupling efficiency for this compound in my peptide sequence. What are the primary causes?
A1: The primary culprit behind the poor coupling of this compound is significant steric hindrance. This arises from the combination of two bulky protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the trityl (Trt) group on the serine side-chain hydroxyl.[1] This steric bulk physically obstructs the approach of the activated carboxyl group to the free amine on the resin-bound peptide chain, slowing down the rate of amide bond formation.[2]
Secondary causes can include peptide aggregation on the solid support, which can further mask the reactive sites, and suboptimal activation of the amino acid.[3][4]
Q2: My standard coupling protocol using DIC/HOBt is failing for this residue. What alternative coupling reagents are more effective?
A2: When standard carbodiimide reagents like DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) are insufficient, switching to more potent activating reagents is the recommended course of action.[2][5] Aminium/uronium or phosphonium salt-based reagents are significantly more effective at overcoming the steric barrier presented by this compound.[2]
These reagents form highly reactive esters that facilitate the coupling reaction. For particularly stubborn couplings, phosphonium reagents may be preferred as they do not carry the risk of guanidinylation of the free amine, a potential side reaction with uronium-based reagents.[6]
Table 1: Recommended Coupling Reagents for Sterically Hindered Residues
| Reagent Class | Examples | Reactivity | Key Considerations |
| Aminium/Uronium | HATU, HBTU, HCTU | High | Highly effective, but can cause guanidinylation if used in excess or with slow-preactivating amino acids. |
| Phosphonium | PyBOP, PyAOP | High | Excellent for hindered couplings and do not cause guanidinylation.[2] Solutions in DMF have moderate stability. |
| Carbodiimide | DIC/Oxyma Pure | Moderate | A good balance of efficiency and cost-effectiveness. The addition of Oxyma Pure enhances reactivity and suppresses racemization.[7] |
Q3: Can I simply extend the coupling time to improve the yield?
A3: Yes, extending the reaction time is a valid and often effective strategy for sterically hindered couplings.[2] A standard 1-2 hour coupling may be insufficient. Increasing the time to 4 hours, or even overnight, can often drive the reaction to completion.[2]
However, it is crucial to monitor for potential side reactions, such as racemization, especially when using highly activating reagents in the presence of a base for extended periods.[8]
Q4: I've heard about "double coupling." When and how should I perform this?
A4: Double coupling is a robust technique for ensuring complete acylation of the free amine, especially with challenging residues like this compound. It involves performing the coupling step twice in succession before proceeding to the next deprotection step. This is particularly recommended when a colorimetric test (like the Kaiser test) indicates the presence of unreacted free amines after the first coupling.
Workflow for Double Coupling:
-
Perform the initial coupling of this compound using your chosen activation method.
-
After the designated reaction time, wash the resin thoroughly with DMF.
-
Take a small sample of the resin and perform a Kaiser test.
-
If the test is positive (blue beads), repeat the coupling step with a fresh solution of activated this compound.
-
After the second coupling, wash the resin again with DMF before proceeding to the Fmoc deprotection step.
Q5: Could the solvent I'm using be contributing to the problem?
A5: Absolutely. The choice of solvent is critical for successful solid-phase peptide synthesis. The solvent must effectively solvate the growing peptide chain to prevent aggregation and ensure that the reactive sites are accessible.[2]
While DMF (Dimethylformamide) is a common choice, NMP (N-methylpyrrolidone) often exhibits superior solvating properties and can be a better option for difficult sequences.[2] For particularly aggregation-prone sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2][4]
Troubleshooting Workflows & Protocols
Visualizing the Troubleshooting Pathway
The following diagram outlines a logical workflow for troubleshooting poor coupling of this compound.
Caption: A stepwise approach to troubleshooting this compound coupling.
Protocol 1: Optimized Coupling Using HATU
This protocol is designed for situations where standard carbodiimide methods have proven insufficient.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution: In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:
-
This compound (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
DIPEA (8 equivalents, 0.8 mmol) in 2 mL of DMF or NMP.
-
-
Pre-activation: Gently agitate the activation solution for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents and by-products.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling.
The Underlying Mechanism of Steric Hindrance
The bulky nature of the Trityl and Fmoc groups creates a "molecular shield" around the carboxyl group of the serine, making it difficult for the nucleophilic amine of the growing peptide chain to attack.
Caption: Steric clash between bulky protecting groups and the peptide chain.
Final Recommendations
When synthesizing peptides containing this compound, a proactive approach is best. Assume that the coupling will be difficult and select a potent coupling reagent from the outset. Employing a longer coupling time or a double coupling strategy can save time and resources in the long run. Always use high-quality reagents and solvents to minimize potential side reactions.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wang Resin. (n.d.). Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838. Retrieved from [Link]
-
Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Peptide Aggregation with Fmoc-D-Ser(trt)-OH and Pseudoproline Strategies
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the strategic use of Fmoc-D-Ser(trt)-OH. Our goal is to equip you with the expertise and practical knowledge to overcome "difficult sequences" and enhance the success of your peptide synthesis projects.
Understanding the Challenge: On-Resin Peptide Aggregation
Peptide aggregation during SPPS is a common hurdle that can lead to significant drops in yield and purity. This phenomenon occurs when growing peptide chains, tethered to the solid support, self-associate through intermolecular hydrogen bonds. This process often results in the formation of stable secondary structures, such as β-sheets, rendering the N-terminus of the peptide chain inaccessible for subsequent coupling and deprotection steps.[1][2]
Sequences rich in hydrophobic and β-branched amino acids like Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) are particularly prone to aggregation.[3][4] While predicting aggregation with absolute certainty is challenging, there are proactive strategies and troubleshooting measures you can employ to ensure a successful synthesis.
Troubleshooting Guide: Real-Time Solutions for Aggregation Issues
This section is designed to help you identify and resolve aggregation-related problems as they arise during your synthesis.
Issue 1: Poor Resin Swelling and Incomplete Deprotection
-
Symptoms: You observe that the peptide-resin fails to swell adequately or even shrinks.[1][5] The Fmoc deprotection monitoring (e.g., UV chromatogram) shows a flattened and broadened peak, indicating slow or incomplete removal of the Fmoc group.[6] A Kaiser test on a resin sample after deprotection may remain yellow or show a faint blue color, indicating inaccessible or unreacted free amines.[1]
-
Probable Cause: This is a classic sign of on-resin aggregation. The formation of secondary structures is preventing the solvent and reagents from penetrating the resin beads and reaching the reactive sites of the growing peptide chains.
-
Solutions:
-
Solvent Exchange: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has a lower polarity and can improve the solvation of hydrophobic peptides.[5][7] Adding Dimethyl sulfoxide (DMSO) (up to 25%) to your DMF or NMP can also help disrupt hydrogen bonding.[5]
-
Incorporate Chaotropic Salts: Before the next coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or 4 M KSCN in DMF. These salts disrupt the hydrogen-bonding networks that lead to aggregation.[5]
-
Elevated Temperature/Microwave Synthesis: Perform the subsequent coupling and deprotection steps at an elevated temperature (e.g., 50-75°C), ideally using a microwave peptide synthesizer. The increased kinetic energy helps to break up aggregates and accelerate reaction rates.[1][5]
-
Issue 2: Failed or Incomplete Coupling Reactions
-
Symptoms: A positive Kaiser or TNBS test after a coupling step indicates the presence of unreacted free amines.[1] Mass spectrometry analysis of a test cleavage may show a significant amount of a deletion sequence.
-
Probable Cause: Severe aggregation is sterically hindering the activated amino acid from reaching the N-terminus of the growing peptide chain.
-
Solutions:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid. For particularly difficult couplings, increasing the concentration of the amino acid and coupling reagents can be beneficial.[8]
-
More Potent Coupling Reagents: Switch to a more powerful coupling reagent like HATU or HCTU, which can enhance the rate of acylation.
-
Proactive Strategy - Pseudoproline Insertion: If you are encountering persistent aggregation, and the sequence allows for it, the most effective solution is to resynthesize the peptide and proactively incorporate a pseudoproline dipeptide at a strategic location.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it prevent peptide aggregation?
A1: this compound is a protected amino acid derivative. While it doesn't prevent aggregation on its own, it is a key building block for forming pseudoproline dipeptides .[9][10][11] A pseudoproline is created when the serine (or threonine/cysteine) residue is cyclized with the preceding amino acid. This forms an oxazolidine ring system that introduces a "kink" into the peptide backbone, similar to a natural proline residue.[10][11][12] This structural disruption effectively breaks up the formation of β-sheets and other secondary structures that cause aggregation.[4][9] The native serine residue is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[5][9] The trityl (Trt) group is a bulky, acid-labile protecting group for the serine side-chain hydroxyl group, which is stable during Fmoc-SPPS but is removed during the final cleavage.[13][14]
Q2: When and where should I incorporate a pseudoproline dipeptide in my sequence?
A2: The decision of where to place a pseudoproline is crucial for its effectiveness. Here are some general guidelines:
-
Optimal Spacing: For long peptides, it is recommended to insert a pseudoproline or another structure-disrupting element every 6-7 residues.[5]
-
Location: Introduce the pseudoproline within a region of the peptide that is predicted to be hydrophobic or prone to aggregation. They are formed from Ser, Thr, or Cys residues.
-
Avoid Proximity to Proline: The optimal distance between a pseudoproline and a natural proline residue is 5-6 amino acids.
Q3: Are there alternatives to pseudoprolines for preventing aggregation?
A3: Yes, several other strategies can be employed, sometimes in combination with pseudoprolines:
-
Backbone Protection (Hmb/Dmb): Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone amide nitrogen of an amino acid can physically block hydrogen bond formation.[2][5] These are particularly useful in sequences that lack Ser, Thr, or Cys residues.[2]
-
Special Solvent Mixtures: The use of a "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate) can enhance solvation in extreme cases.
-
Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, thereby reducing the likelihood of intermolecular interactions.[5]
Q4: How do I handle a peptide that has already aggregated on the resin?
A4: While prevention is always the best approach, if you suspect aggregation has already occurred, you can try the following rescue protocols:
-
Extended Washes: Perform multiple, extended washes with NMP or a DMF/DMSO mixture.
-
Sonication: Gently sonicate the reaction vessel during washing and deprotection steps to help break up the aggregated resin.[5]
-
High-Temperature Coupling/Deprotection: As mentioned in the troubleshooting guide, increasing the temperature can often salvage a difficult step.
Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pre-formed Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
NMP or DMF
-
TNBS or Kaiser test reagents
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP or DMF for at least 30 minutes.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of NMP or DMF.
-
Add the DIPEA to the solution and mix thoroughly. Allow for a pre-activation time of 2-5 minutes.
-
Add the activated pseudoproline dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Take a small sample of the resin and perform a TNBS or Kaiser test to confirm the completion of the coupling. If the test is positive, the coupling can be extended or repeated.
-
Once the coupling is complete, thoroughly wash the resin with NMP or DMF to remove any excess reagents.
-
Data Summary Table
| Strategy for Aggregation Prevention | Mechanism of Action | Recommended For | Key Considerations |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting secondary structures.[9][10][11][12] | Sequences containing Ser, Thr, or Cys. Long or hydrophobic peptides. | Must be incorporated as a dipeptide. Placement in the sequence is critical. |
| Backbone Protection (Hmb/Dmb) | Sterically blocks backbone N-H groups, preventing hydrogen bonding.[2][5] | "Difficult" sequences, especially those lacking Ser/Thr/Cys. | Can be more expensive than standard amino acids. May require specialized coupling conditions. |
| Chaotropic Salts (e.g., NaClO₄) | Disrupts hydrogen bonding networks within the peptide-resin matrix.[5] | As a rescue protocol for observed aggregation or for highly predictable aggregation. | Must be thoroughly washed out after treatment to avoid interference with subsequent steps. |
| Microwave-Assisted SPPS | Uses elevated temperatures to increase kinetic energy, disrupt aggregates, and accelerate reactions.[1][5] | Long peptides, hydrophobic sequences, and sequences prone to aggregation. | Requires a dedicated microwave peptide synthesizer. Optimization of temperature and time is necessary. |
| Solvent Modification (NMP, DMSO) | Improves solvation of the growing peptide chain.[5][7] | Hydrophobic peptides. Can be used as a first-line defense against aggregation. | NMP is less polar than DMF. DMSO is a strong hydrogen bond disrupter. |
References
-
Wikipedia. (2023). Pseudoproline. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Aapptec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
-
Polypeptide Group. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fmoc-D-Pen(Trt)-OH in Custom Peptide Synthesis. Retrieved from [Link]
-
Springer. (n.d.). New methods allowing the detection of protein aggregates: A case study on trastuzumab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
University of Arizona. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Ser(Trt)-OH [111061-56-4]. Retrieved from [Link]
-
ResearchGate. (2025). Theoretical study on aggregates of seryl-histidine and histidyl-serine dipeptide with 5 '-TpTpdC-3 '. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Serine phosphorylation suppresses huntingtin amyloid accumulation by altering protein aggregation properties. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group.... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Pseudoproline - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Serine Residues
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete 9-fluorenylmethoxycarbonyl (Fmoc) deprotection during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on sequences containing D-serine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to diagnose and resolve these demanding synthetic challenges.
Introduction: The D-Serine Deprotection Challenge
Incomplete Fmoc deprotection is a critical failure point in SPPS, leading to deletion sequences that are often difficult to separate from the target peptide, thereby reducing overall yield and purity.[1] While many factors can contribute to this issue, the incorporation of D-amino acids, such as D-serine, can introduce unique conformational constraints on the growing peptide chain. This can exacerbate common problems like peptide aggregation and steric hindrance, making the N-terminal Fmoc group less accessible to the deprotecting base.[2][3]
This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established chemical principles and field-proven strategies.
Part 1: Diagnosis & Initial Troubleshooting
This section addresses the immediate questions that arise when an incomplete deprotection is suspected.
Q1: How can I confirm that Fmoc deprotection of my D-serine-containing peptide is incomplete?
A1: Before modifying your protocol, it's crucial to confirm that incomplete deprotection is indeed the issue. Several qualitative and quantitative methods can be employed:
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative test performed on a few resin beads after the deprotection and washing steps. A positive result (dark blue beads) indicates the presence of free primary amines, signifying a successful Fmoc removal. A negative result (yellow/colorless beads) suggests the Fmoc group is still attached. However, be aware that N-terminal proline will yield a false-negative (brownish-red) result.
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric assay for detecting primary amines and can be used as an alternative to the Kaiser test.
-
UV Monitoring of the Dibenzofulvene Adduct: During deprotection, the cleaved Fmoc group forms a dibenzofulvene (DBF) intermediate, which is trapped by piperidine to form a DBF-piperidine adduct. This adduct has a characteristic UV absorbance around 301 nm. Many automated peptide synthesizers use this property to monitor the reaction in real-time. A truncated or prematurely plateauing UV signal compared to previous successful cycles is a strong indicator of incomplete deprotection.[4]
-
Analytical Cleavage and HPLC/Mass Spectrometry: The most definitive method is to cleave a small sample of the peptide from the resin and analyze it by HPLC and Mass Spectrometry (MS). The presence of a peak corresponding to the mass of your target peptide still bearing the Fmoc group (+222.2 Da) is unequivocal proof of incomplete deprotection.
Q2: My Kaiser test is negative after the standard deprotection protocol. What are the most likely immediate causes related to my D-serine residue?
A2: A negative Kaiser test points to two primary culprits, often amplified by the presence of a D-amino acid:
-
Peptide Aggregation: The growing peptide chains, influenced by the unique stereochemistry of D-serine, may be folding into stable secondary structures (like β-sheets) on the resin.[2][3] This aggregation physically blocks the piperidine solution from reaching the N-terminal Fmoc group. This is particularly common in hydrophobic sequences or sequences with repeating residues.
-
Steric Hindrance: The D-serine residue, especially if surrounded by other bulky amino acids, can create a sterically crowded environment at the N-terminus. This physically obstructs the approach of the piperidine molecule to the Fmoc group.
The initial troubleshooting should focus on disrupting these physical barriers.
Troubleshooting Workflow: Initial Steps
Caption: Initial troubleshooting workflow for incomplete Fmoc deprotection.
Part 2: Advanced Strategies & Protocol Modifications
If initial troubleshooting fails, more significant modifications to the deprotection protocol are necessary.
Q3: Extending the deprotection time and increasing the temperature didn't work. What is the next logical step?
A3: The next step is to alter the chemical environment to more effectively disrupt aggregation and overcome steric hindrance. This involves changing the solvent and/or the base used for deprotection.
Solvent & Base Modifications
| Parameter | Standard Condition | Modified Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) or 10-25% Dimethyl Sulfoxide (DMSO) in DMF/NMP | NMP and DMSO have superior solvating properties and are more effective at disrupting the hydrogen bonds that cause peptide aggregation.[2] |
| Base | 20% Piperidine in DMF | 2% DBU + 2-5% Piperidine/Piperazine in NMP | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can significantly accelerate Fmoc removal, especially for sterically hindered residues.[5] Piperidine or piperazine must be included as a scavenger for the DBF byproduct.[5] |
Caution: DBU is a very strong base and can promote side reactions, particularly aspartimide formation if an aspartic acid residue is present in the sequence.[6] It should not be used in such cases without careful consideration and the inclusion of additives like HOBt.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell: Swell the peptide-resin in DMF for at least 30 minutes. Drain the solvent.
-
Deprotection (1): Add a solution of 20% (v/v) piperidine in DMF. Agitate for 1-3 minutes and drain.
-
Deprotection (2): Add a fresh solution of 20% (v/v) piperidine in DMF. Agitate for 10-20 minutes and drain.
-
Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.
-
Confirm: Perform a Kaiser test on a few beads.
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
-
Swell: Swell the peptide-resin in NMP for at least 30 minutes. Drain the solvent.
-
Deprotection: Prepare and add a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP to the resin.
-
Agitate: Agitate the resin for 2-5 minutes at room temperature. Drain the deprotection solution.
-
Repeat: Repeat the deprotection step (Step 3) one more time.
-
Wash: Wash the resin thoroughly with NMP (5-7 times).
-
Confirm: Perform a Kaiser test on a few beads.
Q4: Are there any sequence-specific modifications I should consider when synthesizing a peptide with D-serine to proactively avoid deprotection issues?
A4: Absolutely. Proactive measures are often the most effective. The hydroxyl group of serine, combined with the conformational effects of a D-amino acid, can be managed by incorporating "structure-breaking" elements.
-
Use of Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue upstream of the difficult D-Ser section, introducing it as a pseudoproline dipeptide can be highly effective.[7] Pseudoprolines are reversibly protected oxazolidine rings that mimic the structure of proline, disrupting the formation of β-sheets.[7][8] For example, instead of coupling Fmoc-Ala-OH followed by Fmoc-Ser(tBu)-OH, you would use a single coupling of Fmoc-Ala-Ser(ψMe,MePro)-OH. The pseudoproline is cleaved during the final TFA cleavage.
Workflow for Incorporating Pseudoprolines
Caption: Decision workflow for using pseudoproline dipeptides.
Frequently Asked Questions (FAQs)
Q: Could the tert-butyl (tBu) protecting group on the D-serine side chain be causing steric hindrance? A: Yes, the tBu group is bulky and can contribute to steric hindrance. While it is standard for Fmoc chemistry due to its acid lability,[9] if severe steric hindrance is suspected and all other methods have failed, considering an alternative protecting group like Trityl (Trt) for serine could be an option, though this is a less common strategy and requires careful planning regarding final cleavage.
Q: Does the stereochemistry of D-serine inherently slow down the deprotection reaction itself? A: There is no strong evidence to suggest that the E1cB elimination mechanism of Fmoc removal is stereochemically dependent in a way that would significantly slow the reaction for a D-amino acid compared to an L-amino acid under standard conditions.[4] The issues observed are almost certainly secondary effects related to peptide conformation and aggregation.[2]
Q: Can I use alternative bases to piperidine, such as pyrrolidine or 3-(diethylamino)propylamine (DEAPA)? A: Yes, several alternative bases have been investigated to replace piperidine, often for "green chemistry" initiatives or to mitigate specific side reactions.[5] For instance, pyrrolidine has been shown to be an efficient base for Fmoc removal. These can be considered, but for overcoming difficult deprotections, the combination of a stronger base like DBU with a nucleophilic scavenger remains the most robust and widely adopted strategy.[5]
References
-
PubMed Central.
-
AAPPTEC.
-
PubMed Central.
-
ChemRxiv.
-
PubMed Central.
-
ResearchGate.
-
PubMed Central.
-
AltaBioscience.
-
ChemPep.
-
ResearchGate.
-
PubMed Central.
-
Sigma-Aldrich.
-
ResearchGate.
-
ChemPep.
-
National Institutes of Health.
-
Luxembourg Bio Technologies.
-
Royal Society of Chemistry.
-
BOC Sciences.
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. chempep.com [chempep.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Technical Support Center: Fmoc-D-Ser(trt)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Fmoc-D-Ser(trt)-OH in their peptide synthesis workflows. Here, we will address common side reactions, provide in-depth troubleshooting guides, and answer frequently asked questions to help you navigate the complexities of working with this versatile yet challenging amino acid derivative. Our goal is to provide you with the expertise and field-proven insights necessary to optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and resolving specific issues you may encounter during your experiments with this compound. Each problem is presented with its probable causes and a step-by-step guide to its resolution.
Issue 1: Appearance of a Diastereomeric Impurity in the Final Peptide
Question: My final peptide, which contains a D-Serine residue, shows a significant diastereomeric impurity upon analysis by HPLC. Could this be due to racemization of this compound during coupling?
Answer: Yes, it is highly probable that the observed diastereomeric impurity is the L-Serine-containing peptide, resulting from the racemization of the D-Serine residue during the coupling step.[1] Fmoc-protected amino acids, particularly serine derivatives, are susceptible to racemization under certain activation conditions.[1]
Causality: Racemization of amino acids during SPPS primarily occurs through the formation of a planar oxazolone intermediate after the activation of the carboxylic acid.[1] This is particularly pronounced in the presence of a base. Reprotonation of this intermediate can happen from either side, leading to a loss of the original stereochemistry.[1] Factors that exacerbate this issue include the use of highly activating coupling reagents and strong, sterically hindered bases.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diastereomeric impurity.
Step-by-Step Resolution:
-
Confirmation of Racemization:
-
Utilize an analytical method capable of separating diastereomers, such as chiral High-Performance Liquid Chromatography (HPLC), to confirm that the impurity is indeed the L-Serine epimer.[1]
-
Alternatively, peptide hydrolysis followed by chiral amino acid analysis can also quantify the extent of racemization.
-
-
Protocol Review and Optimization:
-
Coupling Reagents: If you are using highly activating uronium/aminium-based reagents like HATU or HBTU, consider switching to a carbodiimide-based activation with additives that are known to suppress racemization.[2][3] The combination of Diisopropylcarbodiimide (DIC) with OxymaPure® or HOBt is an excellent choice.[3]
-
Base Selection: The use of sterically hindered bases like Diisopropylethylamine (DIPEA) can promote racemization.[2] It is recommended to use a less hindered base such as 2,4,6-collidine.[2] Also, avoid using a large excess of the base.
-
Pre-activation Time: Minimize the pre-activation time of the this compound before adding it to the resin. Prolonged exposure of the activated amino acid to the basic coupling cocktail increases the risk of racemization.[1]
-
Solvent: While DMF is a standard solvent, reducing its polarity by dilution with Dichloromethane (DCM) has been shown to decrease racemization for some amino acids.[1]
-
Comparative Data on Coupling Reagents and Racemization:
| Coupling Reagent | Additive | Base | Racemization Level |
| HATU | - | DIPEA | High |
| HBTU | - | DIPEA | High |
| DIC | HOBt | - | Low |
| DIC | OxymaPure® | - | Very Low |
| DEPBT | - | DIPEA | Very Low (especially for His) |
This table provides a general trend; specific results may vary depending on the peptide sequence and other reaction conditions.
Issue 2: Mass Loss of 18 Da Corresponding to the D-Serine Residue
Question: My mass spectrometry analysis shows a significant peak with a mass loss of 18 Da, which corresponds to the location of my D-Ser(trt) residue. What is causing this, and how can I prevent it?
Answer: A mass loss of 18 Da at a serine residue is indicative of β-elimination, also known as dehydration, which results in the formation of a dehydroalanine (Dha) residue.[4] This is a known side reaction for serine, especially under basic conditions.[5]
Causality: The β-elimination of the hydroxyl group of serine is a base-catalyzed reaction.[5] During the Fmoc deprotection step with piperidine, the basic environment can facilitate the abstraction of the α-proton, leading to the elimination of the trityl-protected hydroxyl group and the formation of a double bond, creating the dehydroalanine residue.[5] This side reaction can be exacerbated by elevated temperatures.[6] The resulting dehydroalanine is an electrophile and can react further with nucleophiles present in the system, such as piperidine, leading to additional byproducts (e.g., piperidinyl-alanine, a mass addition of 84 Da).[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for β-elimination.
Step-by-Step Resolution:
-
Confirmation of β-Elimination:
-
Carefully analyze the MS/MS fragmentation data to pinpoint the modification to the D-Serine residue.
-
Look for secondary adducts, such as the addition of piperidine to the dehydroalanine, which would further confirm the initial β-elimination event.
-
-
Protocol Review and Optimization:
-
Fmoc Deprotection Conditions: If you are using a standard 20% piperidine in DMF solution, consider adding an additive to buffer the basicity. The addition of 0.1 M HOBt or OxymaPure® to the deprotection solution can help suppress base-mediated side reactions.[5][7]
-
Deprotection Time and Temperature: Minimize the piperidine treatment time to what is necessary for complete Fmoc removal. Avoid elevated temperatures during deprotection steps.[6]
-
Alternative Bases: For particularly sensitive sequences, consider using a weaker base for Fmoc removal, such as 2% DBU with 2% piperidine in DMF, or piperazine, which has been shown to cause less side reaction.[8]
-
Issue 3: Premature Cleavage of the Peptide from Trityl-Based Resins
Question: I am using a 2-chlorotrityl chloride resin for the synthesis of a C-terminal acid peptide containing D-Ser(trt)-OH, and I am observing low yields, possibly due to premature cleavage of the peptide from the resin. What could be the cause?
Answer: The trityl group on your D-Serine side chain and the 2-chlorotrityl linker of your resin are both acid-labile.[9][10] Premature cleavage of the peptide from the resin can occur due to repeated exposure to even mildly acidic conditions or elevated temperatures.[11][12]
Causality: The bond linking the peptide to the 2-chlorotrityl resin is highly sensitive to acid. While Fmoc-SPPS is primarily base-labile for Nα-deprotection, certain reagents or conditions can introduce acidity that leads to premature cleavage. For example, the use of microwave heating during synthesis on trityl resins has been shown to promote hydrolysis of the resin ester linkage, leading to yield loss.[11][12] Additionally, some coupling additives or impurities in solvents can be acidic enough to cause slow cleavage over the course of a long synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature cleavage.
Step-by-Step Resolution:
-
Confirmation of Premature Cleavage:
-
Collect and analyze the wash solutions from your synthesis, particularly after coupling and deprotection steps, using HPLC or MS to check for the presence of your target peptide.
-
-
Protocol Review and Optimization:
-
Temperature Control: If using microwave-assisted SPPS, carefully control the temperature to avoid excessive heating, which can promote hydrolysis of the resin linkage.[11][12] Room temperature synthesis is recommended for trityl-based resins.
-
Reagent Quality: Ensure that all solvents and reagents are of high quality and free from acidic impurities.
-
Resin Choice: If premature cleavage remains an issue, consider using a resin with a more acid-stable linker if your final cleavage strategy allows for it. However, for fully protected peptide fragments, the 2-chlorotrityl resin is often chosen for its mild cleavage conditions. In such cases, strict control of the synthesis conditions is paramount.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the trityl (Trt) group used for serine side-chain protection?
A1: The trityl (Trt) group is a bulky protecting group that effectively shields the hydroxyl side chain of serine from participating in unwanted side reactions during peptide synthesis.[13] Its key advantage in Fmoc-SPPS is its acid lability, which makes it orthogonal to the base-labile Fmoc group used for Nα-protection.[10] This allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protection. The Trt group is then typically removed during the final cleavage of the peptide from the resin with a strong acid cocktail, such as trifluoroacetic acid (TFA).[2]
Q2: Can I use Fmoc-D-Ser(tBu)-OH instead of this compound? What are the differences?
A2: Yes, Fmoc-D-Ser(tBu)-OH is a common alternative. The main difference lies in the acid lability of the side-chain protecting group. The tert-butyl (tBu) group is more acid-stable than the trityl (Trt) group.[9]
-
Fmoc-D-Ser(tBu)-OH: The tBu group requires strong acid cleavage (e.g., standard 95% TFA cocktails) and is stable to the milder acidic conditions used to cleave peptides from hyper-acid sensitive resins like 2-chlorotrityl chloride resin.[9]
-
This compound: The Trt group is more acid-labile and can be cleaved under milder acidic conditions. This can be an advantage for the synthesis of protected peptide fragments but also a disadvantage if premature deprotection occurs.
The choice between the two depends on your overall synthetic strategy, including the type of resin used and the desired final product (fully deprotected or protected peptide).
Q3: Are there any other potential side reactions with this compound I should be aware of?
A3: Besides racemization, β-elimination, and issues with the trityl group, another potential, though less common, side reaction is O-acylation of the serine hydroxyl group. If the trityl protecting group is prematurely lost, the free hydroxyl group can be acylated during a subsequent coupling step, leading to a branched peptide. This is more of a concern if using Fmoc-Ser-OH without any side-chain protection. The use of the bulky trityl group significantly minimizes this risk.[9]
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light and moisture to ensure its stability and prevent degradation.
References
-
Echalier, C., Al-Halifa, S., Kreiter, A., Enjalbal, C., Sanchez, P., Ronga, L., Puget, K., Verdié, P., Amblard, M., Martinez, J., & Subra, G. (2013). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield. Amino Acids, 45(6), 1395–403. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Echalier, C., Al-Halifa, S., Kreiter, A., Enjalbal, C., Sanchez, P., Ronga, L., Puget, K., Verdié, P., Amblard, M., Martinez, J., & Subra, G. (2013). Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. ResearchGate. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1819-1834. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ResearchGate. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Parisi, G., D'Andrea, L. D., & Isernia, C. (2022). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Molecules, 27(19), 6296. [Link]
-
Chen, Y., Yu, Y., & Chen, Y. (2003). Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. Analytical Biochemistry, 322(2), 163–171. [Link]
-
Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
-
Li, B., & van der Donk, W. A. (2007). (A) Generation of Dha by serine dehydration. (B) Formation of macrocycles by intramolecular addition of cysteine to Dha/Dhb residues. X n = peptide chain. ResearchGate. [Link]
-
Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. [Link]
-
Gyros Protein Technologies. (2020). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Brun, V., Masselot, B., & Darbon, H. (2007). Approach to systematic analysis of serine/threonine phosphoproteome using Beta elimination and subsequent side effects: intramolecular linkage and/or racemisation. Journal of Cellular Biochemistry, 100(1), 225–234. [Link]
-
Lamb, C. L., Herger, M., & Bisson, C. (2023). Expanding the β-substitution reactions of serine synthase through mutagenesis of aromatic active site residues. Journal of Biological Chemistry, 299(11), 105312. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2013). Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. ResearchGate. [Link]
-
Marquardt, A., & Eifler-Lima, V. L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Yang, Y., Song, Y., Zhang, F., Liu, Y., & Gong, B. (2021). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 25(10), 2276–2285. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mesalabs.com [mesalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Racemization of Fmoc-D-Ser(trt)-OH During Activation
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of serine-containing peptides. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and actionable protocols to minimize racemization of Fmoc-D-Ser(trt)-OH during the critical activation step in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue for this compound?
A1: Racemization is the undesirable conversion of a single, pure enantiomer of a chiral amino acid into a mixture of both its L- and D-forms.[1][2] In your case, the pure this compound can convert to a mixture of this compound and its mirror image, Fmoc-L-Ser(trt)-OH. This loss of stereochemical purity at the alpha-carbon is a significant problem because the biological activity and therapeutic efficacy of a peptide are intrinsically linked to its precise three-dimensional structure, which is dictated by the specific sequence of L- or D-amino acids.[1][2] The presence of the unintended L-isomer creates diastereomeric impurities that are often difficult to separate from the target peptide and can dramatically alter or abolish its biological function.[3]
Q2: What is the primary chemical mechanism responsible for the racemization of this compound during activation?
A2: The most prevalent mechanism for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5] This process unfolds as follows:
-
Activation: The carboxylic acid of this compound is activated by a coupling reagent to form a highly reactive species (e.g., an active ester).
-
Cyclization: This activated intermediate can then cyclize to form a planar oxazolone ring.
-
Proton Abstraction: The proton on the alpha-carbon of this oxazolone intermediate is acidic and can be easily removed by a base present in the reaction mixture.
-
Loss of Chirality: The resulting intermediate is achiral.
-
Reprotonation: When this planar intermediate is reprotonated, it can occur from either face, leading to a mixture of both D and L enantiomers.[4][5]
A less common pathway, direct enolization, involves the direct abstraction of the alpha-proton from the activated amino acid by a strong base, which also results in a loss of stereochemical integrity.[2]
Q3: Are certain amino acids more prone to racemization than others?
A3: Yes, while any chiral amino acid can racemize under certain conditions, some are significantly more susceptible. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[4] Serine (Ser) is also considered problematic and can exhibit significant racemization depending on the reaction conditions.[6] The susceptibility to racemization is often influenced by the electronic properties of the amino acid side chain.
Q4: How does the trityl (Trt) protecting group on the serine side chain influence racemization?
A4: The trityl (Trt) group is a bulky protecting group used for the hydroxyl function of serine. While it effectively prevents side-chain reactions, it does not actively suppress racemization at the alpha-carbon during coupling.[7] In some cases, the steric bulk of the Trt group might indirectly influence the rate of coupling and, consequently, the time the activated amino acid is susceptible to racemization. However, it is not a group specifically designed to prevent this side reaction.
Troubleshooting Guide: High Levels of L-Serine Impurity Detected
Issue: You are observing a significant diastereomeric impurity in your peptide, suggesting that your this compound has racemized during the coupling step.
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is a critical factor in controlling racemization.[6]
-
High-Risk Reagents: Uronium/aminium-based reagents like HATU and HBTU, especially when paired with strong bases like DIPEA, are highly activating but can significantly increase the risk of racemization.[3][8]
-
Lower-Risk Reagents: Carbodiimides, such as Diisopropylcarbodiimide (DIC), when used in conjunction with racemization-suppressing additives like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (Hydroxybenzotriazole), are generally a safer choice.[4][8] These additives react with the highly reactive carbodiimide intermediate to form a more stable active ester that is less prone to racemization.[4]
-
Recommendation: If you are using a uronium/aminium salt and observing racemization, switch to a DIC/Oxyma or DIC/HOBt coupling strategy.
Step 2: Scrutinize the Base Used in the Coupling Reaction
The base plays a crucial role in the racemization mechanism by abstracting the alpha-proton.
-
Commonly Used Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used. However, their basicity can promote racemization.[4][9]
-
Weaker Bases: For amino acids prone to racemization, using a weaker or more sterically hindered base is advisable. 2,4,6-collidine has been shown to substantially reduce racemization compared to DIPEA and NMM.[10]
-
Recommendation: Replace DIPEA with the weaker base NMM, or for particularly sensitive couplings, consider using 2,4,6-collidine.[9][10] Avoid excessive amounts of base, even though it may accelerate the coupling reaction.[11]
Step 3: Optimize Reaction Conditions
Several other experimental parameters can be adjusted to minimize racemization.
-
Pre-activation Time: Minimize the time the amino acid is "pre-activated" with the coupling reagent and base before it is added to the resin. Prolonged exposure of the activated amino acid to basic conditions increases the likelihood of racemization.[3] An in-situ activation strategy, where the reagents are added directly to the resin-bound amine, can be beneficial.[12]
-
Solvent: The polarity of the solvent can influence the rate of racemization. While DMF is a standard solvent for SPPS, diluting it with a less polar solvent like Dichloromethane (DCM) has been shown to reduce racemization for some amino acids.[3][4]
-
Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[2] If you are using heat, consider reducing the temperature or the duration of the heated coupling step.
Data Presentation: Impact of Coupling Reagents on Serine Racemization
The following table summarizes typical levels of D-Serine formation when coupling Fmoc-L-Ser(tBu)-OH, which provides a useful reference for the expected trends with this compound.
| Coupling Reagent/Additive | Base | % L-Serine Formation (from D-Ser) |
| DIC/Oxyma | - | < 1% |
| DIC/HOBt | - | ~1% |
| HBTU/HOBt | DIEA | ~2% |
| HATU | NMM | ~1.8% |
| HATU | DIEA | > 5% |
| Data is compiled from various sources and represents typical values. Actual racemization can vary based on specific reaction conditions.[8] |
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for this compound with Minimized Racemization
This protocol outlines a manual SPPS procedure optimized to reduce serine racemization.
Materials:
-
Fmoc-compatible resin (e.g., Rink Amide)
-
This compound and other required Fmoc-amino acids
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure (or HOBt)
-
Piperidine solution in DMF (20% v/v)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-methylmorpholine (NMM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (In-situ Activation): a. In a separate vial, dissolve this compound (4 equivalents) and OxymaPure (4 equivalents) in a minimal amount of DMF. b. Add this solution to the deprotected resin. c. Add DIC (4 equivalents) to the reaction vessel. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: After coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in your sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2 hours to cleave the peptide and remove side-chain protecting groups.[3]
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, wash with cold ether, and dry.[13]
Protocol 2: Assessment of Serine Racemization by Chiral HPLC
This protocol provides a general method for quantifying the extent of racemization.
-
Peptide Hydrolysis: Hydrolyze a small sample of the purified peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.[3]
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) to allow for the separation of the D- and L-isomers.
-
HPLC Analysis:
-
Column: Use a standard C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typically used.
-
Detection: Monitor the elution profile with a UV detector.
-
-
Quantification: Integrate the peak areas corresponding to the derivatized D- and L-serine to determine the percentage of racemization.[3]
Visualizing the Racemization Mechanism
The following diagram illustrates the key steps in the oxazolone-mediated racemization pathway.
Caption: Oxazolone pathway for racemization of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Minimizing Racemization in Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Benchchem. (n.d.). Racemization issues with Fmoc-Ser(Trt)-OH and mitigation strategies.
- Benchchem. (n.d.). Technical Support Center: Minimizing Racemization During Amino Acid Activation.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). NIH.
- Benchchem. (n.d.). preventing racemization of Fmoc-D-Val-OH during activation.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Epimerisation in Peptide Synthesis. (n.d.). MDPI.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (n.d.). Luxembourg Bio Technologies.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (n.d.). ResearchGate.
- Benchchem. (n.d.). OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis.
- Kaiser, T., Nicholson, G., & Voelter, W. (1996, February 19). Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Semantic Scholar.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (n.d.). Scite.ai.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Benchchem. (n.d.). Technical Support Center: Racemization of Serine during Peptide Synthesis.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. mesalabs.com [mesalabs.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Trityl (Trt) Protection
Welcome to the Technical Support Center for peptide cleavage optimization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing Trityl (Trt) protecting groups during solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments.
Introduction: The Critical Role of the Cleavage Cocktail
The final step in SPPS, the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, is paramount to the success of the synthesis. The Trityl (Trt) group, favored for its acid lability, is commonly used to protect the side chains of amino acids like Histidine (His), Cysteine (Cys), and Asparagine (Asn).[1][2][3]
However, the acidic cleavage of the Trt group generates a stable but highly reactive triphenylmethyl carbocation (trityl cation).[4][5] If not effectively neutralized, this cation can lead to a variety of side reactions, including re-attachment to the peptide or modification of sensitive amino acid residues, ultimately compromising the purity and yield of the final product.[1][5] The key to a successful cleavage lies in the composition of the cleavage cocktail, a mixture of a strong acid—most commonly trifluoroacetic acid (TFA)—and a carefully selected combination of "scavengers."[1][6]
This guide will provide a detailed exploration of how to optimize your cleavage cocktail to ensure efficient and clean removal of the Trt group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the cleavage of Trt-protected peptides and provides actionable solutions.
Problem 1: Incomplete Removal of the Trt Group
Symptom: HPLC and Mass Spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the mass of the Trt-protected peptide.[5]
Probable Causes:
-
Insufficient Reaction Time: The standard 2-3 hour cleavage time may not be sufficient for all sequences.[5]
-
Steric Hindrance: In long or aggregation-prone peptides, the cleavage reagents may have limited access to the Trt-protected site.[5]
-
Problematic Residues: N-terminal Asparagine (Asn) protected with Trt is known for its slow deprotection rate.[5]
-
Degraded Reagents: TFA and scavengers can degrade over time, reducing their effectiveness.[7]
Solutions:
-
Extend the Cleavage Time: For stubborn Trt groups, especially on N-terminal Asn, increase the cleavage duration to 4-6 hours.[5] Monitor the reaction's progress by taking small aliquots at different time points for analysis.
-
Repeat the Cleavage: If incompleteness persists, precipitate the peptide, wash it thoroughly, and subject it to a fresh cleavage cocktail.[5]
-
Optimize Reagent Access: To combat aggregation, consider adding a chaotropic agent like Guanidine HCl to the cleavage mixture, or perform the cleavage at a slightly elevated temperature (use with caution to avoid side reactions).[4]
-
Ensure Reagent Freshness: Always use fresh, high-quality TFA and scavengers.[7] A yellowing of the reaction mixture is a visual cue of trityl cation formation and the ongoing reaction.[1]
Problem 2: Tryptophan (Trp) Modification
Symptom: MS analysis reveals peptide species with a mass increase of +242 Da (Trt group addition) or other modifications.
Probable Cause: The highly electrophilic trityl cation can attack the electron-rich indole side chain of Tryptophan, leading to alkylation.[4] This is one of the most common side reactions during Trt deprotection.
Solutions:
-
Use Fmoc-Trp(Boc)-OH during Synthesis: Protecting the indole nitrogen of Tryptophan with a Boc group during synthesis is a highly effective strategy to prevent this side reaction.[4]
-
Optimize Scavenger Composition:
Problem 3: Methionine (Met) Oxidation
Symptom: MS analysis shows a +16 Da mass addition to Met-containing peptides, corresponding to the formation of methionine sulfoxide.
Probable Cause: The thioether side chain of Methionine is susceptible to oxidation under acidic conditions, especially with prolonged exposure to the cleavage cocktail.[8][9]
Solutions:
-
Use a Specialized Cleavage Cocktail: Include scavengers like ethyl methyl sulfide (EMS) or thioanisole in your cocktail to suppress oxidation.[4]
-
Work Under an Inert Atmosphere: Performing the cleavage reaction under a nitrogen or argon atmosphere can minimize oxidation.[4]
-
Use Peroxide-Free Ether: Ensure that the ether used for peptide precipitation is free of peroxides.
-
Post-Cleavage Reduction: If oxidation occurs, the oxidized peptide can often be reduced back to the desired form after cleavage and purification.[8]
Problem 4: Cysteine (Cys) Related Side Reactions
Symptom: Undesired disulfide bond formation or S-alkylation of Cysteine residues.
Probable Causes:
-
The free sulfhydryl group of Cysteine is highly reactive and can be oxidized or alkylated.[10]
-
Fragmentation of resin linkers (e.g., Wang resin) can generate reactive species that alkylate the Cys side chain.[8]
Solutions:
-
Include a Thiol Scavenger: 1,2-Ethanedithiol (EDT) is crucial for peptides containing Cys(Trt). It assists in the removal of the Trt group and keeps the cysteine in a reduced state.[10][11]
-
Careful Cocktail Selection for Wang Resin: When using Wang or similar resins with C-terminal Cys, TIS alone may not be sufficient to prevent S-alkylation by resin-derived fragments.[8] A cocktail containing EDT is highly recommended.
Frequently Asked Questions (FAQs)
Q1: Why are scavengers so critical for Trt deprotection?
A1: The removal of the Trt group generates a stable trityl carbocation, which is a potent electrophile.[4] Without scavengers, this cation can re-attach to the deprotected amino acid or react with other nucleophilic side chains like those of Tryptophan, Tyrosine, Methionine, and Cysteine.[4][5] Scavengers are nucleophilic compounds that "trap" or "quench" these reactive cations, preventing these unwanted side reactions.[4][5]
Q2: What is a good starting point for a general-purpose cleavage cocktail for Trt-protected peptides?
A2: A widely used and effective general-purpose cocktail is Reagent B , or a similar mixture:
This "odorless" cocktail is effective for many sequences, but it's important to note that it will not prevent the oxidation of Methionine.[12] For peptides containing sensitive residues like Met, Cys, or Trp, further optimization is necessary.
Q3: How do I choose the right scavengers for my specific peptide sequence?
A3: The choice of scavengers should be tailored to the amino acid composition of your peptide. The following table provides a guide:
| Sensitive Residue(s) Present | Recommended Scavengers | Rationale |
| General Peptides (no sensitive residues) | TIS, Water | TIS is an excellent scavenger for the trityl cation. Water also acts as a scavenger.[5] |
| Tryptophan (Trp) | TIS, EDT, Phenol, Water | Protects the indole ring from alkylation by the trityl cation.[4][5] |
| Methionine (Met) | Thioanisole, Ethyl Methyl Sulfide (EMS), Dithiothreitol (DTT) | Prevents the oxidation of the thioether side chain to sulfoxide.[8] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | Assists in Trt removal and maintains the sulfhydryl group in a reduced state.[10][11] |
| Arginine (Arg) protected with Pmc/Pbf | TIS, Thioanisole, EDT | Scavenges byproducts from the deprotection of these sulfonyl-based protecting groups.[13] |
| Multiple Sensitive Residues (Trp, Met, Cys, Tyr) | Reagent K : TFA/Water/Phenol/Thioanisole/EDT | A robust, albeit odorous, cocktail for complex peptides.[6][12] |
Q4: Can I selectively remove the Trt group while my peptide is still on the resin?
A4: Yes, the high acid lability of the Trt group allows for its selective removal on-resin. This is typically achieved by treating the resin with a dilute solution of TFA in Dichloromethane (DCM), for example, 1-5% TFA.[5][14] This technique is useful for on-resin modifications of the deprotected side chain.
Q5: My cleavage reaction turned a deep yellow color. Is this normal?
A5: Yes, a deep yellow color in the reaction mixture is a visual indicator of the formation of the stable trityl cation.[1] This color change confirms that the deprotection reaction is proceeding and underscores the importance of having effective scavengers present in your cocktail.
Experimental Protocols & Visualizations
Standard Cleavage Protocol for Trt-Protected Peptides
-
Resin Preparation: Ensure the N-terminal Fmoc group is removed. Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual solvents from the synthesis.[2][11]
-
Cleavage Reaction:
-
Caution: Perform all subsequent steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), as TFA is highly corrosive.[2]
-
Prepare the cleavage cocktail fresh. For 1g of resin, use approximately 10-25 mL of the cocktail.[6]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[11]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate. Wash the resin twice with a small amount of fresh TFA.
-
Combine the filtrates and add this solution dropwise to a 10-fold excess of cold diethyl ether or methyl tert-butyl ether.[2]
-
A white precipitate of the crude peptide should form. Cool the mixture on ice for at least 30 minutes to maximize precipitation.[2]
-
-
Isolation and Washing:
-
Drying: Dry the peptide pellet under vacuum.
Decision-Making Workflow for Cleavage Cocktail Selection
Caption: A flowchart for selecting the appropriate cleavage cocktail.
Mechanism of Trt Deprotection and Scavenging
Caption: Mechanism of Trt deprotection and the role of scavengers.
References
- BenchChem. (2025). Impact of scavengers on Trt group removal and side reactions.
- BenchChem. (2025). Application Note and Protocols for Standard Cleavage of His(Trt)-Containing Peptides.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- BenchChem. (2025). Troubleshooting incomplete cleavage of the Trt protecting group.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Trityl (Trt) Group from Histidine in Solid-Phase Peptide Synthesis.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- ACS Omega. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- Merck. Novabiochem® - Fmoc resin cleavage protocols.
- ResearchGate.
- ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
- Aapptec Peptides.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- PubMed. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.
- ResearchGate. (2025). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
- ACS Publications.
- Green Chemistry. (2025). Advancing sustainable peptide synthesis.
- ResearchGate. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Double Coupling Strategy for Sterically Hindered Fmoc-D-Ser(trt)-OH
Welcome to our dedicated technical support resource for optimizing the incorporation of Fmoc-D-Ser(trt)-OH in solid-phase peptide synthesis (SPPS). The steric hindrance presented by the bulky trityl (Trt) protecting group on the serine side-chain, combined with the inherent challenges of peptide synthesis, often leads to incomplete coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these challenges and ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The primary challenge arises from steric hindrance. The large trityl (Trt) group on the serine side-chain physically obstructs the approach of the activated carboxyl group of the incoming this compound to the N-terminal amine of the growing peptide chain on the solid support. This bulkiness slows down the reaction rate and can lead to incomplete coupling.[1]
Q2: What are the immediate signs of a failed or incomplete coupling of this compound?
A2: The most common indicator is a positive Kaiser test (ninhydrin test) after the initial coupling step.[2] A blue or purple color on the resin beads signifies the presence of unreacted primary amines, indicating that the coupling was unsuccessful.[2] Subsequent analysis of the final peptide by mass spectrometry may reveal the presence of deletion sequences, where the D-Ser(trt) residue is missing.[3]
Q3: What is a "double coupling" strategy and why is it effective?
A3: A double coupling strategy involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents immediately after the first attempt.[2] This approach is effective because it increases the probability of the coupling reaction going to completion by providing a renewed concentration of activated this compound to react with any remaining free amines on the resin.
Q4: Can double coupling increase the risk of racemization for this compound?
A4: While Fmoc-Ser(trt)-OH is susceptible to racemization, the risk is primarily associated with the choice of coupling reagent, the base used, and prolonged pre-activation times.[4] A standard double coupling protocol, when performed with appropriate reagents and without excessive delays, does not inherently increase the risk of racemization significantly more than a single, extended coupling. The key is to use conditions that favor rapid amide bond formation over the formation of the planar oxazolone intermediate that leads to racemization.[4]
Troubleshooting Guide: Incomplete Coupling of this compound
This guide provides a systematic approach to troubleshooting and resolving incomplete coupling issues with this compound.
Issue 1: Persistently Positive Kaiser Test After the First Coupling
If the Kaiser test remains positive after your standard coupling protocol for this compound, follow these steps:
Immediate Action: Perform a Double Coupling
This is the most direct and often successful first line of defense. A detailed protocol is provided in the "Experimental Protocols" section below.
dot
Caption: Decision tree for troubleshooting incomplete coupling.
Issue 2: Kaiser Test Remains Positive Even After Double Coupling
If a double coupling fails to yield a negative Kaiser test, it may indicate more severe underlying issues.
Potential Causes & Solutions:
-
Poor Resin Swelling: Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF) for at least 30 minutes before the first coupling.[1] Inadequate swelling can limit the accessibility of reaction sites.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that lead to aggregation, preventing reagents from reaching the N-terminus.[5]
-
Inefficient Coupling Reagents: For a highly hindered residue like this compound, standard coupling reagents may not be sufficiently reactive.
Choosing the Right Coupling Reagent
The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. Uronium/aminium and phosphonium-based reagents are generally more effective than carbodiimides for such difficult couplings.[3]
| Coupling Reagent | Class | Relative Reactivity | Key Advantages & Considerations |
| HATU | Uronium/Aminium | Very High | Highly effective for sterically hindered amino acids with fast kinetics.[7] |
| HCTU | Uronium/Aminium | Very High | Similar reactivity to HATU, often more cost-effective.[8] |
| COMU | Uronium/Aminium | Very High | High coupling efficiency with an improved safety profile as it's not based on potentially explosive HOBt or HOAt derivatives.[9] |
| PyBOP | Phosphonium | High | Excellent for hindered couplings and avoids the potential side reaction of guanidinylation.[3] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate-High | A good, cost-effective option. OxymaPure is a safer and often more effective additive than HOBt.[9] |
Experimental Protocols
Protocol 1: Standard Double Coupling of this compound using HATU
This protocol is recommended as the primary troubleshooting step following a failed initial coupling.
Reagents and Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Reagents for Kaiser Test
Procedure:
-
Initial Coupling Monitoring: After the initial coupling of this compound (e.g., for 1-2 hours), take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.
-
Positive Kaiser Test Assessment: If the beads turn blue or purple, proceed with the double coupling.
-
Resin Wash: Drain the coupling solution from the reaction vessel. Wash the resin thoroughly with DMF (3 x 1 min) to remove any byproducts and unreacted reagents from the first coupling.
-
Prepare Fresh Activation Solution:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Vortex the mixture for 1-2 minutes to pre-activate the amino acid.[3]
-
-
Second Coupling Reaction: Immediately add the freshly activated this compound solution to the washed peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Final Monitoring: After the second coupling, take another small sample of resin beads, wash them, and perform a Kaiser test.
-
Completion: If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin thoroughly with DMF (5x) and then DCM (3x) to prepare for the next deprotection step.[1] If the test remains positive, proceed to Protocol 2.
dot
Caption: Workflow for the double coupling protocol.
Protocol 2: Capping of Unreacted Amines
This protocol is a crucial damage-control step to prevent the formation of deletion peptides when double coupling is unsuccessful. Capping acetylates the unreacted N-terminal amines, rendering them unable to participate in subsequent coupling steps.
Reagents and Materials:
-
Peptide-resin with unreacted amines
-
Acetic Anhydride
-
DIPEA (or Pyridine)
-
DMF
Procedure:
-
Resin Wash: Following the failed double coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents relative to the initial resin loading) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the Fmoc deprotection of the newly coupled D-Ser(trt) residue.[2]
References
- Vertex AI Search, The Role of Coupling Reagents in Solid Phase Peptide Synthesis, N.D.
- BenchChem, Technical Support Center: Managing Steric Hindrance in Peptide Synthesis, 2025.
- BenchChem, strategies to overcome steric hindrance in N-methyl
- Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, 2024.
- Sigma-Aldrich, Overcoming Aggregation in Solid-phase Peptide Synthesis, N.D.
- National Center for Biotechnology Information (PMC), Introduction to Peptide Synthesis, N.D.
- National Center for Biotechnology Information (PMC), Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides, 2020.
- BenchChem, Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- BenchChem, Racemization issues with Fmoc-Ser(Trt)
- ACS Publications, Efficient Peptide Coupling Involving Sterically Hindered Amino Acids, N.D.
- Sigma-Aldrich, this compound Novabiochem 212688-51-2, N.D.
- Luxembourg Bio Technologies, Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis, 2013.
- ResearchGate, Methods and Protocols of Modern Solid-Phase Peptide Synthesis, 2025.
- BenchChem, A Comparative Guide to Coupling Reagents for Fmoc-Trp-Trp-OH Synthesis, 2025.
- ChemPep, Fmoc Solid Phase Peptide Synthesis, N.D.
- BenchChem, A Comparative Guide to Coupling Reagents for Fmoc-His(Trt)-OH in Peptide Synthesis, 2025.
- BenchChem, Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS, 2025.
- Bachem, Solid Phase Peptide Synthesis (SPPS) explained, 2023.
- Sigma-Aldrich, Fmoc-Ser(Trt)-OH = 98.0 111061-56-4, N.D.
- BenchChem, Navigating Fmoc-His(Trt)
- ResearchGate, Suppression of Simultaneous Fmoc-His(Trt)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Managing Hydrophobicity in Peptides with Multiple Trityl Groups
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges posed by the hydrophobicity of peptides containing multiple Trityl (Trt) protecting groups. Our goal is to equip you with the scientific rationale and practical methodologies to navigate these complexities, from solid-phase peptide synthesis (SPPS) to final purification and handling.
I. Frequently Asked Questions (FAQs)
Q1: What makes peptides with multiple Trityl groups so hydrophobic and difficult to work with?
A1: The Trityl (Trt) group is a large, bulky, and highly non-polar protecting group. When multiple Trt groups are present on a peptide's side chains (e.g., on Cys, His, Asn, Gln), they collectively impart significant hydrophobicity to the entire molecule.[1] This increased hydrophobicity is a primary driver of several experimental challenges:
-
Peptide Aggregation: The hydrophobic Trt groups promote self-association of peptide chains through non-covalent interactions, leading to the formation of insoluble aggregates.[2][3] This aggregation can occur both on the solid support during synthesis and in solution after cleavage.
-
Poor Solubility: The resulting peptides often exhibit extremely low solubility in both aqueous and common organic solvents, making purification and handling exceptionally difficult.[4]
-
Secondary Structure Formation: The hydrophobicity can induce the formation of stable secondary structures, like β-sheets, which further encourages aggregation and can hinder reaction kinetics during synthesis.[3]
Q2: I'm observing poor resin swelling and incomplete coupling reactions during SPPS. Could this be related to my multi-Trt peptide?
A2: Yes, these are classic signs of on-resin aggregation.[2][5] As the peptide chain elongates and more hydrophobic Trt groups are added, the peptide can collapse onto itself and the resin support. This leads to:
-
Reduced Resin Swelling: The aggregated peptide chains prevent the resin beads from swelling properly in the synthesis solvents, limiting reagent access to the reactive sites.[2]
-
Slow or Incomplete Reactions: Both Fmoc-deprotection and amino acid coupling steps can become sluggish or fail entirely because the N-terminus of the growing peptide chain is sterically hindered within the aggregate.[2]
-
Inaccurate Monitoring: Standard monitoring tests like the Kaiser test may give false-negative results because the primary amines are inaccessible to the test reagents.[2]
Q3: My cleaved peptide is insoluble in standard HPLC solvents. What are my options?
A3: This is a very common issue. Standard reversed-phase HPLC (RP-HPLC) conditions are often insufficient for these highly hydrophobic peptides.[6] Here are some strategies to consider:
-
Alternative Solvents: First, attempt to dissolve a small amount of the peptide in stronger organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[3][7] If successful, you can then dilute this solution into your initial HPLC mobile phase.
-
Chaotropic Agents: For peptides that form strong aggregates through hydrogen bonding, denaturing agents like 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can be effective for initial dissolution.[2][7]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can disrupt secondary structures and help solubilize aggregated peptides.[6][8]
-
Modified HPLC Conditions: You may need to use stronger organic modifiers in your mobile phase, such as n-propanol or isopropanol, in addition to or in place of acetonitrile.[9]
Q4: Are there any special considerations for the final cleavage and deprotection of peptides with multiple Trt groups?
A4: Absolutely. The Trt group is acid-labile and its cleavage generates highly stable trityl cations. These cations must be effectively scavenged to prevent re-attachment to sensitive residues like tryptophan and tyrosine.[10][11]
-
Scavenger Cocktails: It is crucial to use a cleavage cocktail containing efficient carbocation scavengers. Triisopropylsilane (TIS) or triethylsilane (TES) are highly recommended for quenching the trityl cations.[10] A common and effective cocktail is Reagent K (TFA/phenol/water/thioanisole/TIS).
-
Cleavage Time: While the Trt group itself is readily cleaved, sluggish deprotection can sometimes be observed for certain residues, such as an N-terminal Asn(Trt).[10][11] Extending the cleavage time to 4 hours or more may be necessary to ensure complete deprotection.[10] Always perform a test cleavage on a small amount of resin to optimize the conditions.
II. Troubleshooting Guides
This section provides detailed, step-by-step guides to address specific problems encountered during the synthesis, purification, and handling of hydrophobic peptides with multiple Trt groups.
Guide 1: Overcoming On-Resin Aggregation During SPPS
Problem: You are experiencing poor resin swelling, slow reaction kinetics, and low crude peptide purity, suggesting on-resin aggregation.
Causality: Interchain hydrogen bonding and hydrophobic interactions, exacerbated by the presence of multiple Trt groups, are causing the peptide-resin matrix to collapse, preventing efficient reagent diffusion.[5]
Strategies & Protocols:
1. Backbone Modification with Pseudoproline Dipeptides
Principle: Pseudoproline dipeptides introduce a temporary "kink" into the peptide backbone, disrupting the formation of the regular secondary structures that lead to aggregation.[2] This is a highly effective proactive strategy.
Workflow Diagram:
Caption: Workflow for incorporating pseudoproline dipeptides.
Protocol: Pseudoproline Dipeptide Coupling
-
Identification: Analyze your peptide sequence to identify a Serine (Ser) or Threonine (Thr) residue within a potentially aggregation-prone segment.
-
Substitution: During your automated or manual SPPS protocol, at the appropriate cycle, substitute the individual couplings of Fmoc-Xaa-OH and Fmoc-Thr(tBu)-OH with a single coupling of the corresponding Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide.
-
Coupling: Use your standard coupling activation method (e.g., HBTU/DIEA or HATU/DIEA). Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling using the TNBS (trinitrobenzene sulfonic acid) test, as the Kaiser test is not suitable for the secondary amine of the pseudoproline.
-
Continuation: Proceed with the subsequent steps of your SPPS protocol. The native peptide backbone will be fully regenerated upon final TFA cleavage.
2. Modifying Synthesis Conditions
Principle: Altering the solvent environment and reaction temperature can help to disrupt interchain interactions and improve solvation of the growing peptide.
Recommended Solvent Systems & Additives:
| Strategy | Reagent/Condition | Rationale | Reference |
| Chaotropic Salts | Add 0.8 M LiCl or 4 M KSCN to DMF | These salts disrupt hydrogen bonding networks, breaking up aggregates. | |
| "Magic Mixture" | Use a solvent system of DCM/DMF/NMP (1:1:1) | This mixture of polar aprotic solvents can improve solvation of difficult sequences. | [3][12] |
| Elevated Temperature | Perform coupling reactions at elevated temperatures (e.g., 50-75°C) | Increased temperature provides the energy to overcome aggregation forces and accelerates reaction rates. This is particularly effective with microwave peptide synthesizers. | [13] |
Guide 2: Purification of Highly Hydrophobic Peptides
Problem: The cleaved and lyophilized peptide powder is insoluble in standard RP-HPLC mobile phases (Water/Acetonitrile with 0.1% TFA), leading to sample loss and failed purification.
Causality: The extreme hydrophobicity of the multi-Trt peptide causes it to precipitate out of solution or irreversibly bind to the C18 stationary phase.[4][6]
Strategies & Protocols:
1. Systematic Solubility Testing
Principle: A systematic, small-scale approach to test various solvent systems can identify a suitable medium for dissolution prior to HPLC injection, preventing the loss of valuable crude product.[9]
Protocol: Small-Scale Solubility Trial
-
Aliquot: Weigh out a small, consistent amount (e.g., ~1 mg) of your crude peptide into several microcentrifuge tubes.
-
Initial Solvent: To each tube, add a minimal volume (e.g., 20-50 µL) of a different pure organic solvent. Test solvents in order of increasing strength (see table below).
-
Sonication/Vortexing: Vigorously vortex and sonicate the tubes to aid dissolution.[7][14]
-
Aqueous Titration: If the peptide dissolves in the organic solvent, slowly add your aqueous HPLC mobile phase (e.g., water with 0.1% TFA) dropwise while vortexing.
-
Observation: Observe for any precipitation. The solvent system that keeps the peptide in solution at the highest aqueous percentage is your best candidate for the initial HPLC conditions.
Recommended Solvents for Initial Dissolution:
| Solvent | Class | Notes |
| Acetonitrile (ACN) | Polar Aprotic | Standard HPLC organic modifier. |
| Dimethylformamide (DMF) | Polar Aprotic | Stronger solvent, can improve solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent for dissolving hydrophobic compounds, but can be difficult to remove and may cause oxidation of Cys/Met residues.[15] |
| n-Propanol (nPrOH) | Polar Protic | Often used as a stronger organic modifier in HPLC for very hydrophobic molecules.[9] |
| 2,2,2-Trifluoroethanol (TFE) | Fluorinated Alcohol | Excellent for disrupting secondary structures (β-sheets).[8] |
2. Advanced RP-HPLC Method Development
Principle: For peptides that remain challenging, modifying the stationary and mobile phases of the HPLC method is necessary to achieve successful separation.
Workflow Diagram:
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. One moment, please... [nestgrp.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: Mitigating Aspartimide Formation Adjacent to D-Serine Residues
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with aspartimide formation, a critical and often difficult-to-manage side reaction. Our focus is on the particularly susceptible sequences containing Aspartic acid (Asp) adjacent to D-Serine (D-Ser), providing in-depth FAQs, troubleshooting protocols, and preventative strategies grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of aspartimide formation to provide a solid foundation for troubleshooting.
Q1: What is aspartimide formation, and why is it a major problem?
Aspartimide (Asi) formation is an intramolecular side reaction that occurs during peptide synthesis, particularly under the basic conditions of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2][3] It involves the cyclization of an aspartic acid residue where the backbone amide nitrogen of the following amino acid attacks the side-chain carbonyl of the Asp residue.[3] This forms a five-membered succinimide ring intermediate.[2][3]
This side reaction is highly problematic for several reasons:
-
Yield Reduction: It directly consumes the target peptide, lowering the overall synthesis yield.[2]
-
Difficult Purification: The aspartimide intermediate is unstable and can be opened by nucleophiles (like piperidine or water) to form a mixture of products.[1][2] These include the desired α-aspartyl peptide, the isomeric β-aspartyl peptide (a peptide bond through the side chain), and piperidide adducts.[1][2]
-
Racemization: The α-carbon of the aspartimide ring is susceptible to epimerization under basic conditions, leading to a mix of D- and L-isomers of both the α- and β-aspartyl peptides.[1][2][3]
-
Co-elution: Many of these byproducts, especially the epimerized α- and β-aspartyl peptides, have identical masses and similar chromatographic properties to the target peptide, making them extremely difficult or impossible to separate by standard HPLC.[1][4]
Q2: Why are Asp-D-Ser sequences particularly susceptible?
While sequences like Asp-Gly are famously prone to this reaction due to glycine's lack of steric hindrance, Asp-Ser sequences are also highly susceptible.[1][5] The D-configuration of Serine can influence the local peptide conformation in a way that facilitates the necessary geometry for the backbone nitrogen to attack the Asp side chain. Furthermore, factors such as temperature, the base used for Fmoc deprotection, and solvent polarity all significantly influence the rate of this side reaction.[1][5][6]
Q3: What is the underlying chemical mechanism?
The process is initiated during the Fmoc-deprotection step in SPPS, which typically uses a 20% piperidine solution in DMF.[1] The base deprotonates the backbone amide nitrogen of the residue C-terminal to the Asp (in this case, D-Serine). This deprotonated nitrogen then acts as an internal nucleophile, attacking the side-chain carbonyl of the Asp residue, leading to the cyclic aspartimide intermediate.
Q4: How can I reliably detect aspartimide-related impurities?
Detection requires careful analytical work, primarily using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Aspartimide-related byproducts often appear as pre-peaks or post-peaks close to the main product peak in a reversed-phase HPLC chromatogram. The aspartimide itself is a neutral species and may elute later than the target peptide. The β-aspartyl isomers can sometimes co-elute with the desired α-aspartyl peptide.[4]
-
Mass Spectrometry: The aspartimide intermediate will show a mass loss of 18 Da (loss of H₂O) compared to the target peptide.[7] The α- and β-aspartyl isomers will have the same mass as the target product, making them indistinguishable by MS alone.[4] Piperidide adducts will show a mass increase corresponding to the addition of piperidine minus water. A combination of HPLC retention time analysis and MS is essential for proper identification.
Troubleshooting & Optimization Guides
This section provides actionable solutions to common problems encountered during synthesis, purification, and storage.
Guide 1: Issues During Solid-Phase Peptide Synthesis (SPPS)
Symptom: HPLC-MS analysis of the crude peptide post-cleavage shows significant peaks corresponding to M-18 Da or multiple peaks with the correct mass but different retention times.
Root Cause: Aspartimide formation is occurring during the repetitive basic Fmoc-deprotection steps of the synthesis.
Solutions:
-
Modify Fmoc Deprotection Conditions:
-
Reduced Basicity: Instead of the standard 20% piperidine in DMF, consider using a weaker base like 2% DBU with 2% piperidine, or piperazine, which has been shown to suppress aspartimide formation.[1][8]
-
Acidic Additives: The addition of a small amount of an acid to the piperidine solution can significantly reduce the rate of aspartimide formation.[9][10] Adding 0.1 M of an agent like HOBt to the deprotection solution is a classic strategy, though newer, non-explosive additives are now preferred.[8] Formic acid has also been shown to be effective.[2]
-
Lower Temperature: If your synthesizer allows, performing the deprotection steps at a reduced temperature can slow the rate of the side reaction.[1][5]
-
-
Employ Sterically Hindered Asp Protecting Groups:
-
The standard tert-butyl (OtBu) ester protecting group for the Asp side chain offers limited protection.[1][11] Using bulkier and more flexible protecting groups can physically shield the side-chain carbonyl from intramolecular attack.
-
Recommended Alternatives: Consider using Fmoc-Asp(OMpe)-OH or the highly effective Fmoc-Asp(OBno)-OH, which have demonstrated a dramatic reduction in aspartimide formation compared to the standard OtBu group.[1][4][12]
-
| Protecting Group | Sequence | % Aspartimide Formation (Approx.) | Reference |
| Fmoc-Asp(OtBu)-OH | Asp-Gly | High | [13] |
| Fmoc-Asp(OtBu)-OH | Asp-Asn | ~15% | [13] |
| Fmoc-Asp(OMpe)-OH | Asp-Gly | Moderate | [13] |
| Fmoc-Asp(OBno)-OH | Asp-Gly | ~0.1% per cycle | [4][13] |
-
Utilize Backbone Protection (Pseudoproline Dipeptides):
-
For an Asp-Ser sequence, the most robust solution is to use a pseudoproline dipeptide.[1] These building blocks, such as Fmoc-Asp(OtBu)-Ser(ψMe,Me pro)-OH, introduce a temporary, reversible oxazolidine ring that locks the backbone conformation.[1]
-
This conformational rigidity prevents the backbone amide from achieving the correct orientation for nucleophilic attack, effectively eliminating aspartimide formation at that specific junction.
-
Guide 2: Issues During Peptide Storage and Handling
Symptom: A previously pure peptide sample shows degradation and the appearance of new, closely eluting peaks in the HPLC chromatogram after storage in solution.
Root Cause: Aspartimide formation is not exclusive to synthesis; it can also occur spontaneously in solution, especially under neutral to basic pH conditions.[7][14] This process is a known pathway for in-vivo protein aging and in-vitro degradation of purified proteins.[7]
Solutions:
-
pH Control:
-
Store peptide solutions in acidic buffers (e.g., pH 4-5). The rate of aspartimide formation is significantly reduced under acidic conditions.
-
Avoid neutral or basic buffers (pH > 7) for long-term storage of sensitive sequences.
-
-
Temperature Control:
-
Store peptide solutions frozen at -20°C or -80°C. Lower temperatures drastically reduce the rate of all chemical reactions, including aspartimide formation.[14]
-
-
Lyophilization:
-
For long-term storage, lyophilization (freeze-drying) is the gold standard. Store the resulting peptide powder at -20°C or below in a desiccated environment. Reconstitute only the amount needed for immediate use.
-
| Storage Condition | Stability for Asp-D-Ser Peptides | Rationale |
| Lyophilized Powder, -20°C, Desiccated | Excellent (Years) | Minimizes molecular mobility and water-mediated reactions. |
| Frozen Solution (-20°C), pH 4-5 | Good (Months) | Low temperature and acidic pH inhibit cyclization.[14] |
| Refrigerated Solution (4°C), pH 7 | Poor (Days to Weeks) | Neutral pH and moderate temperature promote degradation.[7] |
| Room Temp Solution, pH > 7 | Very Poor (Hours to Days) | Basic pH and ambient temperature strongly accelerate side reactions.[1] |
Key Experimental Protocols
Protocol 1: Low-Risk Fmoc-SPPS Coupling Cycle for Asp-D-Ser
This protocol outlines the use of a sterically hindered aspartic acid derivative to suppress aspartimide formation.
-
Resin Preparation: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per your standard or modified protocol (e.g., Protocol 2).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to begin activation. Allow to pre-activate for 2-3 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF (3x), followed by DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to block any unreacted amino groups.
-
Proceed to Next Cycle: Continue with the Fmoc deprotection for the newly added Asp residue, followed by the coupling of the next amino acid in the sequence.
Protocol 2: Modified Fmoc Deprotection with Acidic Additive
-
Prepare Reagent: Create a fresh deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt (or a suitable non-explosive analogue).
-
Initial Deprotection: Add the deprotection solution to the resin and allow it to react for 3 minutes. Drain.
-
Main Deprotection: Add a fresh aliquot of the deprotection solution and react for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5-6 times) to ensure complete removal of piperidine before the subsequent coupling step.
By implementing these informed strategies, researchers can significantly mitigate the challenges posed by aspartimide formation, leading to higher purity, increased yields, and more reliable production of complex peptides containing Asp-D-Ser and other sensitive sequences.
References
- Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
- Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage Technical Note.
- Lauer, J. L., et al. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. Peptide Research, 1(1), 6-18.
- Iris Biotech GmbH. ASPARTIMIDE FORMATION.
- Wiley-VCH GmbH. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
- Michels, T., et al. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters.
- Packer, M. H., et al. (2025). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.
- Radboud Repository. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud University.
- Palasek, S. S., et al. (2025). ChemInform Abstract: Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines.
- Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.
- Michels, T., et al. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. PubMed.
- BenchChem Technical Support Team. (2025). Preventing aspartimide formation in sequences near d-homoserine. BenchChem.
- BenchChem Technical Support Team. (2025). Strategies to prevent aspartimide formation adjacent to serine residues. BenchChem.
- Hartrampf, F. W. W., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Technical Note.
- Ollivier, N., et al. (2021). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science.
- Ollivier, N., et al. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. RSC Publishing.
- Sigma-Aldrich. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Technical Bulletin.
- Bode, J. W., et al. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Asp(OtBu)
- Radboud Repository. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud University.
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
Technical Support Center: Diketopiperazine Formation in Dipeptides with D-Serine
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation in dipeptides containing D-serine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. As your virtual application scientist, my goal is to empower you with the knowledge to diagnose, mitigate, and prevent this common and often frustrating side reaction in your peptide synthesis workflows.
Diketopiperazine formation is an intramolecular cyclization reaction that results in the formation of a stable six-membered ring, cleaving the dipeptide from the resin support during Solid-Phase Peptide Synthesis (SPPS) or degrading the peptide in solution.[1][2] This side reaction is particularly prevalent in dipeptides with specific stereochemistry, such as L,D or D,L sequences, which are conformationally predisposed to cyclization. Dipeptides containing D-serine are therefore highly susceptible to this unwanted pathway, leading to significant yield loss and complex purification challenges.
This center is structured to address your issues directly. The Troubleshooting Guide tackles specific experimental problems in a question-and-answer format, while the Frequently Asked Questions (FAQs) section provides broader context on the mechanisms and influencing factors.
Troubleshooting Guide
Issue 1: Unexpectedly Low Peptide Yield with a D-Serine Containing Dipeptide
Symptoms: You are synthesizing a peptide with a D-Serine at the C-terminus or as the second residue. After cleavage from the resin, the final yield of your target peptide is significantly lower than expected. However, your crude HPLC profile does not show a major impurity peak that would account for the mass loss.
Possible Cause: You are likely experiencing "traceless" diketopiperazine formation.[2] This occurs when the N-terminal deprotected dipeptide (e.g., H-Xaa-D-Ser-Resin) attacks its own ester linkage to the resin. The resulting DKP is cleaved from the support and washed away during subsequent synthesis steps. Because the byproduct is lost, you observe a low yield without a corresponding impurity in the final crude product.
Diagram: Traceless vs. Observable DKP Formation
Caption: Logical flow of traceless vs. observable DKP formation.
Recommended Actions:
-
Change the Solid Support: The ester linkage of standard Wang resin is highly susceptible to nucleophilic attack.
-
Action: Switch to a more sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically shields the ester linkage, significantly reducing the rate of intramolecular cyclization.[3][4]
-
Causality: By sterically hindering the reaction site, you are increasing the energy barrier for the cyclization reaction, allowing the subsequent coupling reaction to proceed preferentially.
-
-
Modify the Fmoc-Deprotection Protocol: The standard 20% piperidine in DMF is a strong base that catalyzes DKP formation.
-
Action: Employ a milder deprotection cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to be effective.[1]
-
Causality: This combination provides sufficient basicity for rapid Fmoc removal while being less aggressive in promoting the intramolecular aminolysis that leads to DKP formation.
-
-
Use a Pre-formed Dipeptide: This is the most robust method to bypass the problematic dipeptide-resin intermediate.
-
Action: Synthesize the dipeptide Fmoc-Xaa-D-Ser-OH in solution, purify it, and then couple it to your resin-bound amino acid or peptide chain.
-
Causality: This strategy completely avoids the presence of a resin-bound dipeptide with a free N-terminus, which is the direct precursor to DKP formation.[3][5]
-
Issue 2: A Major Impurity Peak is Detected in HPLC/LC-MS
Symptoms: Your crude peptide analysis shows a significant impurity peak. Mass spectrometry analysis confirms this impurity has a mass corresponding to the cyclic dipeptide of your first two amino acids (e.g., cyclo(Xaa-D-Ser)).
Possible Cause: This indicates that DKP formation is occurring, but the cyclic product is not being efficiently washed away during synthesis, or that the linear dipeptide is cyclizing after cleavage from the resin or during storage in solution. The rate of DKP formation is highly dependent on pH, temperature, and solvent.[6][7]
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting DKP formation.
Recommended Actions:
-
Implement On-Resin Mitigation Strategies: First, apply the solutions from Issue 1 (2-CTC resin, milder deprotection) to minimize the formation of the DKP during synthesis.
-
Control Post-Cleavage Conditions:
-
Action: After cleavage and precipitation/lyophilization, immediately dissolve the crude peptide in an acidic buffer (e.g., 0.1% TFA in water, pH ~2-3) for purification. DKP is generally stable between pH 3 and 8, but its formation from the linear peptide is pH-dependent, with the unprotonated N-terminal amino group being the reactive species.[7] Keeping the N-terminus protonated at low pH significantly inhibits cyclization.
-
Causality: The nucleophilic attack by the N-terminal amine on the peptide backbone carbonyl is the key step in cyclization. By protonating the amine (R-NH3+), you render it non-nucleophilic, thus stopping the reaction.
-
-
Optimize Storage Conditions:
-
Action: Store purified peptide fractions or the final lyophilized product at low temperatures (-20°C or -80°C). If storing in solution, ensure the pH is acidic (pH 3-5) and the buffer concentration is low.
-
Causality: Like most chemical reactions, the rate of DKP formation is temperature-dependent. Lowering the temperature dramatically slows the kinetics of the cyclization reaction.[6][8]
-
Frequently Asked Questions (FAQs)
Q1: Why are dipeptides with D-Serine so prone to DKP formation?
A1: The propensity for DKP formation is highly dependent on the peptide sequence and stereochemistry. The key mechanism is an intramolecular nucleophilic attack.[8][9] For a dipeptide H-Xaa-Yaa-OR, the free amino group of Xaa attacks the carbonyl carbon of Yaa. This cyclization is most favorable when the peptide backbone can easily adopt a cis-amide bond conformation between the two residues, bringing the N-terminus and the carbonyl group into close proximity. L,D- or D,L-dipeptide sequences, such as those containing an L-amino acid followed by D-Serine, are sterically and conformationally predisposed to adopting this cyclization-competent state, making them significantly more susceptible than L,L- or D,D-dipeptides.[10]
Mechanism of Diketopiperazine Formation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Crude Peptide Purity with Fmoc-D-Ser(trt)-OH
Welcome to the technical support center for the advanced use of Fmoc-D-Ser(trt)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this sterically demanding, D-chiral amino acid into synthetic peptides. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommended protocols to help you enhance the purity and yield of your crude peptide product.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a D-amino acid like this compound in peptide synthesis?
A1: Incorporating D-amino acids into peptide sequences is a powerful strategy to enhance therapeutic potential. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids.[1][2][3] This leads to a longer in-vivo half-life and improved bioavailability.[1][4] Furthermore, the introduction of a D-amino acid can induce specific conformational constraints, potentially leading to higher receptor binding affinity and altered biological activity.[1][4]
Q2: Why is the trityl (Trt) group used to protect the serine side chain?
A2: The trityl (Trt) group is a bulky acid-labile protecting group widely used for the hydroxyl function of serine and the thiol group of cysteine.[5][6] Its primary advantages in Fmoc-SPPS are:
-
Stability: It is stable to the basic conditions required for Fmoc-group removal (e.g., piperidine treatment).[7]
-
Acid Lability: It is readily cleaved under moderately acidic conditions, typically during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[5][6][7]
-
Prevention of Side Reactions: It effectively prevents acylation of the serine hydroxyl group and mitigates side reactions like β-elimination during synthesis.[8]
Q3: What is racemization, and why is it a concern with serine derivatives?
A3: Racemization is the conversion of a single enantiomer (like a pure L- or D-amino acid) into a mixture of both L- and D-enantiomers.[9] In peptide synthesis, this results in diastereomeric impurities that are often difficult to separate from the desired peptide and can negatively impact its biological function.[2][9] Serine is particularly susceptible to racemization because the electron-withdrawing hydroxyl group increases the acidity of the α-proton.[10] During the carboxyl group activation step prior to coupling, this proton can be abstracted by base, leading to a planar intermediate that can be re-protonated from either face, resulting in epimerization.[10][11]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Presence of a Major Diastereomeric Impurity in the Crude Product
You've synthesized a peptide containing D-Ser(trt) and your HPLC or LC-MS analysis reveals a significant peak with the same mass as your target peptide but a different retention time.
Possible Cause: Racemization of the D-Serine Residue
Racemization of the D-Serine to L-Serine during the coupling step is a common issue. This is particularly prevalent when using highly activating coupling reagents or excess base.[9][12]
Solutions & Mitigation Strategies:
-
Optimize Coupling Reagents:
-
Recommendation: Use a carbodiimide-based activation with an additive that minimizes racemization. The combination of Diisopropylcarbodiimide (DIC) with OxymaPure® or 1-hydroxybenzotriazole (HOBt) is highly effective.[13][14]
-
Causality: Additives like HOBt and Oxyma form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.[13] While highly efficient, uronium/aminium salt reagents like HBTU or HATU in the presence of a base like N,N-Diisopropylethylamine (DIPEA) can increase the risk of racemization for sensitive amino acids.[12][14]
-
-
Control Base Exposure:
-
Lower the Temperature:
-
Recommendation: Perform the coupling reaction at room temperature or slightly below. Elevated temperatures, sometimes used to drive difficult couplings, can significantly increase the rate of racemization.[10]
-
Workflow for Minimizing Serine Racemization
Caption: Recommended workflow for coupling this compound to minimize racemization.
Problem 2: Appearance of a Deletion Sequence (-87 Da) at the D-Serine Position
Your mass spectrometry results show a significant impurity with a mass corresponding to your target peptide minus a serine residue (approximately 87 Da).
Possible Cause 1: Incomplete Coupling due to Steric Hindrance
This compound is a sterically bulky amino acid. The combination of the D-configuration, the large Fmoc group, and the bulky trityl protecting group can hinder its approach to the N-terminal amine of the growing peptide chain, leading to an incomplete reaction.[15]
Solutions:
-
Extend Coupling Time:
-
Recommendation: Increase the coupling reaction time to 2-4 hours or even overnight for particularly difficult sequences.
-
-
Double Couple:
-
Recommendation: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
-
Use More Potent Coupling Reagents:
-
Recommendation: While being mindful of racemization, for very challenging couplings, a switch to a more potent activator like HATU may be necessary. If so, ensure minimal pre-activation time and consider the use of a milder base.[12]
-
Possible Cause 2: β-Elimination Side Reaction
Under certain conditions, particularly with prolonged exposure to base during Fmoc deprotection, the serine side chain can undergo β-elimination to form a dehydroalanine (Dha) intermediate.[16][17][18] This intermediate can then react with piperidine from the deprotection solution, leading to a modified and terminated peptide chain.
Solutions:
-
Modify Fmoc Deprotection Conditions:
-
Recommendation: Reduce the piperidine concentration from 20% to 10% in DMF or shorten the deprotection time. For highly sensitive sequences, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small catalytic amounts (e.g., 2% DBU/2% piperidine in DMF) can be a more efficient and less harsh alternative for Fmoc removal.
-
-
Ensure Anhydrous Conditions:
-
Recommendation: Use high-quality, amine-free DMF for all steps of the synthesis. Water can exacerbate some side reactions.
-
Comparative Data on Coupling Reagents
| Coupling Reagent Cocktail | Relative Reactivity | Racemization Risk | Recommended Use Case for this compound |
| DIC / Oxyma | High | Low | First-line recommendation; excellent balance of efficiency and safety.[14] |
| DIC / HOBt | High | Low | A well-established and effective alternative to DIC/Oxyma.[13] |
| HBTU / DIPEA | Very High | Moderate | Use for difficult couplings where DIC/Oxyma fails; minimize pre-activation.[12] |
| HATU / DIPEA | Highest | Moderate-High | Reserved for the most sterically hindered couplings.[12] |
Problem 3: Low Yield and Purity After Cleavage and Deprotection
After treating the resin with the TFA cocktail, the yield of your crude peptide is low, and the HPLC chromatogram shows multiple peaks, some of which may correspond to re-attachment of the trityl group.
Possible Cause: Inefficient Cleavage and/or Scavenging
The trityl group is cleaved by TFA to form a stable trityl cation.[5][6] This cation is highly reactive and, if not effectively "scavenged," can re-alkylate nucleophilic residues in your peptide, such as tryptophan, methionine, or the newly deprotected serine hydroxyl group.[5]
Solutions:
-
Use an Optimized Cleavage Cocktail:
-
Recommendation: Never use TFA alone. A standard and highly effective cocktail for trityl group removal is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) .[5][6]
-
Causality: TIS is an excellent scavenger that irreversibly reduces the trityl cation to the inert triphenylmethane.[5][6] Water is included to help suppress aspartimide formation if Asp residues are present.
-
-
Ensure Sufficient Cleavage Time and Volume:
-
Recommendation: Use approximately 10 mL of fresh cleavage cocktail per gram of resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[5]
-
-
Proper Peptide Precipitation:
-
Recommendation: After cleavage, filter the resin and precipitate the peptide by adding the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether or methyl tert-butyl ether (MTBE).[5] This ensures a clean precipitation and helps remove scavenger byproducts.
-
Cleavage and Deprotection Workflow
Caption: Step-by-step workflow for efficient peptide cleavage and deprotection.
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is optimized to minimize racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation & Coupling: a. In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 eq.) in DMF. b. Add this solution to the deprotected resin. c. Add DIC (3 eq.) to the resin slurry. d. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, then DCM, and dry under vacuum for at least 30 minutes.
-
Cleavage Reaction: a. Prepare a fresh cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, 0.25 mL DI Water.[5] b. Add the cocktail to the dried resin (approx. 10 mL per gram). c. Stopper the vessel and allow it to react for 2-4 hours at room temperature with occasional swirling. A yellow color indicates the formation of the trityl cation.[5]
-
Peptide Isolation: a. Filter the mixture to separate the resin from the TFA filtrate. b. Add the filtrate dropwise to a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.[5] c. Centrifuge to pellet the peptide. Decant the ether. d. Wash the peptide pellet twice more with cold ether. e. Dry the crude peptide under vacuum.
Protocol 3: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-65% B over 30 minutes. This may need to be optimized based on the hydrophobicity of your peptide.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: 210-220 nm.[20]
-
References
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
New Experimental Evidence for In-Chain Amino Acid Racemization of Serine in a Model Peptide. R Discovery. [Link]
-
Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B)1. Aapptec Peptides. [Link]
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ACS Publications. [Link]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. [Link]
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012. Supporting Information. [Link]
-
Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]
-
HPLC Methods for analysis of Serine. HELIX Chromatography. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. ResearchGate. [Link]
-
D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Oxford Academic. [Link]
-
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. PubMed Central. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions. PubMed. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. MAC-MOD Analytical. [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. PubMed Central. [Link]
-
HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Expanding the β-substitution reactions of serine synthase through mutagenesis of aromatic active site residues. PubMed. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Transformation of Serine to Cysteine. β-Elimination Reactions in Serine Derivatives. ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. agilent.com [agilent.com]
- 20. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
effect of elevated temperature on Fmoc-D-Ser(trt)-OH stability
Welcome to the Technical Support Center for Fmoc-D-Ser(trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability of this compound, particularly concerning the effects of elevated temperature. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your starting materials and the success of your peptide synthesis projects.
Troubleshooting Guide: Stability-Related Issues
This section addresses common problems encountered during the storage, handling, and use of this compound that may be linked to temperature-induced degradation.
Issue 1: Decreased Purity of this compound Upon Re-analysis
-
Observation: A previously high-purity lot of this compound shows a decrease in the main peak area and the appearance of new impurity peaks in the HPLC chromatogram.
-
Potential Cause: Exposure of the solid material to elevated temperatures during shipping or storage. While suppliers often recommend storage at 2-8°C, temporary exposure to ambient or higher temperatures can occur.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the material has been consistently stored at the recommended temperature (typically 2-8°C). Check for any temperature logs if available.
-
Characterize Impurities: If possible, use mass spectrometry to identify the impurities. Common degradation products include free D-Ser(trt)-OH (from Fmoc group loss) and dehydroalanine derivatives (from β-elimination).
-
Small-Scale Test Synthesis: Before committing the entire batch to a large-scale synthesis, perform a small-scale synthesis of a simple peptide to assess the performance of the amino acid. A lower coupling efficiency or the presence of deletion sequences can indicate degradation.
-
-
Preventative Measures:
-
Always store this compound in a tightly sealed container at 2-8°C.
-
Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
For long-term storage, consider an inert atmosphere (argon or nitrogen).
-
Issue 2: Low Yields or Deletion Sequences in Peptide Synthesis
-
Observation: During solid-phase peptide synthesis (SPPS), you observe a lower than expected yield of the target peptide, or mass spectrometry reveals the presence of peptides missing the D-Ser(trt) residue.
-
Potential Cause 1: Thermal Deprotection of the Fmoc Group. If the this compound has been exposed to high temperatures in solution (e.g., in DMF at elevated temperatures for extended periods), partial loss of the Fmoc group can occur. This leads to the formation of peptide chains that are prematurely capped or have deletions.
-
Potential Cause 2: β-Elimination. At elevated temperatures, especially under basic conditions (like those during Fmoc deprotection with piperidine), the serine side chain can undergo β-elimination to form a dehydroalanine residue. This reactive intermediate can lead to undesired side products.
-
Troubleshooting Steps:
-
Review Synthesis Parameters: Check the temperatures used during your synthesis, especially during coupling and deprotection steps. Microwave-assisted synthesis, in particular, can lead to localized heating.
-
Analyze Crude Peptide: Use HPLC and mass spectrometry to carefully analyze the crude peptide for byproducts. Look for masses corresponding to the dehydroalanine-containing peptide or adducts with piperidine.
-
Optimize Coupling: If using elevated temperatures for coupling, minimize the pre-activation time and the overall coupling time.
-
-
Preventative Measures:
-
Avoid prolonged storage of this compound in solution, especially at room temperature or higher. Prepare solutions fresh before use.
-
If using microwave synthesis, carefully control the temperature and use protocols optimized to minimize heating times.
-
For sequences prone to side reactions, consider performing the coupling and deprotection steps at room temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, it is recommended to store this compound in its solid form at 2-8°C.[1][2] Short-term storage at room temperature is generally acceptable, but prolonged exposure should be avoided to minimize the risk of degradation.[1]
Q2: Can I store this compound at room temperature?
While some suppliers may list a storage temperature of 15-25°C, for optimal long-term stability and to minimize the potential for slow degradation, storage at refrigerated temperatures (2-8°C) is the best practice.[3] If stored at room temperature, it should be in a dark, dry place.
Q3: What are the main degradation pathways for this compound at elevated temperatures?
There are two primary degradation pathways that are accelerated by elevated temperatures:
-
Thermal Cleavage of the Fmoc Group: The Fmoc protecting group can be cleaved at high temperatures (e.g., 120°C) even without the presence of a base, especially in polar aprotic solvents like DMF or DMSO.[4] This results in the formation of dibenzofulvene and the free amino acid, D-Ser(trt)-OH.
-
β-Elimination: Serine derivatives are susceptible to β-elimination, particularly under basic conditions, to form dehydroalanine.[5] This reaction is known to be accelerated by increased temperatures.[5][6]
Q4: How does the trityl protecting group affect the stability of the serine side chain?
The bulky trityl (Trt) group on the serine side chain offers steric hindrance, which can help to reduce the rate of some side reactions.[7] However, it does not completely prevent β-elimination, especially under harsh basic conditions and at elevated temperatures. The primary role of the trityl group is to protect the hydroxyl group during peptide synthesis.[7]
Q5: I use microwave-assisted peptide synthesis. Are there special precautions I should take with this compound?
Yes. Microwave heating can significantly accelerate both the desired coupling reactions and undesired side reactions. It is crucial to use a microwave synthesizer with accurate temperature control. Be aware that even with temperature monitoring, localized "hot spots" can occur. Using lower temperatures or shorter heating times for the coupling of this compound may be necessary to minimize the risk of β-elimination and other side reactions.[8]
Q6: What are the signs of degradation in solid this compound?
Visually, degradation may not always be apparent. The powder should be a white to off-white crystalline solid.[3] Any significant color change (e.g., yellowing or browning) could indicate degradation. The most reliable method to assess stability is through analytical techniques like HPLC to check for purity and the presence of new peaks.
Data and Mechanisms
Thermal Cleavage of the Fmoc Group
Studies have shown that the Fmoc group can be cleaved thermally in the absence of a base. This is particularly relevant for Fmoc-amino acids dissolved in common peptide synthesis solvents at elevated temperatures.
| Solvent | % Fmoc Cleavage (120°C, 15 min) |
| DMSO | >95% |
| DMF | >95% |
| NMP | >95% |
| Acetonitrile | ~60% |
| Chloroform | 0% |
| Methanol | 0% |
| (Data from a study on the thermal cleavage of the Fmoc group)[4] |
This data highlights the lability of the Fmoc group in polar aprotic solvents at high temperatures, a condition that can be encountered during microwave-assisted peptide synthesis.
Mechanism of β-Elimination
The β-elimination of serine is a base-catalyzed reaction where the proton on the α-carbon is abstracted, leading to the elimination of the side-chain protecting group and the formation of a dehydroalanine intermediate. This process is accelerated by heat.
Caption: β-Elimination of this compound.
Experimental Protocols
Protocol 1: Small-Scale Stability Test of this compound in Solution
This protocol allows for a quick assessment of the stability of your this compound in your synthesis solvent at an elevated temperature.
-
Prepare a Solution: Dissolve a small, accurately weighed amount of this compound in DMF to a known concentration (e.g., 0.2 M).
-
Initial Analysis: Immediately analyze a sample of the solution by HPLC to establish a baseline (t=0) purity.
-
Incubation: Heat the remaining solution in a sealed vial at a relevant temperature (e.g., 50°C) for a set period (e.g., 2 hours).
-
Final Analysis: After incubation, cool the solution to room temperature and re-analyze by HPLC.
-
Evaluation: Compare the chromatograms from the initial and final analyses. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Protocol 2: Monitoring for β-Elimination During SPPS
This protocol helps to detect the formation of dehydroalanine and its adducts during peptide synthesis.
-
Sample Collection: After the coupling of this compound and the subsequent Fmoc deprotection step, take a small sample of the resin.
-
Cleavage: Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Mass Spectrometry Analysis: Analyze the cleaved peptide by mass spectrometry.
-
Data Interpretation: Look for the expected mass of the peptide. Also, search for a mass corresponding to the peptide with a dehydroalanine residue in place of the D-Ser(trt) residue (a mass difference of -321.4 Da, the mass of the trityl group and an oxygen atom). Also, look for a mass corresponding to the piperidine adduct of the dehydroalanine-containing peptide (a mass increase of +85.15 Da from the dehydroalanine peptide).
References
- BenchChem. (2025). A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. BenchChem Technical Support.
- Burkhart, F., et al. (2002). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 56(5), 201-203.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC.
- BenchChem. (2025). An In-depth Technical Guide to the Storage and Stability of Fmoc-Gly-DL-Ala. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). This compound Novabiochem. Product Page.
- PubMed. (2004).
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Amino Acid Deriv
- CEM Corporation. (n.d.). Fmoc-Ser(Trt)-OH. Product Page.
- TargetMol. (n.d.). Fmoc-Gln(Trt)-OH | Peptide synthesis.
- PubMed. (2004).
- PubMed. (1992).
- Chem-Impex. (n.d.). Fmoc-His(Trt)-Pro-OH.
- ResearchGate. (2008). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
- ResearchGate. (2008). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.
- The University of Melbourne. (n.d.). Identification and suppression of β-elimination byproducts arising from the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc-His(Trt)-OH ≥ 98.0 HPLC sum of enantiomers.
- Aapptec. (n.d.). Fmoc-His(Trt)-OH; CAS 109425-51-6.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Novabiochem 212688-51-2 [sigmaaldrich.com]
- 4. chimia.ch [chimia.ch]
- 5. Susceptibility of the hydroxyl groups in serine and threonine to beta-elimination/Michael addition under commonly used moderately high-temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modifications of substituted seryl and threonyl residues in phosphopeptides and a polysialoglycoprotein by beta-elimination and nucleophile additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
choosing the right coupling reagent for Fmoc-D-Ser(trt)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide, curated by our Senior Application Scientists, provides in-depth technical advice, troubleshooting, and best practices for the successful coupling of Fmoc-D-Ser(trt)-OH. The bulky trityl (Trt) protecting group on the serine side-chain, combined with the inherent sensitivity of the serine backbone, presents unique challenges that require careful consideration of coupling reagent and reaction conditions to maximize yield and maintain stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The primary challenge arises from the significant steric hindrance imposed by the bulky trityl (Trt) group on the side-chain hydroxyl. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings. Furthermore, serine itself is an amino acid that is particularly susceptible to racemization during the carboxyl group activation step.[1][2]
Q2: What is racemization and why is it a concern for serine?
A2: Racemization is the conversion of a single enantiomer (like the desired D-amino acid) into a mixture of both D- and L-enantiomers.[3] This results in a diastereomeric impurity in the final peptide that is often difficult to remove and can drastically alter its biological activity.[3] Serine is prone to this side reaction because the electron-withdrawing effect of its side-chain hydroxyl group increases the acidity of its alpha-proton. During activation, particularly in the presence of a base, this proton can be easily removed, forming a planar intermediate that loses its stereochemical information.[1]
Q3: Which are the two main classes of coupling reagents I should consider?
A3: Coupling reagents for SPPS are broadly divided into two main categories:
-
Onium (Aminium/Uronium) Salts: These include popular reagents like HATU, HBTU, and HCTU. They are known for their high reactivity and fast coupling times, making them excellent for overcoming steric hindrance.[4]
-
Carbodiimides: This class includes reagents like DIC and DCC. They are generally less activating than onium salts and are often used with additives like OxymaPure or HOBt. This combination is well-regarded for its ability to suppress racemization.[5]
Q4: Is there a single "best" coupling reagent for this compound?
A4: No, the optimal choice depends on the specific context of your synthesis. If the coupling is proving to be slow or incomplete due to steric hindrance or an aggregating sequence, a highly reactive onium salt like HATU is often the best choice.[6] If your primary concern is minimizing racemization, a milder carbodiimide system like DIC/OxymaPure is generally recommended.[3][7]
Troubleshooting Guide & In-Depth Analysis
This section addresses specific problems you may encounter during the coupling of this compound, providing causative explanations and actionable solutions.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Q: My Kaiser test remains positive after a standard coupling time. What is causing the low yield and how can I fix it?
A: A persistent positive Kaiser test indicates the presence of unreacted free N-terminal amines, signifying an incomplete coupling reaction.
Root Cause Analysis:
-
Steric Hindrance: As mentioned, the trityl group on this compound is the most common culprit. The chosen coupling reagent may not be sufficiently reactive to overcome this steric bulk within the allotted time.
-
Peptide Aggregation: The growing peptide chain can fold back on itself and form internal hydrogen bonds, causing it to collapse onto the resin support.[8] This aggregation can physically block access to the N-terminal amine, preventing the incoming activated amino acid from reaching its target.[8]
-
Sub-optimal Reagent Concentration/Equivalents: Using insufficient amounts of the amino acid or coupling reagents will naturally lead to an incomplete reaction.
Solutions & Protocols:
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based system, switching to an onium salt is the logical first step. HATU is demonstrably superior to HBTU for coupling sterically hindered amino acids because it forms a more reactive OAt-active ester.[4][6][9]
-
Increase Reaction Time and/or Double Couple: Simply extending the coupling time (e.g., from 1 hour to 2-4 hours) can often drive the reaction to completion. If that fails, a "double coupling" is recommended, where after the first coupling, the vessel is drained, washed, and a fresh solution of activated this compound is added for a second reaction period.
-
Disrupt Peptide Aggregation:
-
Solvent Choice: Switch the reaction solvent from pure DMF to a mixture including N-methylpyrrolidone (NMP) or a small percentage of DMSO, which are better at disrupting hydrogen bonds.[8]
-
Elevated Temperature: Increasing the coupling temperature to 40-50°C can significantly enhance reaction kinetics and break up aggregates. This must be done cautiously as higher temperatures can also increase racemization.[8]
-
Workflow: Improving a Failed Coupling
Caption: Decision workflow for troubleshooting incomplete coupling.
Problem 2: Detection of a Diastereomeric Impurity
Q: My final peptide analysis (LC-MS) shows a peak with the correct mass but a slightly different retention time. Could this be due to racemization of the D-Serine residue?
A: Yes, it is highly probable that you are observing a diastereomer resulting from the racemization of D-Serine to L-Serine during the coupling step.[3]
Root Cause Analysis:
-
Highly Activating Conditions: The combination of a potent onium salt (like HATU/HBTU) and a strong, sterically hindered base (like DIPEA) creates a highly basic microenvironment that promotes the abstraction of the alpha-proton, leading to racemization.[1][3]
-
Prolonged Pre-activation: Allowing the amino acid, coupling reagent, and base to sit in solution for an extended period before adding them to the resin increases the time the activated species is exposed to basic conditions, significantly raising the risk of epimerization.[1]
Solutions & Protocols:
-
Switch to a Low-Racemization Coupling System: The combination of a carbodiimide with a nucleophilic additive is the gold standard for minimizing racemization. The DIC/OxymaPure system is highly recommended. The additive forms an active ester that is more stable and less prone to racemization via the oxazolone pathway.[3][5]
-
Change the Base: If using an onium salt is necessary due to steric hindrance, consider replacing the base DIPEA with a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][10] This reduces the overall basicity of the activation step.
-
Minimize Pre-activation Time: The amino acid should be added to the resin immediately after the addition of the base and coupling reagent. A pre-activation time of 1-2 minutes is typically sufficient.
Data Summary: Coupling Reagent Selection Guide
| Reagent System | Primary Advantage | Primary Disadvantage | Best For... |
| HATU + DIPEA/NMM | Highest reactivity, fastest kinetics[4][6] | Highest risk of racemization[3] | Overcoming extreme steric hindrance; "rescue" protocols for failed couplings. |
| HBTU + DIPEA/NMM | High reactivity, good for routine synthesis[11] | Moderate risk of racemization; can form guanidinyl caps if used in excess[11] | Standard couplings of moderately hindered residues. |
| DIC + OxymaPure/HOBt | Very low risk of racemization[3][5] | Slower reaction kinetics; may be insufficient for highly hindered couplings. | Racemization-prone sequences; coupling of Ser, Cys, His.[7] |
| DEPBT | Reported to have remarkable resistance to racemization[5] | Less commonly used, potentially slower. | Fragment condensation or coupling of historically problematic residues like Histidine.[5][12] |
Technical Deep Dive: Reagent Mechanisms
Understanding how coupling reagents work is key to making informed decisions. The two main classes operate via distinct pathways to form the reactive species that ultimately leads to amide bond formation.
Mechanism Overview: Onium Salt vs. Carbodiimide Activation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating On-Resin Solubility Challenges in Peptide Synthesis
Welcome to our dedicated technical support center for resolving on-resin solubility and aggregation issues during Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with "difficult" peptide sequences. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to enhance the success of your peptide synthesis projects.
Introduction: The Challenge of On-Resin Aggregation
Solid-phase peptide synthesis (SPPS) has transformed the landscape of peptide chemistry, enabling the routine synthesis of a vast array of peptides.[1][2][3] However, the efficiency of SPPS can be significantly hampered by the phenomenon of on-resin aggregation.[2][4] As the peptide chain elongates, it can adopt secondary structures, most notably β-sheets, leading to intermolecular hydrogen bonding between adjacent peptide chains.[4] This self-association results in a collapse of the peptide-resin matrix, rendering the N-terminus of the growing peptide inaccessible for subsequent deprotection and coupling reactions.[4][5] This guide provides a comprehensive overview of the causes of on-resin aggregation and offers a range of field-proven strategies to mitigate these issues, ensuring higher purity and yield for your target peptides.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered by researchers during the synthesis of challenging peptide sequences.
Q1: What are the primary causes of on-resin peptide aggregation?
A1: On-resin aggregation is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures like β-sheets.[4] This is particularly prevalent in sequences containing a high proportion of hydrophobic amino acids (e.g., Val, Ile, Phe, Leu) and β-branched amino acids (Val, Ile, Thr).[6] The aggregation phenomenon typically becomes significant when the peptide chain reaches a length of 6-12 residues.[2][5] The choice of resin can also play a role; for instance, hydrophobic polystyrene-based resins may encourage aggregation of hydrophobic peptides.[6][7]
Q2: How can I detect on-resin aggregation during my synthesis?
A2: Several indicators can signal the onset of on-resin aggregation. A common sign is the shrinking or poor swelling of the resin beads, which can be visually observed.[4][5] During automated synthesis, you might observe a broadening of the UV-monitoring profile during the Fmoc-deprotection step.[4] Additionally, a positive result from a qualitative test for free amines, such as the Kaiser test, after a coupling step that has gone to completion according to other metrics, can indicate that the N-terminus is inaccessible due to aggregation.[2][8]
Q3: When should I consider using strategies to prevent aggregation?
A3: It is often more effective to be proactive rather than reactive when dealing with potentially difficult sequences. If your peptide sequence contains stretches of hydrophobic or β-branched amino acids, it is advisable to incorporate aggregation-disrupting strategies from the outset.[4] As a general guideline, consider incorporating a structure-breaking element approximately every six residues.[9]
Q4: Can elevating the temperature of the synthesis help with aggregation?
A4: Yes, performing the synthesis at an elevated temperature (e.g., 60°C) can be an effective strategy to disrupt the hydrogen bonds that lead to aggregation.[10][11] Increased temperature can enhance the kinetics of both the coupling and deprotection steps, leading to higher purity of the final product.[10][12] Both conventional heating and microwave-assisted heating can be employed for this purpose.[12]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to troubleshooting on-resin solubility issues, with specific recommendations and links to detailed protocols.
| Symptom | Potential Cause | Recommended Action(s) |
| Incomplete coupling/deprotection (e.g., positive Kaiser test after coupling) | On-resin aggregation leading to steric hindrance. | 1. Optimize Reaction Conditions: Increase coupling and deprotection times, or perform a double coupling.[4] 2. Improve Solvation: Switch to a more polar solvent like NMP or add chaotropic agents.[4][5][13] Refer to Protocol 3 . 3. Incorporate Backbone Modifications: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids.[9][14] Refer to Protocols 1 & 2 . |
| Resin shrinking or poor swelling | Collapse of the peptide-resin matrix due to interchain hydrogen bonding. | 1. Change Resin Type: Switch to a high-swelling, hydrophilic resin such as a PEG-based resin (e.g., ChemMatrix®, TentaGel).[3][7][15] 2. Lower Resin Loading: Use a resin with a lower loading capacity to increase the distance between peptide chains.[13] |
| Synthesis of a known "difficult" or hydrophobic sequence | Inherent propensity of the sequence to form secondary structures. | 1. Proactive Backbone Protection: Incorporate pseudoproline dipeptides at strategic positions (e.g., before hydrophobic stretches).[14][16] Refer to Protocol 1 . 2. Utilize Hydrophilic Linkers/Tags: Attach a temporary hydrophilic tag to the peptide to improve its solubility during synthesis.[8][17][18] |
In-Depth Mitigation Strategies & Protocols
Here we delve into the mechanisms and practical application of key strategies to combat on-resin aggregation.
Strategy 1: Backbone Modification with Pseudoproline Dipeptides
Mechanism: Pseudoproline dipeptides, which are derivatives of Ser, Thr, or Cys, introduce a "kink" in the peptide backbone.[14][15][19] This conformational disruption is due to the preference for a cis-amide bond, which effectively breaks the regular hydrogen bonding patterns required for β-sheet formation.[15] By preventing aggregation, pseudoprolines enhance the solvation of the growing peptide chain, leading to improved coupling efficiency and higher yields.[14][15] The native Ser, Thr, or Cys residue is regenerated during the final TFA cleavage.[16][19]
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide using a standard aminium/uronium-based coupling reagent.
-
Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide and wash thoroughly with DMF.
-
Coupling Reagent Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (2-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (2-5 equivalents) in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA (4-10 equivalents) to the solution from step 2 and mix.
-
Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitoring: Check for completion of the coupling using a qualitative test such as the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling step.[4]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove any excess reagents.
Strategy 2: Backbone Modification with Dmb/Hmb-Protected Amino Acids
Mechanism: The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are reversibly attached to the backbone amide nitrogen of an amino acid. This modification prevents the formation of interchain hydrogen bonds, which are the root cause of aggregation.[20] These protecting groups are stable throughout the synthesis and are removed during the final TFA cleavage.[20]
Protocol 2: Incorporation of a Dmb/Hmb-Protected Amino Acid
This protocol describes the incorporation of a Dmb or Hmb-protected amino acid.
-
Resin Preparation: Swell the resin in DMF. Perform the Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide and wash thoroughly with DMF.
-
Coupling: Couple the Fmoc-AA(Dmb/Hmb)-OH using standard coupling protocols. Note that the acylation of the subsequent amino acid onto the Dmb/Hmb-protected residue can be sterically hindered and may require extended coupling times or more potent coupling reagents.[9]
-
Monitoring and Washing: Monitor the coupling reaction for completion and wash the resin thoroughly with DMF upon completion.
Strategy 3: Modifying the Synthesis Environment
Mechanism: Altering the solvent system and introducing chaotropic agents can significantly improve the solvation of the peptide-resin complex.[4][13] Polar aprotic solvents like NMP and DMSO are more effective at disrupting secondary structures than DMF alone.[4][5] Chaotropic agents, such as LiCl or KSCN, disrupt the structure of water and interfere with the non-covalent forces, like hydrogen bonds, that lead to aggregation.[4][6]
Protocol 3: Use of Chaotropic Salts
This protocol details the use of a chaotropic salt wash to disrupt on-resin aggregation.
-
Preparation of Chaotropic Solution: Prepare a solution of a chaotropic salt (e.g., 0.8 M LiCl or 4 M KSCN) in DMF.[4]
-
Resin Wash: After observing signs of aggregation (e.g., poor swelling), wash the peptide-resin with the chaotropic salt solution for 2-5 minutes.
-
Thorough Washing: It is critical to thoroughly wash the resin with DMF to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction.
-
Proceed with Synthesis: Immediately proceed with the next coupling or deprotection step.
References
-
Wikipedia. (2023). Pseudoproline. Retrieved from [Link]
-
Fields, G. B. (2007). Overview of solid phase synthesis of "difficult peptide" sequences. Current Protocols in Protein Science, Chapter 18, Unit 18.8. Retrieved from [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3147-3156. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed. Retrieved from [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
GenCoval. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Bacsa, B., Horváti, K., Bõsze, Sz., & Andrea, T. (2010). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. Retrieved from [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]
-
American Peptide Society. (n.d.). Taming Aggregation. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Lam, K. S., et al. (2005). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 46(23), 4041-4044. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
-
Biotage. (2023, January 30). How do I choose my resin for peptide synthesis? {Part 2}. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 159. Retrieved from [Link]
-
Zhang, Y., et al. (2022). On-Resin Recognition of Aromatic Oligopeptides and Proteins through Host-Enhanced Heterodimerization. Journal of the American Chemical Society, 144(20), 9046-9053. Retrieved from [Link]
-
Dehigaspitiya, D. C., et al. (2015). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & Biomolecular Chemistry, 13(31), 8479-8483. Retrieved from [Link]
-
Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona. Retrieved from [Link]
-
CS Bio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Retrieved from [Link]
-
Miranda, L. P., et al. (2007). Summary of the experimental conditions employed for SPPS. ResearchGate. Retrieved from [Link]
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- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
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Validation & Comparative
A Senior Application Scientist's Guide: Fmoc-D-Ser(trt)-OH vs. Fmoc-D-Ser(tBu)-OH in Peptide Synthesis
In the landscape of Solid-Phase Peptide Synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy, the selection of side-chain protecting groups is a critical decision that dictates the success, purity, and efficiency of the synthesis.[1][2] For the hydroxyl-containing amino acid serine, two derivatives are paramount: Fmoc-D-Ser(tBu)-OH, protected by the robust tert-butyl (tBu) group, and Fmoc-D-Ser(trt)-OH, bearing the highly labile trityl (Trt) group.
This guide provides a comprehensive, data-driven comparison of these two essential building blocks. We will move beyond simple catalog descriptions to explore the fundamental chemical principles, strategic applications, and field-proven protocols that govern their use, empowering researchers to make informed decisions for their specific synthetic challenges.
Core Physicochemical and Mechanistic Differences
The fundamental distinction between the tBu and Trt protecting groups lies in their acid lability, a property that stems directly from the stability of the carbocation formed during acid-mediated cleavage.[3] The Trityl group, yielding a highly stabilized triphenylmethyl cation, is exceptionally sensitive to acid, whereas the tert-Butyl group requires significantly stronger acidic conditions for its removal.[3][4] This core difference is the pivot upon which all strategic decisions for their application turn.
| Property | Fmoc-D-Ser(tBu)-OH | This compound | Rationale & Implications |
| Molecular Weight | 383.44 g/mol [5] | 569.65 g/mol [6] | The higher mass of the Trt group can impact resin loading calculations and may contribute to better solubility of the protected peptide. |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) | A simple alkyl ether versus a bulky, aromatic triphenylmethyl ether. |
| Acid Lability | Low (Requires strong acid) | Very High (Cleaved by mild acid) | This is the key differentiator. tBu is stable to mild acids, requiring cocktails with high concentrations of Trifluoroacetic Acid (TFA) (e.g., 95%) for removal.[3] Trt is cleaved by very dilute TFA (1-5%) or other mild acids.[3][7] |
| Steric Hindrance | Moderate | High | The significant bulk of the Trt group can be advantageous in disrupting inter-chain hydrogen bonding, mitigating aggregation in difficult sequences.[3][8] |
| Primary Application | Routine SPPS of peptides not sensitive to strong acids.[3] | Synthesis of protected peptide fragments, acid-sensitive peptides, and sequences prone to aggregation.[3][7][8] | The choice is dictated by the final product's requirements and the synthetic strategy (e.g., fragment condensation vs. linear elongation). |
Cleavage Mechanisms and Side Reaction Propensity
The nature of the carbocation generated during deprotection has profound consequences for the purity of the final peptide. The tBu group's cleavage generates a highly reactive tert-butyl cation.[9][10] This cation is an aggressive alkylating agent that can attack nucleophilic side chains, particularly the indole ring of tryptophan and the thioether of methionine, leading to significant and often hard-to-remove impurities.[9][10][11][12]
In stark contrast, the Trt group's cleavage produces a bulky and far less reactive trityl cation. This cation is more readily neutralized by common scavengers in the cleavage cocktail, resulting in fewer side reactions and a cleaner crude product.[3][8]
Strategic Application Guide
The choice between Ser(tBu) and Ser(trt) is not a matter of simple preference but of strategic design. The following workflow outlines the decision-making process based on the synthetic goal.
Case 1: Routine Peptide Synthesis
For the majority of standard peptide syntheses where the final product does not contain motifs sensitive to strong acid and will be fully deprotected, Fmoc-D-Ser(tBu)-OH is the building block of choice. Its stability throughout synthesis is a key advantage, and potential side reactions during cleavage can be effectively managed with an optimized scavenger cocktail.
Case 2: Protected Fragment Synthesis & Acid-Sensitive Peptides
When the goal is to synthesize a fully protected peptide fragment for subsequent solution-phase ligation, This compound is indispensable. The strategy involves using a hyper-acid-labile resin, such as 2-chlorotrityl chloride resin. A very mild acidic cocktail (e.g., 1-2% TFA in Dichloromethane (DCM) or an Acetic Acid/Trifluoroethanol/DCM mixture) cleaves the peptide from the resin while leaving the Trt, tBu, and other acid-labile side-chain protecting groups completely intact.[7][13] This orthogonality is impossible to achieve when using Ser(tBu).
Case 3: Mitigating Aggregation in Difficult Sequences
Peptide aggregation, particularly during the synthesis of long or hydrophobic sequences, is a primary cause of failed syntheses. The extreme steric bulk of the trityl group can be a powerful tool to combat this. It disrupts the inter-chain hydrogen bonding that leads to beta-sheet formation and aggregation, thereby improving solvation and reaction kinetics.[3] Studies have shown that in the synthesis of challenging sequences like deca-serine, using Trt protection resulted in more efficient Fmoc group removal compared to the tBu-protected analogue.[8]
Experimental Protocols
The following protocols are presented to be self-validating systems, with explanations for each step grounded in chemical principles.
Protocol 1: Selective On-Resin Deprotection of Ser(trt)
This protocol is used for on-resin modification of a specific serine residue, while other tBu-protected residues remain intact.
Objective: To selectively remove the Trt group from a serine residue on the peptide-resin.
Materials:
-
Peptide-resin containing one or more this compound residues.
-
Deprotection Solution: 1% TFA and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM) (v/v).
-
Washing Solvents: DCM, Dimethylformamide (DMF).
-
Neutralization Solution: 5% Diisopropylethylamine (DIEA) in DMF (v/v).
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes in a suitable reaction vessel.
-
Deprotection: Drain the swelling solvent. Add the Deprotection Solution (1% TFA, 5% TIS in DCM) to the resin and agitate gently for 2 minutes. Repeat this step 4-5 times.
-
Causality: The low concentration of TFA is sufficient to cleave the highly labile trityl ether but not strong enough to cleave tBu-based groups or the peptide from standard resins like Wang or Rink Amide.[3][7] TIS is a critical scavenger that captures the released trityl cations, preventing their re-attachment or side reactions.
-
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 times) to remove all traces of acid and scavenged trityl groups.
-
Neutralization: Wash the resin with the Neutralization Solution (2 times for 2 minutes each) to ensure the peptide backbone is neutralized before subsequent reactions.
-
Final Wash: Wash the resin with DMF (3 times) to prepare it for the next step (e.g., phosphorylation, glycosylation, or labeling).
-
Validation: The success of the selective deprotection can be confirmed by cleaving a small sample of the resin and analyzing it via LC-MS to confirm the mass change corresponding to the loss of the Trt group (242.3 Da).
-
Protocol 2: Global Cleavage and Deprotection for Peptides Containing Ser(tBu)
This is a standard final cleavage protocol for a fully synthesized peptide containing acid-labile side-chain protecting groups.
Objective: To simultaneously cleave the peptide from the resin and remove all side-chain protecting groups (including tBu).
Materials:
-
Dry peptide-resin.
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIS. For peptides containing Trp, add 2% 1,2-ethanedithiol (EDT).
-
Warning: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
Procedure:
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Cap the vessel and allow it to react at room temperature for 2-3 hours with occasional agitation.
-
Causality:
-
TFA (88%): The strong acid that cleaves the peptide from the resin and removes all acid-labile protecting groups (tBu, Boc, Pbf, etc.).[3]
-
Water (5%): Suppresses aspartimide formation and acts as a scavenger.
-
Phenol (5%): A scavenger for carbocations, particularly trityl groups if present.
-
TIS (2%): An effective scavenger for the highly reactive tert-butyl cations, minimizing alkylation of sensitive residues.[11]
-
EDT (Optional): A soft nucleophile scavenger specifically to protect Tryptophan from modification by tBu cations.
-
-
-
Peptide Precipitation: Filter the cleavage solution away from the resin beads into a cold (0°C) solution of diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Validation: The crude peptide is now ready for purification by HPLC and characterization by Mass Spectrometry. The purity of the crude product is a direct reflection of the success of the synthesis and cleavage strategy.
-
Conclusion
The choice between Fmoc-D-Ser(tBu)-OH and this compound is a paradigm of strategic planning in modern peptide chemistry.
-
Fmoc-D-Ser(tBu)-OH stands as the robust, reliable workhorse for routine synthesis. Its stability and well-understood cleavage chemistry make it the default choice for producing a vast array of peptides.
-
This compound is the specialist's tool, offering unparalleled advantages where finesse is required. Its high acid lability is the key to synthesizing protected fragments, while its steric bulk provides a powerful method for overcoming the persistent challenge of peptide aggregation. Furthermore, its use often leads to cleaner crude products by minimizing cleavage-induced side reactions.[8]
By understanding the fundamental chemical properties and strategic implications of each, the peptide chemist can harness their respective strengths to optimize synthetic outcomes, enhance peptide purity, and successfully tackle even the most challenging sequences.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Barlos, K., Gatos, D., & Koutsogianni, S. (1998). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. CBL Patras. Retrieved from [Link]
-
CEM Corporation. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
GenScript. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
- Barlos, K., & Gatos, D. (1999). Application of the Trityl Group in Peptide Chemistry. In Peptides for the New Millennium (pp. 14-16). Springer.
-
de la Torre, B. G., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1738-1744. Retrieved from [Link]
- Chen, S. T., & Wang, K. T. (1997). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 44(2), 135-144.
-
Pharmaffiliates. (n.d.). Fmoc-D-Ser(tBu)-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-N-Me-Ser(Trt)-OH. PubChem Compound Database. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Fmoc- D -Ser(tBu)-OH = 98.0 TLC 128107-47-1 [sigmaaldrich.com]
- 6. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. cblpatras.gr [cblpatras.gr]
- 9. peptide.com [peptide.com]
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- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Trityl vs. tert-Butyl Protection for Serine: A Comparative Guide for Advanced Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is a critical determinant of the final peptide's purity, yield, and ultimately, its biological efficacy. For the hydroxyl-containing amino acid serine, the choice between Trityl (Trt) and tert-Butyl (tBu) side-chain protection is a frequent consideration for researchers. While both are mainstays in the widely adopted Fmoc/tBu orthogonal strategy, a deeper understanding of their distinct chemical properties reveals significant advantages for the Trt group in specific, and often challenging, synthetic contexts. This guide provides an in-depth, objective comparison to empower researchers, scientists, and drug development professionals in making informed decisions for their peptide synthesis strategies.
The Fundamental Difference: Acid Lability and Its Consequences
The core distinction between Trt and tBu protecting groups lies in their acid lability. The Trt group, a bulky aromatic moiety, is significantly more sensitive to acid than the compact, aliphatic tBu group.[1] This seemingly simple difference has profound implications for deprotection strategies, crude peptide purity, and the potential for side reactions.
The Trt group can be cleaved under very mild acidic conditions, often with as little as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] In contrast, the tBu group requires much stronger acidic conditions for its removal, typically a high concentration of TFA (e.g., 95%) in a cleavage cocktail that includes scavengers.[2] This fundamental difference in acid lability is the primary driver for the advantages that Trt protection offers in many synthetic scenarios.
Core Advantages of Trityl (Trt) Protection
Higher Crude Peptide Purity through Milder Deprotection
Numerous studies have demonstrated that the use of Trt-protected amino acids, including Fmoc-Ser(Trt)-OH, often results in crude peptides of higher purity compared to their tBu-protected counterparts.[1][3][4][5] The milder acidolysis required for Trt group removal minimizes acid-catalyzed side reactions that can compromise the integrity of the target peptide.[1][3] This is particularly beneficial when synthesizing peptides containing sensitive amino acids such as tryptophan, methionine, and cysteine.[4]
The harsher acidic conditions required for tBu cleavage can lead to the formation of reactive tert-butyl cations.[6][7][8] These cations can alkylate nucleophilic side chains, leading to undesirable and often difficult-to-remove impurities.[6][7][8]
Comparative Data Summary: Purity of Crude Peptides
| Protecting Group | Model Peptide Sequence | Cleavage Condition | Crude Purity (%) | Reference |
| tBu | Contains Thr, Ser, Trp, Tyr | 65% TFA | 43% | [5] |
| Trt | Contains Thr, Ser, Trp, Tyr | 1.1% TFA | 92% | [5] |
| Trt | Contains Thr, Ser, Trp, Tyr | Similar to tBu cleavage | 80% | [5] |
Orthogonal Deprotection and On-Resin Side-Chain Modification
The high acid lability of the Trt group allows for its selective removal while other acid-labile protecting groups, such as tBu, remain intact.[3][9] This orthogonality is a powerful tool for the synthesis of complex peptides, including those requiring side-chain modification. For instance, the serine hydroxyl group can be selectively deprotected on-resin to allow for phosphorylation, glycosylation, or the attachment of fluorescent labels or other moieties.[9]
This capability is invaluable for creating peptides with specific post-translational modifications, which are crucial for studying biological processes and for the development of novel therapeutics.
Workflow for On-Resin Side-Chain Modification of Serine
Caption: On-resin modification workflow using Trt protection.
Mitigation of Aggregation in "Difficult" Sequences
Peptide aggregation during SPPS is a significant challenge, particularly for hydrophobic sequences or those prone to forming secondary structures on the solid support. The bulky nature of the Trityl group can act as a steric shield, disrupting inter-chain hydrogen bonding and thereby reducing aggregation.[5] This can lead to improved coupling efficiencies and a higher yield of the desired full-length peptide.
Furthermore, in some cases, the presence of multiple tBu groups in a growing peptide chain has been observed to hinder the removal of the N-terminal Fmoc group, leading to incomplete deprotection and deletion sequences.[3] The use of Trt protection can circumvent this issue. For example, in the synthesis of deca-serine, Fmoc group removal was found to be difficult in the tBu-protected series.[3]
When to Consider tert-Butyl (tBu) Protection
Despite the clear advantages of Trt protection in many scenarios, tBu protection remains a reliable and widely used strategy. The primary advantage of the tBu group is its stability under the mildly acidic conditions used to cleave peptides from highly acid-sensitive resins, such as 2-chlorotrityl (2-Cl-Trt) resin.[1][9] This allows for the synthesis of fully protected peptide fragments that can be used in subsequent fragment condensation strategies.
For routine synthesis of simple peptides where on-resin modification is not required and aggregation is not a concern, Fmoc-Ser(tBu)-OH is a cost-effective and dependable choice.[1]
Decision Tree: Choosing Between Trt and tBu Protection for Serine
Caption: Decision-making guide for serine protection strategy.
Experimental Protocols
Protocol 1: Selective Deprotection of Ser(Trt) on Resin
-
Swell the Fmoc-Ser(Trt)-containing peptidyl-resin in dichloromethane (DCM) for 30 minutes.
-
Drain the DCM.
-
Add a solution of 1-2% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Gently agitate the resin for 1-2 hours, monitoring the deprotection by HPLC analysis of a cleaved aliquot.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), followed by a neutralizing wash with 10% N,N-diisopropylethylamine (DIPEA) in DCM (2x), and finally with DCM (3x) and dimethylformamide (DMF) (3x).
-
The resin is now ready for on-resin modification of the deprotected serine hydroxyl group.
Protocol 2: Global Deprotection and Cleavage
For Ser(Trt)-containing peptides:
-
Wash the peptidyl-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, consider adding 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
For Ser(tBu)-containing peptides:
The same global deprotection protocol as for Ser(Trt) is used, however, the generation of tert-butyl cations necessitates the inclusion of scavengers like TIS and water to prevent side reactions.[6]
Conclusion
While both Trt and tBu are effective protecting groups for serine in Fmoc-SPPS, the Trityl group offers distinct advantages that can be leveraged to overcome common synthetic challenges. The ability to use milder deprotection conditions leads to higher purity crude peptides, simplifying downstream purification efforts. Its utility in orthogonal protection schemes opens up possibilities for the synthesis of complex, modified peptides. For researchers pushing the boundaries of peptide science and developing sophisticated therapeutic candidates, a thorough understanding and application of Trt protection for serine is an invaluable asset.
References
- Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
- Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. NINGBO INNO PHARMCHEM CO.,LTD.
- Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Arch Pharm Res. 2000 Dec;23(6):564-7.
- Amino Acid Deriv
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Thr(Trt)-OH in Peptide Synthesis. Benchchem.
- [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biol Chem Hoppe Seyler. 1993 May;374(5):349-62.
- The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development. Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. J Pept Res. 1998 Mar;51(3):194-200.
- A Comparative Analysis of H-Thr(tBu)-OH and Alternative Protected Threonines in Peptide Synthesis. Benchchem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Introduction to Peptide Synthesis. PMC - NIH.
- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
- Unlocking Peptide Complexity: The Role of O-tert-Butyl-L-serine in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Application of the Trityl Group in Peptide Chemistry. Radboud University.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Synthesis of poly-O-tert-butyl-L-serine and poly-L-serine. PubMed.
- Amino protecting group—triphenylmethyl series. Suzhou Highfine Biotech.
- Protein chemical synthesis by serine and threonine lig
- Spontaneous cleavage of proteins at serine and threonine is facilit
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- 4. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to Differentiating Acid Lability: Trityl (Trt) vs. tert-Butyl (tBu) Protecting Groups
In the landscape of multistep organic synthesis, particularly in peptide, nucleoside, and carbohydrate chemistry, the strategic use of protecting groups is paramount. Among the most common acid-labile protecting groups are the triphenylmethyl (Trityl, Trt) and tert-butyl (tBu) moieties. While both are cleaved under acidic conditions, a nuanced understanding of their relative lability is crucial for designing selective deprotection strategies. This guide provides an in-depth, objective comparison of the acid lability of Trt and tBu groups, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic routes.
Part 1: The Chemical Basis of Acid Lability — A Tale of Two Cations
The acid-catalyzed removal of both Trt and tBu groups from a heteroatom (typically oxygen, nitrogen, or sulfur) proceeds through a common mechanistic framework: protonation of the heteroatom, followed by heterolytic cleavage of the carbon-heteroatom bond. The rate-determining step in this process is the formation of a carbocation intermediate. The profound difference in lability between the Trt and tBu groups stems directly from the relative stability of these respective carbocations.
-
Trityl (Trt) Deprotection: Cleavage of a Trt group generates the triphenylmethyl carbocation. This cation is exceptionally stable due to the extensive delocalization of the positive charge across the three phenyl rings through resonance.[1][2] This high degree of stabilization significantly lowers the activation energy for its formation, making the Trt group highly susceptible to acid-catalyzed cleavage.
-
tert-Butyl (tBu) Deprotection: Cleavage of a tBu group yields a tertiary butyl carbocation. Its stability is attributed to the electron-donating inductive effect and hyperconjugation from the nine C-H bonds of the methyl groups.[3][4]
While the tert-butyl cation is considered stable among simple alkyl carbocations, the trityl cation is orders of magnitude more stable due to resonance. This fundamental difference in carbocation stability is the cornerstone of their differential acid lability: the more stable the resulting carbocation, the more labile the protecting group.[1][5]
Part 2: Tuning Lability: Key Experimental Factors
Several factors can be manipulated to control the rate of deprotection and achieve selectivity.
Acid Strength: The rate of cleavage for both groups is directly proportional to the strength of the acid used. Strong acids like trifluoroacetic acid (TFA) rapidly cleave both Trt and tBu groups, whereas weaker acids like acetic acid or formic acid will cleave the highly sensitive Trt group while leaving the tBu group largely intact.[1][6]
Substituent Effects on the Trityl Group: The acid lability of the trityl group can be finely tuned by introducing electron-donating groups (EDGs) onto the phenyl rings. Methoxy substituents, for example, further stabilize the carbocation intermediate, thereby increasing the cleavage rate. This principle allows for a range of trityl-based protecting groups with a spectrum of labilities.[7]
-
Order of Lability: Trimethoxytrityl (TMT) > Dimethoxytrityl (DMT) > Monomethoxytrityl (MMT) > Trityl (Trt).[7]
-
Quantitative Impact: The MMT group is cleaved approximately ten times faster than the standard Trt group.[1] In a classic study, the complete hydrolysis of 5'-trityl-uridine in 80% acetic acid required 48 hours, whereas the MMT-protected analogue was cleaved in just 2 hours.[1]
The Critical Role of Scavengers: The carbocation intermediates generated during deprotection are potent electrophiles. In the absence of a trapping agent, these cations can lead to deleterious side reactions, such as alkylation of sensitive amino acid residues like tryptophan and cysteine, or re-attachment to the deprotected functional group.[8][9] To prevent this, "scavengers" are essential components of the cleavage cocktail.
Common scavengers include:
-
Trialkylsilanes: Triisopropylsilane (TIS) or Triethylsilane (TES) are highly effective at irreversibly trapping carbocations via hydride transfer.[9][10]
-
Thiols: 1,2-Ethanedithiol (EDT) is particularly useful for protecting tryptophan residues.
-
Water: Can act as a nucleophile to quench the carbocation.
Part 3: Experimental Comparison and Protocols
The significant difference in acid lability between Trt and tBu groups allows for their selective removal, a cornerstone of orthogonal protection strategies.
Comparative Deprotection Conditions
The following table summarizes typical conditions required for the cleavage of Trt and tBu ethers and esters, highlighting the much milder conditions sufficient for Trt removal.
| Protecting Group | Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trityl (Trt) | Trifluoroacetic Acid (TFA) | 1-5%[11][12] | Dichloromethane (DCM) | 30 min - 2 h | Room Temp |
| Acetic Acid | 80%[13] | Aqueous | 2 - 48 h | Room Temp - 60°C | |
| Formic Acid | 90-97%[1][6] | Neat or Dioxane | 3 min - 2 h | Room Temp | |
| Lewis Acids (e.g., ZnBr₂) | Stoichiometric | Dichloromethane (DCM) | Variable | Room Temp | |
| tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | 50-95%[14] | DCM or Neat | 1 - 4 h | Room Temp |
| Hydrochloric Acid (HCl) | 1-4 N[15][16] | Dioxane or MeOH | 30 min - several h | Room Temp | |
| Trifluoromethanesulfonic acid (TFMSA) | Catalytic to Stoichiometric | Various | Variable | Room Temp |
Experimental Protocols
Protocol 1: Selective Deprotection of a Trityl Ether in the Presence of a tert-Butyl Ether
This protocol leverages the high acid sensitivity of the Trt group for its removal without affecting the more robust tBu ether.
-
Materials:
-
Substrate containing both Trt-O- and tBu-O- functionalities
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M).
-
Add TIS (1.5-2.0 equiv) to the solution to act as a scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 1-2% TFA in DCM (v/v) to the stirred mixture.[17]
-
Monitor the reaction progress closely by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting product, containing the free hydroxyl and the intact tBu ether, by silica gel chromatography.
-
Protocol 2: Global Deprotection of Both Trityl and tert-Butyl Groups
This protocol is typical for the final step in solid-phase peptide synthesis (SPPS), where all acid-labile side-chain protecting groups are removed simultaneously.[14]
-
Materials:
-
Substrate (e.g., peptidyl-resin) protected with Trt and tBu groups
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)[17]
-
Cold diethyl ether
-
-
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (approx. 10 mL per gram of resin).
-
Allow the mixture to react at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
-
The crude product can then be purified by HPLC.
-
Part 4: Practical Applications and Summary
The choice between Trt and tBu is dictated by the overall synthetic strategy.
-
Trityl Group: Its high acid lability makes it ideal for temporary protection where removal is desired under very mild conditions that leave other groups (like tBu, Boc, and some silyl ethers) intact.[13][18] It is frequently used for protecting the side chains of His, Cys, Asn, and Gln in Fmoc-based SPPS.[17] The tunable nature of its substituted derivatives (MMT, DMT) is invaluable in nucleoside synthesis.[7][19]
-
tert-Butyl Group: Its relative stability to very mild acids but lability to strong acids makes it the cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in SPPS.[20][21][22] It remains stable during the repetitive base-mediated Fmoc deprotection cycles and is reliably removed only during the final, strong-acid cleavage step.[14]
At-a-Glance Comparison
| Feature | Trityl (Trt) Group | tert-Butyl (tBu) Group |
| Structure | Triphenylmethyl | (CH₃)₃C- |
| Relative Lability | High. Significantly more acid-labile. | Moderate. Requires stronger acid for cleavage. |
| Carbocation Stability | Very High. Stabilized by extensive resonance. | High. Stabilized by hyperconjugation (tertiary). |
| Common Deprotection | Mild Acid: 1-5% TFA, Acetic Acid, Formic Acid.[6][11][13] | Strong Acid: 50-95% TFA, 4N HCl.[14][15][16] |
| Key Applications | Orthogonal protection in SPPS (His, Cys), nucleoside synthesis (as MMT, DMT).[12][17] | Core side-chain protection (Ser, Thr, Tyr, Asp, Glu) in Fmoc/tBu SPPS.[14] |
Conclusion
The acid lability of Trityl and tert-Butyl protecting groups, while both rooted in the formation of carbocation intermediates, differs substantially. The exceptional resonance stabilization of the trityl cation renders the Trt group far more sensitive to acid than the tBu group. This differential lability is not a limitation but a powerful tool, enabling chemists to design sophisticated, orthogonal protection schemes. By carefully selecting the acid strength, reaction time, and appropriate scavengers, researchers can selectively remove a Trt group in the presence of a tBu group, a critical maneuver in the synthesis of complex biomolecules and pharmaceuticals. A thorough understanding of these principles is essential for achieving high yields and purity in modern organic synthesis.
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A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-D-Ser(trt)-OH
For researchers, scientists, and drug development professionals immersed in the intricacies of solid-phase peptide synthesis (SPPS), the analytical characterization of the final product is a cornerstone of success. The incorporation of amino acid derivatives with bulky, hydrophobic protecting groups, such as Fmoc-D-Ser(trt)-OH, presents unique challenges in downstream analysis, particularly in High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, objective comparison of HPLC methodologies for peptides containing this specific residue. We will delve into the underlying principles, offer supporting experimental data, and provide detailed protocols to empower you to develop robust and reliable analytical methods.
The trityl (Trt) group, a large, nonpolar protecting group for the serine hydroxyl side-chain, dramatically increases the overall hydrophobicity of a peptide.[1] This increased hydrophobicity leads to significantly longer retention times on reversed-phase HPLC columns and can often mask the chromatographic contributions of other, more hydrophilic amino acid residues.[1][2] Consequently, standard HPLC methods developed for unprotected peptides may prove inadequate for resolving a Trt-containing peptide from closely related impurities, such as deletion sequences or diastereomers.[1] Therefore, meticulous optimization of the stationary phase, mobile phase composition, and gradient conditions is paramount for accurate purity assessment.
The Impact of the Trityl Group on Chromatographic Behavior
The primary challenge in the HPLC analysis of peptides containing this compound stems from the pronounced hydrophobicity imparted by the trityl group. This often necessitates the use of stronger organic mobile phases and shallower gradients to achieve adequate separation. Furthermore, the bulky nature of the trityl group can lead to peak broadening and tailing if the column chemistry and mobile phase are not optimized.
Another critical consideration is the potential for on-column degradation. While the trityl group is generally stable under the acidic conditions of typical reversed-phase mobile phases (e.g., 0.1% trifluoroacetic acid), prolonged exposure or harsh conditions can lead to partial deprotection, resulting in artifact peaks.[3]
Comparative Analysis of HPLC Methodologies
The development of a robust HPLC method for a peptide containing this compound requires a systematic approach, focusing on the careful selection of the column, mobile phase, and gradient parameters.
Column Selection: The Foundation of Resolution
For most peptides, a C18 reversed-phase column is the standard starting point.[4] However, for highly hydrophobic peptides, alternative stationary phases can offer superior performance.
| Column Chemistry | Particle Size (µm) | Pore Size (Å) | Advantages | Disadvantages | Ideal For |
| C18 | 1.7 - 5 | 100 - 300 | General purpose, good retention for a wide range of peptides.[5] | May exhibit excessive retention for very hydrophobic peptides. | Initial screening and moderately hydrophobic peptides. |
| C8 | 1.7 - 5 | 100 - 300 | Reduced retention for hydrophobic peptides, potentially better peak shape.[6] | May provide insufficient retention for more polar peptides. | Highly hydrophobic peptides, reducing analysis time. |
| Phenyl-Hexyl | 1.7 - 5 | 100 - 300 | Offers alternative selectivity through π-π interactions with aromatic residues.[6] | Selectivity benefits are sequence-dependent. | Peptides rich in aromatic amino acids, resolving difficult peak pairs. |
Expert Insight: For peptides incorporating the bulky trityl group, a C8 column or a C18 column with a lower carbon load can often provide a better starting point than a standard high-carbon-load C18 column. The reduced hydrophobicity of the stationary phase helps to mitigate excessive retention and improve peak symmetry. For peptides and proteins, wide-pore silica (~300 Å) is generally preferred over smaller pores (~100 Å) as it allows for better interaction between the peptide and the stationary phase.[4]
Mobile Phase Optimization: Fine-Tuning Selectivity
The choice of organic modifier and ion-pairing agent in the mobile phase is critical for achieving optimal separation.
-
Organic Modifier: Acetonitrile is the most common organic modifier for peptide HPLC due to its low viscosity and UV transparency.[7] For extremely hydrophobic peptides, isopropanol can be a useful alternative or additive to the mobile phase to enhance elution strength.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent for peptide analysis.[8] It improves peak shape by forming ion pairs with charged residues and protonating silanol groups on the silica support.[7] For mass spectrometry (MS) compatibility, formic acid (FA) is often preferred as it is less ion-suppressive.[8] However, FA generally provides poorer peak shapes compared to TFA.
Causality in Action: The acidic nature of the mobile phase (typically pH 2-3 with 0.1% TFA) is crucial for maintaining the protonated state of acidic and basic residues, leading to consistent retention behavior.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC for Purity Analysis
This protocol provides a robust starting point for the analysis of a crude peptide containing this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[6]
-
Data acquisition and analysis software.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 120 Å).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]
-
Sample Diluent: 50:50 (v/v) Mobile Phase A:Mobile Phase B.
-
Crude Peptide Sample: Lyophilized powder.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the sample diluent to a concentration of 1 mg/mL.[1] Vortex to ensure complete dissolution.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 5 30 65 32 100 35 100 36 5 | 40 | 5 |
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the main peptide product.
Protocol 2: Method Development for Optimizing Resolution
For complex crude samples or for isolating closely eluting impurities, a systematic method development approach is necessary.
Workflow:
Caption: Systematic workflow for HPLC method development.
UPLC vs. HPLC: A Performance Comparison
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm) and operates at higher pressures than conventional HPLC.[9] This results in significantly improved resolution, faster analysis times, and increased sensitivity.[10][11]
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi[12] |
| Resolution | Good | Excellent[10] |
| Analysis Time | Longer (e.g., 30-60 min) | Shorter (e.g., 5-15 min)[9] |
| Solvent Consumption | Higher | Lower[12] |
| Sensitivity | Good | Higher[12] |
For the analysis of complex peptide mixtures containing hydrophobic residues like Ser(trt), UPLC can provide superior separation of impurities in a fraction of the time required by HPLC.[10] The enhanced peak capacity of UPLC is particularly advantageous for resolving challenging separations.[10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | - Sub-optimal column chemistry.- Secondary interactions with residual silanols. | - Switch to a C8 or Phenyl-Hexyl column.- Ensure adequate TFA concentration (0.1%). |
| Poor Resolution | - Gradient is too steep.- Inappropriate column chemistry. | - Decrease the gradient slope (e.g., 0.5% B/min).- Screen alternative columns.[13] |
| Ghost Peaks or Carryover | - Incomplete elution of hydrophobic peptide from previous runs. | - Implement a robust column wash with a high percentage of organic solvent after each run. |
| Multiple Peaks with Similar Masses | - On-column degradation (loss of Trt group).- Diastereomers from racemization during synthesis. | - Use a shallower gradient and milder conditions.- Confirm identity with LC-MS.- For racemization, optimize coupling conditions during synthesis.[14] |
Logical Framework for Analytical Strategy
Caption: A comprehensive analytical and purification workflow.
Conclusion
The successful HPLC analysis of peptides containing the hydrophobic this compound residue hinges on a rational and systematic approach to method development. By understanding the profound impact of the trityl group on chromatographic behavior, researchers can make informed decisions regarding column selection, mobile phase composition, and gradient optimization. While standard C18 columns provide a reasonable starting point, exploring alternative stationary phases such as C8 or Phenyl-Hexyl can often unlock superior resolution and peak shape for these challenging molecules. Furthermore, the adoption of UPLC technology can offer significant advantages in terms of speed, resolution, and sensitivity, ultimately accelerating peptide characterization and purification workflows. This guide serves as a foundational resource, empowering scientists to navigate the complexities of analyzing trityl-protected peptides with confidence and scientific rigor.
References
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- Benchchem. A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Pen(Trt)-OH. Benchchem. Accessed January 11, 2026.
- Waters Corporation. Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides.
- Benchchem. A Comparative Guide to HPLC Methods for Assessing the Purity of Peptides with His(Trt). Benchchem. Accessed January 11, 2026.
- ChemPep. Fmoc Solid Phase Peptide Synthesis. ChemPep. Accessed January 11, 2026.
- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Accessed January 11, 2026.
- Creative Peptides. Reverse-phase HPLC Peptide Purification. Creative Peptides. Accessed January 11, 2026.
- Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Published May 3, 2023.
- Biotage. Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Published January 31, 2023.
- Biovera. HPLC Analysis Methods for Peptide Characterization. Biovera. Published November 13, 2024.
- Apex Peptide. HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Apex Peptide. Published September 16, 2025.
- American Laboratory. The Missing Link Between HPLC and UPLC Technology.
- MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. Accessed January 11, 2026.
- Nishiyama, Y., & Kurita, K. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (15), 1979-1982.
- Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- GenScript. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. Accessed January 11, 2026.
- GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Accessed January 11, 2026.
- Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Organic Chemistry Portal. Accessed January 11, 2026.
- LabMal. UHPLC is the future for Peptide Mapping: Here's why! LabMal. Published June 21, 2023.
- MAC-MOD Analytical. Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. Accessed January 11, 2026.
- Benchchem. A Comparative Guide to Side-Chain Protecting Groups for Cysteine and Serine in Peptide Synthesis. Benchchem. Accessed January 11, 2026.
- ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. Accessed January 11, 2026.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Accessed January 11, 2026.
- LinkedIn. HPLC vs UPLC: Key Differences & Applications. LinkedIn. Published December 7, 2025.
- Coin, I., Beyermann, M., & Bienert, M. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 613-627.
- Waters Corporation. Peptide Standards & Kits for the Analysis of Peptides.
- Nestor, J. J., Jr., Ho, T. L., & Simpson, R. A. (1993). U.S. Patent No. 5,212,288. Washington, DC: U.S.
- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Accessed January 11, 2026.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Accessed January 11, 2026.
- Krokhin, O. V., Craig, R., Spicer, V., Ens, W., Standing, K. G., Beavis, R. C., & Wilkins, J. A. (2009). Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides. Analytical Chemistry, 81(22), 9570-9576.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 16(5), 2586-2591.
- Organic Chemistry Portal. Tritylamines. Organic Chemistry Portal. Accessed January 11, 2026.
- Stathopoulos, P., Papas, S., & Gatos, D. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3561.
- ResearchGate. How can I get a proper HPLC for hydrophobic peptide?.
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. Accessed January 11, 2026.
- Benchchem. Technical Support Center: Purification of Fmoc-Peptides by HPLC. Benchchem. Accessed January 11, 2026.
- Camarero, J. A., & Muir, T. W. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on. OSTI.GOV.
- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Accessed January 11, 2026.
- Benchchem. Racemization issues with Fmoc-Ser(Trt)-OH and mitigation strategies. Benchchem. Accessed January 11, 2026.
- Aapptec Peptides. Amino Acid Sidechain Deprotection. Aapptec Peptides. Accessed January 11, 2026.
- Chen, Y. C., Lin, Y. S., & Chen, Y. H. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2167.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(1), 81-100.
- Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Accessed January 11, 2026.
- Lab Supplies. Fmoc-D-His(Trt)-OH, 97% (HPLC). Lab Supplies. Accessed January 11, 2026.
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Introduction: The Challenge of Chirality in Proteomics
An Application Scientist's Guide to the Mass Spectrometry of Peptides with D-Serine
In the central dogma of molecular biology, proteins are constructed from a set of 20 proteinogenic L-amino acids. However, the discovery and functional characterization of D-amino acids in higher organisms have opened new frontiers in biology and pharmacology. D-serine, in particular, has emerged as a key neuromodulator, acting as a co-agonist at NMDA receptors in the brain. Its presence in peptides and proteins, arising from post-translational isomerization or direct incorporation, presents a significant analytical challenge. Standard mass spectrometry (MS) is inherently blind to stereochemistry; peptides containing D-serine are isobaric with their all-L counterparts, rendering them indistinguishable by mass alone.
This guide provides a comparative analysis of advanced mass spectrometry-based strategies for the unambiguous identification and quantification of D-serine-containing peptides. We will delve into the principles, protocols, and relative merits of each approach, offering the practical insights needed to select the optimal workflow for your research objectives.
The Fundamental Hurdle: Why Standard MS Fails to See Chirality
A mass spectrometer measures the mass-to-charge ratio (m/z) of ions. Since D-serine and L-serine have identical atomic compositions, they also have identical masses. Consequently, a peptide like GVY[D-Ser]IA has the exact same mass as GVY[L-Ser]IA. Without a method to induce a measurable difference between these stereoisomers, they will produce indistinguishable signals in a mass spectrometer, leading to a critical loss of biological information. The challenge, therefore, is not one of mass resolution but of chiral resolution.
Comparative Analysis of Methodologies
We will compare three primary strategies for resolving D/L-serine-containing peptides using mass spectrometry:
-
Indirect Analysis: Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS)
-
Chemical Derivatization: N-terminal labeling with chiral reagents.
-
Direct Gas-Phase Analysis: Ion Mobility-Mass Spectrometry (IM-MS) and Tandem Mass Spectrometry (MS/MS).
Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS)
This is arguably the most established and robust method for separating stereoisomers. The principle relies on creating transient diastereomeric complexes between the chiral analytes and a chiral stationary phase (CSP) in the LC column.
Principle of Operation: The peptide mixture is passed through an LC column packed with a CSP. The differential interaction energies between the D- and L-serine-containing peptides and the chiral selector on the stationary phase lead to different retention times. The separated isomers then elute sequentially from the column and are detected by the mass spectrometer. The key is that the separation happens before the analysis by MS.
Experimental Protocol: Chiral LC-MS
-
Sample Preparation: Peptides are extracted from the biological matrix and purified using standard solid-phase extraction (SPE) protocols.
-
Chromatographic Separation:
-
Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., vancomycin or teicoplanin), is installed in the HPLC or UHPLC system.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient is often required for optimal resolution, for example, 5% to 40% B over 30 minutes. Flow rate: ~200-400 µL/min.
-
Rationale: The slow gradient maximizes the interaction time with the CSP, which is essential for resolving peptides with only a single chiral difference.
-
-
Mass Spectrometry Analysis:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition: Operate the mass spectrometer in full scan mode to detect the eluting peptide masses. For quantification, use Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) for highest sensitivity and specificity.
-
Workflow: Chiral LC-MS
Caption: Workflow for separating D/L-serine peptides using Chiral LC-MS.
Performance Comparison
| Feature | Chiral LC-MS |
| Resolution | Excellent |
| Throughput | Low (long run times) |
| Development Cost | High (specialized columns, method development) |
| Robustness | Moderate to High |
| Key Advantage | Unambiguous separation, considered a "gold standard." |
| Key Disadvantage | Not easily scalable for high-throughput proteomics. |
Chiral Derivatization followed by RPLC-MS
This strategy converts the chiral peptides into diastereomers before analysis. These diastereomers have different physicochemical properties and can be separated by standard, non-chiral reverse-phase liquid chromatography (RPLC).
Principle of Operation: A chiral derivatizing agent is reacted with the N-terminus of the peptides. For a peptide pair containing D- or L-serine, this reaction creates two distinct diastereomers. For example, reacting an L-chiral agent with an L-peptide and a D-peptide results in L-L and L-D diastereomeric pairs. These pairs have different shapes and polarities, leading to different retention times on a C18 column.
A commonly used reagent is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent.
Experimental Protocol: FDAA Derivatization
-
Peptide Preparation: Ensure peptides are in a basic buffer (e.g., 50 mM sodium bicarbonate, pH ~8.5) to facilitate the reaction with the primary amine.
-
Derivatization Reaction:
-
To 50 µL of peptide solution, add 20 µL of 1% (w/v) FDAA in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 10 µL of 1 M HCl.
-
Rationale: The basic pH deprotonates the N-terminal amine, making it nucleophilic for reaction with FDAA. The quenching step stops the reaction and prepares the sample for RPLC.
-
-
Chromatographic Separation:
-
Column: A standard C18 reverse-phase column.
-
Mobile Phases: Standard 0.1% Formic Acid in Water/Acetonitrile.
-
Gradient: A standard RPLC gradient can be used. The separation of the diastereomers is typically robust.
-
-
Mass Spectrometry Analysis:
-
Identical to the Chiral LC-MS method. The mass spectrometer will detect two peaks with different retention times but with m/z values that differ by the mass of the FDAA tag.
-
Workflow: Chiral Derivatization RPLC-MS
Caption: Workflow for D/L-peptide analysis via chiral derivatization.
Performance Comparison
| Feature | Chiral Derivatization | Chiral LC-MS |
| Resolution | Very Good | Excellent |
| Throughput | Moderate | Low |
| Development Cost | Low (uses standard columns) | High |
| Robustness | High | Moderate to High |
| Key Advantage | Uses standard, robust RPLC hardware and methods. | Unambiguous separation. |
| Key Disadvantage | Requires extra sample handling; potential for side reactions. | Specialized, expensive columns. |
Ion Mobility-Mass Spectrometry (IM-MS)
IM-MS offers a direct, gas-phase separation technique that can distinguish isomers without chromatography or derivatization.
Principle of Operation: After ionization, a cloud of ions is pulsed into a drift tube filled with an inert buffer gas (e.g., nitrogen or helium). An electric field propels the ions through the tube. Ions with a larger, more extended structure will collide more frequently with the buffer gas and travel slower than compact ions of the same m/z. The subtle structural difference imparted by a single D-serine substitution can be sufficient to alter the peptide's three-dimensional shape and thus its collision cross-section (CCS), leading to a difference in drift time.
Experimental Protocol: IM-MS
-
Sample Preparation: Standard desalting and buffer exchange using SPE is sufficient. No chemical modification is needed.
-
Infusion & Ionization: The peptide mix can be introduced via direct infusion or coupled to a standard RPLC system for initial cleanup and separation of non-isomeric peptides. ESI is the standard ionization method.
-
Ion Mobility Separation:
-
Instrument: An IM-MS capable instrument (e.g., Waters SYNAPT, Agilent 6560, Bruker timsTOF) is required.
-
Tuning: The drift tube voltage, gas pressure, and temperature must be carefully optimized to achieve separation between the D/L isomers.
-
Rationale: These parameters control the ion's kinetic energy and the density of the buffer gas, directly influencing the separation power of the ion mobility cell.
-
-
Mass Analysis: The mass analyzer detects the ions after they exit the drift tube, generating data that is a function of both m/z and drift time.
Workflow: Ion Mobility-Mass Spectrometry
Caption: Workflow for D/L-peptide isomer separation using IM-MS.
Performance Comparison
| Feature | Ion Mobility-MS | Chiral Derivatization | Chiral LC-MS |
| Resolution | Moderate (highly peptide-dependent) | Very Good | Excellent |
| Throughput | High | Moderate | Low |
| Development Cost | High (instrument cost) | Low | High |
| Robustness | High | High | Moderate to High |
| Key Advantage | Very fast, direct analysis without chemical modification. | Uses standard RPLC hardware. | Gold standard separation. |
| Key Disadvantage | Separation is not guaranteed for all peptides. | Extra sample handling. | Low throughput. |
Summary and Recommendations
The choice of method for analyzing D-serine-containing peptides depends critically on the research question, sample complexity, and available instrumentation.
| Method | Best For | Throughput | Selectivity | Ease of Use |
| Chiral LC-MS | Targeted validation and absolute quantification of a few known peptides. | Low | ★★★★★ | ★★☆☆☆ |
| Chiral Derivatization | Screening moderately complex samples when an IM-MS is not available. | Medium | ★★★★☆ | ★★★☆☆ |
| Ion Mobility-MS | High-throughput screening and discovery proteomics in complex mixtures. | High | ★★★☆☆ | ★★★★☆ |
Expert Recommendations:
-
For unambiguous validation of a specific D-serine peptide identified by another method, Chiral LC-MS is the gold standard. Its resolving power is unmatched.
-
For labs equipped with standard LC-MS systems looking to perform targeted quantification or screening , Chiral Derivatization offers a robust and cost-effective solution.
-
For large-scale discovery proteomics where the goal is to identify novel D-serine-containing peptides from a complex biological system, Ion Mobility-MS is the most powerful tool due to its high throughput and direct analysis capabilities.
The field continues to evolve, with emerging techniques like novel MS/MS fragmentation methods (e.g., Ultraviolet Photodissociation - UVPD) also showing promise for differentiating chiral peptides. A multi-faceted approach, using a high-throughput method like IM-MS for discovery and a high-resolution method like Chiral LC-MS for validation, often represents the most rigorous and effective overall strategy.
References
-
Wolosker, H., Dumin, E., Balan, L., & Foltyn, V. N. (2008). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. FEBS Journal, 275(14), 3514-3526. [Link]
-
Van Horn, M. R., & Strachan, R. T. (2023). The expanding role of D-serine in the central nervous system. Trends in Pharmacological Sciences. [Link]
-
Péclat, B., Fekete, S., Veuthey, J. L., & Guillarme, D. (2018). A review of the different liquid chromatography-based approaches for chiral separation in pharmaceutical analysis. Journal of Chromatography A, 1569, 1-22. [Link]
-
Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. [Link]
-
Fujii, K., Ikai, Y., Mayumi, T., & Oka, H. (2005). A new method for the determination of absolute configuration of constituent amino acids in a peptide. Tetrahedron Letters, 46(48), 8355-8357. [Link]
-
Zheng, X., Wojcik, R., & Williams, E. R. (2018). Ion Mobility-Mass Spectrometry for Analysis of Biological Molecules. Annual Review of Analytical Chemistry, 11, 453-474. [Link]
A Senior Application Scientist's Guide to the Analytical Characterization of Fmoc-D-Ser(trt)-OH Purity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the quality of the starting materials is paramount. The purity of Fmoc-amino acid building blocks directly dictates the success of the synthesis, influencing the yield, purity profile, and ultimately, the biological activity of the final peptide. Among these critical reagents, Fmoc-D-Ser(trt)-OH, a derivative of the D-enantiomer of serine with a bulky trityl protecting group on its hydroxyl side-chain, presents unique analytical challenges. Its susceptibility to racemization and the potential for various process-related impurities necessitate a multi-faceted analytical approach to ensure its suitability for use in pharmaceutical development.
This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound purity. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer supporting data to empower researchers to make informed decisions in their quality control processes.
The Analytical Imperative: A Multi-Modal Approach to Purity Verification
A single analytical technique is insufficient to fully characterize the purity of this compound. A robust quality assessment relies on the orthogonal application of several methods, each providing a unique piece of the purity puzzle. The primary analytical modalities include High-Performance Liquid Chromatography (HPLC) for both chemical and enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone for assessing the purity of this compound, capable of separating the target molecule from a wide range of impurities. Two distinct HPLC methodologies are essential: Reversed-Phase HPLC (RP-HPLC) for determining chemical purity and Chiral HPLC for quantifying the enantiomeric excess.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC separates compounds based on their hydrophobicity. It is highly effective in detecting process-related impurities such as Fmoc-D-Ser-OH (de-tritylated), dipeptides (e.g., Fmoc-D-Ser(trt)-D-Ser(trt)-OH), and other byproducts from the synthesis of the building block.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice due to its excellent retention and separation of a broad range of organic molecules, including the highly hydrophobic this compound. The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the Fmoc and trityl groups.
-
Mobile Phase: A gradient of acetonitrile in water is employed to elute compounds with varying polarities. Acetonitrile is a common organic modifier that provides good peak shape and resolution. The addition of a small amount of trifluoroacetic acid (TFA) (typically 0.1%) serves two purposes: it protonates the carboxylic acid group of the amino acid, suppressing its ionization and leading to sharper peaks, and it acts as an ion-pairing agent, further improving peak shape.
-
Detection: The fluorenyl group of the Fmoc moiety possesses a strong chromophore, making UV detection at approximately 265 nm highly sensitive and specific for Fmoc-containing compounds.
Experimental Protocol: RP-HPLC Purity Analysis
-
Objective: To determine the chemical purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a UV detector, autosampler, and gradient pump.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient: A typical starting gradient is 30% to 90% B over 20 minutes, which can be optimized for better separation of specific impurities.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Acetonitrile/Water 50:50, v/v) to a final concentration of approximately 1 mg/mL.[1]
Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. According to ICH Q3A(R2) guidelines, impurities present at a level of 0.1% or higher should be identified and described.[2]
Chiral HPLC for Enantiomeric Purity
The presence of the L-enantiomer, Fmoc-L-Ser(trt)-OH, is a critical impurity that can lead to the formation of diastereomeric peptides, which are often difficult to separate from the desired product and can have different biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) to resolve enantiomers.
Causality of Experimental Choices:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for the enantioseparation of a wide range of Fmoc-amino acids.[3][4] These CSPs have chiral cavities and functional groups that interact stereoselectively with the enantiomers. Macrocyclic glycopeptide-based (e.g., Teicoplanin, Ristocetin A) and quinine-based CSPs also demonstrate excellent resolving power for Fmoc-amino acids.[2][5]
-
Mobile Phase: The choice of mobile phase is crucial for achieving separation on a CSP. For polysaccharide-based columns, a mixture of an alcohol (e.g., methanol or ethanol) and an acidic aqueous buffer (e.g., water with 0.1% TFA) is often effective. The organic modifier and the acid additive play a significant role in the chiral recognition mechanism.[3]
-
Detection: UV detection at a wavelength appropriate for the Fmoc group (e.g., 220 nm or 265 nm) is typically used.[3][4]
Experimental Protocol: Chiral HPLC Enantiomeric Purity Analysis
-
Objective: To determine the enantiomeric purity of this compound by separating it from its L-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., Lux Cellulose-2 or CHIRALPAK IC, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA is a good starting point. The exact ratio should be optimized for the specific column and enantiomers.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a racemic standard (Fmoc-DL-Ser(trt)-OH) to determine the retention times of both enantiomers and to verify the resolution of the method.
Comparative Data for Chiral Stationary Phases
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase | Advantages | Considerations |
| Polysaccharide-based (e.g., Lux Cellulose, CHIRALPAK) [3][4] | Chiral grooves and cavities in the polysaccharide structure lead to differential interactions with enantiomers through hydrogen bonding, dipole-dipole, and steric interactions. | Reversed-phase (Acetonitrile/Water with acid) or Normal-phase (Hexane/Alcohol). | Broad applicability to a wide range of Fmoc-amino acids. Robust and reliable. | Optimal mobile phase may require screening. |
| Macrocyclic Glycopeptide-based (e.g., CHIROBIOTIC T, R) [5][6] | Complex structures with multiple chiral centers provide a variety of interaction sites (ionic, hydrogen bonding, inclusion complexation). | Polar organic, polar ionic, or reversed-phase. | Multimodal, offering a wide range of selectivities. | Can be more sensitive to mobile phase composition. |
| Quinine-based (e.g., CHIRALPAK QN-AX) [2] | Anion-exchange mechanism combined with steric and hydrogen bonding interactions. | Methanol/Acetonitrile with acidic and basic additives. | Excellent for acidic analytes like Fmoc-amino acids. Often provides a reversed elution order (L before D). | Requires careful control of mobile phase pH and ionic strength. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification and Impurity Identification
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for the identification and quantification of impurities that may not be resolved by HPLC. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.
Causality of Experimental Choices:
-
Solvent: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample without generating a large solvent signal in the ¹H NMR spectrum. The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH and -OH).[7]
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard of known purity and concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
-
2D NMR: For complex molecules or for unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
Experimental Protocol: NMR Analysis
-
Objective: To confirm the structure of this compound and to identify and quantify impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
For ¹H NMR: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
For ¹³C NMR: Accurately weigh 20-50 mg of the sample and dissolve it in ~0.6 mL of the deuterated solvent.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[8]
-
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
The following table provides expected chemical shift ranges for the key protons and carbons of this compound. Actual values may vary slightly depending on the solvent and concentration.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Fmoc Group | ||
| Aromatic Protons | 7.2 - 7.9 (8H, m) | 120 - 145 (aromatic carbons) |
| CH | ~4.2 (1H, t) | ~47 |
| CH₂ | ~4.3 (2H, d) | ~66 |
| Trityl (Trt) Group | ||
| Aromatic Protons | 7.1 - 7.5 (15H, m) | 127 - 145 (aromatic carbons) |
| Quaternary Carbon | - | ~87 |
| Serine Backbone | ||
| α-H | ~4.4 (1H, m) | ~55 |
| β-CH₂ | ~3.6 - 3.8 (2H, m) | ~64 |
| Carboxyl COOH | ~12-13 (1H, br s) (in DMSO-d₆) | ~172 |
| Urethane C=O | - | ~156 |
Workflow for NMR-based Purity Assessment
Caption: Workflow for NMR-based purity assessment of this compound.
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for identifying unknown impurities detected by HPLC. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like protected amino acids.
Causality of Experimental Choices:
-
Ionization Mode: ESI can be performed in either positive or negative ion mode. In positive mode, the molecule is typically detected as the protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative mode, the deprotonated molecule [M-H]⁻ is observed.
-
Tandem MS (MS/MS): To gain structural information about an ion, tandem mass spectrometry (MS/MS) is employed. The ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable clues about the structure of the parent molecule.
Predicted ESI-MS Fragmentation of this compound
The fragmentation of this compound in ESI-MS/MS is expected to follow predictable pathways based on the lability of its protecting groups.
-
Loss of the Trityl Group: The trityl group is highly labile and can be easily lost as a stable triphenylmethyl cation (m/z 243) or radical.
-
Cleavage of the Fmoc Group: The Fmoc group can be cleaved, often leading to a characteristic fragment at m/z 178 or 179, corresponding to the dibenzofulvene moiety.
-
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid is a common fragmentation pathway.
Experimental Protocol: LC-MS Analysis
-
Objective: To confirm the molecular weight of this compound and to identify impurities.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass analysis).
-
LC Conditions: The same RP-HPLC conditions described in section 1.1 can be used, with the modification of using a volatile mobile phase modifier like formic acid instead of TFA if improved MS sensitivity is required.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative.
-
Full Scan Analysis: Acquire data over a mass range that includes the expected molecular weight of the analyte and potential impurities (e.g., m/z 100-1000).
-
MS/MS Analysis: Perform data-dependent acquisition to trigger MS/MS scans on the most abundant ions in each full scan spectrum.
-
Diagram of Key Analytical Techniques and Their Interrelation
Caption: Interrelation of key analytical techniques for this compound characterization.
Conclusion: Ensuring Quality Through Comprehensive Characterization
The analytical characterization of this compound purity is a critical step in ensuring the quality and reproducibility of peptide synthesis. A thorough and scientifically sound approach, integrating RP-HPLC for chemical purity, chiral HPLC for enantiomeric purity, NMR for structural verification, and mass spectrometry for molecular weight confirmation, provides a comprehensive understanding of the material's quality. By employing the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the purity of this essential building block, mitigating risks in their downstream applications and contributing to the successful development of high-quality peptide therapeutics.
References
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. PMC - NIH.[Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.[Link]
-
NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. George Mason University.[Link]
-
Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[7][9]arene-based Supramolecular Organogels. Supporting Information.[Link]
-
Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers. PubMed.[Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]
-
European Pharmacopoeial Amino Acid Analysis of Ninhydrin-Positive Substances. Ansynth.[Link]
-
H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry.[Link]
-
Supporting Information. ScienceOpen.[Link]
-
Wiley-VCH 2008 - Supporting Information. Wiley Online Library.[Link]
-
Supporting Information. The Royal Society of Chemistry.[Link]
-
Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3... ResearchGate.[Link]
-
(a) ¹H-NMR spectroscopy (DMSO-d6 and CDCl3, 270 MHz) of the products of... ResearchGate.[Link]
-
Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed.[Link]
-
Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. ResearchGate.[Link]
-
Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation.[Link]
-
Free amino acids (LC-MS/MS). MASONACO.[Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry. RSC Publishing.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. rsc.org [rsc.org]
- 9. scienceopen.com [scienceopen.com]
A Senior Application Scientist's Guide to the Impact of the Trityl Group on HPLC Retention Time
For researchers, scientists, and professionals in drug development, particularly in the field of oligonucleotide synthesis and purification, High-Performance Liquid Chromatography (HPLC) is an indispensable analytical and preparative tool. A common challenge and, simultaneously, a powerful purification handle in this domain is the use of the Trityl (Trt) protecting group. This guide provides an in-depth comparison of the HPLC retention behavior of molecules with and without the Trt group, supported by experimental data and protocols.
The Fundamental Principle: Hydrophobicity and Retention
In reversed-phase HPLC (RP-HPLC), the separation is governed by the hydrophobic interactions between the analyte and the stationary phase, which typically consists of alkyl chains (e.g., C18 or C8) bonded to silica particles. The mobile phase is generally a polar solvent mixture, often water and a less polar organic solvent like acetonitrile or methanol. Analytes with greater hydrophobicity will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, resulting in a longer retention time.
The Trityl group, a triphenylmethyl moiety, is a bulky and highly nonpolar (hydrophobic) protecting group.[1] Its introduction to a molecule dramatically increases the molecule's overall hydrophobicity. This increased hydrophobicity is the primary driver for the significant impact of the Trt group on HPLC retention time.
Experimental Comparison: Tritylated vs. Detritylated Oligonucleotides
A prime example of the utility of the Trt group's effect on retention time is in the purification of synthetic oligonucleotides.[2] During solid-phase synthesis, the full-length, desired oligonucleotide product retains a dimethoxytrityl (DMT, a derivative of Trt) group at its 5'-end, a method known as "trityl-on" synthesis. Shorter, "failure" sequences, which are byproducts of incomplete synthesis cycles, lack this terminal DMT group.[3][4] This difference in hydrophobicity allows for efficient separation via RP-HPLC.[3][5]
The presence of the Trt group leads to a substantial increase in retention time on a reversed-phase column. The table below summarizes typical retention time differences observed between tritylated ("Trityl-On") and detritylated ("Trityl-Off") oligonucleotides under standard RP-HPLC conditions.
| Analyte State | Typical Retention Time (minutes) | Column Type | Mobile Phase System |
| Trityl-On (DMT-protected) | 25 - 35 | C18 | Acetonitrile/Triethylammonium Acetate (TEAA) Buffer |
| Trityl-Off (deprotected) | 12 - 15 | C18 | Acetonitrile/Triethylammonium Acetate (TEAA) Buffer |
Note: These are representative values; actual retention times can vary based on the specific oligonucleotide sequence, column dimensions, gradient profile, and flow rate.[3]
The significant separation window between the Trityl-On and Trityl-Off species allows for the effective isolation of the desired full-length product.[3]
Experimental Protocol: Comparative Analysis of a Tritylated and Detritylated Oligonucleotide
This protocol outlines a standard procedure for comparing the retention times of a crude oligonucleotide sample before and after the removal of the 5'-DMT group.
1. Materials and Equipment:
-
Crude "Trityl-On" oligonucleotide sample
-
Detritylation reagent (e.g., 80% acetic acid or 2% trifluoroacetic acid)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
HPLC-grade water
2. Sample Preparation:
-
Trityl-On Sample: Dissolve a small amount of the crude oligonucleotide in Mobile Phase A to a final concentration of approximately 0.1 OD units per 50 µL.
-
Trityl-Off Sample: To a separate aliquot of the crude oligonucleotide solution, add the detritylation reagent and incubate at room temperature for 15-30 minutes to cleave the DMT group. Neutralize the acid if necessary and dilute with Mobile Phase A.
3. HPLC Conditions:
-
Column: C18 reversed-phase, maintained at an elevated temperature (e.g., 60 °C) to denature any secondary structures in the oligonucleotide.[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 20 µL
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Increase the percentage of Mobile Phase B linearly over a set period (e.g., to 50-60% over 30-40 minutes) to elute the analytes.
-
Include a column wash step with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions between runs.
-
4. Data Analysis:
-
Inject both the "Trityl-On" and "Trityl-Off" samples.
-
Record the chromatograms and note the retention times of the major peaks.
-
The "Trityl-On" sample will show a late-eluting peak corresponding to the DMT-protected full-length product, while the "Trityl-Off" sample will show an earlier-eluting peak for the deprotected product.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the underlying separation principle, the following diagrams are provided.
Caption: Molecular interactions influencing the retention time of Trityl-On vs. Trityl-Off compounds in RP-HPLC.
Conclusion
The presence of a Trityl group imparts a significant hydrophobic character to a molecule, leading to a dramatic increase in its retention time on a reversed-phase HPLC column. This principle is not merely a chromatographic artifact but a powerful tool that is widely exploited for the purification of synthetic biomolecules, most notably oligonucleotides. By understanding the causal relationship between the Trityl group's hydrophobicity and its impact on retention, researchers can develop robust and efficient purification strategies. The provided experimental framework serves as a practical guide for observing and quantifying this effect, enabling better process development and quality control in drug development and research.
References
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]
-
Avoiding Depurination During Trityl-on Purification. Phenomenex. [Link]
-
Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
HPLC and UPLC Columns for the Analysis of Oligonucleotides. Waters Corporation. [Link]
-
Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal. [Link]
-
Denaturing HPLC purification of tritylated oligonucleotides using tetraethylammonium hydroxide. Biotechniques. [Link]
Sources
A Comparative Guide to Crude Peptide Purity: Trityl (Trt) vs. tert-Butyl (tBu) Side-Chain Protection
For researchers, scientists, and drug development professionals entrenched in the nuanced world of solid-phase peptide synthesis (SPPS), the choice of side-chain protecting groups is a critical decision point that profoundly influences the outcome of a synthesis. This choice dictates not only the synthesis strategy but also the purity of the crude peptide, which in turn impacts downstream purification efforts, yield, and overall cost. Within the prevalent Fmoc/tBu synthesis strategy, the two most common acid-labile side-chain protecting groups are the tert-Butyl (tBu) and the Trityl (Trt) groups.
This in-depth technical guide provides an objective comparison of the performance of Trt versus tBu protection, focusing on the resulting purity of crude peptides. We will delve into the underlying chemical principles, present supporting experimental data, and offer field-proven insights to help you make informed decisions for your peptide synthesis challenges.
The Core Difference: A Tale of Two Carbocations
The fundamental distinction between Trt and tBu protecting groups lies in their acid lability. Both are cleaved using acids, typically Trifluoroacetic Acid (TFA), during the final deprotection step. However, the stability of the carbocation formed upon cleavage is vastly different, which is the root cause of the observed differences in crude peptide purity.
-
tert-Butyl (tBu) Group: Cleavage of a tBu ether or ester generates a tert-butyl cation (C(CH₃)₃⁺). This is a relatively small, reactive, and electrophilic species.
-
Trityl (Trt) Group: Cleavage of a Trt ether generates a trityl cation (C(C₆H₅)₃⁺). This is a highly stable, bulky carbocation due to the resonance delocalization of the positive charge across its three phenyl rings.
The higher reactivity of the tBu cation makes it more prone to engage in deleterious side reactions, primarily the alkylation of nucleophilic residues within the peptide sequence.[1] Sensitive amino acids such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are particularly susceptible to modification by tBu cations.[2][3][4] This leads to the formation of tBu-adducts, which are common impurities found in crude peptides synthesized using the tBu protection strategy.[1][5]
The bulky and resonance-stabilized Trt cation is a less aggressive electrophile.[6] While it must still be effectively "scavenged" during cleavage, its reduced reactivity and significant steric hindrance lower the probability of it reattaching to the peptide backbone or modifying side chains.
Purity Showdown: Experimental Evidence
The theoretical advantages of the Trt group's milder cleavage translate directly into tangible improvements in crude peptide purity. Several studies have demonstrated that employing a Trt-based side-chain protection strategy often yields a cleaner crude product compared to a tBu-based strategy for the same peptide sequence.[6][7]
One comparative study synthesized a model peptide containing several sensitive residues (threonine, serine, tryptophan, and tyrosine) using either all-tBu or all-Trt side-chain protection. The results were striking:
| Protection Strategy | Cleavage Condition | Crude Purity (%) |
| tBu-based | 65% TFA | 43% |
| Trt-based | 65% TFA | 80% |
| Trt-based | 1.1% TFA | 92% |
Data synthesized from a comparative study.[8]
This data compellingly illustrates that the Trt-protection scheme can produce a crude product of significantly higher purity.[8] The ability to use much milder acidic conditions (e.g., 1-2% TFA in Dichloromethane) for detritylation minimizes acid-catalyzed side reactions, preserving the integrity of the target peptide.[8][9] This not only simplifies the subsequent purification process but can also lead to a higher final yield of the desired product.[6]
Furthermore, the bulky nature of Trt protecting groups can sometimes disrupt inter-chain hydrogen bonding during synthesis, mitigating aggregation issues that can plague the assembly of long or difficult sequences when using tBu protection.[7][8]
Experimental Design for a Comparative Synthesis
To objectively evaluate these two strategies in your own laboratory, a well-designed head-to-head comparison is essential. The following workflow provides a robust framework for such an analysis.
Protocol 1: Peptide Synthesis (General)
-
Resin Selection: Choose a suitable resin for your target peptide (e.g., 2-chlorotrityl resin for protected fragments or Rink Amide for peptide amides).
-
Synthesis Cycle: Employ a standard Fmoc-SPPS protocol.
-
Deprotection: 20% piperidine in DMF.
-
Coupling: Use a standard coupling reagent such as HBTU/DIEA or DIC/Oxyma.
-
Washes: Perform extensive washes with DMF and DCM between steps.
-
-
Amino Acid Derivatives: For the comparative arms, use the corresponding Fmoc-AA(tBu)-OH or Fmoc-AA(Trt)-OH derivatives for residues requiring side-chain protection (e.g., Ser, Thr, Tyr, Cys, His).
Protocol 2: Cleavage and Deprotection
A. tBu-Protected Peptide:
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1] Use approximately 10 mL per gram of resin.
-
Add the cocktail to the resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet under vacuum.
B. Trt-Protected Peptide:
-
Wash the dried peptide-resin with DCM.
-
Prepare a milder cleavage cocktail, for example, TFA/TIS/DCM (2:5:93, v/v/v) . The exact concentration of TFA can be optimized but should be kept low (1-5%).
-
Add the cocktail to the resin and stir for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet under vacuum. During cleavage, the formation of a yellow color is a visual indicator of the stable trityl cation being formed.[10]
Protocol 3: Crude Peptide Analysis
-
Sample Preparation: Dissolve a small, accurately weighed amount of each crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.
-
Detection: UV at 214 nm and 280 nm.
-
-
LC-MS Analysis: Use the same chromatographic conditions coupled to a mass spectrometer to identify the main product peak and any major impurity peaks (e.g., +56 Da for tBu adducts).
Making the Right Choice: Application-Specific Recommendations
While the evidence suggests a general superiority of Trt protection for achieving higher crude purity, the choice is not always straightforward.
-
Choose Trt Protection When:
-
Synthesizing long or complex peptides prone to aggregation.
-
The peptide sequence contains multiple sensitive residues (Trp, Met, Cys).
-
Maximizing crude purity is the primary goal to simplify downstream purification.
-
An orthogonal strategy is needed where side chains must be selectively deprotected on-resin, as Trt groups can be removed while tBu groups remain intact.[9][11]
-
-
Choose tBu Protection When:
-
Synthesizing routine, shorter peptides where established tBu protocols are sufficient.
-
Cost is a primary driver, as tBu-protected amino acids are generally less expensive.
-
The synthesis involves cleavage from highly acid-sensitive resins where the stability of the tBu group is an advantage.[9]
-
References
-
AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Manku, S., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
-
CBL Patras (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Available at: [Link]
-
van der Marel, G. A. (1998). Application of the Trityl Group in Peptide Chemistry. Thesis, University of Nijmegen. Available at: [Link]
-
de la Torre, B. G., et al. (1999). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science. Available at: [Link]
-
Gracia, J., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]
-
AAPPTec (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]
-
AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
LibreTexts Chemistry (2024). 26.7: Peptide Synthesis. Available at: [Link]
-
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]
-
Wade, J. D., & Sparrow, L. G. (Eds.). (2005). HPLC of Peptides and Proteins. Humana Press. Available at: [Link]
Sources
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- 11. peptide.com [peptide.com]
A Comparative Guide to the Side Reaction Profiles of Fmoc-D-Ser(trt)-OH and Fmoc-D-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
Introduction: The Critical Role of Serine Protection in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), particularly when employing the widespread Fmoc/tBu strategy, the protection of reactive amino acid side chains is paramount for achieving high purity and yield. Serine, with its nucleophilic hydroxyl group, presents a significant challenge. If left unprotected, this hydroxyl moiety can trigger a host of side reactions, including O-acylation, which leads to the undesirable formation of depsipeptides (ester bonds) instead of the intended peptide bonds (amide bonds).
To circumvent these issues, the serine side chain is temporarily masked with a protecting group. Among the most common choices for Fmoc-based SPPS are the acid-labile trityl (Trt) and tert-butyl (tBu) ethers, giving rise to the building blocks Fmoc-D-Ser(trt)-OH and Fmoc-D-Ser(tBu)-OH. The selection between these two is not trivial; it is a strategic decision that profoundly impacts the efficiency of peptide chain elongation, the propensity for key side reactions, and the final purity of the crude peptide. This guide provides an in-depth, objective comparison of their side reaction profiles, grounded in mechanistic principles and supported by experimental evidence, to empower researchers in making the optimal choice for their synthetic targets.
Core Physicochemical Differences: Acid Lability as the Deciding Factor
The fundamental distinction between the Trt and tBu protecting groups lies in their stability towards acid, a property that dictates the conditions required for their ultimate removal during the final cleavage step.
-
Fmoc-D-Ser(tBu)-OH : The tert-butyl ether is relatively stable to acid. Its removal requires treatment with a strong acid, typically high concentrations of trifluoroacetic acid (TFA) (e.g., 95% TFA in a cleavage cocktail).[1] This robust nature makes it compatible with standard Fmoc-SPPS workflows where the peptide is cleaved from acid-sensitive resins like Wang or Rink Amide.
-
This compound : The trityl ether is significantly more acid-labile. It can be cleaved under much milder acidic conditions, for instance, with as little as 1-5% TFA in a suitable solvent like dichloromethane (DCM).[1][2] This high sensitivity allows for selective deprotection of the serine side chain while the peptide remains anchored to the resin and other tBu-based protecting groups stay intact.[3] It also permits the use of very acid-sensitive resins and milder final cleavage conditions, which can be crucial for complex or sensitive peptide sequences.
This difference in lability is the primary driver behind their distinct side reaction profiles during both the iterative steps of synthesis and the final deprotection.
Comparative Analysis of Side Reaction Profiles
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon, is a persistent threat in peptide synthesis, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. Serine is particularly susceptible to this side reaction due to the electron-withdrawing effect of its side-chain oxygen, which increases the acidity of the α-proton.[3]
Mechanism: During the carboxyl group activation step prior to coupling, a base can abstract the α-proton, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, yielding a mixture of L- and D-isomers.
Caption: Mechanism of Serine Racemization during Coupling.
Comparison:
-
Fmoc-D-Ser(tBu)-OH : Studies have indicated that coupling with Fmoc-Ser(tBu)-OH can lead to racemization, particularly when using phosphonium- or uronium-based coupling reagents like HATU or HBTU in the presence of tertiary amine bases such as diisopropylethylamine (DIPEA).[4][5]
-
This compound : This derivative is also prone to significant racemization under similar activating conditions (e.g., HATU/HOAt with N-methylmorpholine (NMM)).[5] The bulky nature of the Trt group does not inherently prevent the formation of the planar enolate intermediate.
Verdict: Both derivatives are susceptible to racemization. The primary factor influencing the extent of this side reaction is not the protecting group itself, but the choice of coupling reagents and reaction conditions. To minimize racemization for both, it is advisable to use carbodiimide-based activators (e.g., DIC) with additives like OxymaPure® and to keep pre-activation times to a minimum.[6]
β-Elimination and Piperidine Adduct Formation
During the Fmoc-deprotection step, the peptide is repeatedly exposed to a basic solution, typically 20% piperidine in DMF. This basic environment can catalyze the elimination of the protected hydroxyl group from serine, forming a highly reactive dehydroalanine (Dha) intermediate.
Mechanism: The base (piperidine) abstracts the α-proton, and the resulting carbanion facilitates the elimination of the side-chain ether. The electrophilic Dha residue can then be attacked by nucleophiles present in the mixture, most notably piperidine itself, leading to the formation of a stable piperidinyl-alanine adduct.
Caption: Pathway of β-Elimination and Adduct Formation.
Comparison:
-
Fmoc-D-Ser(tBu)-OH : The tBu group offers a moderate level of steric hindrance, but β-elimination can still be a significant issue, especially in sequences where the serine residue is sterically accessible or in syntheses involving elevated temperatures (e.g., microwave-assisted SPPS).
-
This compound : The much larger steric bulk of the trityl group provides superior protection against base-catalyzed β-elimination. While not completely eliminating the possibility, utilizing the Trt group is a known strategy to minimize the formation of piperidinyl-alanine adducts.[7]
Verdict: this compound offers a lower risk of β-elimination and subsequent piperidine adduct formation compared to Fmoc-D-Ser(tBu)-OH due to the greater steric hindrance of the Trt group.
On-Resin Aggregation
As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) on the solid support, leading to inter-chain aggregation. This phenomenon can physically block reactive sites, resulting in incomplete Fmoc deprotection and poor coupling efficiency.
Comparison:
-
Fmoc-D-Ser(tBu)-OH : Peptides containing multiple Ser(tBu) residues have been shown to be prone to aggregation.[3] In a notable example, the synthesis of deca-serine was particularly difficult when using tBu protection, leading to incomplete Fmoc removal.[3] This suggests that the Ser(tBu) residue can participate in or fail to disrupt the hydrogen-bonding networks that cause aggregation.
-
This compound : Conversely, the bulky Trt group acts as a "backbone-disrupting" element. Its sheer size interferes with the formation of the regular secondary structures responsible for aggregation.[1] The use of Trt-protected amino acids, including serine, is a recognized strategy to improve synthetic outcomes for aggregation-prone sequences.
Verdict: this compound is significantly more effective at mitigating on-resin aggregation than Fmoc-D-Ser(tBu)-OH. This can lead to higher fidelity in both deprotection and coupling steps, especially in long or hydrophobic sequences.
Side Reactions During Final Cleavage
The final step of SPPS involves treating the peptidyl-resin with a strong acid cocktail to cleave the peptide from the support and remove the side-chain protecting groups. This process generates highly reactive carbocations that can alkylate nucleophilic residues like Tryptophan, Methionine, Cysteine, and Tyrosine if not properly quenched by "scavengers".
-
Cleavage of Ser(tBu) : Treatment with ~95% TFA liberates the highly reactive tert-butyl cation . This cation is a potent alkylating agent and requires an effective scavenger cocktail (e.g., containing water, triisopropylsilane (TIS), and/or ethanedithiol (EDT)) to prevent side reactions.[8] Incomplete removal of the tBu group can also occur if the TFA concentration is too low or cleavage time is insufficient.[9]
-
Cleavage of Ser(Trt) : Treatment with even mild acid liberates the resonance-stabilized trityl cation . While more stable, it is still reactive and can readily reattach to nucleophiles, including the deprotected serine hydroxyl group. Therefore, the use of a scavenger like TIS, which irreversibly reduces the trityl cation to triphenylmethane, is critical.[10] The key advantage here is that the milder acid conditions required for Trt removal generate fewer side products overall, leading to a cleaner crude peptide.[3][11]
Verdict: While both protecting groups generate reactive cations upon cleavage, the milder conditions required for Trt removal generally result in a higher purity crude product with fewer cleavage-related side reactions.[1][3] This is a significant advantage of this compound.
Quantitative Data Summary
While direct, side-by-side quantitative comparisons are sparse in the literature, the following table summarizes the relative performance and risk profiles based on established principles and published observations.
| Side Reaction / Parameter | Fmoc-D-Ser(tBu)-OH | This compound | Rationale & Key Considerations |
| Racemization | Moderate to High Risk | Moderate to High Risk | Both are susceptible. Risk is primarily dependent on coupling method (HATU/HBTU + base increases risk) rather than the protecting group.[5] |
| β-Elimination | Higher Risk | Lower Risk | The greater steric bulk of the Trt group provides better protection against base-catalyzed elimination.[7] |
| Aggregation | Higher Risk | Lower Risk | The bulky Trt group disrupts inter-chain H-bonding, mitigating aggregation. Ser(tBu) can contribute to aggregation in difficult sequences.[3] |
| Cleavage Purity | Good to Very Good | Excellent | Milder cleavage conditions for Trt result in fewer acid-catalyzed side reactions and a cleaner crude product.[3][11] |
| Acid Lability | Low (Requires ~95% TFA) | High (Cleaved by 1-5% TFA) | This is the core difference, enabling orthogonal protection schemes with Trt.[1] |
Experimental Protocols
Protocol 1: Comparative Synthesis of a Model Peptide
To empirically determine the performance of each derivative, a model peptide known to be prone to aggregation or containing a C-terminal serine can be synthesized in parallel.
Model Peptide: H-Val-Gln-Ala-Ala-Ile-Asp-Ser-Gly-NH₂
Caption: Workflow for Comparing Serine Derivatives in SPPS.
-
Resin: Start with Rink Amide resin (for C-terminal amide).
-
Synthesis: Perform two parallel syntheses using a standard automated or manual Fmoc-SPPS protocol.
-
Synthesis A: Use Fmoc-D-Ser(tBu)-OH.
-
Synthesis B: Use this compound.
-
-
Coupling: Use a consistent coupling method for all residues (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 6 eq. DIPEA in DMF for 5-10 min).
-
Deprotection: Use 20% piperidine in DMF (2 x 5-10 min). Monitor deprotection completion using a Kaiser test, especially after the 5th residue.
-
Cleavage: After completion of the sequence, cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2 hours at room temperature.
-
Analysis: Precipitate the crude peptides in cold diethyl ether. Analyze the crude products by reverse-phase HPLC and LC-MS. Compare the chromatograms for the percentage of the main product, deletion sequences (indicative of poor coupling/deprotection), and side products (e.g., +83 Da for piperidinyl-alanine adduct).
Protocol 2: Analysis of Serine Racemization
This protocol is adapted from standard methods for quantifying amino acid enantiomers.[12]
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Cool, open the tube, and evaporate the HCl under vacuum.
-
-
Derivatization:
-
Reconstitute the hydrolysate in 100 µL of water.
-
Use a chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) according to the manufacturer's protocol to form diastereomeric derivatives of the amino acids.
-
-
HPLC Analysis:
-
Analyze the derivatized sample by reverse-phase HPLC using a standard C18 column.
-
The diastereomers of D-Ser and L-Ser will have different retention times, allowing for their separation and quantification.
-
Run standards of derivatized D-Ser and L-Ser to confirm peak identities.
-
-
Quantification:
-
Integrate the peak areas for the L-Ser and D-Ser derivatives.
-
Calculate the percentage of racemization: % D-Isomer = [Area(D-Ser) / (Area(L-Ser) + Area(D-Ser))] x 100.
-
Conclusion and Strategic Recommendations
The choice between this compound and Fmoc-D-Ser(tBu)-OH is a critical decision that should be guided by the specific demands of the synthetic target.
Choose Fmoc-D-Ser(tBu)-OH for:
-
Routine Syntheses: For short, non-complex peptides where aggregation is not a concern and standard, robust cleavage conditions are acceptable.
-
Cost-Effectiveness: It is generally a more economical option for standard peptide synthesis.
Choose this compound for:
-
Long or Difficult Sequences: Its ability to mitigate aggregation makes it superior for synthesizing long peptides (>20 residues) or sequences known to be hydrophobic and aggregation-prone.[3]
-
Enhanced Purity: The milder cleavage conditions required for Trt removal consistently lead to cleaner crude products with fewer side reactions, simplifying subsequent purification.[3][11]
-
Minimizing β-Elimination: In sequences where β-elimination is a known risk, the steric bulk of the Trt group offers enhanced protection.
-
Synthesis of Protected Fragments: The high acid lability of the Trt group allows for its selective removal, enabling on-resin modification of the serine side chain or the synthesis of protected peptide fragments for segment ligation.[3]
By understanding the distinct mechanistic behaviors and side reaction profiles of these two essential building blocks, researchers can better anticipate challenges, optimize synthetic strategies, and ultimately achieve higher success rates in the demanding field of peptide synthesis.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions of Serine in Fmoc-SPPS. BenchChem.
-
CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- BenchChem. (2025). Racemization issues with Fmoc-Ser(Trt)
-
Kim, H. J., et al. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567. Retrieved from [Link]
- BenchChem. (2025). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods. BenchChem.
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)
-
Barlos, K., et al. (1998). Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis. Journal of Peptide Research, 51(3), 194-200. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1746-1753. Retrieved from [Link]
-
Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6537. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of Fmoc-D-Pen(Trt)-OH and Fmoc-L-Pen(Trt)-OH in Peptide Synthesis. BenchChem.
- BenchChem. (2025). Optimization of cleavage conditions for Boc-Cys-Ser-OH peptides. BenchChem.
-
Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Cuthbertson, A., & Indrevoll, B. (2002). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 60(1), 1-8. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis. BenchChem.
-
Aapptec Peptides. (n.d.). Fmoc-Ser(Trt)-OH [111061-56-4]. Retrieved from [Link]
-
Behrendt, R., et al. (2016). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Papas, S., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1364. Retrieved from [Link]
-
ChemRxiv. (2020). Controlled morphological changes in self-assembled structures formed by Fmoc variants of Threonine and Serine. Retrieved from [Link]
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- 4. chempep.com [chempep.com]
- 5. mdpi.com [mdpi.com]
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- 11. Fmoc/Trt-amino acids: comparison to Fmoc/tBu-amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Serine Derivatives in Solid-Phase Peptide Synthesis: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the final yield and purity of the target peptide. Among the trifunctional amino acids, serine, with its reactive hydroxyl side chain, presents a unique set of challenges. This guide offers an in-depth comparative analysis of commonly used serine derivatives in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), providing a framework for rational selection based on chemical principles and available experimental evidence.
The Serine Conundrum: To Protect or Not to Protect?
The hydroxyl group of serine is a nucleophile that can engage in undesirable side reactions during peptide synthesis if left unprotected. The decision to use a side-chain protecting group is a crucial first step in designing a successful synthesis strategy.
Unprotected Serine (Fmoc-Ser-OH)
Employing unprotected Fmoc-Ser-OH is an attractive option from a cost and atom economy perspective. However, it introduces a significant risk of O-acylation, where the activated carboxyl group of the incoming amino acid acylates the serine hydroxyl group, leading to the formation of a depsipeptide (an ester linkage in the peptide backbone). This can result in chain termination or the formation of difficult-to-remove impurities. Under the acidic conditions of final cleavage, this ester bond can undergo an N-O acyl shift, further complicating the crude peptide profile.[1]
Protected Serine Derivatives
To circumvent the issue of O-acylation, the hydroxyl group of serine is typically protected with a temporary protecting group that is stable throughout the synthesis and can be removed during the final cleavage step.[2] The most prevalent protecting groups in Fmoc-SPPS are the tert-butyl (tBu) and trityl (Trt) ethers.[2][3]
A Head-to-Head Comparison: Fmoc-Ser(tBu)-OH vs. Fmoc-Ser(Trt)-OH
The choice between the tert-butyl and trityl protecting groups is not merely a matter of preference but a strategic decision based on the specific requirements of the peptide being synthesized.
Fmoc-Ser(tBu)-OH: The Workhorse of SPPS
Fmoc-Ser(tBu)-OH is the most widely used serine derivative in Fmoc-SPPS. The tert-butyl ether is robust and stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF).[4] It is efficiently removed during the final cleavage from the resin with strong acids, such as a standard trifluoroacetic acid (TFA) cocktail.[4]
Advantages:
-
High Stability: The tBu group is stable to the repetitive basic treatments required for Fmoc removal, preventing premature deprotection.
-
Cost-Effective: It is generally the more economical option for routine peptide synthesis.
-
Reliable Cleavage: Removal is straightforward with standard TFA-based cleavage cocktails.
Disadvantages:
-
Harsh Cleavage Conditions: The requirement for strong acid for deprotection can be detrimental to peptides containing other acid-sensitive functionalities.
-
Aggregation in Serine-Rich Sequences: In sequences with multiple serine residues, the bulky tBu groups can sometimes contribute to peptide aggregation on the solid support, leading to incomplete coupling or deprotection steps.
Fmoc-Ser(Trt)-OH: The Acid-Labile Alternative
The trityl (Trt) protecting group is significantly more acid-labile than the tBu group.[4] This property is its main advantage, allowing for deprotection under much milder acidic conditions.
Advantages:
-
Mild Deprotection: The Trt group can be removed with dilute TFA, which is beneficial for the synthesis of peptides with acid-sensitive modifications.
-
Reduced Aggregation: The bulkiness of the Trt group can sometimes disrupt inter-chain hydrogen bonding, potentially reducing aggregation in difficult sequences. In a study on the synthesis of deca-serine, it was observed that the Fmoc group was difficult to remove in the t-butyl protected series, suggesting an advantage for Trt protection in such cases.[5]
-
Orthogonality: The high acid lability of the Trt group allows for its selective removal while other, more robust acid-labile protecting groups (like tBu) remain intact, enabling site-specific modifications of the peptide on the resin.
Disadvantages:
-
Potential for Premature Deprotection: While generally stable to piperidine, the Trt group's lability can sometimes lead to minor premature deprotection during prolonged or repeated Fmoc removal steps, especially in long or complex syntheses.
-
Racemization Concerns: Fmoc-Ser(Trt)-OH has been reported to have a higher propensity for racemization compared to other standard amino acids under certain coupling conditions.[6]
-
Cost: Trt-protected serine is typically more expensive than its tBu-protected counterpart.
Key Side Reactions and Mechanistic Considerations
Beyond O-acylation, two other major side reactions can compromise the integrity of serine-containing peptides: β-elimination and racemization.
β-Elimination: The Dehydration Pathway
Under basic conditions, the proton alpha to the carboxyl group of the serine residue can be abstracted, leading to the elimination of the hydroxyl group (or the protected hydroxyl group) and the formation of a dehydroalanine (Dha) residue. This is particularly problematic during the piperidine-mediated Fmoc deprotection step. The resulting Dha is an electrophile and can react with nucleophiles present in the system, such as piperidine, leading to the formation of piperidinyl-alanine adducts.
While β-elimination is a greater concern for phosphorylated serine residues, it can also occur with standard protected serine derivatives, especially at elevated temperatures or with prolonged exposure to base.[7] The choice of protecting group can influence the rate of this side reaction, although direct comparative studies are limited.
Racemization: The Loss of Stereochemical Integrity
Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, is a critical issue in peptide synthesis as it can lead to diastereomeric impurities that are often difficult to separate and can have altered biological activity.[1] For serine, racemization can occur during the carboxyl group activation step, particularly when using highly activating coupling reagents in the presence of a base. The mechanism often involves the formation of a planar oxazolone intermediate, which can be protonated from either face, leading to a loss of stereochemical purity. Both Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH are susceptible to racemization, and the choice of coupling reagent and base is crucial in mitigating this side reaction.[4] For instance, the use of diisopropylethylamine (DIPEA) as a base has been shown to induce racemization in the coupling of Fmoc-Ser(tBu)-OH.
Comparative Performance: A Data-Driven Perspective
| Serine Derivative | Protection Strategy | Typical Crude Purity | Overall Yield | Key Considerations |
| Unprotected Fmoc-Ser-OH | None | Variable, often lower | Generally lower | Prone to O-acylation, leading to depsipeptide formation and chain termination.[1] |
| Fmoc-Ser(tBu)-OH | tert-Butyl ether | High | High | Robust and cost-effective for routine synthesis. Requires strong acid for cleavage.[4] |
| Fmoc-Ser(Trt)-OH | Trityl ether | High, potentially higher for difficult sequences | High | Advantageous for acid-sensitive peptides due to mild cleavage conditions. May have a higher risk of racemization.[4][5] |
Note: The values for purity and yield are highly sequence-dependent and also influenced by the synthesis protocol, resin, and coupling reagents used.
Experimental Protocols
To facilitate a direct comparison, the following protocols for the synthesis of a model peptide, Ac-Ala-Ser-Gly-NH₂, are provided.
I. General Solid-Phase Peptide Synthesis Workflow
General workflow for a single cycle in Fmoc-SPPS.
II. Synthesis of Ac-Ala-Ser-Gly-NH₂
Resin: Rink Amide MBHA resin (0.5 mmol/g substitution)
Amino Acid Derivatives:
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
Experiment A: Unprotected Fmoc-Ser-OH
-
Experiment B: Fmoc-Ser(tBu)-OH
-
Experiment C: Fmoc-Ser(Trt)-OH
Reagents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc-Glycine Coupling:
-
Perform Fmoc deprotection on the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF for 1 hour.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-Serine Coupling (Comparative Step):
-
Perform Fmoc deprotection.
-
Wash the resin.
-
For Experiment A: Couple unprotected Fmoc-Ser-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.).
-
For Experiment B: Couple Fmoc-Ser(tBu)-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.).
-
For Experiment C: Couple Fmoc-Ser(Trt)-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.).
-
Wash the resin.
-
-
Fmoc-Alanine Coupling:
-
Perform Fmoc deprotection.
-
Wash the resin.
-
Couple Fmoc-Ala-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.).
-
Wash the resin.
-
-
N-terminal Acetylation:
-
Perform a final Fmoc deprotection.
-
Wash the resin.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (3x), and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Analysis:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Analyze the crude peptide by RP-HPLC and Mass Spectrometry to determine purity and confirm identity.
-
Calculate the crude yield.
-
III. Visualizing the Chemical Logic
Decision logic for choosing a serine derivative.
Conclusion and Recommendations
The choice of serine derivative for SPPS is a multifaceted decision that requires careful consideration of the peptide sequence, the presence of sensitive functionalities, and the desired final purity.
-
Fmoc-Ser(tBu)-OH remains the standard choice for routine peptide synthesis due to its robustness and cost-effectiveness. It is the recommended starting point for sequences that do not contain acid-sensitive groups.
-
Fmoc-Ser(Trt)-OH is the preferred derivative for the synthesis of peptides with acid-labile modifications or for strategies requiring orthogonal side-chain deprotection. While there is a potential for increased racemization, this can often be mitigated by careful selection of coupling reagents and conditions. For difficult or aggregation-prone sequences, the use of Trt protection may also offer an advantage.[5]
-
Unprotected Fmoc-Ser-OH should generally be avoided unless absolutely necessary, as the risk of O-acylation and subsequent side reactions can significantly compromise the yield and purity of the final product.
Ultimately, the optimal choice will be dictated by the specific synthetic challenge at hand. The experimental protocol provided in this guide offers a framework for researchers to perform their own comparative analysis and make data-driven decisions for their specific applications.
References
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. National Institutes of Health. Available at: [Link].
-
Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. ResearchGate. Available at: [Link].
-
Quantitative analysis of both protein expression and serine / threonine post-translational modifications through stable isotope labeling with dithiothreitol. PubMed. Available at: [Link].
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. Available at: [Link].
-
Modifications of substituted seryl and threonyl residues in phosphopeptides and a polysialoglycoprotein by beta-elimination and nucleophile additions. PubMed. Available at: [Link].
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. Available at: [Link].
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. SpringerLink. Available at: [Link].
-
Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. CBL Patras. Available at: [Link].
-
How to calculate the theoretical yield, purity and %yield of a peptide from SPPS experiment?. ResearchGate. Available at: [Link].
-
Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link].
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. National Institutes of Health. Available at: [Link].
-
A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. PubMed. Available at: [Link].
-
Amino Acid Derivatives for Peptide Synthesis. CordenPharma. Available at: [Link].
-
Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Semantic Scholar. Available at: [Link].
-
Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available at: [Link].
-
Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link].
-
Yield and purity of the synthesized peptides by the three protocols. ResearchGate. Available at: [Link].
-
Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. Available at: [Link].
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link].
-
Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link].
-
Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents. ResearchGate. Available at: [Link].
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. National Institutes of Health. Available at: [Link].
-
Fmoc-Ser(tbdms)-OH. ChemSrc. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. cblpatras.gr [cblpatras.gr]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modifications of substituted seryl and threonyl residues in phosphopeptides and a polysialoglycoprotein by beta-elimination and nucleophile additions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Side-Chain Protection of D-Serine: A Comparative Analysis of Alternatives to Fmoc-D-Ser(trt)-OH
In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection of amino acid protecting groups is a critical determinant of a successful outcome, directly influencing yield, purity, and the viability of complex synthetic routes. For the incorporation of D-serine, Fmoc-D-Ser(trt)-OH has long been a common choice. However, its application is not without challenges, prompting the need for a careful evaluation of its alternatives. This guide offers a deep, data-driven comparison for researchers, scientists, and drug development professionals to navigate the choices in D-serine side-chain protection.
The Central Role and Inherent Challenges of this compound
The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, prized for its orthogonal protection scheme where the base-labile Fmoc group provides temporary Nα-amino protection, and acid-labile groups protect reactive side chains.[1][2] The trityl (Trt) group, a triphenylmethyl ether, is employed to protect the hydroxyl side chain of serine.[3] Its primary advantage lies in its high acid lability, allowing for cleavage under very mild acidic conditions (e.g., 1-5% trifluoroacetic acid, TFA), which is beneficial for synthesizing acid-sensitive peptides or protected peptide fragments.[4]
However, the bulky nature of the trityl group can present significant steric hindrance, potentially impeding coupling efficiency, especially in sterically crowded sequences. Furthermore, while its acid sensitivity is an asset for mild cleavage, it can become a liability, risking premature deprotection during successive Fmoc removal steps with piperidine over the course of a long synthesis. This can expose the serine hydroxyl group, leading to undesired side reactions.
A significant concern during the synthesis of peptides containing serine is the potential for base-catalyzed side reactions, such as β-elimination. The use of a bulky protecting group like trityl can help minimize, but not always eliminate, these issues.[5]
Key Alternatives and Their Performance in Synthesis
The primary and most robust alternative to the trityl group for serine protection is the tert-butyl (tBu) group. Let's explore a detailed comparison.
Fmoc-D-Ser(tBu)-OH: The Robust Standard
Fmoc-D-Ser(tBu)-OH is often considered the standard for most routine peptide syntheses.[6][7] The tert-butyl ether protecting group offers a different balance of properties compared to the trityl group.
Key Advantages:
-
Enhanced Acid Stability: The tBu group is significantly more stable to acid than the Trt group. It requires strong acid conditions, typically 95% TFA, for efficient removal, which aligns perfectly with standard cleavage protocols from common resins like Wang or Rink amide.[3][4] This stability prevents premature deprotection during the synthesis.
-
Reduced Steric Hindrance: While still a bulky group, the tBu group is sterically less demanding than the trityl group, which can lead to improved coupling kinetics and higher yields in challenging sequences.
-
Lower Risk of Racemization: Some studies have indicated that the choice of coupling reagents in combination with certain protecting groups can influence racemization. For instance, the use of DIPEA as a base has been shown to induce racemization with Fmoc-Cys(Trt)-OH, a concern that extends to other trityl-protected amino acids.[8] While racemization is a complex issue dependent on multiple factors, the robust nature of the tBu group can contribute to cleaner synthesis.
Considerations:
-
Harsher Cleavage Conditions: The requirement for strong TFA for deprotection makes Fmoc-D-Ser(tBu)-OH unsuitable for the synthesis of highly acid-sensitive peptides or for strategies that require the selective deprotection of side chains on-resin.[9]
-
Potential for Aggregation: In some long or aggregation-prone sequences, the properties of the tBu group may not be sufficient to disrupt secondary structure formation on the resin, a problem that can sometimes be mitigated by the bulkier Trt group.[9]
Comparative Data Summary
| Property | This compound | Fmoc-D-Ser(tBu)-OH |
| Side-Chain Protecting Group | Trityl (Trt) | tert-Butyl (tBu) |
| Cleavage Conditions | High acid lability (cleaved by mild acid, e.g., 1-5% TFA)[4][10] | Lower acid lability (cleaved by strong acid, e.g., 95% TFA)[4] |
| Primary Application | Synthesis of acid-sensitive peptides, protected fragments, on-resin side-chain modification.[4][9] | Routine synthesis of peptides not sensitive to strong acid.[6][7] |
| Key Advantage | Mild cleavage allows for orthogonal strategies and synthesis of sensitive peptides.[9] | Robust stability prevents premature deprotection during synthesis.[6] |
| Potential Drawback | Steric hindrance may lower coupling efficiency; risk of premature deprotection.[9] | Harsher cleavage conditions can damage sensitive peptides.[4] |
Experimental evidence has shown that for difficult sequences containing amino acids like Met, Lys, and Trp, the milder acidolysis of trityl groups can result in purer crude peptides compared to their t-butyl protected counterparts.[9] Conversely, in the synthesis of a deca-serine peptide, the t-butyl series presented difficulties in Fmoc group removal, highlighting how the choice of protecting group can impact the entire synthetic process.[9]
Specialized Alternatives for Advanced Strategies
Beyond the primary choice between Trt and tBu, other protecting groups and strategies exist for specific, challenging applications.
Silyl Protecting Groups (e.g., TBDMS)
For applications requiring very mild, non-acidic deprotection, silyl ethers like the tert-butyldimethylsilyl (TBDMS) group can be employed. These groups are typically removed using fluoride ion sources (e.g., TBAF). This provides an additional layer of orthogonality, useful in the synthesis of complex molecules with multiple functional groups that are sensitive to both acid and base. However, their stability and handling can be more demanding than standard Trt or tBu ethers.
Pseudoproline Dipeptides
For sequences prone to aggregation, a powerful strategy is the use of pseudoproline dipeptides.[11] In this approach, a dipeptide containing serine, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH, is used. The serine side chain is temporarily cyclized with its own backbone nitrogen to form an oxazolidine ring, which mimics the structure of proline.[11] This "proline-like" kink disrupts the interchain hydrogen bonding that leads to β-sheet formation and aggregation. The native serine residue is fully regenerated during the final TFA cleavage.[11] This method is highly effective for improving the synthesis of long or hydrophobic peptides.
Experimental Workflow & Decision Making
The choice of D-serine derivative is fundamentally linked to the overall synthetic strategy. Below is a generalized protocol for a manual SPPS coupling step and a decision-making framework.
Generalized Manual Coupling Protocol
This protocol outlines a standard coupling cycle. The key difference when using various D-serine derivatives lies not in this procedure itself, but in the planning of the final cleavage and purification steps.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.[12]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times).[12][13]
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), a coupling agent like HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-8 eq.). Allow to pre-activate for 1-2 minutes.[13]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative test like the Kaiser test.
Decision-Making Framework
To select the optimal D-Serine derivative, consider the following:
Caption: Decision framework for selecting a D-Serine protecting group.
Conclusion
The choice between this compound and its alternatives is a strategic one, not a matter of simple substitution. Fmoc-D-Ser(tBu)-OH stands as the robust and reliable workhorse for a majority of applications, offering superior stability that protects against premature deprotection and associated side reactions.[6] In contrast, This compound is an essential tool for specialized applications requiring mild final cleavage conditions, such as the synthesis of protected fragments or peptides containing highly acid-labile moieties.[4][9] For particularly challenging sequences plagued by aggregation, the use of pseudoproline dipeptides offers a powerful, albeit more complex, solution to ensure high-fidelity synthesis.[11]
By carefully considering the nature of the target peptide, the overall synthetic strategy, and the specific advantages and limitations of each protecting group, researchers can make an informed decision that paves the way for a successful synthesis.
References
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
CBL. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). Available at: [Link]
-
CBL Patras. Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. Available at: [Link]
-
Radboud University. Application of the Trityl Group in Peptide Chemistry. Available at: [Link]
-
Semantic Scholar. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Available at: [Link]
-
ResearchGate. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Available at: [Link]
-
PubMed. Acid-labile protecting groups for the synthesis of lipidated peptides. Available at: [Link]
-
National Center for Biotechnology Information. Introduction to Peptide Synthesis. Available at: [Link]
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
CEM. Unparalleled Solid Phase Peptide Peptide Synthesis. Available at: [Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Available at: [Link]
-
Aapptec. Fmoc-Ser(tBu)-OH [71989-33-8]. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. cblpatras.gr [cblpatras.gr]
- 10. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides with D-Serine Residues
Introduction: The Strategic Incorporation of D-Serine in Peptide Therapeutics
In the landscape of peptide-based drug development, the pursuit of enhanced therapeutic profiles is relentless. Peptides, while offering high specificity and low off-target toxicity, are often beleaguered by their susceptibility to proteolytic degradation, leading to short in-vivo half-lives. A potent strategy to overcome this limitation is the stereochemical manipulation of the peptide backbone through the incorporation of D-amino acids. Among these, D-serine, the enantiomer of the proteinogenic L-serine, has garnered significant attention. Its presence is not merely a tactic for steric hindrance of proteases; the inversion of stereochemistry at the α-carbon introduces profound alterations to the peptide's conformational landscape.[1][2]
The substitution of an L-serine with a D-serine residue can induce localized changes in the backbone dihedral angles (φ and ψ), disrupting or stabilizing secondary structures such as α-helices and β-sheets, and promoting the formation of specific turn motifs, notably β-turns.[2][3][4] These conformational shifts are not trivial; they directly influence a peptide's biological activity by modifying its binding affinity to target receptors and altering its overall pharmacokinetic and pharmacodynamic properties. Therefore, a rigorous and multi-faceted conformational analysis is not just an academic exercise but a critical step in the rational design of D-serine-containing peptide therapeutics.
This guide provides a comparative framework for the conformational analysis of peptides containing D-serine residues. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and computational modeling—elucidating the causality behind experimental choices and presenting a self-validating system of protocols. While X-ray crystallography offers the highest resolution structural data, its application is often limited by the challenge of obtaining high-quality crystals of small, flexible peptides. Thus, this guide will focus on the more commonly employed solution-state and in-silico methods.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling 3D Structure in Solution
NMR spectroscopy is the cornerstone of peptide conformational analysis in solution, providing atomic-level insights into structure and dynamics. For diastereomeric peptides (peptides differing only in the stereochemistry of one or more amino acids), NMR is particularly powerful in elucidating the subtle yet significant changes in 3D structure.
Expertise & Experience: The "Why" Behind the NMR Approach
When comparing an L-serine containing peptide to its D-serine counterpart, the primary goal of NMR analysis is to identify and quantify the changes in local and global conformation. The key NMR parameters we leverage are:
-
Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its local electronic environment. A change in stereochemistry from L- to D-serine will alter the spatial arrangement of nearby atoms, leading to measurable changes in the chemical shifts of the amide (NH), α-proton (Hα), and β-protons (Hβ) of the serine residue and its neighbors.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å). By analyzing NOE patterns in 2D NOESY or ROESY spectra, we can determine inter-proton distances. The introduction of a D-serine residue can lead to the appearance of new NOEs and the disappearance of existing ones, providing direct evidence of conformational changes.
-
Scalar Couplings (J-couplings): The three-bond coupling constant between the amide proton and the α-proton (³JHNα) is related to the backbone dihedral angle φ via the Karplus equation. Measuring these coupling constants allows us to restrain the possible conformations of the peptide backbone.
By comparing these parameters between the L- and D-serine containing peptides, we can build a detailed picture of the conformational adjustments induced by the stereochemical change.
Experimental Protocol: A Step-by-Step Workflow for Comparative NMR Analysis
The following protocol outlines a robust workflow for the comparative NMR analysis of a pair of diastereomeric peptides.
Caption: Workflow for comparative NMR analysis of diastereomeric peptides.
Detailed Steps:
-
Sample Preparation:
-
Synthesize and purify both the L-serine and D-serine containing peptides to >95% purity.
-
Dissolve each peptide in a suitable NMR solvent, typically 90% H₂O / 10% D₂O with a buffered pH (e.g., phosphate buffer, pH 6.5) to a concentration of 1-5 mM. The D₂O is necessary for the spectrometer's field-frequency lock.
-
-
Data Acquisition:
-
Acquire 1D ¹H spectra for both peptides to assess sample quality and spectral dispersion.
-
Acquire a set of 2D NMR spectra for each peptide at a constant temperature (e.g., 298 K):
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance information. ROESY is often preferred for peptides in the intermediate molecular weight range where NOE signals can be weak or absent.
-
(Optional) ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides excellent resolution of amide proton and nitrogen signals.
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
Chemical Shift Perturbation (CSP) Analysis: Compare the ¹H (and ¹⁵N, if applicable) chemical shifts of the L- and D-serine peptides. Calculate the chemical shift differences (Δδ) for each residue. Significant Δδ values for residues other than the substitution site indicate a more global conformational change.
-
NOE Analysis: Identify and integrate all cross-peaks in the NOESY/ROESY spectra. The volume of a cross-peak is proportional to r⁻⁶, where r is the distance between the two protons. Classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å) to generate distance restraints for structure calculations.
-
J-Coupling Analysis: Measure the ³JHNα coupling constants from high-resolution 1D or 2D spectra. Use the Karplus equation to derive dihedral angle (φ) restraints.
-
-
Structure Calculation and Comparison:
-
Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures for each peptide that are consistent with the experimental distance and dihedral angle restraints.
-
Analyze the resulting structural ensembles. Calculate the root-mean-square deviation (RMSD) to assess the precision of the structures.
-
Superimpose the lowest-energy structures of the L- and D-serine peptides to visually and quantitatively compare their conformations.
-
Data Presentation: Comparative NMR Data
The following table illustrates the type of comparative data that can be generated from an NMR analysis of a hypothetical peptide Ac-Ala-X-Ala-NH₂ where X is either L-Ser or D-Ser.
| Parameter | Residue | Ac-Ala-L-Ser-Ala-NH₂ | Ac-Ala-D-Ser-Ala-NH₂ | Interpretation of Difference |
| ¹H Chemical Shift (ppm) | ||||
| NH | L/D-Ser | 8.15 | 8.50 | Altered local environment of the D-Ser amide proton. |
| Hα | L/D-Ser | 4.30 | 4.65 | Significant change in backbone conformation at the D-Ser residue. |
| ³JHNα (Hz) | L/D-Ser | 7.5 | 4.5 | Change in φ dihedral angle, suggesting a more constrained conformation for D-Ser. |
| Key NOEs | ||||
| Ala1 Hα -> L/D-Ser NH | i to i+1 | Strong | Medium | Change in the distance between Ala1 and the serine residue. |
| L/D-Ser Hα -> Ala3 NH | i to i+1 | Strong | Weak | Altered backbone turn, increasing the distance between the serine and Ala3. |
| L/D-Ser NH -> Ala3 NH | i to i+2 | Absent | Present (Weak) | Suggests the formation of a turn-like structure in the D-Ser peptide. |
II. Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
CD spectroscopy is a powerful and rapid technique for assessing the overall secondary structure content of a peptide in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.
Expertise & Experience: Why CD is a Crucial Complement to NMR
While NMR provides high-resolution structural details, CD spectroscopy offers a global view of the peptide's secondary structure. Its value in comparing L- and D-serine containing peptides lies in its ability to quickly detect changes in the percentages of α-helix, β-sheet, and random coil conformations. The shape of the CD spectrum is characteristic of the dominant secondary structure:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band around 198 nm.
Enantiomeric peptides (e.g., an all-L peptide and its all-D counterpart) will produce mirror-image CD spectra. However, diastereomers, such as an L-peptide and its D-serine substituted analogue, will have unique CD spectra, reflecting their different secondary structures.
Experimental Protocol: Comparative CD Spectroscopy
Caption: Workflow for comparative CD spectroscopy of diastereomeric peptides.
Detailed Steps:
-
Sample Preparation:
-
Prepare stock solutions of the L- and D-serine peptides.
-
Dilute the peptides to a final concentration of approximately 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare a buffer blank with the exact same composition as the peptide samples.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Acquire a spectrum of the buffer blank first.
-
Acquire spectra for both the L- and D-serine peptide samples over a wavelength range of 190-260 nm.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from each of the peptide spectra.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × l × c) where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/L.
-
Overlay the spectra of the L- and D-serine peptides for visual comparison.
-
Use a deconvolution program (e.g., DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil for each peptide.
-
Data Presentation: Comparative CD Data
| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Dominant Conformation |
| Ac-Ala-L-Ser-Ala-NH₂ | 15 | 45 | 40 | β-Sheet |
| Ac-Ala-D-Ser-Ala-NH₂ | 5 | 20 | 75 | Random Coil |
III. Computational Modeling: In-Silico Exploration of the Conformational Space
Molecular dynamics (MD) simulations and other computational methods provide a powerful means to explore the conformational landscape of peptides and to rationalize the experimental findings from NMR and CD.
Expertise & Experience: The Synergy of Computation and Experiment
Computational modeling serves several key purposes in the analysis of D-serine containing peptides:
-
Exploring Conformational Space: MD simulations can sample a wide range of conformations, potentially identifying low-energy structures that are transiently populated and difficult to detect experimentally.
-
Rationalizing Experimental Data: By calculating theoretical NMR parameters (e.g., NOEs, J-couplings) and CD spectra from the simulation trajectories, we can validate our computational models against experimental data.
-
Visualizing Conformational Changes: Simulations provide a dynamic, atomic-level view of how the D-serine substitution alters the peptide's structure and flexibility.
A particularly useful tool in this context is the Ramachandran plot, which visualizes the allowed and disallowed regions of the backbone dihedral angles φ and ψ. For an L-amino acid, the most favored regions are in the top-left (β-sheet) and bottom-left (α-helix) quadrants. A D-amino acid, being the mirror image, will preferentially occupy the top-right and bottom-right quadrants. The introduction of a single D-serine residue can therefore force a significant local change in the backbone conformation.
Protocol: Comparative Molecular Dynamics Simulations
Caption: Workflow for comparative molecular dynamics simulations.
Detailed Steps:
-
System Setup:
-
Build the initial 3D structures of the L- and D-serine peptides, often starting from an extended conformation.
-
Choose a suitable force field (e.g., AMBER, CHARMM).
-
Place each peptide in a periodic box of explicit water molecules and add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble).
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to ensure adequate sampling of the conformational space.
-
-
Analysis:
-
Analyze the simulation trajectories to calculate properties such as RMSD (to assess stability), RMSF (to identify flexible regions), and hydrogen bond formation.
-
Generate Ramachandran plots for each residue to analyze the distribution of φ and ψ angles.
-
Perform conformational clustering to identify the most populated structural families.
-
Compare the results from the L- and D-serine peptide simulations to understand the impact of the stereochemical change on the peptide's dynamics and preferred conformations.
-
Data Presentation: Comparative Computational Data
| Parameter | Ac-Ala-L-Ser-Ala-NH₂ | Ac-Ala-D-Ser-Ala-NH₂ |
| Predominant L/D-Ser φ, ψ Angles | (-120°, 140°) | (60°, 30°) |
| Most Populated Cluster RMSD to initial | 2.5 Å | 4.1 Å |
| Average Intramolecular H-bonds | 1.2 | 2.5 |
IV. Conclusion: An Integrated Approach for a Comprehensive Understanding
The conformational analysis of peptides containing D-serine residues requires a multi-pronged approach that integrates the strengths of different analytical techniques. NMR spectroscopy provides the high-resolution structural details, CD spectroscopy offers a rapid assessment of the global secondary structure, and computational modeling allows for a dynamic exploration of the conformational landscape and a rationalization of the experimental findings.
V. References
-
Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery, 1(11), 847-858. [Link]
-
Chatterjee, C., Paul, M., Xie, L., & van der Donk, W. A. (2008). Biosynthesis and mode of action of lantibiotics. Chemical Reviews, 105(2), 633-684. [Link]
-
Improta, R., Benfatto, M., & Barone, V. (2001). A theoretical study of the conformational and electronic properties of the low-lying excited states of N-acetyl-L-alanyl-N'-methylamide and N-acetyl-L-prolyl-N'-methylamide. The Journal of Physical Chemistry A, 105(11), 2219-2231. [Link]
-
Karle, I. L. (2001). Controls over the conformation of peptides: a comparison of the results from crystal structure determinations of linear and cyclic peptides. Journal of Peptide Science, 7(5), 236-252. [Link]
-
Gierasch, L. M. (1989). Signal sequences. Biochemistry, 28(3), 923-930. [Link]
-
Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Hollingsworth, S. A., & Dror, R. O. (2018). Molecular dynamics simulation for all. Neuron, 99(6), 1129-1143. [Link]
-
Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]
-
Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7(1), 95-99. [Link]
-
Whitmore, L., & Wallace, B. A. (2008). DICHROWEB, an online server for protein secondary structure analyses from circular dichroism spectroscopic data. Nucleic Acids Research, 36(Web Server issue), W502-W508. [Link]
Sources
- 1. Solid-state vibrational circular dichroism studies of L- and D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of turn residues in directing the formation of the β-sheet and in the stability of the β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-D-Ser(trt)-OH
Introduction: Beyond the Synthesis
Fmoc-D-Ser(trt)-OH is an indispensable building block in modern solid-phase peptide synthesis (SPPS). Its dual-protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the acid-labile trityl (Trt) group on the serine hydroxyl side-chain, allows for precise, sequential peptide elongation.[1][2] While its application is well-understood, its end-of-life management is a critical aspect of laboratory safety and environmental stewardship that demands equal scientific rigor.
This guide provides a comprehensive, principles-based framework for the proper disposal of this compound and its associated waste streams. As researchers, our responsibility extends from the reaction vessel to the final, compliant disposal of all chemical byproducts. This document is designed to empower laboratory personnel with the knowledge to manage this process safely, efficiently, and in accordance with regulatory standards.
Hazard Profile and Core Safety Principles
Before addressing disposal, a clear understanding of the chemical's intrinsic properties is essential. A thorough review of the Safety Data Sheet (SDS) is the mandatory first step for handling any chemical.[3]
While pure this compound is generally classified as a combustible solid with no acute, specified hazards, the primary risk emerges from the substances it is used with during SPPS.[4][5] The disposal plan must, therefore, account for the entire chemical matrix.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable. The minimum required PPE when handling this compound in any form (solid or in solution) includes:
-
Eye Protection: Splash goggles or safety glasses with side shields.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the dry powder where dust generation is possible, a certified N95 respirator is recommended.[3][4]
Regulatory Framework
In the United States, laboratory chemical waste is regulated primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7] These regulations mandate that waste generators are responsible for the correct identification, segregation, storage, and disposal of hazardous waste.[8][9] It is imperative to consult your institution's Environmental Health & Safety (EHS) office, as they will provide specific guidance that incorporates federal, state, and local regulations.[10][11]
| Property | Data | Reference(s) |
| CAS Number | 212688-51-2 | [5] |
| Molecular Formula | C₃₇H₃₁NO₅ | [5] |
| Physical Form | White to beige powder | [5] |
| Storage Class | 11 - Combustible Solids | [4][5] |
| Known Hazards | May cause skin, eye, and respiratory tract irritation. | [3] |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [5] |
| Required PPE | Eyeshields, Gloves, N95 Respirator (for dust) | [4] |
The Disposal Workflow: A Decision-Based Approach
The correct disposal path for this compound depends entirely on its state and context. The following workflow provides a logical decision-making process for classifying and handling different waste streams.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc-Ser(Trt)-OH [cem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Ser(Trt)-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound Novabiochem 212688-51-2 [sigmaaldrich.com]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
A Researcher's Guide to Safely Handling Fmoc-D-Ser(trt)-OH in Peptide Synthesis
For the modern peptide chemist, N-α-fluorenylmethyloxycarbonyl-O-trityl-D-serine, or Fmoc-D-Ser(trt)-OH, is a cornerstone building block for the synthesis of complex and biologically significant peptides. The incorporation of a D-amino acid can impart crucial resistance to enzymatic degradation, a key attribute in therapeutic peptide design. However, ensuring the integrity of your research and, more importantly, your personal safety, necessitates a comprehensive understanding of the handling, storage, and disposal of this reagent. This guide provides essential, field-proven insights and procedural guidance for researchers, scientists, and drug development professionals to foster a culture of safety and excellence in the laboratory.
Understanding the Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for the D-enantiomer may not always be readily available, the hazard profile can be reliably inferred from the L-enantiomer, Fmoc-L-Ser(trt)-OH, and other similar Fmoc-protected amino acids. These compounds are generally classified as combustible solids and may cause skin and eye irritation upon direct contact.[1][2] The primary risks are associated with the fine powder form, which can be easily inhaled, and the various chemicals used throughout the solid-phase peptide synthesis (SPPS) workflow.
Key Potential Hazards:
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and can cause irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
It is crucial to recognize that the risks extend beyond the amino acid itself to the entire SPPS process, which involves hazardous reagents such as piperidine for Fmoc deprotection and strong acids like trifluoroacetic acid (TFA) for cleavage.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when working with this compound and associated reagents. The following table outlines the minimum required PPE for various stages of the SPPS workflow.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles | Nitrile gloves | Lab coat | N95 respirator (or equivalent) |
| Dissolution | Chemical splash goggles | Nitrile gloves | Lab coat | Not required if in a fume hood |
| Coupling Reaction | Chemical splash goggles | Nitrile gloves | Lab coat | Not required if in a fume hood |
| Fmoc Deprotection | Chemical splash goggles | Nitrile gloves | Lab coat | Not required if in a fume hood |
| Cleavage from Resin | Chemical splash goggles & face shield | Acid-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over lab coat | Not required if in a fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or other appropriate chemical-resistant gloves | Lab coat | Not generally required |
The Rationale Behind PPE Selection:
-
Eye Protection: Chemical splash goggles are essential to protect against accidental splashes of solvents or reagents.[1] A face shield should be added during the cleavage step due to the corrosive nature of TFA.
-
Hand Protection: Nitrile gloves provide adequate protection against the solid amino acid and most solvents used in SPPS. However, when handling TFA for cleavage, more robust, acid-resistant gloves are necessary. Always inspect gloves for any signs of degradation before use and change them frequently.
-
Body Protection: A flame-resistant lab coat should be worn at all times and kept fully buttoned. For the cleavage step, a chemical-resistant apron provides an additional layer of protection against corrosive acid splashes.
-
Respiratory Protection: An N95 respirator is recommended when weighing the powdered this compound to prevent inhalation of fine particulates.[2] All subsequent steps involving volatile or hazardous chemicals must be performed in a certified chemical fume hood.
Operational Workflow: A Step-by-Step Safety Protocol
This section provides a detailed, safety-integrated workflow for handling this compound throughout the SPPS process.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Recommended storage temperature is typically 2-8°C.[2]
Weighing and Dissolution:
-
Preparation: Before weighing, ensure your workspace is clean and decontaminated. Don your full PPE, including an N95 respirator.
-
Weighing: Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize the risk of inhaling the fine powder.
-
Dissolution: Add the solvent to the solid amino acid slowly to avoid splashing. Common solvents for dissolution include dimethylformamide (DMF) or dichloromethane (DCM).
Solid-Phase Peptide Synthesis (SPPS) Workflow:
The following diagram illustrates the core steps of the SPPS process where this compound is incorporated.
SPPS workflow for incorporating this compound.
-
Fmoc Deprotection: This step involves the use of 20% piperidine in DMF, a hazardous base. Always perform this step in a chemical fume hood.
-
Coupling Reaction: The activation and coupling of this compound should also be carried out in a fume hood.
-
Cleavage: The final cleavage of the peptide from the resin is the most hazardous step, utilizing a cocktail containing a high concentration of trifluoroacetic acid (TFA).[3][4] TFA is highly corrosive and volatile.[5][6] This procedure must be performed in a well-ventilated chemical fume hood while wearing appropriate acid-resistant PPE.
Spill Response and Emergency Procedures:
A proactive approach to potential emergencies is a hallmark of a safe laboratory environment.
Spill Cleanup:
-
Small Spills (Solid): For small spills of powdered this compound, wear appropriate PPE, gently sweep up the material, and place it in a designated hazardous waste container.[1] Avoid generating dust.
-
Large Spills (Solid): For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[1]
-
Liquid Spills: For spills involving solutions of the amino acid or other reagents, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Exposure Procedures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[1] Seek immediate medical attention.
Waste Disposal:
Proper waste disposal is not only a regulatory requirement but also an ethical responsibility to protect the environment.
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, used gloves, and weighing papers, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures, wash solvents, and cleavage solutions, must be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of chemical waste down the drain.
-
Segregation: Keep organic and aqueous waste streams separate to facilitate proper disposal by your institution's EHS department.
The following diagram outlines the decision-making process for waste disposal.
Waste disposal decision tree for this compound and related materials.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly harness the power of this compound to advance their scientific endeavors. A steadfast commitment to safety is the foundation upon which groundbreaking discoveries are built.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Ser(Trt)-OH. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
American Peptide Company. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
